Mono-fmoc ethylene diamine hydrochloride
説明
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Structure
3D Structure of Parent
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2.ClH/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16H,9-11,18H2,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURYASDYOGIDRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937196 | |
| Record name | (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166410-32-8, 391624-46-7 | |
| Record name | (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9H-fluoren-9-yl)methyl N-(2-aminoethyl)carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to (9H-fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9H-fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride is a bifunctional chemical reagent of significant interest in the fields of peptide synthesis, bioconjugation, and drug delivery. It incorporates the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to one terminus of an ethylenediamine spacer, with the other terminus existing as a protonated primary amine (hydrochloride salt). This unique architecture allows for its use as a versatile building block and linker. The Fmoc group provides temporary protection of a primary amine, which can be selectively removed under mild basic conditions, while the free primary amine allows for coupling to carboxylic acids or other electrophilic moieties. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and core applications, with a particular focus on the mechanistic principles that govern its utility in solid-phase peptide synthesis (SPPS) and related methodologies.
Introduction
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the assembly of complex biomolecules like peptides and oligonucleotides. The 9-fluorenylmethoxycarbonyl (Fmoc) group, introduced by Carpino and Han, is a paramount example of a base-labile protecting group for amines.[1] Its widespread adoption, especially in solid-phase peptide synthesis (SPPS), stems from its orthogonality to the acid-labile side-chain protecting groups commonly used (the Fmoc/tBu strategy).[1][2]
(9H-fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride, also known as mono-Fmoc ethylenediamine hydrochloride, is a derivative that functionalizes the core Fmoc protecting group with a short, hydrophilic ethylenediamine spacer.[3][4] This modification transforms it from a simple protecting group into a bifunctional linker. One amine is protected by the Fmoc group, rendering it temporarily inert, while the other is a free primary amine (as a hydrochloride salt), available for immediate reaction. This structure is particularly valuable for introducing a terminal amine onto a molecule or for use as a spacer to connect two different molecular entities.
Chemical Structure and Physicochemical Properties
The formal name of the compound is (9H-fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride. It is often abbreviated as Fmoc-NH(CH₂)₂NH₂·HCl.[3] Its structure consists of three key components: the bulky, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group; a short, flexible ethylenediamine bridge; and a terminal primary ammonium chloride group.
Structural Diagram
The chemical structure can be visualized as follows:
Caption: Functional components of Fmoc-(2-aminoethyl)carbamate hydrochloride.
Physicochemical Data
A summary of the key physical and chemical properties of the compound is presented below. This data is essential for experimental design, including solvent selection and reaction setup.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉ClN₂O₂ | |
| Molecular Weight | 318.80 g/mol | [4] |
| Appearance | White to pale yellow solid/powder | [3][5] |
| Purity | Typically ≥98% (TLC) | [3] |
| Storage Temperature | 2-8°C or Room Temperature, Inert Atmosphere | [3][6] |
| InChI Key | UURYASDYOGIDRX-UHFFFAOYSA-N | [3][6] |
Synthesis and Purification
The synthesis of (9H-fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride is typically achieved through the selective mono-protection of ethylenediamine. The primary challenge is to prevent the di-acylation of both amino groups.
Synthetic Workflow
A common synthetic route involves the reaction of excess ethylenediamine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or a similar activated Fmoc reagent under controlled conditions. The use of a large excess of the diamine favors the formation of the mono-substituted product. The reaction is followed by acidification with hydrochloric acid to precipitate the desired product as the hydrochloride salt, which also aids in its separation from the unreacted diamine.
Caption: Generalized workflow for the synthesis of the title compound.
Detailed Synthetic Protocol
The following protocol is a representative method for the synthesis.
Materials:
-
Ethylenediamine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Diethyl Ether
-
Hydrochloric Acid (concentrated)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve a large molar excess (e.g., 10 equivalents) of ethylenediamine in a mixture of 1,4-dioxane and water. Cool the solution in an ice bath.
-
Fmoc Protection: Dissolve 1 equivalent of Fmoc-Cl in 1,4-dioxane. Add this solution dropwise to the cooled ethylenediamine solution over 1-2 hours with vigorous stirring. The reaction is typically performed under Schotten-Baumann conditions with a base like sodium bicarbonate to neutralize the HCl generated.[7]
-
Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC. Once complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate to remove any di-Fmoc protected by-product.
-
Acidification and Precipitation: Acidify the aqueous layer with concentrated HCl. The desired mono-protected product, now less soluble as the hydrochloride salt, will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove residual impurities.
-
Drying: Dry the resulting white to off-white solid under high vacuum to yield the final product.
Mechanism of Action: The Role of the Fmoc Group
The utility of the title compound is intrinsically linked to the base-lability of the Fmoc protecting group. This property allows for its selective removal without affecting acid-labile protecting groups used elsewhere in a molecule, a principle known as orthogonality.
Deprotection Mechanism
The deprotection of the Fmoc group proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[7][8]
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[2] The resulting carbanion is highly stabilized due to the aromaticity of the fluorenyl system (it fulfills Hückel's rule with 14 π-electrons).[7]
-
β-Elimination: The stabilized carbanion undergoes a β-elimination, cleaving the C-O bond of the carbamate. This step releases the free amine, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[2][8]
-
DBF Scavenging: The DBF intermediate can react with nucleophiles, including the newly deprotected amine, which would terminate peptide chain elongation.[8] Secondary amines like piperidine are excellent scavengers for DBF, forming a stable adduct and driving the deprotection reaction to completion.[7][8][9]
Caption: The E1cB mechanism of Fmoc group deprotection.
Applications in Research and Development
The primary application of (9H-fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride is as a bifunctional linker in solid-phase synthesis.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this reagent can be used to introduce a terminal primary amine onto a peptide chain. For example, it can be coupled to the C-terminal carboxylic acid of a resin-bound peptide. After cleavage from the resin, the peptide will possess a free primary amine at its C-terminus (following Fmoc deprotection), which can be used for subsequent conjugation to other molecules, such as fluorescent dyes, carrier proteins, or small molecule drugs.
Peptide Nucleic Acid (PNA) Synthesis
The (2-aminoethyl)carbamate structural motif is related to the backbone of Peptide Nucleic Acids (PNAs), which are DNA/RNA analogs with a polyamide backbone.[10] While the direct monomer is N-(2-aminoethyl)glycine, the principles of Fmoc protection and deprotection are central to PNA synthesis on a solid support.[10] The synthesis cycle involves Fmoc deprotection followed by monomer coupling, analogous to SPPS.[10]
Linker and Spacer Chemistry
The compound serves as a short, hydrophilic spacer. In bioconjugation, it can be used to connect two molecules without significantly altering their native conformation or activity. For instance, it can be coupled first to a small molecule drug via its free amine, and then, after Fmoc deprotection, the newly revealed amine can be attached to a targeting ligand like an antibody.
Representative Experimental Protocol: Coupling to a Resin-Bound Carboxylic Acid
This protocol outlines the steps to attach the linker to a solid support, such as a Wang or Rink Amide resin, that has a free carboxylic acid.
Materials:
-
Resin with a free C-terminal carboxylic acid (e.g., loaded Wang resin after peptide synthesis).
-
(9H-fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride.
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF).
-
Washing Solvents: DMF, Dichloromethane (DCM).
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.[10][11] Drain the solvent.
-
Activation: In a separate vial, dissolve 3-5 equivalents of (9H-fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride and a slightly lower equivalence of HATU (e.g., 2.9 eq) in DMF. Add 6 equivalents of DIPEA to neutralize the hydrochloride and activate the coupling reaction.[10]
-
Coupling: Immediately add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and finally DMF (3x) to remove any unreacted reagents and by-products.
-
Confirmation (Optional): A small sample of the resin can be subjected to a Kaiser test to confirm the absence of free primary amines (from the previous peptide chain) and successful capping by the linker.
-
Fmoc Deprotection (if next step requires it): To expose the terminal amine of the newly attached linker, treat the resin with a 20% solution of piperidine in DMF for 15-30 minutes.[11][12] Wash the resin again as described in step 4.
Conclusion
(9H-fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride is a highly valuable and versatile reagent for chemical biology and drug development. Its design, which combines the well-understood, base-labile Fmoc protecting group with a reactive primary amine on a short spacer, provides a reliable tool for researchers. A thorough understanding of its properties and the mechanism of Fmoc deprotection is critical for its successful application in synthesizing complex bioconjugates, modified peptides, and other advanced molecular constructs.
References
- Vertex AI Search. (n.d.). Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Lopez, J., & Pletscher, S. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
- National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH.
- ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)...
- ChemBK. (2024). mono-Fmoc ethylene diamine hydrochloride.
- Sigma-Aldrich. (n.d.). (9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride | 391624-46-7.
- BenchChem. (n.d.). The Use of (2-Aminoethyl)carbamic Acid Derivatives in Solid-Phase Synthesis of Peptide Nucleic Acids: Application Notes and Prot.
- Sigma-Aldrich. (n.d.). This compound Novabiochem 391624-46-7.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Santa Cruz Biotechnology. (n.d.). N-FMOC-ethylenediamine hydrochloride | CAS 166410-32-8 | SCBT.
- UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- National Center for Biotechnology Information. (2015). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
- BenchChem. (n.d.). A Technical Guide to the Structure and Application of Fmoc-NH-PEG12-CH2COOH.
- ResearchGate. (2025). (PDF) Fmoc-Based Synthesis of Peptide α-Thioesters Using an Aryl Hydrazine Support †.
Sources
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- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Novabiochem 391624-46-7 [sigmaaldrich.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Foreword: The Strategic Importance of Bifunctional Linkers in Modern Drug Development
An In-depth Technical Guide to Fmoc-NH(CH2)2NH2·HCl (CAS 166410-32-8) for Advanced Chemical Synthesis
In the landscape of sophisticated molecular engineering, particularly in the realms of peptide synthesis, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but an active determinant of a molecule's ultimate efficacy, stability, and therapeutic window. The strategic selection of a linker dictates spatial orientation, solubility, and the precise conditions under which an active payload is released. It is within this context that Fmoc-NH(CH2)2NH2·HCl emerges as a cornerstone building block for researchers and drug development professionals. This guide provides a deep dive into the core attributes, synthesis, and strategic applications of this versatile reagent, grounded in the principles of solid-phase peptide synthesis (SPPS) and bioconjugation chemistry.
Core Compound Analysis: Fmoc-NH(CH2)2NH2·HCl
(9H-fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride, or Fmoc-NH(CH2)2NH2·HCl, is a bifunctional linker molecule featuring a terminal primary amine and another amine protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[1][2] The hydrochloride salt form enhances its stability and handling properties.
Physicochemical Properties
A comprehensive understanding of the molecule's properties is fundamental to its successful application.
| Property | Value | Source(s) |
| CAS Number | 166410-32-8 | [1][2][3] |
| Molecular Formula | C17H19ClN2O2 | [2] |
| Molecular Weight | 318.80 g/mol | [2] |
| Appearance | White to off-white solid | Generic observation for similar compounds |
| Storage Conditions | 2-8°C, protect from light | [2][3] |
| Solubility | Soluble in polar organic solvents like DMF, DMSO | Inferred from SPPS applications |
The Chemistry of the Fmoc Protecting Group: A Pillar of Orthogonal Synthesis
The utility of this linker is intrinsically tied to the properties of the Fmoc group. Introduced by Carpino and Han in 1970, the Fmoc group has become a linchpin of modern SPPS.[4] Its defining characteristic is its stability to acidic conditions while being readily cleaved by mild bases, a property that forms the basis of "orthogonal" protection schemes.[4][5][6]
-
Acid Stability: The Fmoc group is stable to acids like trifluoroacetic acid (TFA), which are commonly used to cleave peptides from the resin support and remove acid-labile side-chain protecting groups (e.g., Boc, tBu).[5][6][7]
-
Base Lability: Deprotection is typically achieved with a secondary amine, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[8][9] The mechanism proceeds via a β-elimination reaction.[7][10]
The deprotection process generates dibenzofulvene, which can be monitored by UV spectroscopy at ~300 nm to track the reaction's completion in automated synthesizers.[7][11] The piperidine scavenges the dibenzofulvene to prevent side reactions.[8]
Synthesis and Purification: A Validated Protocol
The synthesis of Fmoc-NH(CH2)2NH2·HCl involves the selective mono-protection of ethylenediamine. The challenge lies in preventing the formation of the bis-Fmoc protected byproduct.
Synthetic Workflow
The following protocol is a standard laboratory-scale procedure.
Diagram: Synthesis of Fmoc-NH(CH2)2NH2·HCl
Caption: A three-stage workflow for the synthesis and purification of the target compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve a significant excess of ethylenediamine (e.g., 10 equivalents) in a mixture of dioxane and water. Cool the solution to 0-5°C in an ice bath.
-
Fmoc Protection: Slowly add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1 equivalent) in dioxane to the stirred ethylenediamine solution.[5] The use of a large excess of the diamine statistically favors mono-protection. Maintain the pH between 8-9 using a suitable base if necessary.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the Fmoc-OSu is consumed.
-
Work-up: Quench the reaction by adding cold water. Extract the aqueous phase with a suitable organic solvent like ethyl acetate.
-
Washing: Wash the combined organic layers with brine to remove excess ethylenediamine and other water-soluble impurities. Dry the organic phase over anhydrous magnesium sulfate.
-
Salt Formation: Filter the solution and concentrate it under reduced pressure. Dissolve the resulting crude oil or solid in a minimal amount of a suitable solvent (e.g., ether) and add a solution of HCl in ether to precipitate the hydrochloride salt.
-
Purification: The precipitated solid is collected by filtration, washed with cold ether, and dried under vacuum to yield the purified Fmoc-NH(CH2)2NH2·HCl. Further purification can be achieved by recrystallization if required.
Analytical Characterization
The identity and purity of the final product must be rigorously confirmed.
-
¹H NMR Spectroscopy: To confirm the structure by identifying characteristic peaks for the Fmoc group protons and the ethylenediamine methylene protons.
-
HPLC (High-Performance Liquid Chromatography): To assess the purity of the compound.[12] A typical method would involve a C18 reverse-phase column with a water/acetonitrile gradient.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[12]
Strategic Applications in Synthesis
The primary utility of Fmoc-NH(CH2)2NH2·HCl is as a bifunctional linker in SPPS and related bioconjugation technologies.
Incorporation as a Linker in Solid-Phase Peptide Synthesis (SPPS)
This molecule allows for the introduction of a primary amine at a specific point in a peptide sequence, which can be used for subsequent modifications.
Diagram: SPPS Workflow for Linker Incorporation
Caption: Workflow for incorporating the ethylenediamine linker into a growing peptide chain.
Detailed Protocol for Linker Coupling:
-
Resin Preparation: Start with the peptide-resin construct which has a free N-terminal amine after the previous Fmoc-deprotection step.[4] Ensure the resin is adequately swelled in DMF.[9]
-
Activation: In a separate vessel, dissolve Fmoc-NH(CH2)2NH2·HCl (e.g., 3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF. Add a base like N,N-diisopropylethylamine (DIEA) to neutralize the hydrochloride and activate the carboxylic acid of the growing peptide chain for coupling to the linker's free amine.
-
Coupling Reaction: Add the activated linker solution to the peptide-resin and agitate for a specified time (e.g., 1-2 hours) at room temperature.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of the free amine on the resin.
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.[13]
-
Fmoc Deprotection of the Linker: To expose the terminal amine of the newly attached linker, treat the resin with 20% piperidine in DMF for 7-15 minutes.[9][13]
-
Final Washes: Wash the resin again with DMF to remove piperidine and dibenzofulvene. The resin now has a terminal primary amine, ready for the next coupling step or for a specific on-resin modification.
Role in Antibody-Drug Conjugates (ADCs) and PROTACs
The ethylenediamine moiety serves as a simple, hydrophilic spacer. In the context of complex biologics:
-
ADCs: The terminal amine, once deprotected, can be used to attach a cytotoxic payload through a suitable conjugation chemistry. The linker's role is critical for ensuring the ADC is stable in circulation but can release the drug inside the target cell.[14][15][16]
-
PROTACs: This linker can be part of the more extended chain connecting the E3 ligase-binding ligand and the target protein-binding ligand.[17]
Safety and Handling
As a laboratory chemical, proper safety protocols must be observed.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[18][19]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[18][20] Use in a well-ventilated area or a fume hood.
-
First Aid:
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place, away from light.[2] Recommended storage is at 2-8°C.[2]
Conclusion: A Versatile Tool for Molecular Architects
Fmoc-NH(CH2)2NH2·HCl is more than a simple reagent; it is an enabling tool for the precise construction of complex molecules. Its value is derived from the robust and well-understood chemistry of the Fmoc protecting group, combined with the versatility of the terminal primary amine. For researchers in peptide chemistry, medicinal chemistry, and drug delivery, a thorough understanding of this linker's properties and application protocols is essential for designing and synthesizing the next generation of targeted therapeutics and advanced biomaterials.
References
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Chemistry For Everyone. (2025, May 19). What Are Fmoc Protecting Groups? [Video]. YouTube. Retrieved from [Link]
-
Fiveable. (n.d.). Fmoc Definition. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Another example of use of ethylene diamine as linker between two different dendrons.... Retrieved from [Link]
-
University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
American Chemical Society. (2023, August 13). Development of next generation of linkers for antibody-drug conjugates (ADCs). Retrieved from [Link]
-
National Institutes of Health. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry. Retrieved from [Link]
-
Abzena. (2024, March 5). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). ¹H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]
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- 11. youtube.com [youtube.com]
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- 16. abzena.com [abzena.com]
- 17. medchemexpress.com [medchemexpress.com]
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- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. combi-blocks.com [combi-blocks.com]
Introduction: The Strategic Role of a Bifunctional Linker
An In-Depth Technical Guide to Mono-Fmoc Ethylene Diamine Hydrochloride for Advanced Chemical Synthesis
In the landscape of peptide synthesis and bioconjugation, precision is paramount. The ability to selectively modify a molecule at a specific position without affecting other reactive sites is the cornerstone of complex molecular construction. This compound, also known as N-(9-Fluorenylmethoxycarbonyl)ethylenediamine hydrochloride, is a quintessential tool in this endeavor. It is a heterobifunctional linker at its core: a simple ethylenediamine molecule strategically monoprotected with a base-labile Fluorenylmethoxycarbonyl (Fmoc) group.[1][2][3]
This configuration leaves one primary amine nucleophile available for immediate reaction—such as coupling to a carboxylic acid on a solid-phase resin or a molecule in solution—while the other is masked.[4][5] The true utility of the Fmoc group lies in its orthogonality; it remains stable through various coupling conditions but can be removed cleanly and rapidly with a mild base, typically piperidine, to reveal a new primary amine for subsequent modification.[6][7] This guide provides an in-depth exploration of this reagent's properties, synthesis, quality control, and core applications, designed for the practicing researcher in drug development and chemical biology.
Physicochemical & Structural Data
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and reproducible use in any experimental protocol.
Chemical Structure
The structure consists of an ethylenediamine spacer, with one amine protected by the bulky, UV-active Fmoc group, and the other protonated as a hydrochloride salt.
Caption: Figure 1: Chemical Structure of this compound.
Quantitative Data Summary
Key identifying and handling information is summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₉ClN₂O₂ | [8][9][10][11] |
| Molecular Weight | 318.80 g/mol | [5][11][12] |
| Appearance | White to light beige crystalline powder | [3] |
| CAS Numbers | 166410-32-8 and 391624-46-7 | [2][10][12][13][14] |
| Storage Conditions | 2–8°C, under inert atmosphere | [15] |
| Purity (Typical) | ≥98% (TLC/HPLC) | [3][5][12][15] |
A Note on CAS Numbers: Researchers will observe two primary CAS numbers (166410-32-8 and 391624-46-7) associated with this compound. Both are frequently cited by major suppliers and chemical databases for the hydrochloride salt.[2][13] This ambiguity often arises from different database registrations. It is best practice to confirm the product identity via the supplier's certificate of analysis, which should include structural verification data, regardless of the CAS number listed.
Synthesis Pathway & Rationale
The synthesis of mono-protected diamines is notoriously challenging due to the high probability of double addition. Direct reaction of ethylenediamine with one equivalent of an Fmoc-donating reagent (like Fmoc-OSu) yields a difficult-to-separate mixture of unprotected, mono-protected, and di-protected products.
Therefore, the most reliable and scalable synthesis relies on an orthogonal protecting group strategy.[10] The causality behind this multi-step approach is to leverage the differential chemical stability of the Boc and Fmoc groups.
Caption: Figure 2: Scalable Synthesis Workflow via Orthogonal Protection.
Experimental Protocol: Synthesis
This protocol is adapted from established scalable methods.[10]
Part 1: Mono-Boc Protection of Ethylenediamine
-
Setup: In a flask equipped with a magnetic stirrer and an addition funnel, dissolve ethylenediamine (4-5 equivalents) in tetrahydrofuran (THF). The use of excess ethylenediamine statistically favors mono-substitution.
-
Reaction: Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in THF via the addition funnel over 1-2 hours with vigorous stirring at room temperature.
-
Workup: After overnight stirring, quench the reaction with water. Extract the aqueous phase with a suitable organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-ethylenediamine.
Part 2: Introduction of the Fmoc Group
-
Setup: Dissolve the N-Boc-ethylenediamine from Part 1 in a solvent mixture such as 1,4-dioxane and aqueous sodium bicarbonate solution.
-
Reaction: Add 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu, 1 equivalent) portion-wise to the stirring solution. Monitor the reaction by TLC until the starting amine is consumed.
-
Workup: Add water and extract the product into ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the double-protected N-Boc, N'-Fmoc-ethylenediamine.
Part 3: Selective (Acidic) Boc Deprotection
-
Setup: Dissolve the crude product from Part 2 in a minimal amount of a solvent like methanol or 1,4-dioxane.
-
Reaction: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in dioxane (e.g., 4M). The Fmoc group is stable to these acidic conditions, while the Boc group is efficiently cleaved.
-
Isolation: The hydrochloride salt of the product will precipitate. Stir for 1-2 hours, then collect the solid by filtration. Wash the precipitate with cold diethyl ether and dry under vacuum to yield the final this compound as a solid.
Quality Control & Analytical Protocols
Verifying the identity and purity of the reagent is a non-negotiable step for ensuring the integrity of downstream applications. Each batch should be validated as a self-validating system.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the gold standard for assessing the purity of Fmoc-protected reagents.
Protocol: Purity Analysis by RP-HPLC
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and water.
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.[16]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.[8][16][17]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[8][16][17]
-
Gradient: A linear gradient from 5% to 85% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: UV absorbance at 220 nm (for the amide bond) and 265 nm or 301 nm (characteristic of the Fmoc group).
-
-
Data Analysis: Calculate purity by dividing the area of the main product peak by the total area of all peaks. A pure sample should exhibit a single major peak with a purity value of ≥98%.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A proton NMR spectrum provides unambiguous structural confirmation. Expected characteristic signals include:
-
~7.2-7.8 ppm: A series of multiplets corresponding to the 8 aromatic protons of the fluorenyl group.
-
~4.2-4.5 ppm: A multiplet or triplet corresponding to the CH and a doublet for the CH₂ protons of the fluorenyl-methoxy moiety.
-
~3.0-3.5 ppm: Broad multiplets corresponding to the two -CH₂- groups of the ethylenediamine backbone.
-
Amine and carbamate protons (-NH-) will appear as broad signals and may be solvent-dependent.
-
Infrared (IR) Spectroscopy
-
An IR spectrum can quickly confirm the presence of key functional groups.[15]
-
~3300-3400 cm⁻¹: N-H stretching vibrations from the primary amine (as the ammonium salt) and the carbamate N-H.
-
~3000-3100 cm⁻¹: Aromatic C-H stretching from the fluorenyl group.
-
~2850-2950 cm⁻¹: Aliphatic C-H stretching from the ethylenediamine and Fmoc CH/CH₂ groups.
-
~1690-1720 cm⁻¹: A strong, sharp absorption band from the carbamate C=O (carbonyl) stretch. This is a critical diagnostic peak.
-
~1580-1600 cm⁻¹ & ~1450-1500 cm⁻¹: C=C stretching absorptions from the aromatic rings of the fluorenyl group.[7]
-
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The primary utility of this reagent is the introduction of a primary amine spacer onto a peptide chain or solid support. This is invaluable for creating branched peptides, attaching fluorescent dyes, or conjugating molecules like polyethylene glycol (PEG).
The Chemistry of Fmoc Deprotection
The removal of the Fmoc group is a classic example of a base-catalyzed elimination reaction (E1cB mechanism). This process is fundamental to its role in SPPS.
Caption: Figure 3: E1cB Mechanism of Fmoc removal by piperidine.
Causality: The acidity of the C9 proton on the fluorene ring is the key. Piperidine is a strong enough base to abstract this proton, creating a carbanion.[1] This intermediate is unstable and rapidly undergoes elimination, releasing CO₂ and the highly reactive dibenzofulvene (DBF) electrophile, liberating the desired amine. The excess piperidine then acts as a nucleophilic scavenger, trapping the DBF to form a stable adduct that is easily washed away.[7]
Protocol: Coupling to a Solid Support
This protocol describes the attachment of the linker to a carboxy-functionalized resin (e.g., Wang resin) to create an amine-functionalized starting point.
-
Resin Swelling: Swell the carboxy-resin (e.g., Fmoc-Gly-Wang resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection (of Resin):
-
Drain the DMF. Add a solution of 20% piperidine in DMF (v/v) to the resin.[16]
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete deprotection.[17]
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all piperidine and the DBF-adduct.
-
-
Linker Activation:
-
In a separate vial, dissolve this compound (3 eq.) and an aminium-based coupling reagent like HATU (2.95 eq.) in DMF.
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 6 eq.) to neutralize the hydrochloride salt and activate the coupling reagent. Allow this pre-activation to proceed for 2-5 minutes. The base is critical to liberate the free amine of the linker for reaction.
-
-
Coupling Reaction:
-
Drain the DMF from the deprotected resin.
-
Add the activated linker solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Monitoring & Capping:
-
Perform a Kaiser test (or other ninhydrin-based test) on a few resin beads. A negative result (yellow beads) indicates complete coupling.
-
If the test is positive, the coupling can be repeated. Alternatively, to prevent the formation of deletion sequences, any unreacted sites must be "capped" by acetylating them with a solution of acetic anhydride and DIPEA in DMF.
-
-
Washing: Drain the reaction mixture and wash the resin extensively with DMF, then Dichloromethane (DCM), and finally methanol. Dry the resin under vacuum. It is now ready for the next step: deprotection of its newly introduced Fmoc group to continue peptide chain elongation.
Safety & Handling
As with any laboratory chemical, proper handling is essential.
-
Hazard Classification: The compound is classified as hazardous to the aquatic environment (H410: Very toxic to aquatic life with long lasting effects).[13] Analogous hydrobromide salts are listed with H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).
-
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P273: Avoid release to the environment.[13]
-
P280: Wear protective gloves, eye protection, and face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or chemical fume hood. Wear a lab coat, nitrile gloves, and safety glasses.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its aquatic toxicity, do not allow it to enter drains.
References
-
Al-Warhi, T., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(15), 3447. Available from: [Link]
-
Andersen, H. F., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(41), 13916–13925. Available from: [Link]
-
(9H-fluoren-9-yl)methyl N-(2-aminoethyl)carbamate hydrochloride. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
(9H-fluoren-9-yl)methyl N-(2-aminoethyl)carbamate hydrochloride. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
ETHYLENEDIAMINE. (n.d.). Ataman Kimya. Retrieved January 10, 2026, from [Link]
-
1,2-diaminoethane suppliers USA. (n.d.). LookChem. Retrieved January 10, 2026, from [Link]
-
Feagin, T. A., Shah, N. I., & Heemstra, J. M. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Journal of Nucleic Acids, 2012, 354549. Available from: [Link]
-
Reaction conditions of N-FMOC-ethylenediamine with carboxylic acid and then deprotection of the primary amines? (2016). ResearchGate. Retrieved January 10, 2026, from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
FT-IR spectra of the ethylenediamine and silver–amine complex. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved January 10, 2026, from [Link]
-
Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. Retrieved January 10, 2026, from [Link]
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Peptide Science.
-
Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022). YouTube. Retrieved January 10, 2026, from [Link]
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- 2. 166410-32-8|(9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate|BLD Pharm [bldpharm.com]
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- 8. N-Fmoc-ethylenediamine hydrochloride 95% | CAS: 391624-46-7 | AChemBlock [achemblock.com]
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- 10. (9H-fluoren-9-yl)methyl N-(2-aminoethyl)carbamate hydrochloride | C17H19ClN2O2 | CID 2818106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 391624-46-7|(9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride|BLD Pharm [bldpharm.com]
- 12. This compound Novabiochem 391624-46-7 [sigmaaldrich.com]
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Synthesis of Mono-Fmoc Protected Ethylenediamine: A Technical Guide for Researchers
Abstract
Mono-N-(9-fluorenylmethoxycarbonyl)-ethylenediamine (mono-Fmoc-ethylenediamine) is a critical bifunctional linker and building block in modern peptide synthesis, drug discovery, and materials science. Its strategic importance lies in the orthogonal protection scheme it offers, allowing for the selective functionalization of its two primary amine groups. This in-depth technical guide provides a comprehensive overview of the synthetic strategies for preparing mono-Fmoc-ethylenediamine, with a primary focus on a robust and widely adopted three-step methodology. This guide delves into the chemical principles underpinning each synthetic step, provides detailed, field-proven experimental protocols, and discusses the critical aspects of purification and characterization. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently synthesize and utilize this versatile chemical entity.
Introduction: The Synthetic Challenge and Strategic Importance
Ethylenediamine, with its simple C2 carbon backbone and two primary amine functionalities, is a fundamental building block in chemical synthesis. However, the identical reactivity of its two amine groups poses a significant challenge for selective mono-functionalization, often leading to statistical mixtures of mono- and di-substituted products.[1] The development of reliable methods to selectively protect one amine group was a pivotal advancement, enabling the sequential and controlled introduction of different molecular fragments.[1]
Among the various amine protecting groups, the 9-fluorenylmethoxycarbonyl (Fmoc) group is of paramount importance, particularly in solid-phase peptide synthesis (SPPS).[2] The Fmoc group is stable to acidic conditions but is readily cleaved by mild bases, such as piperidine.[2][3] This orthogonality to acid-labile protecting groups like tert-butyloxycarbonyl (Boc) is the cornerstone of modern Fmoc-based SPPS.[2][4] Mono-Fmoc-ethylenediamine, therefore, serves as a valuable linker, allowing for the attachment of a molecule to a solid support or another building block via its free amine, while the Fmoc-protected amine is reserved for subsequent elongation of a peptide chain.
Direct mono-Fmoc protection of ethylenediamine using reagents like 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is notoriously difficult to control and often results in low yields of the desired mono-protected product along with significant formation of the di-protected byproduct.[5] To circumvent this, a more strategic, multi-step approach is widely employed.[1][5]
Recommended Synthetic Strategy: The Three-Step Approach
The most reliable and scalable synthesis of mono-Fmoc-ethylenediamine involves a three-step sequence that leverages the distinct properties of the Boc and Fmoc protecting groups. This strategy ensures high selectivity and yields a pure final product. The overall workflow is depicted below.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism and Control of Fmoc Protection of Ethylenediamine
For researchers, scientists, and drug development professionals, the selective protection of polyfunctional molecules is a cornerstone of complex molecular synthesis. Ethylenediamine, a versatile C2 building block, presents a classic challenge due to its symmetric and highly nucleophilic primary amino groups. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used amine protecting group, prized for its base lability and stability to acidic conditions, which allows for orthogonal protection strategies in peptide and medicinal chemistry.[1][2] However, achieving selective mono-Fmoc protection of ethylenediamine is not a trivial process and is fraught with challenges, primarily the propensity for di-substitution.
This in-depth technical guide provides a comprehensive exploration of the mechanism of Fmoc protection as it pertains to ethylenediamine. It delves into the chemical principles governing the reaction, the inherent challenges of selective protection, and field-proven strategies to achieve mono-substitution. Detailed experimental protocols, mechanistic diagrams, and a discussion of analytical validation are provided to equip the practicing scientist with the necessary knowledge for successful synthesis.
The Fundamental Mechanism of Fmoc Protection
The Fmoc group is typically introduced using an activated Fmoc reagent, most commonly 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimde (Fmoc-OSu).[1][3] The latter, Fmoc-OSu, is often preferred due to its higher stability and lower propensity to cause the formation of undesired dipeptide byproducts during the protection of amino acids.[3][4]
The protection mechanism is a nucleophilic acyl substitution reaction. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc reagent. This is followed by the departure of a leaving group (chloride from Fmoc-Cl or N-hydroxysuccinimide from Fmoc-OSu) to form a stable carbamate linkage.[3][5] The reaction is typically carried out in the presence of a mild base, such as sodium bicarbonate or an organic base like pyridine, to neutralize the acidic byproduct (HCl or N-hydroxysuccinimide).[3]
Caption: General mechanism of amine protection using Fmoc-OSu.
The Challenge of Selectivity with Ethylenediamine
The direct reaction of ethylenediamine with one equivalent of an Fmoc reagent poses a significant challenge in achieving mono-protection. Due to the high reactivity of both primary amino groups, the reaction often yields a mixture of the desired mono-Fmoc-ethylenediamine, the di-Fmoc-ethylenediamine, and unreacted starting material.[6][7]
Several factors contribute to this lack of selectivity:
-
Statistical Distribution: With two equally reactive sites, a 1:1 stoichiometric reaction will statistically favor a mixture of products.
-
Basicity of the Product: After the first protection, the remaining free amino group in mono-Fmoc-ethylenediamine is still a potent nucleophile, capable of reacting with another molecule of the Fmoc reagent.
Attempts to directly control the reaction by simply limiting the amount of the Fmoc reagent are often met with low yields of the mono-protected product and difficulties in purification.
Strategies for Achieving Mono-Fmoc Protection
To overcome the challenge of di-substitution, several strategies have been developed. The most successful and widely adopted approach involves a multi-step synthesis utilizing an orthogonal protecting group, typically the tert-butyloxycarbonyl (Boc) group.[6][7]
The Orthogonal Protection Strategy
This robust strategy involves three key stages:
-
Mono-Boc Protection of Ethylenediamine: Ethylenediamine is first reacted with a Boc-donating reagent, such as di-tert-butyl dicarbonate (Boc₂O), under conditions that favor mono-protection. A common and effective method involves the in-situ formation of the mono-hydrochloride salt of the diamine, which deactivates one amino group towards acylation, allowing the other to be selectively protected.[8][9]
-
Fmoc Protection of the Free Amine: The resulting N-Boc-ethylenediamine, now possessing a single free primary amine, is then reacted with Fmoc-OSu or Fmoc-Cl to install the Fmoc group.
-
Selective Deprotection of the Boc Group: The Boc group is acid-labile and can be selectively removed under acidic conditions (e.g., trifluoroacetic acid or HCl) without affecting the base-labile Fmoc group.[2][10] This yields the desired mono-Fmoc-ethylenediamine, often as a stable salt.[6]
Caption: Orthogonal protection strategy for mono-Fmoc-ethylenediamine.
Experimental Protocols
The following protocols are based on established and scalable methods reported in the literature.[6][7]
Protocol 1: Synthesis of N-Boc-ethylenediamine
This protocol is a modified version of a reported procedure for the selective mono-Boc protection of ethylenediamine.[6][11]
| Parameter | Value/Condition |
| Reagents | Ethylenediamine, Di-tert-butyl dicarbonate (Boc₂O), Methanol (MeOH) |
| Stoichiometry | Ethylenediamine (10 equiv.), Boc₂O (1 equiv.) |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours |
| Work-up | Aqueous work-up with potassium carbonate |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer, add methanol and cool to 0 °C in an ice bath.
-
Add ethylenediamine (10 equivalents) to the cooled methanol.
-
Dissolve di-tert-butyl dicarbonate (1 equivalent) in methanol and add it dropwise to the ethylenediamine solution over 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Saturate the aqueous phase with solid potassium carbonate to facilitate phase separation.
-
Separate the organic phase, and extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-ethylenediamine as an oil.
Protocol 2: Synthesis of N-Fmoc-ethylenediamine Hydrochloride
This protocol outlines the subsequent Fmoc protection and Boc deprotection steps.[6]
| Parameter | Value/Condition |
| Reagents | N-Boc-ethylenediamine, Fmoc-OSu, Triethylamine (TEA), Dichloromethane (DCM), Trifluoroacetic acid (TFA) |
| Stoichiometry | N-Boc-ethylenediamine (1 equiv.), Fmoc-OSu (1.05 equiv.), TEA (3 equiv.), TFA (excess) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours for Fmoc protection; 1-2 hours for Boc deprotection |
| Work-up | Aqueous wash followed by concentration and precipitation |
Step-by-Step Methodology:
-
Fmoc Protection:
-
Dissolve N-Boc-ethylenediamine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask and cool to 0 °C.
-
Add Fmoc-OSu (1.05 equivalents) to the solution.
-
Add triethylamine (3 equivalents) dropwise to the reaction mixture.
-
Remove the ice bath and stir the reaction at room temperature for 2-4 hours.
-
Wash the reaction mixture with 1 M aqueous potassium carbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude N-Boc-N'-Fmoc-ethylenediamine. Purify by flash column chromatography if necessary.
-
-
Boc Deprotection:
-
Dissolve the purified N-Boc-N'-Fmoc-ethylenediamine in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the solution under reduced pressure to remove the excess TFA and solvent. The product can be precipitated from a suitable solvent system (e.g., by addition of diethyl ether) to yield N-Fmoc-ethylenediamine as its TFA salt. To obtain the hydrochloride salt, an appropriate workup with HCl would be required.
-
Analytical Validation
Confirmation of the successful synthesis and purity of mono-Fmoc-ethylenediamine is crucial. A combination of analytical techniques should be employed:
| Technique | Purpose | Expected Observations |
| Thin Layer Chromatography (TLC) | Reaction monitoring and purity assessment. | A single spot for the purified product with a distinct Rf value from starting materials and the di-protected byproduct. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and purity analysis. | Characteristic peaks for the Fmoc group (aromatic protons between 7.3-7.8 ppm) and the ethylenediamine backbone. Integration of proton signals should confirm the 1:1 ratio of the Fmoc group to the ethylenediamine moiety. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | The observed molecular ion peak should correspond to the calculated mass of the protonated mono-Fmoc-ethylenediamine. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment. | A single major peak in the chromatogram indicates high purity. |
Conclusion
While the direct mono-Fmoc protection of ethylenediamine is challenging due to the inherent symmetry and reactivity of the diamine, a robust and scalable synthesis can be achieved through an orthogonal protection strategy. By first selectively protecting one amino group with a Boc moiety, the remaining amine can be efficiently functionalized with the Fmoc group. Subsequent acid-mediated removal of the Boc group yields the desired mono-Fmoc-ethylenediamine with high purity. This in-depth guide provides the mechanistic understanding and practical protocols necessary for researchers to successfully synthesize this valuable building block, enabling the construction of complex molecules for a wide range of applications in research and drug development.
References
- Lelievre, D., et al. (2014). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Journal of Nucleic Acids, 2014, 1-6.
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wikipedia. (2023). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Are Fmoc Protecting Groups? [Video]. YouTube. Retrieved from [Link]
- Google Patents. (1997). Methods for the synthesis of fmoc protected amines.
-
Wade, L. G., & Hossain, M. A. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(11), 839-854. [Link]
-
Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13, 1234-1238. [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
Jong, T. S., & Bradley, M. (2015). Flow-Mediated Synthesis of Boc, Fmoc, and Ddiv Monoprotected Diamines. Organic Letters, 17(24), 6194–6197. [Link]
-
ResearchGate. (2002). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]
-
ResearchGate. (2014). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Retrieved from [Link]
-
ResearchGate. (1994). Methods for Removing the Fmoc Group. Retrieved from [Link]
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SciELO México. (2012). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 56(3), 299-303. [Link]
- Wiley-VCH. (2004). Amino Acid and Peptide Synthesis.
- Google Patents. (2010). Method for synthesizing 9-fluorenylmethoxycarbonyloxy succinimide ester.
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Redalyc. (2012). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 56(3), 299-303. [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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Taylor & Francis Online. (2006). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 36(22), 3325-3330. [Link]
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Taylor & Francis Online. (2006). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 36(22), 3325-3330. [Link]
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ChemBK. (n.d.). N-Fmoc-ethylenediamine HCl. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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ResearchGate. (2014). Can anyone help with mono-Fmoc ethyldiamine chloride?. Retrieved from [Link]
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PNAS. (1991). Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. Proceedings of the National Academy of Sciences, 88(21), 9413-9417. [Link]
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ResearchGate. (2016). Reaction conditions of N-FMOC-ethylenediamine with carboxylic acid and then deprotection of the primary amines?. Retrieved from [Link]
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Reddit. (2024). Questions about Fmoc protection using Fmoc-Osu. Retrieved from [Link]
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Chang Gung University Academic Capacity Ensemble. (2013). Design and synthesis of new N-(fluorenyl-9-methoxycarbonyl) (Fmoc)-dipeptides as anti-inflammatory agents. Retrieved from [Link]
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American Chemical Society. (2021). 9-Fluorenylmethyloxycarbonyl chloride. Retrieved from [Link]
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ResearchGate. (2017). The Synthesis and in vitro Study of 9-fluorenylmethoxycarbonyl Protected Non-Protein Amino Acids Antimicrobial Activity. Retrieved from [Link]
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Springer Nature Experiments. (1994). Methods for Removing the Fmoc Group. Retrieved from [Link]
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An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)
For researchers, scientists, and drug development professionals, solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry represents a cornerstone technology.[1] Its efficiency, robustness, and adaptability to automation have established it as the leading method for chemically synthesizing peptides for a wide range of applications, from fundamental biological research to the creation of novel therapeutics.[1][2] This comprehensive technical guide explores the core principles of Fmoc SPPS, offering a detailed look at the underlying chemistry, experimental procedures, and essential factors for successful peptide synthesis.
The Solid-Phase Principle: A Foundation of Efficiency
The innovation of solid-phase peptide synthesis was anchoring the first C-terminal amino acid to an insoluble polymer support, known as a resin.[1] This foundational concept allows the entire synthesis to be carried out in a single reaction vessel. Reagents and byproducts in the liquid phase are easily removed through simple filtration and washing, while the growing peptide chain remains securely attached to the solid support.[1] This method greatly simplifies the purification of intermediates and permits the use of excess reagents to ensure reactions proceed to completion, making it highly suitable for automation.[1]
The Critical Role of the Resin
The choice of resin is a critical decision that hinges on the desired C-terminal functionality of the final peptide.[1] For peptides requiring a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are frequently used. For producing peptide amides, Rink amide resin is the standard choice.[1][3][4]
Before starting the synthesis, the resin must be swelled in an appropriate solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to ensure the reactive sites within the polymer matrix are accessible.[1][3]
The Chemistry of Fmoc-SPPS: A Step-by-Step Cyclical Process
Fmoc-SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain.[3][5] Each cycle consists of three main steps: Fmoc deprotection, amino acid coupling, and washing.
The Fmoc Protecting Group: An Orthogonal Approach
The Fmoc group serves as a temporary protecting group for the α-amino group of the amino acids.[3][6] Its key feature is its lability to basic conditions, while remaining stable to the acidic conditions used to cleave the completed peptide from the resin and remove side-chain protecting groups. This "orthogonal" protection strategy is fundamental to the success of Fmoc-SPPS, allowing for selective deprotection at each step without disturbing other protected functional groups.[7][8][9]
The SPPS Cycle
The core of SPPS is the iterative cycle of deprotection, washing, and coupling to add each amino acid.[10]
2.2.1. Step 1: Fmoc Deprotection
The synthesis cycle begins with the removal of the N-terminal Fmoc group from the resin-bound peptide.[10] This is typically achieved by treating the resin with a 20% solution of piperidine in DMF.[1][9][11] The mechanism is a base-induced β-elimination, where piperidine abstracts an acidic proton from the fluorenyl ring, leading to the cleavage of the carbamate bond.[6][12][] This releases the free amine on the peptide chain and generates dibenzofulvene (DBF), which is scavenged by piperidine to form a stable adduct.[9][12]
"Resin-Peptide-NH-Fmoc" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Piperidine_DMF" [label="20% Piperidine in DMF", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Resin-Peptide-NH2" [label="Resin-Peptide-NH2\n(Free Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "DBF_Adduct" [label="Dibenzofulvene-Piperidine Adduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Resin-Peptide-NH-Fmoc" -> "Piperidine_DMF" [label="Base Treatment", color="#5F6368"]; "Piperidine_DMF" -> "Resin-Peptide-NH2" [label="Fmoc Cleavage", color="#5F6368"]; "Piperidine_DMF" -> "DBF_Adduct" [label="DBF Scavenging", color="#5F6368"]; }
Fmoc deprotection workflow.
2.2.2. Step 2: Amino Acid Coupling
Following deprotection and thorough washing to remove piperidine and the DBF adduct, the next Fmoc-protected amino acid is introduced.[10] To facilitate the formation of a peptide bond, the carboxylic acid group of the incoming amino acid must be activated.[1][6] This is achieved using a variety of coupling reagents. The activated amino acid then reacts with the free N-terminal amine of the peptide chain to form a new peptide bond.[10]
Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization.[14] More efficient phosphonium and aminium/uronium salt-based reagents such as Benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP®) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are also widely used, particularly for sterically hindered amino acids.[14][15]
start [label="Start:\nResin-Bound Peptide\n(N-terminally Fmoc-protected)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; deprotection [label="1. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash1 [label="2. Washing\n(e.g., DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; coupling [label="3. Amino Acid Coupling\n(Activated Fmoc-AA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash2 [label="4. Washing\n(e.g., DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; repeat [label="Repeat Cycle for\nNext Amino Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> deprotection; deprotection -> wash1; wash1 -> coupling; coupling -> wash2; wash2 -> repeat; repeat -> deprotection [style=dashed, label="n-1 times"]; }
The cyclical workflow of Fmoc-based solid-phase peptide synthesis.
2.2.3. Step 3: Washing
After each deprotection and coupling step, the resin must be thoroughly washed to remove excess reagents, byproducts, and solvents.[10] This is a critical step to ensure the purity of the final peptide.[16] DMF is the most commonly used solvent for washing.[1]
This cycle is repeated until the desired peptide sequence is fully assembled.[1][3]
Cleavage from the Resin and Final Deprotection
Once the peptide chain is complete, it must be cleaved from the solid support, and all the side-chain protecting groups must be removed.[12][17] In Fmoc-SPPS, this is typically achieved in a single step by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA).[9]
The cleavage cocktail often includes "scavengers" to trap the reactive cationic species generated from the protecting groups and the linker, which could otherwise cause unwanted side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine. A common cleavage cocktail, Reagent K, consists of TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT).[11]
Purification and Analysis
The crude peptide obtained after cleavage is a mixture containing the target peptide along with various impurities such as truncated or deletion sequences that arise from incomplete reactions.[17][18] Therefore, purification is a necessary final step.
The most common method for purifying synthetic peptides is reversed-phase high-performance liquid chromatography (RP-HPLC).[17] This technique separates the peptide from impurities based on hydrophobicity. The identity and purity of the final peptide are then confirmed using techniques like mass spectrometry and analytical HPLC.[19][20]
Experimental Protocols
The following are detailed protocols for the key manual steps in Fmoc-SPPS, based on a 0.1 mmol synthesis scale.
Protocol 1: Resin Swelling
-
Weigh 100-250 mg of the appropriate resin (depending on the loading capacity to achieve 0.1 mmol) and place it into a fritted reaction vessel.[11]
-
Add 5-10 mL of DMF to the resin.
-
Gently agitate the resin for at least 30-60 minutes at room temperature to allow for complete swelling.[4][11]
-
Drain the DMF.
Protocol 2: Fmoc Deprotection
-
To the swollen resin, add 5 mL of a 20% (v/v) piperidine in DMF solution.[11]
-
Agitate the mixture for 5-10 minutes at room temperature.[1]
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete Fmoc removal.[1][11]
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and the DBF-adduct.[1]
Protocol 3: Amino Acid Coupling (using HATU)
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.[1]
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.[1]
-
Allow the mixture to pre-activate for 2-5 minutes.[11]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.[1]
-
Agitate the reaction vessel for 1-2 hours at room temperature.[11]
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).[11]
Protocol 4: Cleavage and Deprotection (using Reagent K)
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail, Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[11]
-
Add 5-10 mL of the cleavage cocktail to the dried peptide-resin.[11]
-
Agitate the mixture at room temperature for 2-4 hours.[11]
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether. A white precipitate (the crude peptide) should form.[11]
-
Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether two more times.[11]
-
Dry the crude peptide pellet under vacuum.[11]
Common Challenges and Troubleshooting
While Fmoc-SPPS is a robust methodology, certain challenges can arise, particularly with "difficult" sequences.
| Challenge | Cause | Potential Solutions |
| Incomplete Coupling | Steric hindrance of amino acids (e.g., Val, Ile), peptide aggregation. | Use a more potent coupling reagent (e.g., HATU), double couple, increase reaction time, or use elevated temperatures.[21][22] |
| Peptide Aggregation | Inter- and intramolecular hydrogen bonding of the growing peptide chain. | Use chaotropic salts, switch to a more polar solvent like NMP, or incorporate backbone-protecting groups (e.g., pseudoprolines).[15] |
| Racemization | Loss of stereochemical integrity, especially during the activation of Cys and His. | Use milder activation conditions, add HOBt or its analogues, or use pre-loaded resins for the first amino acid.[14][23] |
| Aspartimide Formation | Cyclization of aspartic acid residues under basic conditions, leading to chain termination. | Use a more sterically hindered side-chain protecting group for Asp, or use DBU/piperidine for deprotection.[24] |
| Side Reactions during Cleavage | Alkylation of sensitive residues by carbocations. | Use an optimized scavenger cocktail tailored to the peptide sequence. |
Conclusion
Fmoc solid-phase peptide synthesis is a powerful and versatile technique that has revolutionized the way peptides are created. A thorough understanding of the underlying chemical principles, careful selection of reagents, and meticulous execution of the experimental protocols are paramount to achieving high-purity peptides for research and therapeutic development. By mastering the core concepts and troubleshooting strategies outlined in this guide, scientists can effectively harness the potential of Fmoc-SPPS to advance their scientific endeavors.
References
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Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. Retrieved January 10, 2026, from [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
- Safety-catch linkers for Fmoc solid-phase synthesis of peptide thioesters and hydrazides by amide-to-imide activation. (2021). Journal of Peptide Science, 27(12), e3364.
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Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Synthetic Peptide Analysis | Purification, Characterization & Monitoring. (n.d.). Waters Corporation. Retrieved January 10, 2026, from [Link]
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Purification and Analysis of Synthetic Peptides: The Challenges of Method Development. (n.d.). Technology Networks. Retrieved January 10, 2026, from [Link]
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Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved January 10, 2026, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. Retrieved from [Link]
- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27.
- Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 20(8), 855-860.
- de la Torre, B. G., & Andreu, D. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 22(11), 1905.
- Subirós-Funosas, R., & Albericio, F. (2013). Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in Molecular Biology, 1047, 23–41.
-
Synthetic Peptide Purification Using Preparative LC-MS. (n.d.). Gilson. Retrieved January 10, 2026, from [Link]
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Efficient Purification of Synthetic Peptides at High and Low pH. (n.d.). Agilent. Retrieved January 10, 2026, from [Link]
-
Protecting Groups in Peptide Synthesis. (n.d.). Springer Nature Experiments. Retrieved January 10, 2026, from [Link]
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Fmoc Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments. Retrieved January 10, 2026, from [Link]
- Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 44(4), 319–329.
- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
- Atherton, E., & Sheppard, R. C. (1989). Basic principles. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- Varnava, K. G., & Sarojini, V. (2019).
- Kent, S. B. (2020). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Israel Journal of Chemistry, 60(3-4), 190-201.
-
SPPS: peptide failure to elongate? (2020, December 22). ResearchGate. Retrieved January 10, 2026, from [Link]
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A Senior Application Scientist's Guide to Base-Labile Amine Protecting Groups
Introduction: The Critical Role of Amine Protection in Modern Synthesis
In the intricate world of multi-step organic synthesis, particularly in fields like peptide and oligonucleotide development, the amine functional group presents a unique challenge. Its inherent nucleophilicity and basicity make it highly reactive, often interfering with desired chemical transformations elsewhere in a molecule.[1][2] To achieve chemoselectivity, chemists employ a strategy of temporarily masking the amine with a "protecting group."[3][4] This group must be robust enough to withstand various reaction conditions but also be removable—or "deprotected"—cleanly and efficiently when its job is done.[1][2]
The choice of a protecting group is a critical strategic decision, governed by the overall synthetic plan. A key concept in this strategy is orthogonality , which involves using multiple protecting groups in a single molecule that can be removed under distinct conditions (e.g., acidic vs. basic) without affecting one another.[3][5][6] This allows for the selective unmasking of specific functional groups at precise moments in the synthetic sequence.[4][5][6]
This guide focuses on an essential class of these molecular tools: base-labile amine protecting groups . These groups are defined by their stability in acidic and neutral media but their swift removal under basic conditions. This characteristic makes them indispensable, especially when working with substrates that are sensitive to acid. The premier example, the 9-fluorenylmethyloxycarbonyl (Fmoc) group, is the cornerstone of modern solid-phase peptide synthesis (SPPS) precisely because of this property, allowing for an orthogonal strategy with acid-labile side-chain protecting groups.[7][8][9]
This document provides an in-depth exploration of the core principles, mechanisms, and practical applications of the most significant base-labile amine protecting groups, offering field-proven insights for researchers, chemists, and drug development professionals.
The Cornerstone: 9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is arguably the most important base-labile protecting group, having revolutionized solid-phase peptide synthesis (SPPS).[8][10] Introduced by Carpino and Han in the 1970s, its utility stems from its remarkable stability to acids and mild cleavage conditions using a weak base, which provides a crucial orthogonal handle to the acid-labile groups (like Boc and tBu) typically used for side-chain protection.[7][10][11]
Mechanism of Action: Protection and Deprotection
Protection: The Fmoc group is typically introduced by reacting an amino acid with Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[7][12][13] Fmoc-OSu is often preferred as it minimizes the formation of unwanted dipeptide byproducts.[7]
Deprotection (The E1cB Mechanism): The genius of the Fmoc group lies in its elegant deprotection mechanism. The fluorenyl ring system makes the proton at the C9 position unusually acidic (pKa ≈ 23 in DMSO).[7][12][14] This allows a base, typically a secondary amine like piperidine, to abstract this proton, initiating a two-step elimination.[15]
-
Proton Abstraction: A base removes the acidic proton from the C9 carbon of the fluorene ring, forming a stabilized carbanion intermediate.[12][14][16]
-
β-Elimination: This triggers a rapid E1cB (Elimination, Unimolecular, conjugate Base) reaction, leading to the collapse of the carbamate, releasing carbon dioxide, the free amine, and a highly reactive intermediate called dibenzofulvene (DBF).[12][14][15][16]
The excess piperidine in the deprotection solution plays a second crucial role: it acts as a scavenger, trapping the electrophilic DBF to form a stable, UV-active adduct.[13][15][17] This prevents DBF from reacting with the newly liberated amine (which would terminate the peptide chain) and drives the equilibrium towards complete deprotection.[17][18][19] The formation of this adduct can be monitored by UV spectroscopy (~301 nm) to track the reaction's progress in real-time.[8][18]
Application Spotlight: Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is the dominant methodology in modern SPPS.[10][20] The synthesis cycle is an elegant and repetitive workflow performed on an insoluble resin support.[21][22]
Experimental Protocol: Standard Fmoc Deprotection in SPPS
This protocol describes a standard manual procedure for removing the Fmoc group from a peptide-resin during SPPS.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)[22][23]
-
Wash Solvent: High-purity DMF
-
Solid-phase synthesis vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes to ensure all reaction sites are accessible.[21][23]
-
Solvent Removal: Drain the DMF from the synthesis vessel.
-
Deprotection: Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).[24]
-
Agitation: Agitate the mixture gently (e.g., by bubbling nitrogen from the bottom or using a shaker) for an initial 3-5 minutes. Drain the solution.
-
Second Deprotection: Add a fresh portion of the deprotection solution and continue agitation for another 15-20 minutes. The total deprotection time is typically 20-30 minutes at room temperature.[22]
-
Solution Removal: Drain the deprotection solution from the vessel.
-
Washing: Wash the resin thoroughly to remove all traces of piperidine and the DBF-piperidine adduct. This is a critical step. Perform a series of washes with DMF (e.g., 5-7 times).[23] The resin is now ready for the next amino acid coupling step.
Other Notable Base-Labile Protecting Groups
While Fmoc is dominant, other base-labile groups serve important roles, often chosen for their specific cleavage conditions or compatibility in complex syntheses.
Amide-Based Protection
Trifluoroacetamide (Tfa)
The trifluoroacetamide group is formed by reacting an amine with trifluoroacetic anhydride. The strong electron-withdrawing effect of the trifluoromethyl group makes the amide bond susceptible to basic hydrolysis.
-
Deprotection: Cleavage is typically achieved under mild basic conditions, such as with aqueous potassium carbonate (K₂CO₃) or dilute sodium hydroxide (NaOH) in methanol/water.[25] It can also be removed with sodium borohydride in an ethanol/THF mixture.[26]
-
Advantages: The Tfa group is small and its removal conditions are often orthogonal to many other protecting groups.[25]
-
Considerations: While useful, the conditions for its introduction (trifluoroacetic anhydride) can be harsh.
Phthalimide (Pht)
The phthalimide group, often installed via the Gabriel synthesis, provides robust protection for primary amines.[11][27]
-
Deprotection: The classic deprotection method is the Ing-Manske procedure, which uses hydrazine (N₂H₄) in an alcohol solvent.[27][28] The hydrazine attacks the carbonyl groups, leading to the formation of a stable phthalhydrazide precipitate and liberating the free amine. Milder, non-hydrazinolytic methods have also been developed, such as a two-step reduction/hydrolysis using sodium borohydride (NaBH₄) followed by acetic acid.[29][30]
-
Advantages: Phthalimides are very stable and prevent over-alkylation, making them valuable for converting alkyl halides to primary amines.[27]
-
Considerations: Traditional deprotection with hydrazine can be incompatible with certain functional groups. The reductive method provides a milder alternative.[29]
Sulfonamide-Based Protection
Dinitrobenzenesulfonyl (DNs) and Nitrophenylsulfonyl (Ns)
The 2,4-dinitrobenzenesulfonyl (DNs) and related 2-nitrophenylsulfonyl (Ns) groups are powerful protecting groups for amines.[31] Their lability is derived from the high electrophilicity of the nitro-substituted aromatic ring.
-
Deprotection: These groups are cleaved under mild, nucleophilic conditions, typically using a thiol (like thiophenol or 2-mercaptoethanol) in the presence of a base such as potassium carbonate or DBU.[31][32][33] The mechanism involves nucleophilic aromatic substitution, displacing the sulfonamide.[34]
-
Advantages: Ns and DNs groups are stable to strongly acidic conditions (e.g., TFA used to remove Boc groups) and hydrogenolysis (used to remove Cbz groups), making them excellent orthogonal partners.[31] Furthermore, the DNs group is more labile than the Ns group, allowing for selective deprotection of one in the presence of the other.[34][35]
-
Applications: This strategy is highly valued in the synthesis of complex polyamines and natural products.[31]
Comparative Analysis and Strategic Selection
The choice of a base-labile protecting group depends entirely on the synthetic context, including the stability of other functional groups in the molecule and the planned sequence of reactions.
| Protecting Group | Abbreviation | Typical Deprotection Reagent(s) | Key Features & Orthogonality | Primary Application |
| 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF | Stable to acid; cleaved by mild base. Orthogonal to acid-labile groups (Boc, tBu).[8][12][36] | Solid-Phase Peptide Synthesis (SPPS)[21] |
| Trifluoroacetamide | Tfa | K₂CO₃/MeOH/H₂O or NaBH₄/EtOH[25][26] | Small, stable group. Cleaved under mild basic or reductive conditions. | General amine protection. |
| Phthalimide | Pht | Hydrazine (N₂H₄) or NaBH₄ then AcOH[27][30] | Highly robust. Prevents over-alkylation. Orthogonal to many acid/base conditions. | Gabriel synthesis of primary amines. |
| 2,4-Dinitrobenzenesulfonyl | DNs | Thiophenol + Base (e.g., K₂CO₃)[32][33] | Stable to strong acid and hydrogenolysis. Orthogonal to Boc and Cbz. More labile than Ns.[31][35] | Complex polyamine and natural product synthesis. |
Conclusion
Base-labile amine protecting groups are indispensable tools in the arsenal of the modern synthetic chemist. Their strategic application, guided by the principle of orthogonality, enables the precise and efficient construction of complex molecules that are the bedrock of pharmaceutical research and materials science. While the Fmoc group reigns supreme in the realm of peptide synthesis, a nuanced understanding of other groups like Tfa, Pht, and the highly versatile Ns/DNs family provides the synthetic strategist with a broader palette of options. Mastery of these protecting groups—understanding their mechanisms, applications, and limitations—is fundamental to designing elegant and successful synthetic routes for the next generation of chemical innovation.
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Mono-fmoc ethylene diamine hydrochloride safety and handling
An In-Depth Technical Guide to the Safe Handling of Mono-FMOC Ethylene Diamine Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This compound, a key building block in bioconjugate chemistry and peptide synthesis, is a reagent that demands meticulous handling.[1][2] This guide provides a comprehensive overview of its safety profile and outlines field-proven protocols to ensure both user safety and experimental success.
Section 1: Compound Identification and Properties
Understanding the fundamental properties of a chemical is the first step in safe handling. This compound is a solid, typically appearing as a white to off-white or beige powder.[3][4] Its key identifiers and physical characteristics are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (9H-fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride | [5] |
| CAS Number | 166410-32-8, 391624-46-7 | [3][6] |
| Molecular Formula | C₁₇H₁₉ClN₂O₂ | [5][7] |
| Molecular Weight | 318.80 g/mol | [1][7][8] |
| Form | Solid, Powder | [3][7] |
| Storage Temperature | 2-8°C | [3][4][6] |
Section 2: Hazard Identification and Risk Assessment
A thorough risk assessment is critical before handling any chemical. Based on the Globally Harmonized System (GHS), this compound presents a significant and specific primary hazard.
GHS Classification:
The primary, officially classified risk associated with this compound is its environmental toxicity. The causality stems from its potential to persist and cause harm to organisms in aquatic ecosystems. Therefore, preventing its release into the environment is a paramount safety directive.[7][10]
While not carrying GHS classifications for acute toxicity, irritation, or corrosivity, sound scientific practice dictates that it be handled with care. As a fine powder, inhalation should be avoided to prevent potential respiratory tract irritation.[11][12] As a hydrochloride salt, direct contact with skin and eyes should be minimized to prevent unforeseen irritation.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls and appropriate PPE is essential for minimizing exposure.
Engineering Controls: The most effective engineering control is to handle the solid compound within a certified chemical fume hood or a ventilated enclosure. This captures any airborne particles at the source, preventing inhalation and minimizing contamination of the general laboratory space. Ensure adequate ventilation in the work area.[11][12]
Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical.
-
Eye Protection: Chemical safety glasses with side shields or goggles are mandatory to protect against accidental splashes or dust.
-
Hand Protection: Wear chemical-impermeable gloves, such as nitrile gloves. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact. Contaminated gloves should be disposed of as chemical waste.[11][12]
-
Protective Clothing: A standard laboratory coat should be worn to protect street clothes and prevent skin exposure.
-
Respiratory Protection: For weighing large quantities or when there is a significant risk of aerosolization, a NIOSH-approved N95 dust mask or higher-level respirator may be necessary.[13]
Section 4: Protocols for Safe Handling and Storage
Adherence to standardized protocols is the cornerstone of a self-validating safety system.
Experimental Protocol: Weighing and Solution Preparation
-
Preparation: Before retrieving the reagent, ensure the chemical fume hood is operational and the workspace is clean. Assemble all necessary equipment (spatula, weigh boat, glassware, solvent).
-
Don PPE: Put on a lab coat, safety glasses, and appropriate gloves.
-
Equilibration: Remove the reagent container from its 2-8°C storage.[3][6] Allow it to equilibrate to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder, which can affect reagent quality and weighing accuracy.
-
Weighing: Perform all weighing operations inside the fume hood. Use a clean spatula to transfer the desired amount of powder to a weigh boat. Avoid creating dust clouds by handling the powder gently.[11]
-
Dissolution: Cap the stock container immediately and return it to proper storage. Transfer the weighed solid to the destination flask. Add the solvent, cap the flask, and mix to dissolve.
-
Cleanup: Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container. Clean the spatula thoroughly.
-
Doff PPE: Remove gloves and wash hands thoroughly with soap and water.
Storage Protocol: Store the container tightly closed in a dry, cool, and well-ventilated location, specifically within a refrigerator designated for chemicals at 2-8°C.[4][6][11] Storing it apart from incompatible materials is also recommended.[11] The rationale is to protect the compound from moisture and degradation, ensuring its stability and efficacy for future experiments.
Section 5: Emergency and First Aid Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Chemical Spill Response Workflow
The following workflow outlines the critical steps for managing a small-scale laboratory spill of this compound.
Caption: Workflow for a small-scale chemical spill response.
First Aid Measures
In the event of accidental exposure, immediate and correct action is critical. The following table summarizes first aid procedures.[11]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[11] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[11][14] If irritation persists, consult a doctor. |
| Eye Contact | Immediately flush eyes with plenty of clean water for at least 15 minutes, holding the eyelids open.[11][15] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[11][15] |
Section 6: Waste Disposal
Proper disposal is a legal and ethical responsibility, driven by the compound's high aquatic toxicity.[7]
-
Segregation: All waste contaminated with this compound, including excess reagent, contaminated PPE, and cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Environmental Precaution: Under no circumstances should this chemical or its containers be allowed to enter drains or waterways.[10][11]
-
Final Disposal: The sealed waste container must be disposed of through a licensed and approved hazardous waste disposal company, in accordance with all local, state, and federal regulations.
Conclusion
This compound is an invaluable reagent in modern chemical and biological research. Its safe and effective use hinges on a clear understanding of its primary environmental hazard, the consistent application of engineering controls and PPE, and strict adherence to established protocols for handling, storage, and disposal. By integrating these principles into daily laboratory workflow, researchers can protect themselves, their colleagues, and the environment while advancing their scientific goals.
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Mono-fmoc ethylene diamine hydrochloride solubility profile
An In-Depth Technical Guide to the Solubility Profile of Mono-Fmoc Ethylene Diamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound (Fmoc-NH(CH₂)₂NH₂·HCl). As a critical building block in peptide synthesis and bioconjugation, understanding its solubility is paramount for optimizing reaction conditions, ensuring reaction efficiency, and achieving high purity of final products. This document synthesizes available qualitative data, extrapolates from the known behavior of structurally related molecules, and provides detailed experimental protocols for the quantitative determination of its solubility. The guide is structured to offer not just data, but a foundational understanding of the physicochemical principles governing the solubility of this versatile reagent.
Introduction: The Pivotal Role of this compound in Synthesis
This compound is a bifunctional linker widely employed in solid-phase peptide synthesis (SPPS) and the development of complex bioconjugates.[1][2] Its structure, featuring a base-labile Fmoc protecting group on one terminus and a primary amine hydrochloride salt on the other, allows for directional and controlled elaboration of molecular structures.[3][4] Applications range from the introduction of spacer arms in peptides to the creation of linkers for antibody-drug conjugates (ADCs) and diagnostic probes.[5]
The success of synthetic protocols utilizing this reagent is critically dependent on its solubility in the chosen solvent system. Inadequate solubility can lead to significant challenges, including:
-
Poor Reaction Kinetics: Incomplete dissolution of the reagent slows down reaction rates, leading to inefficient coupling.
-
Precipitation: The reagent may precipitate out of solution, especially with changes in temperature or upon the addition of other reagents, effectively halting the reaction.
-
Aggregation: In peptide synthesis, poor solubility can contribute to the aggregation of the growing peptide chain on the solid support.[6]
This guide provides a deep dive into the solubility profile of this compound, offering both theoretical understanding and practical, actionable protocols to empower researchers in their synthetic endeavors.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential to comprehend its solubility behavior.
| Property | Value | Source |
| Chemical Name | (9H-fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride | [7] |
| Synonyms | Fmoc-NH(CH₂)₂NH₂·HCl, N-1-Fmoc-1,2-diaminoethane HCl | [8] |
| CAS Number | 166410-32-8, 391624-46-7 | [3][8] |
| Molecular Formula | C₁₇H₁₈N₂O₂ · HCl | [7] |
| Molecular Weight | 318.80 g/mol | [9] |
| Appearance | White to pale yellow solid/powder | [4][8] |
| Melting Point | Approximately 175°C | [8] |
| Storage Temperature | 2-8°C | [3][10] |
The Solubility Profile: A Dichotomy of Polarity
The solubility of this compound is dictated by the interplay between its large, nonpolar fluorenylmethoxycarbonyl (Fmoc) group and the polar, ionic primary amine hydrochloride salt.
Qualitative Solubility
Available data indicates a distinct solubility pattern:
-
High Solubility in Polar Protic Solvents: The compound is reported to be "very soluble in water, soluble in ethanol and methanol".[8] This is attributed to the ability of these solvents to solvate the hydrochloride salt through strong ion-dipole interactions and hydrogen bonding.
-
Variable Solubility in Polar Aprotic Solvents: While polar aprotic solvents like N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM) are staples in peptide synthesis for their ability to dissolve Fmoc-protected amino acids, the behavior of this compound is more complex.[6][11][12] Field experience suggests that while the hydrochloride salt may initially dissolve, neutralization to the free amine can cause precipitation.[13] This is a critical consideration during coupling reactions, which are typically performed in the presence of a base. The free amine form is significantly less polar than the hydrochloride salt, reducing its affinity for polar aprotic solvents.
Factors Influencing Solubility
a) The Role of the Counter-ion (HCl): The hydrochloride salt form confers high polarity to one end of the molecule, making it amenable to dissolution in polar protic solvents. The dissociation of the salt into ions allows for effective solvation.
b) The Fmoc Group: The large, hydrophobic Fmoc group dominates a significant portion of the molecular structure, generally favoring solubility in organic solvents.[11] However, in this molecule, its influence is counterbalanced by the highly polar amine salt.
c) pH: The pH of the solution is a critical determinant of solubility.
-
Acidic Conditions (Low pH): In acidic aqueous solutions, the primary amine remains protonated, favoring solubility.
-
Neutral to Basic Conditions (High pH): As the pH increases, the primary amine is deprotonated to its free base form. This reduces the molecule's overall polarity, potentially leading to a significant decrease in solubility in aqueous and some polar organic solvents.[13]
d) Temperature: While specific data is unavailable, for most solids, solubility increases with temperature. This principle can be leveraged to prepare stock solutions at higher concentrations, although the stability of the compound at elevated temperatures should be considered.
Expected Solubility in Common Solvents: A Summary
The following table provides an expected qualitative solubility profile based on first principles and available data. It is crucial to note that these are estimations, and quantitative determination is recommended for specific applications.
| Solvent | Type | Expected Solubility of HCl Salt | Rationale |
| Water | Polar Protic | Very High | Favorable ion-dipole interactions with the hydrochloride salt.[8][14] |
| Methanol, Ethanol | Polar Protic | High | Capable of hydrogen bonding and solvating the ionic portion of the molecule.[8] |
| DMF, NMP | Polar Aprotic | Moderate to High | Good general solvents for Fmoc-protected compounds.[6][11] However, precipitation of the free base upon neutralization has been reported.[13] |
| DMSO | Polar Aprotic | High | A strong polar aprotic solvent known to dissolve a wide range of compounds, including those with PEG-like structures.[5][15] |
| Dichloromethane (DCM) | Nonpolar Aprotic | Low to Moderate | While used in peptide synthesis, its ability to solvate the ionic hydrochloride salt is limited.[6][13] |
| Acetonitrile (ACN) | Polar Aprotic | Low to Moderate | Generally has lower solvating power for Fmoc-amino acids compared to DMF or NMP.[6][11] |
| Tetrahydrofuran (THF) | Polar Aprotic | Low to Moderate | Lower solvating power for many Fmoc-protected reagents.[6][11] |
| Hexane, Toluene | Nonpolar | Very Low | These nonpolar solvents cannot effectively solvate the polar, ionic portion of the molecule.[14] |
Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise concentrations, the "gold standard" shake-flask method is recommended to determine equilibrium solubility.[11] This protocol provides a robust framework for obtaining reliable and reproducible data.[14]
Objective
To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials
-
This compound (purity >98%)
-
Analytical grade solvents (e.g., Water, DMF, NMP, DMSO)
-
Thermostatic orbital shaker
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks, pipettes, and vials
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected solvents. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This is typically 24-48 hours, but should be confirmed by preliminary experiments (i.e., measuring concentration at different time points until it plateaus).[11][14]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the undissolved solid to settle.
-
Centrifuge the vials to further pellet the excess solid.[14]
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot using a syringe filter to remove any remaining micro-particulates.
-
Precisely dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the diluted sample using a validated HPLC-UV method. A calibration curve must be prepared using standard solutions of known concentrations.[14]
-
-
Data Analysis:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Express the results in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
Repeat the experiment at least in triplicate for each solvent to ensure reproducibility and report the result as the mean ± standard deviation.[14]
-
Experimental Workflow Diagram
Caption: Workflow for Quantitative Solubility Determination via Shake-Flask Method.
Causality in Experimental Design: Why This Protocol Works
-
Use of Excess Solid: This ensures that the solution becomes saturated and is in equilibrium with the solid phase, which is the definition of equilibrium solubility.[11]
-
Controlled Temperature: Solubility is temperature-dependent. A thermostatic shaker ensures that the measurement is made at a consistent and defined temperature.[14]
-
Extended Equilibration Time: Reaching true equilibrium can be a slow process. 24-48 hours of agitation provides sufficient time for the dissolution process to stabilize.[11]
-
Centrifugation and Filtration: These steps are critical to remove all undissolved solid particles from the supernatant, ensuring that the measured concentration reflects only the dissolved solute.
-
HPLC Quantification: HPLC is a highly sensitive and specific analytical technique, allowing for accurate quantification of the dissolved compound, even at low concentrations.[14]
Conclusion and Future Outlook
This compound possesses a dualistic solubility profile, driven by the competing characteristics of its polar amine hydrochloride and nonpolar Fmoc groups. While it is highly soluble in polar protic solvents like water and methanol, its solubility in common organic synthesis solvents like DMF and NMP can be conditional, particularly upon neutralization of the hydrochloride salt.[8][13] This guide provides a framework for understanding and predicting its behavior, but for critical applications, the empirical determination of solubility via the detailed shake-flask protocol is strongly advised.
As the use of complex linkers and building blocks in drug development continues to expand, a thorough understanding of their physicochemical properties, especially solubility, will remain a cornerstone of successful and efficient synthesis. The generation and publication of quantitative solubility data for reagents like this compound would be a valuable contribution to the scientific community.
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- Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate.
- Solvents for Solid Phase Peptide Synthesis. AAPPTec.
- Solubility of Fmoc protected amino acids used in Project C. ResearchGate.
- Solubility of Anhalamine Hydrochloride: A Qualitative Overview. Benchchem.
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Spectroscopic Characterization of Fmoc-NH(CH2)2NH2·HCl: A Technical Guide
Introduction
N-(9-Fluorenylmethoxycarbonyl)-1,2-diaminoethane hydrochloride (Fmoc-NH(CH2)2NH2·HCl) is a pivotal building block in contemporary peptide synthesis and drug delivery research. The strategic placement of the base-labile Fmoc protecting group on one of the amino functionalities of ethylenediamine allows for selective elongation of peptide chains or the attachment of payloads, while the hydrochloride salt of the remaining primary amine enhances solubility and stability. Accurate and comprehensive spectroscopic characterization is paramount to verify the identity, purity, and structural integrity of this reagent, ensuring the reliability and reproducibility of downstream applications.
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Fmoc-NH(CH2)2NH2·HCl, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The guide details field-proven experimental protocols and provides an expert interpretation of the spectral data, grounded in fundamental principles of spectroscopic analysis.
Molecular Structure
The structural integrity of Fmoc-NH(CH2)2NH2·HCl is the foundation of its utility. The molecule comprises the bulky, aromatic fluorenylmethoxycarbonyl (Fmoc) group attached to one of the nitrogen atoms of the ethylenediamine linker, with the other nitrogen atom protonated as a hydrochloride salt.
Caption: Molecular structure of Fmoc-NH(CH2)2NH2·HCl.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the proton environment within a molecule. The spectrum of Fmoc-NH(CH2)2NH2·HCl provides characteristic signals for the fluorenyl, methoxy, and ethylenediamine moieties.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of Fmoc-NH(CH2)2NH2·HCl in 0.6-0.8 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (NH and NH₃⁺).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[1]
-
Acquisition Parameters:
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Data Interpretation and Expected Chemical Shifts
The expected ¹H NMR spectrum will exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the Fmoc group will appear in the downfield region, while the aliphatic protons of the ethylenediamine linker and the methoxy group will be found in the upfield region.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Fmoc) | 7.20 - 7.90 | Multiplet | 8H |
| CH (Fmoc) | 4.20 - 4.40 | Triplet | 1H |
| CH₂ (Fmoc) | ~4.10 | Doublet | 2H |
| CH₂ (Ethylenediamine, adjacent to NH-Fmoc) | ~3.20 | Multiplet | 2H |
| CH₂ (Ethylenediamine, adjacent to NH₃⁺) | ~2.90 | Multiplet | 2H |
| NH (Carbamate) | ~7.50 (in DMSO-d₆) | Broad Singlet | 1H |
| NH₃⁺ (Ammonium) | ~8.00 (in DMSO-d₆) | Broad Singlet | 3H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[3] The signals for the NH and NH₃⁺ protons may be broad and their chemical shifts are highly dependent on the solvent and temperature. In D₂O, these protons will exchange with deuterium and the signals will disappear.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for confirmation of the molecular structure.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.8 mL of a deuterated solvent.
-
Instrumentation: Use a 100 MHz or higher NMR spectrometer equipped with a broadband probe.[4]
-
Acquisition Parameters:
-
Data Processing: Similar to ¹H NMR, process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent signal.
Data Interpretation and Expected Chemical Shifts
The proton-decoupled ¹³C NMR spectrum will show singlet peaks for each carbon environment. The carbonyl carbon of the carbamate group is a key diagnostic signal in the downfield region.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Carbamate) | ~156 |
| Aromatic C (Fmoc, quaternary) | ~144, ~141 |
| Aromatic CH (Fmoc) | ~128, ~127, ~125, ~120 |
| CH (Fmoc) | ~66 |
| CH₂ (Fmoc) | ~47 |
| CH₂ (Ethylenediamine, adjacent to NH-Fmoc) | ~42 |
| CH₂ (Ethylenediamine, adjacent to NH₃⁺) | ~39 |
Note: Chemical shifts are approximate and based on typical values for similar functional groups.[7][8] The exact chemical shift of the ethylenediamine carbons can be influenced by the protonation state and the solvent. For instance, the ¹³C NMR spectrum of ethylenediamine dihydrochloride in D₂O shows a signal around 39-40 ppm.[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of Fmoc-NH(CH2)2NH2·HCl will display characteristic absorption bands for the carbamate, amine, and aromatic functionalities.
Experimental Protocol: FT-IR
-
Sample Preparation: For solid samples, the KBr pellet method or the Attenuated Total Reflectance (ATR) technique can be used.[10][11]
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing: Perform a background subtraction.
Data Interpretation and Characteristic Absorption Bands
The FT-IR spectrum provides a fingerprint of the molecule's functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch (Amine Salt) | 3200 - 2800 (broad) | R-NH₃⁺ |
| N-H Stretch (Carbamate) | ~3300 | R-NH-C=O |
| C-H Stretch (Aromatic) | 3100 - 3000 | Ar-H |
| C-H Stretch (Aliphatic) | 3000 - 2850 | C-H |
| C=O Stretch (Carbamate) | ~1690 | N-C=O |
| N-H Bend (Amine Salt) | ~1600 - 1500 | R-NH₃⁺ |
| C=C Stretch (Aromatic) | ~1600, ~1450 | Aromatic Ring |
| C-N Stretch | ~1250 | C-N |
The broad absorption in the 3200-2800 cm⁻¹ region is characteristic of the stretching vibrations of the ammonium (NH₃⁺) group.[13] The strong carbonyl absorption around 1690 cm⁻¹ is a hallmark of the carbamate linkage in the Fmoc group.[14]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation analysis.
Experimental Protocol: MS
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.
-
Instrumentation: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer is commonly used.[15]
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern if tandem MS (MS/MS) is performed.
Data Interpretation and Expected Fragmentation
The molecular formula of the free base, Fmoc-NH(CH2)2NH2, is C₁₇H₁₈N₂O₂ with a molecular weight of 282.34 g/mol . The hydrochloride salt will have a molecular weight of 318.80 g/mol . In positive mode ESI-MS, the expected molecular ion peak would be for the protonated free base [M+H]⁺ at m/z 283.14.
Proposed Fragmentation Pathway:
Under collision-induced dissociation (CID) in an MS/MS experiment, the Fmoc group is known to produce a characteristic fragment at m/z 179, corresponding to the dibenzofulvene cation following the loss of CO₂ and the attached amine.
Caption: Proposed ESI-MS fragmentation of Fmoc-NH(CH2)2NH2.
Conclusion
The spectroscopic techniques of NMR, FT-IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of Fmoc-NH(CH2)2NH2·HCl. This guide has outlined the standard methodologies for data acquisition and provided an in-depth interpretation of the expected spectral features. By adhering to these protocols and understanding the key diagnostic signals, researchers, scientists, and drug development professionals can confidently verify the quality of this essential reagent, thereby ensuring the integrity and success of their scientific endeavors.
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ECMDB. (2015, July 7). Ethylenediamine. Retrieved from [Link]
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A Technical Guide to the Purity Analysis of Mono-fmoc-ethylenediamine Hydrochloride
Introduction
N-(9-fluorenylmethoxycarbonyl)ethylenediamine hydrochloride, commonly referred to as Mono-fmoc-ethylenediamine HCl, is a critical building block in contemporary chemical and pharmaceutical sciences.[1] Its bifunctional nature, possessing a base-labile Fmoc-protected amine and a free primary amine hydrochloride salt, makes it an invaluable spacer or linker molecule.[1] It is extensively used in solid-phase peptide synthesis (SPPS), bioconjugation chemistry, and the development of drug delivery systems.[1]
The purity of this reagent is paramount. The presence of impurities can lead to the formation of undesirable side products, truncated sequences in peptide synthesis, or altered pharmacological profiles in drug conjugates.[2] For researchers, scientists, and drug development professionals, a comprehensive understanding of how to assess the purity of this compound is not merely a quality control measure but a prerequisite for reliable and reproducible scientific outcomes.
This guide provides an in-depth, field-proven perspective on establishing a robust, multi-faceted analytical strategy for the purity assessment of Mono-fmoc-ethylenediamine HCl. We will move beyond simple checklists to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
Impurity Profiling: Understanding Potential Contaminants
A robust analytical strategy begins with understanding what you are looking for. Impurities in Mono-fmoc-ethylenediamine HCl typically arise from its synthesis or degradation. The primary synthesis route involves the reaction of ethylenediamine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or a similar activated Fmoc reagent.
Potential impurities include:
-
Starting Materials: Unreacted ethylenediamine or residual Fmoc-Cl.
-
Over-reaction By-products: The most common process-related impurity is N,N'-bis-fmoc-ethylenediamine, where both amino groups of the starting material have reacted with the Fmoc protecting group.
-
Related Substances: Impurities from the Fmoc-Cl reagent itself, such as dibenzofulvene.
-
Residual Solvents and Water: Volatiles remaining from the synthesis and purification steps.[3][4]
The Orthogonal Analytical Strategy
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, which employs multiple analytical methods based on different chemical and physical principles, is essential for a comprehensive assessment. For Mono-fmoc-ethylenediamine HCl, a combination of chromatography for separation and quantification, spectroscopy for structural confirmation, and other techniques for non-chromatographable impurities forms a self-validating system.
Caption: Orthogonal workflow for purity analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle & Rationale: RP-HPLC is the cornerstone for quantifying the purity of Mono-fmoc-ethylenediamine HCl. The highly nonpolar, aromatic Fmoc group provides a strong chromophore for UV detection and imparts significant hydrophobic character, making it ideal for separation on a C18 stationary phase.[5][6] A gradient elution is employed to ensure that the main, polar analyte elutes with a good peak shape, while also effectively separating it from the much more hydrophobic N,N'-bis-fmoc-ethylenediamine impurity.
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Sample Preparation: Accurately weigh approximately 5 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 0.5 mg/mL stock solution.
-
Chromatographic Conditions: The following table summarizes a robust starting method.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for separation of nonpolar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the amine hydrochloride. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 20% to 95% B over 20 minutes | A shallow gradient ensures resolution of closely eluting impurities from the main peak. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | 265 nm | This is a characteristic absorbance maximum for the Fmoc group. |
| Injection Vol. | 10 µL |
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all integrated peaks. The DAD is crucial for peak purity analysis, ensuring that the main peak is spectrally homogenous and not co-eluting with an impurity.
Caption: Step-by-step HPLC experimental workflow.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle & Rationale: While HPLC provides quantitative data, ¹H NMR provides unequivocal structural confirmation. It verifies the identity of the compound by showing the characteristic chemical shifts and coupling patterns of the protons in the molecule. It is also highly effective for detecting impurities that may be structurally similar but have different proton environments.
A standardized protocol is crucial for obtaining reproducible NMR data.[7] For Mono-fmoc-ethylenediamine HCl, a solvent like DMSO-d₆ is an excellent choice as it effectively dissolves the salt form and its exchangeable amine protons are often clearly visible.[7]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[7]
-
Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Interpretation: Analyze the spectrum for key signals.
| Proton Environment | Approximate Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Integration |
| Fmoc aromatic protons | 7.30 - 7.90 | Multiplets | 8H |
| Amine protons (-NH₂⁺) | ~8.1 (broad) | Singlet | 3H |
| Carbamate proton (-NH-) | ~7.5 (broad) | Triplet | 1H |
| Fmoc methine proton (-CH-) | 4.20 - 4.35 | Multiplet | 1H |
| Fmoc methylene protons (-CH₂-O) | 4.20 - 4.35 | Multiplet | 2H |
| Methylene protons (-NH-CH₂-) | ~3.20 | Multiplet | 2H |
| Methylene protons (-CH₂-NH₃⁺) | ~2.90 | Multiplet | 2H |
Causality: The presence of a signal for the bis-Fmoc impurity would be indicated by the absence of the downfield -NH₃⁺ signal and a symmetrical pattern for the ethylene bridge protons. The integration ratios are critical; for example, the ratio of the aromatic Fmoc protons (8H) to the ethylene protons (4H total) should be exactly 2:1.
Mass Spectrometry (MS)
Principle & Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.[8] This technique is highly sensitive and provides a fundamental check on the material's identity. It is typically run in positive ion mode, where the molecule is expected to be observed as the protonated molecular ion, [M+H]⁺.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile/water.
-
Analysis: Introduce the sample into the ESI source via direct infusion or through an LC-MS system.
-
Data Interpretation: The free base of Mono-fmoc-ethylenediamine has a molecular weight of approximately 282.34 g/mol . The expected mass-to-charge ratio (m/z) for the protonated molecule [C₁₇H₁₈N₂O₂ + H]⁺ is ~283.3. The presence of this ion confirms the molecular identity.
Complementary Analytical Techniques
To build a complete and trustworthy purity profile, the following complementary techniques should be considered.
Thermogravimetric Analysis (TGA)
Principle & Rationale: TGA measures changes in a sample's mass as a function of temperature.[9] It is an essential tool for quantifying the content of non-chromatographable volatile impurities, such as residual solvents (e.g., ethyl acetate, DMF) and water.[3][4] A significant mass loss at temperatures below the compound's decomposition point indicates the presence of these volatiles, which must be accounted for when assigning the final purity value.
Elemental Analysis (CHN)
Principle & Rationale: Elemental analysis provides a quantitative determination of the mass fractions of Carbon, Hydrogen, and Nitrogen.[10][11] The experimental values are compared against the theoretical values calculated from the molecular formula (C₁₇H₁₉ClN₂O₂). A close correlation (typically within ±0.4%) provides strong evidence for the compound's identity and purity, especially regarding inorganic impurities that would not be detected by other methods.[10][12][13]
Data Integration and Final Purity Assignment
The final purity value is a synthesis of all orthogonal data. The purity value obtained from HPLC (e.g., 99.5% by area) is considered the primary assay value. This value is then corrected for the content of non-UV active impurities determined by other methods.
Final Purity (%) = HPLC Purity (%) x [100% - Water Content (%) - Residual Solvent Content (%)]
The data from ¹H NMR, MS, and Elemental Analysis serve as corroborating evidence for identity and the absence of significant structural or elemental impurities. A purity claim of ">98%" is only trustworthy when supported by this full suite of orthogonal analytical data.[1]
Conclusion
The purity analysis of Mono-fmoc-ethylenediamine hydrochloride is a multi-faceted process that demands a rigorous, evidence-based approach. By integrating quantitative chromatographic data with qualitative and quantitative spectroscopic and thermal methods, researchers can establish a high degree of confidence in the quality of this critical reagent. This comprehensive analytical strategy not only validates the material but also underpins the integrity and reproducibility of the subsequent research and development it enables.
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Analyzing the purity of a mixture (worked example). Khan Academy. Available at: [Link]
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Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. PubMed. (2014). Available at: [Link]
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Predicting the Success of Fmoc-Based Peptide Synthesis. PMC - NIH. (2022). Available at: [Link]
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Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. (2020). Available at: [Link]
-
HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. ResearchGate. (2025). Available at: [Link]
-
Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. PubMed. Available at: [Link]
-
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Available at: [Link]
-
Ethylenediamine-impurities. Pharmaffiliates. Available at: [Link]
-
Reaction conditions of N-FMOC-ethylenediamine with carboxylic acid and then deprotection of the primary amines?. ResearchGate. (2016). Available at: [Link]
-
Development and validation of a HPLC method for determination of residual ethylenediamine in drug substances. ResearchGate. Available at: [Link]
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- 2. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 3. improvedpharma.com [improvedpharma.com]
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- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. veeprho.com [veeprho.com]
- 10. Elemental analysis - Wikipedia [en.wikipedia.org]
- 11. Elemental analysis: operation & applications - Elementar [elementar.com]
- 12. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Elemental analyses: Significance and symbolism [wisdomlib.org]
Methodological & Application
Application Note & Protocol: Strategic Incorporation of Mono-Fmoc-Ethylene Diamine Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)
Abstract
This comprehensive guide details the application and protocol for utilizing Mono-Fmoc-ethylene diamine hydrochloride in solid-phase peptide synthesis (SPPS). This reagent is a critical building block for introducing a primary amine functionality at the C-terminus of a synthetic peptide, enabling a wide array of subsequent modifications such as fluorescent labeling, biotinylation, or conjugation to other molecules.[1][2] This document provides researchers, scientists, and drug development professionals with a robust framework, from the underlying chemical principles to detailed, field-proven protocols and troubleshooting strategies, ensuring successful and reproducible outcomes.
Introduction: The Strategic Advantage of C-Terminal Modification
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide science, traditionally proceeding from the C-terminus to the N-terminus.[3][4] While N-terminal modifications are straightforward, C-terminal functionalization often requires specialized linkers and strategies.[5][6] The incorporation of a bifunctional spacer like ethylene diamine at the peptide's C-terminus opens a gateway to a diverse range of chemical modifications that can significantly impact a peptide's biological activity, stability, and pharmacokinetic properties.[6]
Mono-Fmoc-ethylene diamine hydrochloride serves as an ideal reagent for this purpose. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides a base-labile protecting group for one of the primary amines, compatible with standard Fmoc-based SPPS chemistry.[7] The other primary amine, in its hydrochloride salt form, can be coupled to a suitable resin, leaving the Fmoc-protected amine available for subsequent peptide chain elongation.[8]
The Chemistry of Incorporation: A Stepwise Approach
The successful incorporation of Mono-Fmoc-ethylene diamine hydrochloride onto a solid support is contingent on a series of well-defined chemical transformations. The process begins with the selection of an appropriate resin, typically one bearing a carboxylic acid or an activated functional group amenable to amide bond formation. The free amine of the ethylene diamine linker is coupled to the resin, followed by standard SPPS cycles of Fmoc deprotection and amino acid coupling to build the desired peptide sequence.
// Node Definitions Resin [label="Resin with Carboxyl Group\n(e.g., Wang, Trityl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="Carboxyl Activation\n(e.g., HBTU/DIPEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; EDA [label="Mono-Fmoc-Ethylene Diamine\n(Free Base)", fillcolor="#FFFFFF", fontcolor="#202124"]; Coupling [label="Amide Bond Formation\n(Coupling to Resin)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resin_EDA [label="Fmoc-EDA-Resin", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Free_Amine [label="H2N-EDA-Resin", fillcolor="#FBBC05", fontcolor="#202124"]; AA_Coupling [label="Fmoc-AA-OH Coupling\n(HBTU/DIPEA)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Peptide_Chain [label="Fmoc-AA-EDA-Resin", fillcolor="#FBBC05", fontcolor="#202124"]; SPPS_Cycle [label="Repeat SPPS Cycles\n(Deprotection & Coupling)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Full_Peptide [label="Full-Length Peptide-EDA-Resin", fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="Cleavage from Resin\n& Side-Chain Deprotection\n(TFA Cocktail)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Peptide [label="Purified C-Terminally\nAminated Peptide", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Resin -> Activation [label="1. Activation"]; Activation -> Coupling; EDA -> Coupling [label="2. Nucleophilic Attack"]; Coupling -> Resin_EDA [label="3. Immobilization"]; Resin_EDA -> Deprotection [label="4. Fmoc Removal"]; Deprotection -> Free_Amine; Free_Amine -> AA_Coupling [label="5. First Amino Acid\nCoupling"]; AA_Coupling -> Peptide_Chain; Peptide_Chain -> SPPS_Cycle [label="6. Elongation"]; SPPS_Cycle -> Full_Peptide; Full_Peptide -> Cleavage [label="7. Final Cleavage"]; Cleavage -> Final_Peptide; } } Figure 1: Workflow for SPPS with Mono-Fmoc-Ethylene Diamine.
Detailed Experimental Protocol
This protocol outlines the manual coupling of Mono-Fmoc-ethylene diamine hydrochloride to a carboxyl-functionalized resin, followed by the addition of the first amino acid.
Materials and Reagents
-
Resin: Wang resin or 2-Chlorotrityl chloride resin (100-200 mesh)
-
Mono-Fmoc-ethylene diamine hydrochloride
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide)
-
Activation Additives: HOBt (Hydroxybenzotriazole)
-
Bases: DIPEA (N,N-Diisopropylethylamine), Piperidine
-
Solvents: DMF (N,N-Dimethylformamide, peptide synthesis grade), DCM (Dichloromethane), Methanol
-
Washing Solvents: Isopropanol, Diethyl ether
-
Capping Reagent: Acetic anhydride
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a similar trifluoroacetic acid (TFA)-based cocktail.[9]
Resin Preparation
-
Place the desired amount of resin (e.g., 0.1 mmol scale) in a reaction vessel.
-
Swell the resin in DMF for at least 1 hour. For 2-chlorotrityl chloride resin, swell in DCM.
-
Drain the solvent using nitrogen pressure.
Coupling of Mono-Fmoc-Ethylene Diamine
Causality: The hydrochloride salt of the diamine must be neutralized in situ to generate the free amine, which then acts as the nucleophile for coupling to the activated resin. DIPEA is a non-nucleophilic base suitable for this purpose.[10][11]
-
In a separate vial, dissolve Mono-Fmoc-ethylene diamine hydrochloride (2-3 equivalents relative to resin loading) in DMF.
-
Add DIPEA (2-3 equivalents) to the solution to neutralize the hydrochloride and stir for a few minutes. Note that the free base may have limited solubility.[10]
-
For Wang resin, pre-activate the resin's carboxyl groups by adding a solution of HBTU/HOBt (2 equivalents each) and DIPEA (4 equivalents) in DMF to the swelled resin and agitating for 10-15 minutes.
-
Add the neutralized Mono-Fmoc-ethylene diamine solution to the pre-activated resin.
-
Allow the coupling reaction to proceed for 2-12 hours at room temperature with agitation.
-
To monitor coupling completion, a small sample of resin can be taken and subjected to a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
After the reaction, drain the vessel and wash the resin sequentially with DMF (3x), DCM (3x), and Isopropanol (3x).
Capping of Unreacted Sites
Causality: Capping any unreacted functional groups on the resin prevents the formation of deletion sequences in the subsequent peptide synthesis steps.
-
Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF to the resin.
-
Agitate for 30 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
Fmoc Deprotection and Subsequent Amino Acid Coupling
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes.[7][12] Drain and repeat once for 10 minutes. Wash the resin with DMF (5x).
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid using standard coupling protocols (e.g., 3 equivalents of Fmoc-amino acid, 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF for 1-2 hours).[12]
-
Proceed with the standard cycles of Fmoc-SPPS to elongate the peptide chain.[4]
| Parameter | Recommended Value | Rationale |
| Reagent Equivalents (Diamine) | 2-3 eq. | Drives the coupling reaction to completion. |
| Coupling Time (Diamine) | 2-12 hours | Ensures sufficient time for the sterically accessible diamine to react. |
| Fmoc Deprotection | 20% Piperidine in DMF | Standard and efficient condition for Fmoc removal.[7] |
| Amino Acid Equivalents | 3-5 eq. | Standard excess to ensure efficient peptide bond formation. |
| Coupling Time (Amino Acids) | 1-2 hours | Generally sufficient for standard amino acids. |
Cleavage and Deprotection
-
After synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Add a freshly prepared cleavage cocktail (e.g., Reagent K) to the resin.[9] The choice of cocktail depends on the amino acid composition of the peptide, especially the presence of sensitive residues like Cysteine, Tryptophan, or Methionine.[13]
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the peptide using reverse-phase HPLC.
Best Practices and Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Incomplete coupling of diamine | Insufficient activation time; Poor solubility of free-base diamine; Steric hindrance. | Pre-activate the resin for a longer duration. Use a solvent system that better solubilizes the free base (e.g., NMP). Increase coupling time and/or temperature slightly. |
| Low peptide yield | Incomplete Fmoc deprotection; Inefficient coupling at subsequent steps. | Ensure fresh 20% piperidine/DMF solution is used. Double couple difficult amino acids or use a more potent coupling reagent like HATU.[14] |
| Side reactions during cleavage | Scavenger cocktail inappropriate for the peptide sequence. | Tailor the cleavage cocktail to the peptide. For instance, add EDT for Trp-containing peptides to prevent modification of the indole side chain.[13][15] |
| Dimerization of the peptide | The free C-terminal amine of one peptide chain reacting with the C-terminus of another. | This is less common in SPPS but can be minimized by ensuring efficient capping and purification. |
Conclusion
The use of Mono-Fmoc-ethylene diamine hydrochloride is a powerful and versatile strategy in modern peptide synthesis. It provides a reliable method for introducing a primary amine at the C-terminus, thereby expanding the possibilities for creating complex and functionalized peptide conjugates. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently incorporate this valuable building block into their synthetic workflows.
References
-
Introduction to Peptide Synthesis - PMC - NIH. [Link]
-
Solid-phase synthesis of C-terminally modified peptides - Radboud Repository. [Link]
-
Guide for Resin and Linker Selection in Solid-Phase Peptide Synthesis - ResearchGate. [Link]
-
Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC - NIH. [Link]
- Synthesis of diamines - Google P
-
Peptide synthesis - Wikipedia. [Link]
-
Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. [Link]
-
Cleavage Cocktails; Reagent B - Aapptec Peptides. [Link]
-
Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase | UC Davis. [Link]
-
Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed. [Link]
-
mono-Fmoc ethylene diamine hydrochloride - ChemBK. [Link]
-
Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis - Scribd. [Link]
-
Anyone working with N-FMOC-ethylenediamine HCl faced any difficulties with it in respect to its solubility? | ResearchGate. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. [Link]
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. chembk.com [chembk.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. scribd.com [scribd.com]
- 14. chempep.com [chempep.com]
- 15. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Strategic Coupling of Mono-Fmoc Ethylene Diamine Hydrochloride with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Mono-Fmoc Ethylene Diamine in Synthesis
Mono-Fmoc ethylene diamine hydrochloride is a pivotal building block in modern synthetic chemistry, particularly in the realms of peptide synthesis, peptidomimetics, and the development of complex molecular architectures for drug discovery.[1][2] Its unique bifunctional nature, possessing a primary amine nucleophile and a base-labile Fmoc-protected amine, allows for the directional and sequential elaboration of molecular scaffolds.[3] The hydrochloride salt form enhances its stability and shelf-life, but necessitates specific considerations during the crucial amide bond formation step.
This guide provides a comprehensive overview of the principles and a detailed, field-proven protocol for the efficient coupling of this compound with carboxylic acids. We will delve into the mechanistic underpinnings of the reaction, the rationale for reagent selection, and the critical parameters that ensure high-yield, high-purity outcomes.
Core Principles: Navigating the Amide Coupling Landscape
The direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable under standard conditions due to the formation of a stable ammonium carboxylate salt.[4][5] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine.[6][7]
The Role of the Hydrochloride Salt and the Essentiality of a Base
Mono-Fmoc ethylene diamine is supplied as a hydrochloride salt, meaning the primary amine exists in its protonated, non-nucleophilic ammonium form. A crucial first step in any coupling protocol is the in-situ neutralization of this salt to liberate the free primary amine.[8] This is accomplished by the addition of a non-nucleophilic organic base.
Commonly Used Bases:
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered tertiary amine that is an excellent proton scavenger but a poor nucleophile, minimizing unwanted side reactions.[8]
-
N-Methylmorpholine (NMM): Another widely used tertiary amine base in peptide synthesis.[6][8]
-
Triethylamine (TEA): While effective, its smaller steric profile can sometimes lead to side reactions.
The choice of base and its stoichiometry are critical. Typically, at least one equivalent of base is required to neutralize the hydrochloride salt, with additional equivalents often necessary depending on the chosen coupling reagent.[9]
Activation of the Carboxylic Acid: A Survey of Coupling Reagents
The success of the coupling reaction hinges on the choice of the activating agent. These reagents react with the carboxylic acid to form a highly reactive intermediate.[6][9] The field of peptide chemistry has yielded a vast arsenal of efficient coupling reagents, which can be broadly categorized.[7]
1. Carbodiimides:
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are classic activating agents.[10][11] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][12][13]
-
Mechanism of Action: The carbodiimide activates the carboxyl group, making it susceptible to nucleophilic attack by the free amine of the mono-Fmoc ethylene diamine.[11]
-
Additives to Mitigate Side Reactions: A significant drawback of carbodiimides is the potential for racemization of the carboxylic acid (if chiral) and the formation of a stable N-acylurea byproduct.[13][14] To suppress these side reactions and improve coupling efficiency, additives like 1-Hydroxybenzotriazole (HOBt) or its safer, more effective analogue, Oxyma Pure®, are almost always included.[6][10] These additives trap the O-acylisourea intermediate to form a less reactive but still highly efficient active ester, which then cleanly reacts with the amine.
2. Phosphonium and Aminium/Uronium Salts:
Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) represent a more modern and often more efficient class of coupling reagents.[6][10]
-
Mechanism of Action: These reagents react with the carboxylate (formed by the action of a base) to generate an activated ester (e.g., an HOBt or HOAt ester in the case of HBTU and HATU respectively), which then rapidly acylates the amine.[9]
-
Advantages: They are known for their high coupling efficiencies, fast reaction times, and low rates of racemization.[9][10] They are particularly effective for sterically hindered couplings.
Visualizing the Workflow: From Reagents to Product
The following diagram illustrates the general workflow for the coupling of a carboxylic acid with this compound.
Caption: General workflow for the coupling reaction.
Detailed Experimental Protocol
This protocol describes a robust and generally applicable method for the coupling of a generic carboxylic acid to this compound using HATU as the coupling reagent.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Purpose |
| Carboxylic Acid (R-COOH) | Variable | Substrate |
| This compound | 318.80 | Substrate |
| HATU | 380.23 | Coupling Reagent |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | Base |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | Reaction Solvent |
| Dichloromethane (DCM) | 84.93 | Extraction Solvent |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | Aqueous wash to remove acidic components |
| Brine (saturated aqueous NaCl) | - | Aqueous wash to break emulsions |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | - | Drying agent |
| Diethyl ether | 74.12 | For product precipitation/trituration (optional) |
Step-by-Step Methodology
1. Reagent Preparation and Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the Carboxylic Acid (1.0 equivalent).
-
Dissolve the carboxylic acid in anhydrous DMF (concentration typically 0.1-0.5 M).
-
Add This compound (1.05 equivalents) to the solution. Note: A slight excess of the amine can help drive the reaction to completion but may complicate purification.
-
Add HATU (1.1 equivalents) to the reaction mixture.
-
Cool the flask to 0 °C in an ice-water bath. This is crucial for minimizing potential side reactions, especially racemization if the carboxylic acid is chiral.
2. Reaction Initiation and Monitoring:
-
Slowly add DIPEA (3.0 equivalents) to the stirred, cooled solution. Rationale: One equivalent neutralizes the amine hydrochloride, and two equivalents are required for the HATU-mediated coupling mechanism.[9]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Self-Validation/Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample of the reaction mixture is analyzed to check for the consumption of the starting materials and the formation of the desired product.
3. Work-up and Isolation:
-
Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Saturated aqueous NaHCO₃ (2x) to remove unreacted carboxylic acid and acidic byproducts.
-
Brine (1x) to reduce the water content in the organic layer.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ , filter, and concentrate the solvent under reduced pressure (rotary evaporation).
4. Purification:
-
The crude product is typically a solid or a viscous oil.
-
Purification Strategy: The most common method for purification is flash column chromatography on silica gel, typically using a gradient of methanol in DCM or ethyl acetate in hexanes.
-
Alternative: If the product is a solid and of sufficient purity after work-up, it can be purified by trituration or recrystallization from a suitable solvent system (e.g., DCM/diethyl ether).
Subsequent Fmoc-Deprotection Protocol
To expose the second amine for further functionalization, the Fmoc group is removed under basic conditions.[15][16]
1. Deprotection:
-
Dissolve the purified, Fmoc-protected product in DMF .
-
Stir at room temperature for 30-60 minutes. The deprotection is rapid.[19]
2. Work-up:
-
Remove the solvent and excess piperidine under high vacuum.
-
The resulting dibenzofulvene-piperidine adduct and the deprotected amine can often be carried forward directly or purified as needed.[15]
Mechanistic Insight: The HATU Coupling Pathway
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Troubleshooting and Expert Considerations
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete neutralization of amine HCl; Inactive coupling reagent; Poor quality (wet) solvent. | Ensure correct stoichiometry of base (≥3 eq. for HATU). Use freshly opened or properly stored coupling reagents and anhydrous solvents. |
| Formation of N-acylurea | (With carbodiimides) Rearrangement of the O-acylisourea intermediate. | Always use an additive like HOBt or Oxyma Pure® with carbodiimide reagents.[10] Use a non-polar solvent like DCM to minimize this side reaction.[13] |
| Racemization of Carboxylic Acid | Over-activation; Prolonged reaction time; Use of a strong base. | Perform the reaction at 0 °C. Monitor the reaction closely and quench it once complete. Use a hindered base like DIPEA. Consider using a coupling reagent known for low racemization, such as COMU or HATU.[6] |
| Difficult Purification | Excess of one reagent; Multiple side products. | Use near-stoichiometric amounts of the amine (e.g., 1.05 eq.). Monitor the reaction by LC-MS to identify the optimal reaction time and minimize byproduct formation. |
Conclusion
The coupling of this compound with carboxylic acids is a fundamental transformation that opens the door to a vast array of complex molecules. A thorough understanding of the roles of the base and the coupling reagent, coupled with a carefully executed protocol, is paramount for success. By selecting the appropriate modern coupling reagents, such as HATU, and controlling the reaction conditions, researchers can achieve high yields of the desired amide product, paving the way for subsequent synthetic manipulations and the development of novel chemical entities.
References
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. [Link]
-
Cea-Rama, I., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. [Link]
-
Cho, Y., et al. (2009). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]
-
Miranda, L. P., & Alewood, P. F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.). Hindawi. [Link]
-
This compound. (2024). ChemBK. [Link]
-
Reaction conditions of N-FMOC-ethylenediamine with carboxylic acid and then deprotection of the primary amines? (2016). ResearchGate. [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
-
Reactions of Amines. (2025). Chemistry LibreTexts. [Link]
-
Carbodiimide. (n.d.). Wikipedia. [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]
-
This compound. (n.d.). Cenmed. [Link]
-
Appendix 4: Coupling Reactions Involving Carbon- Heteroatom Bond Formation. (n.d.). University of Glasgow. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). PMC - NIH. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. N-FMOC-ethylenediamine | AAT Bioquest [aatbio.com]
- 3. cenmed.com [cenmed.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. bachem.com [bachem.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. hepatochem.com [hepatochem.com]
- 10. peptide.com [peptide.com]
- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 12. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Carbodiimide - Wikipedia [en.wikipedia.org]
- 14. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols: Standard Fmoc Deprotection for Diamine Linkers
Introduction: The Critical Role of Diamine Linkers and Fmoc Protection
In the landscape of modern drug development and bioconjugation, diamine linkers are indispensable molecular bridges. These bifunctional molecules, possessing two amine groups, are fundamental in constructing complex architectures such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other targeted therapeutics.[1][2] The strategic importance of these linkers lies in their ability to connect different functional moieties, influencing critical properties like solubility, stability, and the spatial orientation of the connected molecules.[2][3]
To enable the precise, stepwise assembly of these complex molecules, orthogonal protecting group strategies are essential. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of this approach, particularly in solid-phase peptide synthesis (SPPS) and the synthesis of linker-payload systems.[4][5] Its base-lability allows for mild deprotection conditions, preserving acid-sensitive functionalities elsewhere in the molecule, a critical advantage over older strategies like Boc chemistry.[4][6] This document provides a detailed guide to the standard protocol for Fmoc deprotection of diamine linkers, delving into the underlying chemistry, practical execution, and critical considerations for achieving high-purity products.
The Chemistry of Fmoc Deprotection: A Mechanistic Overview
The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction (E1cB mechanism).[4][7] The process is efficient and typically rapid when performed under standard conditions.
The mechanism unfolds in three key steps:
-
Proton Abstraction: A base, most commonly a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[4][7] The electron-withdrawing nature of the fluorene system makes this proton surprisingly acidic (pKa ~23 in DMSO).[8]
-
β-Elimination: This proton abstraction generates a stabilized carbanion. This unstable intermediate rapidly undergoes an elimination reaction, leading to the cleavage of the C-O bond of the carbamate. This step releases the free amine of the linker, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF).[4][7]
-
Dibenzofulvene (DBF) Scavenging: The liberated DBF is a potent electrophile that could react with the newly deprotected amine, leading to chain termination. To prevent this, a crucial role of the deprotection reagent is to act as a scavenger. Secondary amines, like piperidine, excel at this by rapidly trapping the DBF to form a stable, soluble adduct that can be easily washed away.[4][9]
}
Fmoc Deprotection Workflow
Standard Deprotection Protocol
This protocol outlines the standard procedure for the Fmoc deprotection of a diamine linker attached to a solid support (resin).
Materials and Reagents
-
Resin-bound Fmoc-protected diamine linker
-
N,N-Dimethylformamide (DMF): High-purity, amine-free grade is crucial for preventing premature deprotection or side reactions.[10]
-
Piperidine: Reagent grade.
-
Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.
-
Washing Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH).
-
Reaction Vessel: A fritted syringe or an automated peptide synthesizer vessel.
-
Inert Gas: Nitrogen or Argon for agitation.
Step-by-Step Methodology
-
Resin Swelling:
-
Place the resin in the reaction vessel.
-
Add sufficient DMF to cover the resin (approx. 10 mL per gram of resin).[11]
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[12] This ensures that the reagents can efficiently access all reaction sites within the resin beads.
-
Drain the DMF.
-
-
Initial Deprotection:
-
Add the 20% piperidine/DMF solution to the swollen resin.[11]
-
Agitate the mixture for 1-3 minutes.[4] This initial, short treatment helps to quickly remove the bulk of the Fmoc groups and minimizes contact time of the liberated amine with the deprotection cocktail.
-
Drain the deprotection solution. The filtrate will often have a yellow color due to the DBF-piperidine adduct.
-
-
Main Deprotection:
-
Add a fresh portion of the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture for an additional 15-20 minutes at room temperature.[12]
-
Drain the solution.
-
-
Washing:
-
Thorough washing is critical to remove all traces of piperidine and the DBF-piperidine adduct. Residual piperidine can cause the deprotection of the next Fmoc-protected amino acid added in the subsequent coupling step.[13]
-
Wash the resin extensively with DMF (5-6 times).[10]
-
Follow with washes of DCM (3 times) and MeOH (3 times) to remove residual DMF.
-
Finally, wash again with DMF (3 times) to prepare the resin for the subsequent coupling step.
-
-
Confirmation of Deprotection (Optional but Recommended):
Monitoring Deprotection and Troubleshooting
Ensuring complete deprotection is paramount for the success of the subsequent synthesis steps. Incomplete Fmoc removal will lead to deletion sequences, which can be difficult to separate from the target molecule.
Monitoring Techniques
| Method | Principle | Advantages | Limitations |
| UV Monitoring | The DBF-piperidine adduct has a strong UV absorbance around 301-312 nm.[9][12] Automated synthesizers monitor the effluent, and the reaction is considered complete when the absorbance returns to baseline.[16] | Real-time, quantitative, non-invasive.[16] | Requires specialized equipment (automated synthesizer with a UV detector). |
| Kaiser Test (Ninhydrin Test) | Ninhydrin reacts with primary amines to produce an intense blue color.[14][15] A small sample of resin beads is tested. | Highly sensitive for primary amines, simple, and rapid.[14] | Not reliable for secondary amines (e.g., N-terminal proline).[15] Can give false positives if not washed properly. |
| TNBS Test | 2,4,6-trinitrobenzenesulfonic acid (TNBS) reacts with primary amines to give a colored product.[12] | A sensitive colorimetric test. | Less common than the Kaiser test. |
The Kaiser Test: A Practical Protocol
The Kaiser test is a reliable method for detecting the presence of free primary amines.[17]
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.[4]
-
Reagent B: 80 g phenol in 20 mL ethanol.[4]
-
Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine.[4]
Procedure:
-
After the final wash, take a small sample of resin beads (5-10 mg).[4]
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the beads.[14]
-
Observe the color:
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (Negative Kaiser Test) | Peptide Aggregation: The growing peptide chain can form secondary structures that hinder reagent access.[12][19] | Switch to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP).[20] Increase reaction temperature to 35-50°C to disrupt secondary structures.[12] |
| Steric Hindrance: Bulky side chains near the N-terminus can slow deprotection.[4] | Extend the deprotection time (e.g., 2 x 20 minutes).[12] Use a stronger base system, such as 2% DBU with 5% piperazine in DMF.[20][21] | |
| Side Reactions | Aspartimide Formation: Particularly for sequences containing Asp-Gly or Asp-Ser, the backbone amide can attack the side-chain ester.[19][22] | Add 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution to suppress this side reaction.[19] |
| Diketopiperazine Formation: Occurs at the dipeptide stage, especially with proline as one of the first two residues, leading to chain loss.[19][23] | Use 2-chlorotrityl chloride resin, as its steric bulk inhibits this cyclization.[19][23] |
Advanced Considerations and Alternative Reagents
While 20% piperidine in DMF is the gold standard, certain situations may necessitate alternative approaches.
Alternative Bases
For challenging sequences prone to aggregation or steric hindrance, a stronger base may be required.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a much stronger, non-nucleophilic base that can significantly accelerate Fmoc removal.[24] It is typically used at low concentrations (1-2%) in combination with a nucleophilic scavenger like piperidine or piperazine, as DBU itself cannot trap the liberated DBF.[20][21][24] A common cocktail is 2% DBU and 5% piperazine in DMF.[20]
-
Piperazine: Piperazine can be used as a direct, albeit slightly less reactive, substitute for piperidine.[25] It is sometimes favored to minimize certain side reactions like aspartimide formation.[26]
The Impact of Diamine Linker Basicity
It is important to note that once deprotected, the free diamine linker on the solid support introduces a basic site. This can potentially influence subsequent reactions. The basicity of the linker's free amine can vary depending on its structure (e.g., primary vs. secondary amine, alkyl vs. aryl).[3] While typically not problematic for standard coupling reactions, this inherent basicity should be considered, especially when working with sensitive reagents or functionalities.
}
Troubleshooting Workflow
Conclusion
The Fmoc deprotection of diamine linkers is a routine yet critical step in the synthesis of many advanced therapeutics and research tools. A thorough understanding of the underlying mechanism, adherence to a robust protocol, and diligent monitoring are key to ensuring the successful generation of a free amine, ready for subsequent elaboration. By mastering this fundamental technique and being aware of potential pitfalls and their solutions, researchers can confidently build the complex molecular architectures required to advance the frontiers of science and medicine.
References
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. [Link]
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425. [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. [Link]
-
The Preparation and Characterization of Pro-Apoptotic Peptide ALA-VAL-PRO-ILE and its Derivatives. (2018). Temple University. [Link]
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. SciSpace. [Link]
-
Fields, G. B., & Fields, C. G. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 10-24). Academic Press. [Link]
-
Zimmerman, S. C., et al. (2011). Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimer. National Institutes of Health. [Link]
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Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Technical Support Information Bulletin 1191. (n.d.). Aapptec Peptides. [Link]
-
Góngora-Benítez, M., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
-
Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24(12), 4887-4894. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. [Link]
-
Miranda, L. P., & Alewood, P. F. (2000). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Luna, O., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(9), 1143. [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]
-
Zinieris, N., Leondiadis, L., & Ferderigos, N. (2005). Nα-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. Journal of Combinatorial Chemistry, 7(1), 4-6. [Link]
-
In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. (2022). Aapptec. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Al-Warhi, T., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. [Link]
-
Luna, O., et al. (2016). Removal of the Fmoc group by secondary amines for the formation of a free -NH2 in SPSS. ResearchGate. [Link]
-
Zimmerman, S. C., et al. (2011). Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. ResearchGate. [Link]
-
Amale, A., & Varghese, B. (2016). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of the Indian Institute of Science, 96(4), 287-301. [Link]
-
Luna, O., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. [Link]
-
Al-Warhi, T., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ResearchGate. [Link]
-
Linkers. (n.d.). Enamine Germany. [Link]
-
Packman, L. C. (1994). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Peptide Research, 7(3), 129-135. [Link]
-
Fields, G. B., & Fields, C. G. (1997). Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]
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- 1. Linkers for Linkerology - Enamine [enamine.net]
- 2. enamine.de [enamine.de]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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- 24. peptide.com [peptide.com]
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- 26. researchgate.net [researchgate.net]
Application Note: Strategic Use of Mono-Fmoc Ethylene Diamine Hydrochloride as a Short-Chain Spacer in Bioconjugation
Introduction: The Critical Role of Spacers in Bioconjugate Design
In the field of bioconjugation, the covalent attachment of a payload—such as a therapeutic agent, a fluorescent dye, or a nanoparticle—to a biomolecule like an antibody or protein is a foundational technique. The linker or "spacer" that connects these two components is not merely a passive connector; it is a critical determinant of the final conjugate's stability, solubility, and biological activity.[1][2] The length, polarity, and chemical nature of the spacer can influence steric hindrance, prevent aggregation, and ensure that both the biomolecule and the payload retain their functional integrity.[1][2][3]
Mono-Fmoc ethylene diamine hydrochloride is a versatile, short-chain spacer widely used as a building block in bioconjugate chemistry.[4] Its structure features a primary amine at one end, a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the other, and a two-carbon backbone. This configuration provides a powerful tool for sequential, controlled conjugation reactions. This application note provides a detailed guide to the chemistry, applications, and protocols for effectively using this spacer in creating well-defined bioconjugates.
Chemical Properties and Mechanism of Action
Understanding the chemistry of mono-Fmoc ethylene diamine is key to its successful application. The molecule offers two distinct functionalities that can be addressed in a stepwise manner.
-
The Primary Amine (-NH₂): This nucleophilic group is readily available for conjugation. It is typically reacted with activated carboxyl groups (e.g., glutamic or aspartic acid residues) on a protein or antibody surface. This reaction is most commonly mediated by carbodiimide chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6][7]
-
The Fmoc-Protected Amine: The Fmoc group is a robust protecting group that is stable under acidic conditions but can be selectively and cleanly removed under mild basic conditions.[8][9] This "orthogonality" is crucial, as it allows the initial conjugation to the biomolecule via the primary amine without interference. The most common reagent for Fmoc deprotection is a solution of piperidine in an organic solvent like dimethylformamide (DMF).[9][10] The deprotection mechanism involves a β-elimination reaction, which rapidly exposes a new primary amine, ready for the attachment of the second molecule (the payload).[10][11][12]
The hydrochloride salt form enhances the compound's solubility in aqueous buffers, which are often required for biological conjugation reactions.
Mechanism of Two-Step Conjugation
The overall workflow involves two main chemical transformations, allowing for the precise installation of a payload onto a biomolecule.
Applications in Bioconjugation
The controlled, sequential nature of this spacer makes it suitable for a variety of advanced applications:
-
Antibody-Drug Conjugates (ADCs): Spacers are a vital component of ADCs, influencing their stability and therapeutic index.[1][2] While many ADC linkers are more complex, the fundamental chemistry provided by short-chain spacers is foundational. This spacer allows for the attachment of cytotoxic drugs to antibodies targeting tumor-specific antigens.[13][]
-
Fluorescent Labeling: Attaching fluorescent dyes to proteins and antibodies for imaging and diagnostic assays. The spacer ensures the dye is held at a slight distance from the biomolecule's surface, minimizing quenching and steric hindrance that could affect either the dye's quantum yield or the protein's function.
-
Surface Immobilization: Covalently attaching proteins or enzymes to solid supports (e.g., beads, microplates) for use in immunoassays (like ELISA) or biocatalysis. The spacer provides flexibility and accessibility for the immobilized biomolecule.
-
Peptide Synthesis and Modification: While primarily used in bioconjugation, its origins are in solid-phase peptide synthesis (SPPS), where it can be used to introduce a primary amine for branching or labeling.[9][15]
Detailed Protocols
Scientist's Note: These protocols are generalized. The molar ratios of reagents, reaction times, and buffer conditions should be optimized for each specific biomolecule and payload to achieve the desired degree of labeling and preserve biological activity.
Protocol 1: Installation of the Spacer onto a Protein via EDC/NHS Chemistry
This protocol describes the covalent attachment of mono-Fmoc ethylene diamine to carboxyl groups (Asp/Glu) on a target protein.
Materials:
-
Target Protein (e.g., IgG antibody) in amine-free buffer (e.g., 0.1 M MES, pH 5.5).
-
This compound.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), freshly prepared solution.
-
Sulfo-NHS (N-hydroxysulfosuccinimide), freshly prepared solution.
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5-6.0.
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.4.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in ice-cold Activation Buffer.
-
Reagent Preparation: Immediately before use, dissolve EDC and Sulfo-NHS in water or Activation Buffer. Dissolve the mono-Fmoc ethylene diamine spacer in Coupling Buffer.
-
Carboxyl Activation: Add a 50-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS to the protein solution. Incubate for 15 minutes at room temperature.
-
Rationale: The reaction is performed in two steps to minimize protein-protein crosslinking.[6][16] Activating carboxyl groups with EDC/Sulfo-NHS at a slightly acidic pH (5.5-6.0) creates a semi-stable Sulfo-NHS ester, which is more resistant to hydrolysis than the O-acylisourea intermediate formed by EDC alone.[5][7]
-
-
Spacer Coupling: Add a 100-fold molar excess of the dissolved mono-Fmoc ethylene diamine spacer to the activated protein solution. Adjust the pH of the reaction to 7.4 by adding Coupling Buffer or a small amount of dilute base. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Rationale: The coupling of the primary amine from the spacer to the NHS-ester is most efficient at a pH of 7.2-8.5.[16]
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes.
-
Purification: Remove excess spacer and reaction by-products by passing the solution through a desalting column equilibrated with PBS, pH 7.4. The resulting product is the Protein-Spacer-Fmoc conjugate.
Protocol 2: Fmoc Deprotection and Payload Conjugation
This protocol describes the removal of the Fmoc group and subsequent conjugation of an amine-reactive payload.
Materials:
-
Protein-Spacer-Fmoc conjugate from Protocol 1.
-
Piperidine.
-
Dimethylformamide (DMF).
-
Amine-reactive payload (e.g., a fluorescent dye with an NHS-ester functional group).
-
Coupling Buffer: PBS, pH 7.4.
-
Desalting columns.
Procedure:
-
Solvent Exchange (Optional but Recommended): If the protein is sensitive to organic solvents, this step may need significant optimization. For robust proteins, add DMF to the purified Protein-Spacer-Fmoc conjugate solution to a final concentration of 20-30% (v/v).
-
Rationale: Piperidine and the Fmoc by-products are more soluble in organic solvents, driving the reaction to completion.[10]
-
-
Fmoc Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v). Incubate for 30 minutes at room temperature.
-
Purification: Immediately purify the deprotected protein-spacer conjugate using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.4) to remove piperidine and DMF. This step must be performed quickly to prevent protein degradation at the basic pH.
-
Payload Conjugation: Immediately add the amine-reactive payload (e.g., Dye-NHS) to the purified, deprotected conjugate. A 10- to 20-fold molar excess of the payload is a good starting point.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light if the payload is light-sensitive.
-
Final Purification: Purify the final bioconjugate from excess payload using a desalting column or size-exclusion chromatography. Store the conjugate according to the manufacturer's recommendations for the biomolecule and payload.
Characterization and Quality Control
Validating the success of each step is crucial. The following analytical techniques are recommended for characterizing the final bioconjugate.
| Technique | Purpose | Expected Outcome |
| UV-Vis Spectroscopy | Determine the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR).[17] | Measure absorbance at 280 nm (for protein) and the λmax of the payload. Calculate the ratio of payload molecules per protein. |
| SDS-PAGE | Assess conjugate purity and molecular weight shift. | A shift in the band corresponding to the protein's molecular weight indicates successful conjugation. The band should be sharp, indicating minimal aggregation or fragmentation. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Confirm the exact mass of the conjugate and determine the distribution of species (DAR distribution).[17][18][19] | A mass spectrum showing peaks corresponding to the unconjugated protein plus integer multiples of the mass of the spacer-payload construct. |
| Reversed-Phase HPLC (RP-HPLC) | Assess purity and heterogeneity.[18][19] | A shift in retention time compared to the unconjugated protein. Peak shape can indicate the heterogeneity of the conjugate population. |
| Functional Assay | Confirm that the biological activity of the protein (e.g., antigen binding for an antibody) is retained. | The conjugate should exhibit binding affinity and functional activity comparable to the unconjugated biomolecule. |
General Experimental Workflow
Troubleshooting and Key Considerations
-
Low Conjugation Efficiency:
-
Protein Aggregation:
-
Cause: Excessive labeling, use of organic solvents, or incorrect buffer conditions.
-
Solution: Reduce the molar excess of coupling reagents. Optimize the concentration of DMF used for deprotection. Include stabilizing excipients in buffers if necessary.
-
-
Loss of Biological Activity:
-
Cause: Conjugation at a critical functional site or denaturation during processing.
-
Solution: Reduce the degree of labeling. Consider alternative conjugation chemistries (e.g., targeting cysteines if carboxyls are in the active site). Ensure all steps are performed at appropriate temperatures.
-
-
Incomplete Fmoc Deprotection:
-
Cause: Insufficient piperidine concentration or reaction time.
-
Solution: Ensure piperidine concentration is at least 20%. Increase incubation time, but monitor for potential protein degradation.
-
Conclusion
This compound is an effective and versatile short-chain spacer that enables a controlled, two-step approach to bioconjugation. By first installing the spacer onto a biomolecule's carboxyl groups and then, after deprotection, attaching a desired payload, researchers can construct well-defined conjugates with precision. This methodology is fundamental to the development of advanced therapeutics, diagnostics, and research tools. Careful optimization of reaction conditions and rigorous analytical characterization are paramount to ensuring the quality, stability, and functional integrity of the final product.
References
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
-
Ocean NanoTech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Adem, Y. T., et al. (2014). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 6(1), 18-32. [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Polymers, 1(1), 316–339. [Link]
-
ResearchGate. (n.d.). Conjugate characterization. (A) HPLC and HPLC-MS analysis of peptide...[Link]
-
van der Meel, R., et al. (2018). A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody–Drug Conjugates. Bioconjugate Chemistry, 29(3), 814-825. [Link]
-
LCGC International. (2020). Perspectives and Characterization on Antibody–Drug Conjugates. [Link]
-
ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b).... [Link]
-
ResearchGate. (2022). EDC/NHS conjugation: Is it possible to activate amine first?. [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. [Link]
-
Yan, B., et al. (2021). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. Journal of Pharmaceutical Analysis, 11(4), 389-403. [Link]
-
ResearchGate. (2018). A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody–Drug Conjugates. [Link]
-
Waters Corporation. (n.d.). Bio-conjugates | Antibody Drug Conjugate Solutions For Biopharmaceutical Analysis. [Link]
-
ChemBK. (2024, April 10). This compound. [Link]
-
ADC Review. (2019, August 21). Using a Hydrophilic Spacer to Reduce Hepatic Uptake of HER2-Targeting Affibody-DM1 Drug Conjugates. [Link]
-
Alkali Scientific. (n.d.). This compound, 5 g. [Link]
-
ACS Publications. (2023). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. [Link]
-
ACS Publications. (1998). Tris(2-aminoethyl)amine as substitute for 4-(aminomethyl)piperidine in the FMOC/polyamine approach to rapid peptide synthesis. [Link]
-
Aapptec Peptides. (2019, November 21). Fmoc-PEG Linkers and PEGylation Reagents. [Link]
Sources
- 1. A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. adcreview.com [adcreview.com]
- 4. N-FMOC-ethylenediamine hydrochloride *CAS 166410-32-8* | AAT Bioquest [aatbio.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - AT [thermofisher.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. genscript.com [genscript.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 15. Fmoc SPPS Linkers [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Solid-Phase Synthesis of Peptides Using a Diamine Linker: A Guide to C-Terminal Modification
An Application Guide for Researchers and Drug Development Professionals
Abstract
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the routine construction of complex peptide sequences. However, the synthesis of peptides with C-terminal modifications—a critical feature for enhancing therapeutic properties, enabling ligation chemistries, or creating probes—presents unique challenges. This guide details the use of a versatile "safety-catch" linker strategy based on 3,4-diaminobenzoic acid (Dbz) to provide a robust and flexible platform for accessing a wide array of C-terminally modified peptides from a single, resin-bound precursor. We provide the foundational chemistry, detailed step-by-step protocols, and expert insights into this powerful technique.
Introduction: The Challenge of C-Terminal Modification
In Solid-Phase Peptide Synthesis (SPPS), a peptide chain is assembled sequentially while its C-terminus is anchored to an insoluble polymer support via a linker molecule. The choice of linker is paramount as it dictates the conditions for final cleavage and determines the functionality of the C-terminus (e.g., a carboxylic acid or a primary amide).[1][2] While standard linkers like Wang or Rink Amide are highly effective for producing peptide acids and amides respectively, generating other C-terminal functionalities such as N-alkyl amides, esters, or thioesters typically requires bespoke, and often complex, synthetic strategies for each desired modification.[1][3]
The "safety-catch" linker principle offers an elegant solution. These linkers are stable throughout the entire SPPS process but can be "activated" through a specific chemical transformation, rendering them labile for cleavage under new conditions.[4][5] This approach allows for the synthesis of a full-length peptide, which can then be cleaved with a variety of nucleophiles to generate a library of C-terminally modified analogs from a single resin batch.
The Diamine Linker: A Versatile Safety-Catch System
A prominent and highly effective safety-catch system employs linkers based on 3,4-diaminobenzoic acid (Dbz) or its derivatives, such as o-amino(methyl)aniline (MeDbz).[4][6][7] The Dbz linker is typically attached to a standard solid support like Rink Amide resin.
The core principle involves three key stages:
-
Peptide Elongation: The peptide chain is assembled using standard Fmoc/tBu chemistry. The first amino acid is coupled to one of the two amines on the Dbz linker. The linker remains stable to the basic conditions of Fmoc deprotection (e.g., piperidine) and the acidic conditions used for final side-chain deprotection (TFA).[4]
-
On-Resin Activation: After peptide synthesis is complete, the 1,2-diaminoaromatic system of the linker is chemically modified. Treatment with an agent like p-nitrophenyl chloroformate induces an intramolecular cyclization, converting the stable o-aminoanilide linkage into a highly reactive N-acyl-benzimidazolinone (Nbz) or N-acylurea (NAU) moiety.[1][4]
-
Nucleophilic Cleavage: The activated Nbz group is an excellent leaving group, susceptible to attack by a wide range of nucleophiles. Treating the activated resin with various amines, alcohols, or thiols releases the peptide from the solid support, concurrently installing the desired C-terminal modification.[1][8]
A critical aspect of this strategy is ensuring that acylation during peptide elongation occurs exclusively at only one of the two amines of the Dbz linker. In some cases, particularly with glycine-rich sequences, side reactions can occur.[4] To circumvent this, an improved version of the linker utilizes an orthogonal protecting group, such as allyloxycarbonyl (Alloc), on one of the amines, which is removed after peptide synthesis is complete, just before the activation step.[4][6]
Chemical Workflow and Mechanism
The overall process provides a divergent approach to C-terminal modification, as illustrated below.
Caption: General workflow for C-terminal peptide modification using a Dbz linker.
The key chemical transformation is the activation of the linker. The resulting N-acylurea moiety is highly electrophilic and serves as the launching point for nucleophilic attack.
Caption: Simplified chemical mechanism of linker activation and cleavage.
Experimental Protocols
These protocols assume standard manual or automated Fmoc-SPPS procedures.[9][10] Always work in a fume hood and use appropriate personal protective equipment.
Protocol 1: Peptide Synthesis on Dbz-Functionalized Resin
This protocol outlines the standard elongation of the peptide chain.
-
Resin Swelling: Swell the Dbz-functionalized resin (e.g., Fmoc-Dbz(Alloc)-Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.[10]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes to remove the terminal Fmoc group.[9]
-
Washing: Wash the resin thoroughly with DMF (5x), dichloromethane (DCM, 3x), and DMF (3x) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the incoming Fmoc-amino acid (4 eq.) with a coupling agent like HBTU (3.9 eq.) and a base like N,N-diisopropylethylamine (DIEA) (8 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing: Check for reaction completion using a qualitative test (e.g., Kaiser test).[11] Once complete, drain the reaction vessel and wash the resin as in step 3.
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Fmoc Removal: After the last coupling, remove the N-terminal Fmoc group as described in step 2.
-
(Optional - for Alloc-protected linkers): If using an Alloc-protected Dbz linker, remove the Alloc group at this stage by treating the resin with Pd(PPh₃)₄ (0.2 eq.) and PhSiH₃ (10 eq.) in DCM for 30 minutes. Repeat twice. Wash thoroughly.[4]
Protocol 2: On-Resin Activation of the Diamine Linker
This critical step prepares the stable peptide-resin for nucleophilic cleavage.
-
Resin Preparation: After completing Protocol 1, wash the peptide-Dbz-resin extensively with DCM (5x) and dry it under vacuum for 1 hour.
-
Activation Solution: Prepare a solution of p-nitrophenyl chloroformate (10 eq.) and DIEA (10 eq.) in a suitable anhydrous solvent like DCM or THF.
-
Activation Reaction: Add the activation solution to the dry resin and agitate the slurry at room temperature for 4-6 hours.[4][6]
-
Washing: Drain the activation solution and wash the resin thoroughly to remove all excess reagents. A recommended washing sequence is: DCM (5x), DMF (5x), and finally DCM (5x).
-
Drying: Dry the activated resin under vacuum. It is now ready for cleavage.
Protocol 3: Nucleophilic Cleavage and Peptide Release
This protocol can be adapted for a wide range of nucleophiles. The examples below cover common C-terminal modifications.
A. Synthesis of Peptide N-Alkyl Amides
-
Swell the activated resin (Protocol 2) in a minimal amount of DMF or N-methyl-2-pyrrolidone (NMP).
-
Add a solution of the desired primary or secondary amine (e.g., ethylamine, 20-50 eq.) in DMF/NMP.[12]
-
Agitate the mixture at room temperature for 6-12 hours.
-
Filter the resin and collect the filtrate containing the peptide product.
-
Wash the resin with additional DMF and DCM and combine the filtrates.
-
Proceed with side-chain deprotection if necessary (see step B.4) or directly to purification.
B. Synthesis of Peptide Carboxylic Acids and Esters
-
Swell the activated resin in a suitable solvent (e.g., THF).
-
For peptide acids , add a solution of H₂O/DIEA (e.g., 100 eq. each) in THF. For peptide esters , add the desired alcohol (e.g., methanol, benzyl alcohol, 50-100 eq.) with a non-nucleophilic base like DIEA (50 eq.).[8]
-
Agitate the mixture for 6-18 hours. Monitor reaction progress by taking small aliquots for analysis.
-
Side-Chain Deprotection & Cleavage: If side-chain protecting groups are still present, the peptide must be fully cleaved and deprotected. After collecting the peptide solution (as in A.4-5), evaporate the solvent and treat the residue with a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) for 2-4 hours.[13]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
C. Synthesis of Peptide Thioesters (for Native Chemical Ligation)
-
Swell the activated resin in DMF/NMP.
-
Add a solution of a suitable thiol, such as 3-mercaptopropionic acid or benzyl mercaptan (20-40 eq.), along with a base like DIEA (20-40 eq.).[4][8]
-
Agitate for 4-8 hours at room temperature.
-
Filter and wash the resin to collect the peptide thioester solution.
-
Proceed with side-chain deprotection (as in B.4) and purification.
Summary of C-Terminal Modifications
The table below summarizes the versatility of the diamine linker strategy.
| Desired C-Terminal | Nucleophile (Nu-H) | Typical Conditions | Notes |
| Primary Amide | Ammonia (in dioxane) | RT, 12h | Generates the classic C-terminal amide. |
| N-Alkyl Amide | Alkylamine (R-NH₂) | RT, 6-12h in DMF/NMP | A general method for producing N-substituted amides.[12] |
| Carboxylic Acid | H₂O / Base (DIEA) | RT, 12-18h in THF | Hydrolysis of the activated linker.[8] |
| Alkyl/Aryl Ester | Alcohol (R-OH) / Base | RT, 12-18h in THF | Useful for prodrug strategies or further modification.[8] |
| Thioester | Thiol (R-SH) / Base | RT, 4-8h in DMF/NMP | Key intermediates for Native Chemical Ligation (NCL).[4] |
| Hydrazide | Hydrazine (NH₂-NH₂) | RT, 6h in DMF | Precursors for further chemical transformations.[1] |
Conclusion
The use of a 3,4-diaminobenzoic acid (Dbz) safety-catch linker is a powerful and field-proven strategy for the synthesis of C-terminally modified peptides. It provides a convergent and efficient route to generate diverse peptide analogs from a common resin-bound intermediate, thereby accelerating research and development in peptide-based therapeutics, diagnostics, and chemical biology. The protocols outlined in this guide offer a robust framework for implementing this versatile technique.
References
-
Blanco-Canosa, J. B., & Dawson, P. E. (2008). A convenient and efficient chemical toolbox for the on-resin C-terminal functionalization of various peptides. Angewandte Chemie International Edition, 47(36), 6851-6855. [Link]
-
Brask, J., & Albericio, F. (2020). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 25(1), 142. [Link]
-
Lever, S. B., et al. (2016). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Journal of Peptide Science, 22(5), 275-281. [Link]
-
Burlina, F., et al. (2014). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Biopolymers, 102(4), 309-326. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Amore, A., et al. (2013). α,γ-Diamino-β-hydroxybutanoic Acid and γ-Amino-α,β-dihydroxybutanoic Acid Based Linker Building Blocks for Peptide Synthesis. ChemBioChem, 14(1), 123-131. [Link]
-
Peptideweb.com. Synthesis protocols. [Link]
-
Hou, W., et al. (2011). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. Journal of Peptide Science, 17(4), 265-270. [Link]
-
Wikipedia. Peptide synthesis. [Link]
-
Góngora-Benítez, M., et al. (2018). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 23(10), 2451. [Link]
-
Dawson, P. E., et al. (1994). Synthesis of proteins by native chemical ligation. Science, 266(5186), 776-779. [Link]
-
Hou, W., et al. (2011). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. PubMed, National Institutes of Health. [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]
- European Patent Office. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
-
AAPPTEC. (n.d.). How to Synthesize a Peptide. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2024). Understanding Solid Phase Peptide Synthesis: The Role of Rink Amide-AM Resin. [Link]
-
AAPPTEC. (n.d.). Technical Support Information Bulletin 1114 - Knorr Linker. [Link]
-
Góngora-Benítez, M., et al. (2018). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 23(10), 2451. [Link]
-
Knight, A. S., et al. (2020). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship, University of California. [Link]
-
The Peptide Synthesis Lab. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube. [Link]
-
ResearchGate. (n.d.). Resins for peptide amide synthesis. [Link]
-
AAPPTEC. (n.d.). Planning a Peptide Synthesis. [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis Resins. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Morressier. (2018). Employing the MeDbz linker to access C-terminally elongated peptides. [Link]
Sources
- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. C-Terminally modified peptides via cleavage of the HMBA linker by O -, N - or S -nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00213G [pubs.rsc.org]
- 4. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Employing the MeDbz linker to access C-terminally elongated peptides [morressier.com]
- 8. Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Navigating Peptide Synthesis: A Comparative Guide to Manual and Automated Methods for Incorporating Mono-fmoc Ethylene Diamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Diamine Linkers in Peptide Synthesis
In the landscape of peptide-based therapeutics and research, the strategic modification of peptide backbones is a cornerstone of innovation. The introduction of non-natural amino acids and linkers, such as Mono-fmoc ethylene diamine hydrochloride, offers a powerful tool to modulate the physicochemical properties of peptides.[1] Ethylene diamine-based linkers, in particular, can introduce flexibility, alter charge distribution, and provide a site for conjugation, thereby enhancing biological activity, stability, and therapeutic potential.[2]
This application note provides a detailed comparative analysis of manual and automated solid-phase peptide synthesis (SPPS) for the incorporation of this compound. We will delve into the technical nuances, provide step-by-step protocols, and offer insights to guide researchers in selecting the optimal synthetic strategy for their specific needs. As a common aminating reagent, this compound is widely used in the synthesis of amides and peptides.[3]
Core Principles of Solid-Phase Peptide Synthesis (SPPS)
SPPS, a revolutionary technique developed by Bruce Merrifield, is the foundation for both manual and automated peptide synthesis.[4][5] The core principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[4][6] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps.[6] The synthesis cycle, whether performed manually or by an automated synthesizer, consists of three main stages: deprotection, activation, and coupling.[7][8]
The most prevalent strategy in modern SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach.[9] The temporary Fmoc protecting group on the Nα-amino group is base-labile and typically removed with a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).[10][11][12] The permanent side-chain protecting groups (e.g., tBu) are acid-labile and are removed during the final cleavage of the peptide from the resin using a strong acid, commonly trifluoroacetic acid (TFA).[9]
Manual vs. Automated Synthesis: A Comparative Overview
The choice between manual and automated peptide synthesis is a critical decision that impacts efficiency, reproducibility, and the overall success of synthesizing complex peptides, including those with modifications like this compound.[13]
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Hands-on Time | High (requires constant operator attention) | Low (primarily setup and post-synthesis processing)[13] |
| Throughput | Low (typically one peptide at a time)[13] | High (multiple parallel syntheses possible)[5][13] |
| Reproducibility | Operator-dependent, potential for variability[13] | High, due to precise robotic control[4][13] |
| Reagent Consumption | Generally higher due to manual dispensing[13] | Optimized and often lower[13] |
| Crude Purity | Can be lower due to potential for human error[7] | Generally higher due to consistent reaction conditions[13] |
| Flexibility & Troubleshooting | High, allows for real-time adjustments and monitoring | Lower, requires pre-programmed protocols |
| Initial Cost | Low (basic laboratory glassware and shakers) | High (requires investment in a dedicated synthesizer) |
Experimental Protocols: Incorporating this compound
The incorporation of this compound follows the general principles of SPPS but requires careful consideration of coupling conditions due to its nature as a non-standard building block.
PART 1: Manual Peptide Synthesis Protocol
This protocol outlines the manual synthesis of a peptide incorporating this compound on a 0.1 mmol scale using a rink amide resin.
Materials:
-
Rink Amide Resin (100-200 mesh)
-
This compound
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[14]
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Kaiser Test Kit (for monitoring coupling completion)[15]
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS))[16]
-
Cold diethyl ether
Workflow:
Caption: Manual Solid-Phase Peptide Synthesis Workflow.
Step-by-Step Procedure:
-
Resin Swelling: Swell the rink amide resin in DMF for at least 30 minutes in a reaction vessel.[1]
-
Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the initial Fmoc group.[7]
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.[8]
-
Coupling of the First Amino Acid:
-
In a separate vial, dissolve the first Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Monitoring the Coupling Reaction: Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), repeat the coupling step.[16]
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Incorporation of this compound:
-
Follow the same coupling procedure as for a standard amino acid (step 4), using this compound as the building block.
-
-
Final Fmoc Deprotection: After the last coupling step, perform a final Fmoc deprotection (step 2).
-
Washing: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.[16]
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours.[17]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[16]
-
Isolation and Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical RP-HPLC.[7]
PART 2: Automated Peptide Synthesis Protocol
Automated synthesizers streamline the repetitive steps of SPPS, offering higher throughput and reproducibility.[4][5][18] The protocol for incorporating this compound on an automated synthesizer will largely depend on the specific instrument. However, the general principles remain the same.
Workflow:
Caption: Automated Solid-Phase Peptide Synthesis Workflow.
General Automated Synthesis Procedure:
-
Preparation:
-
Prepare stock solutions of Fmoc-amino acids, this compound, coupling reagents, base, and deprotection solution.
-
Load the appropriate resin into the reaction vessel.
-
-
Programming the Synthesizer:
-
Input the desired peptide sequence, including the position for the this compound.
-
Define the synthesis protocol, including reaction times for deprotection and coupling, and the number of washes. For difficult couplings, such as those involving bulky residues or the diamine linker, consider programming a "double coupling" step where the coupling reaction is repeated with fresh reagents.[19]
-
-
Initiating the Synthesis: Start the automated synthesis run. The instrument will perform the iterative cycles of deprotection, washing, and coupling without manual intervention.[8]
-
Post-Synthesis Workup: Once the synthesis is complete, the peptide-resin is removed from the instrument.
-
Cleavage, Precipitation, Purification, and Analysis: Follow the same manual procedures as outlined in steps 11-14 of the manual protocol.
Challenges and Troubleshooting in Synthesizing Peptides with Diamine Linkers
The incorporation of non-natural building blocks like this compound can present unique challenges.
-
Incomplete Coupling: The diamine linker may exhibit different reactivity compared to standard amino acids. If incomplete coupling is suspected (based on analytical data showing deletion sequences), consider using a more potent coupling reagent like HATU, increasing the coupling time, or performing a double coupling.[16][20]
-
Aggregation: Certain peptide sequences, particularly those with hydrophobic residues, are prone to aggregation on the resin, which can hinder subsequent reactions.[20] Using aggregation-disrupting solvents or specialized resins may be necessary.[16]
-
Side Reactions during Cleavage: The free amine of the ethylene diamine linker could potentially undergo side reactions during the final TFA cleavage. Careful selection of scavengers in the cleavage cocktail is important to minimize these unwanted modifications.
Post-Synthesis Analysis and Purification
Regardless of the synthesis method, rigorous analysis and purification are essential to obtain a final product of high purity.
Workflow:
Caption: Post-Synthesis Purification and Analysis Workflow.
Protocol:
-
Initial Analysis: Analyze the crude peptide by analytical RP-HPLC to determine the purity and by mass spectrometry to confirm the correct molecular weight.[7]
-
Purification: Purify the crude peptide using preparative RP-HPLC with a suitable gradient of water and acetonitrile containing 0.1% TFA.
-
Fraction Analysis: Collect fractions and analyze them by analytical RP-HPLC and/or mass spectrometry to identify those containing the pure peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
-
Final Quality Control: Perform a final analysis of the purified peptide to confirm its purity and identity.
Conclusion: Selecting the Right Synthesis Strategy
The choice between manual and automated peptide synthesis for incorporating this compound depends on several factors, including the scale of the synthesis, the number of peptides to be synthesized, and the available resources.
-
Manual synthesis offers greater flexibility for optimization and troubleshooting on a small scale and is a cost-effective option for synthesizing a limited number of peptides.
-
Automated synthesis is the preferred method for high-throughput synthesis, offering superior reproducibility and efficiency, which is particularly advantageous for drug discovery and development where large numbers of peptide analogs are often required.[13]
By understanding the principles and protocols outlined in this application note, researchers can confidently approach the synthesis of peptides containing this compound and harness the potential of this versatile building block to advance their scientific endeavors.
References
- A Comparative Guide to Manual vs. Automated Synthesis of D-Valine Containing Peptides - Benchchem.
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage.
- Manual and Automated Solid Phase Synthesis of Peptides for Breast Cancer Cell Targeting - Chapman University Digital Commons.
- Technical Support Center: Troubleshooting Trh-Gly Solid-Phase Peptide Synthesis - Benchchem.
- Research Scale Peptide Synthesizer Comparison - A Guide to Choosing a System that fits your needs.
- Guide to Solid Phase Peptide Synthesis - AAPPTEC.
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols - Benchchem.
- Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC - NIH.
- Automated Peptide Synthesis.
- Exploring the Best Automated Peptide Synthesizer Alternatives for Enhanced Research Efficiency.
- Automated Solid-Phase Peptide Synthesis | Springer Nature Experiments.
- Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? | ResearchGate.
- Automated solid-phase peptide synthesis to obtain therapeutic peptides - PubMed Central.
- Solid Phase Peptide Synthesis (SPPS) explained - Bachem.
- Manual Solid Phase Peptide Synthesis Protocol - The Werner Lab.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry.
- Methods and protocols of modern solid phase peptide synthesis.
- Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.
- What are the Sustainability Challenges in Peptide Synthesis and Purification? - Biomatik.
- Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - NIH.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH.
- This compound - ChemBK.
- Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis - Scribd.
- Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning - ChemRxiv.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies.
- Quaternary Diamines as Mass Spectrometry Cleavable Crosslinkers for Protein Interactions - PMC - PubMed Central.
- Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC - PubMed Central.
- 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u.
- This compound Novabiochem 391624-46-7 - Sigma-Aldrich.
- Technical Support Center: Mass Spectrometry Identification of Cross-Linked Peptides - Benchchem.
- Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase | UC Davis.
- Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PubMed Central.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry | Analytical Chemistry - ACS Publications.
- Formamidine as an Easy‐On and Easy‐Off Linker for Reversible Crosslinking of Two Alkyl Amines in Peptide Stapling and Conjugation | Request PDF - ResearchGate.
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis - Semantic Scholar.
- Design of the crosslinked peptide library a the N-terminal amine group... - ResearchGate.
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- 5. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Exploring the Best Automated Peptide Synthesizer Alternatives for Enhanced Research Efficiency [peptidescientific.com]
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- 20. blog.mblintl.com [blog.mblintl.com]
Use of HATU/HOAt as coupling agents with Mono-fmoc ethylene diamine hydrochloride
An Application Guide to Amide Bond Formation: The Use of HATU/HOAt Coupling Agents with Mono-Fmoc Ethylene Diamine Hydrochloride
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective use of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in conjunction with 1-Hydroxy-7-azabenzotriazole (HOAt) for the amide coupling of carboxylic acids to this compound. We delve into the underlying reaction mechanisms, provide detailed, field-tested protocols for solution-phase synthesis, and address critical aspects of safety, reagent handling, and troubleshooting. The protocols and principles outlined herein are designed to ensure high-yield, high-purity synthesis of Fmoc-protected amine intermediates, which are crucial linkers and spacers in peptide synthesis and broader bioconjugate chemistry.
Foundational Principles: Why HATU/HOAt is a Superior System
The synthesis of a stable amide bond is a cornerstone of modern organic and medicinal chemistry. While numerous coupling reagents exist, the HATU/HOAt system has emerged as a gold standard due to its exceptional efficiency, rapid reaction kinetics, and remarkable ability to suppress racemization, a critical concern when working with chiral molecules.[1]
1.1. The Mechanism of Action
HATU is an aminium (uronium) salt-based coupling reagent that functions by activating a carboxylic acid to form a highly reactive OAt-active ester.[1][2] The brilliance of this system lies in the embedded HOAt moiety. Compared to its predecessor, HOBt (1-hydroxybenzotriazole), HOAt features a pyridine nitrogen atom, which introduces an anchimeric assistance effect. This neighboring group participation accelerates the aminolysis step and makes the resulting active ester significantly more reactive.[3][4]
The coupling process, which requires a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), proceeds via several key steps:
-
Base-Mediated Deprotonation: DIPEA deprotonates the carboxylic acid to form a carboxylate anion. Simultaneously, it neutralizes the hydrochloride salt of the Mono-Fmoc ethylene diamine, liberating the free primary amine necessary for coupling.[5]
-
Active Ester Formation: The carboxylate anion attacks the electron-deficient carbon of HATU, leading to the formation of a highly reactive O-acyl(azabenzotriazolyl)isourea intermediate.[2]
-
Aminolysis: The liberated primary amine from the ethylene diamine derivative performs a nucleophilic attack on the carbonyl carbon of the active ester, forming the desired amide bond and releasing HOAt as a byproduct.[2]
Caption: Figure 2: Experimental Workflow
3.1. Materials and Equipment
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
3.2. Step-by-Step Procedure
Step 1: Reagent Preparation (Under Inert Atmosphere)
-
In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (use a concentration of approx. 0.1-0.2 M).
-
In a separate dry vial, dissolve This compound (1.1 eq) in a minimal amount of anhydrous DMF. Note that it may not fully dissolve until the base is added.
-
Ensure all other reagents (HATU, DIPEA) are ready for addition.
Step 2: Activation and Coupling
-
To the stirred solution of the carboxylic acid, add DIPEA (2.5 - 3.0 eq). The first ~1.1 eq will neutralize the diamine hydrochloride salt later, while the remainder acts as the base for the carboxylic acid activation.
-
Add HATU (1.1-1.2 eq) to the carboxylic acid/DIPEA mixture. [6]3. Allow the activation to proceed for 1-5 minutes at room temperature. The solution may change color. This pre-activation step is crucial for minimizing side reactions. [7][8]4. Add the solution of this compound dropwise to the activated carboxylic acid mixture.
-
Rinse the vial with a small amount of anhydrous DMF and add it to the reaction flask to ensure a complete transfer.
Step 3: Reaction Monitoring
-
Stir the reaction at room temperature for 1-4 hours. [1][6]2. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (typically the carboxylic acid) is consumed.
Step 4: Work-up Procedure
-
Once the reaction is complete, quench by pouring the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extract the aqueous phase three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with:
-
5% aqueous HCl or 5% citric acid solution (to remove residual DIPEA)
-
Saturated aqueous NaHCO₃ (to remove residual acid and HOAt)
-
Saturated aqueous NaCl (Brine)
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help remove residual DMF. [9] Step 5: Purification
-
Purify the resulting crude solid or oil using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide product.
Safety and Handling Precautions
Personal and environmental safety is paramount. Always consult the full Material Safety Data Sheet (MSDS) for each reagent before use.
-
HATU: Classified as a flammable solid and an irritant. [10][11]Avoid creating dust. Keep away from heat, sparks, and open flames. [10]* HOAt: Can be explosive, especially when dry, and is classified as toxic and corrosive. [12][13][14]Avoid shock, friction, and heat. [12]Always handle with extreme care.
-
General Handling: All manipulations should be performed in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile). [15][16]* Storage: Store all coupling reagents in tightly closed containers in a cool, dry, and well-ventilated area, according to manufacturer recommendations. [16]Recommended storage temperature for many of these reagents is 2-8°C. [12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents or solvents (hydrolysis of active ester).2. Insufficient base (amine HCl not neutralized).3. Inactive/degraded HATU. | 1. Use fresh, anhydrous grade solvents. Dry reagents if necessary.2. Ensure at least 2.0 eq of base are used; 2.5-3.0 eq is safer.3. Use fresh HATU from a properly stored container. |
| Guanidinylation Side Product | 1. Using excess HATU.2. Adding HATU before the carboxylic acid (reaction with the amine). | 1. Use a slight excess (1.1-1.2 eq) of HATU, not a large excess.2. Always follow the correct order of addition: pre-activate the acid before adding the amine. [7][17] |
| Unreacted Starting Material | 1. Reaction time too short.2. Sterically hindered substrates. | 1. Allow the reaction to run longer, monitoring by TLC/LC-MS.2. For difficult couplings, slightly increase temperature (to 40°C) or increase reagent equivalents (to 1.5 eq). |
| Difficult Purification | 1. Incomplete removal of DMF.2. Byproducts (tetramethylurea, HOAt) not fully removed during work-up. | 1. Co-evaporate the crude product with toluene or heptane.2. Ensure all aqueous washes are performed thoroughly during the work-up. |
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - HATU, 99%.
- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET HATU 98% For Peptide Synthesis.
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet - HATU. Retrieved from [Link]
-
Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Retrieved from [Link]
-
Albericio, F., & Subirós-Funosas, R. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet - HOAt. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Reddit. (2024). HATU coupling - what's the best order?. Retrieved from [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction.... Retrieved from [Link]
-
Reddit. (2023). HATU/PyBOP coupling procedure question. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]
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- 17. reddit.com [reddit.com]
Application Note: In Situ Neutralization for Efficient Amide Coupling of Mono-Fmoc-Ethylenediamine Hydrochloride
Abstract & Introduction
Mono-Fmoc-ethylenediamine is a critical bifunctional linker used extensively in peptide synthesis, bioconjugation, and the development of complex molecular architectures.[1][2] Its utility stems from possessing two primary amines with differential protection: a base-labile Fmoc group on one end and a free amine on the other, allowing for sequential, directed chemical modifications. For enhanced stability and shelf-life, this reagent is almost universally supplied as a hydrochloride (HCl) salt.[3][4][5]
However, the protonated ammonium salt is non-nucleophilic and thus unreactive in standard amide coupling reactions.[6] This necessitates a neutralization step to liberate the free primary amine. This application note details a robust and highly efficient in situ neutralization protocol that circumvents the need for separate, cumbersome workup steps, thereby streamlining the workflow, minimizing side reactions, and maximizing coupling yields.
The Challenge: The Unreactive Nature of Amine Hydrochloride Salts
In any amide bond formation, the reaction relies on the nucleophilic attack of a free amine's lone pair of electrons on an activated carboxylic acid derivative. When using an amine hydrochloride salt (R-NH₃⁺Cl⁻), the nitrogen's lone pair is unavailable, rendering the amine inert to coupling.
Traditional approaches involve:
-
Dissolving the amine salt in an aqueous base.
-
Extracting the free amine into an organic solvent.
-
Drying and concentrating the organic phase to isolate the free amine.
This multi-step process is not only time-consuming but also carries the risk of product loss, decomposition of the unstable free diamine, and introduction of impurities. Furthermore, residual acid from the salt can interfere with the performance of pH-sensitive coupling reagents.[7][8][9]
The Superior Approach: In Situ Neutralization
The in situ neutralization strategy elegantly combines the deprotonation and coupling steps into a single, seamless operation.[7][10][11] By adding a suitable non-nucleophilic organic base to the reaction mixture containing the carboxylic acid, the coupling agent, and the amine hydrochloride salt, the free, nucleophilic amine is generated directly in the presence of the activated acid. This liberated amine is immediately acylated, driving the reaction equilibrium towards the product.[11][12]
Key Advantages:
-
Enhanced Efficiency: Drastically reduces reaction time by eliminating separate neutralization and extraction steps.[7][13]
-
Improved Yields: Minimizes the potential for degradation or side reactions of the transiently-free amine, especially important when dealing with aggregation-prone sequences in solid-phase synthesis.[9][12][13]
-
Operational Simplicity: Provides a straightforward, one-pot procedure that is easily adaptable for both solution-phase and solid-phase synthesis.
Scientific Principles & Critical Reagent Selection
The Neutralization Mechanism
The core of the technique is a simple acid-base reaction within the organic solvent. A sterically hindered tertiary amine acts as a proton sponge, abstracting the proton from the mono-Fmoc-ethylammonium cation to generate the reactive free amine.
R-NH₃⁺Cl⁻ + (i-Pr)₂NEt → R-NH₂ + (i-Pr)₂NEt·HCl↓
Choice of Base: The Role of Steric Hindrance
The selection of the base is critical. It must be sufficiently basic to deprotonate the ammonium salt but must not be nucleophilic enough to compete with the desired amine in attacking the activated carboxylic acid.
-
Recommended: N,N-Diisopropylethylamine (DIPEA, Hünig's base) is the base of choice. Its bulky isopropyl groups provide significant steric shielding around the nitrogen atom, rendering it highly basic yet non-nucleophilic.[6][11][14]
-
Not Recommended: Triethylamine (TEA) is less sterically hindered and can sometimes act as a nucleophile, leading to the formation of unwanted side products.
Stoichiometry Considerations
To ensure complete neutralization and optimal reaction conditions, the stoichiometry of the base is key.
-
1.0 equivalent of base is required to neutralize the HCl salt.
-
An additional 1.0-2.0 equivalents are typically added to neutralize acids generated during the activation of the carboxylic acid by uronium-based coupling reagents (e.g., HATU, HBTU).
-
General Recommendation: Use 2.0 to 3.0 equivalents of DIPEA relative to the mono-Fmoc-ethylenediamine hydrochloride.[6][15]
Coupling Reagents & Solvents
This protocol is compatible with a wide array of modern coupling reagents.
-
Uronium/Aminium Salts: HATU, HBTU, and HCTU are highly effective as they rapidly generate active esters with minimal side reactions and are the preferred choice for this protocol.[14][16]
-
Carbodiimides: EDC can be used, typically in conjunction with an additive like HOBt or OxymaPure®, which helps to suppress racemization and improve efficiency.[17][18]
-
Solvents: Anhydrous, polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Dichloromethane (DCM), or N-Methyl-2-pyrrolidone (NMP) are ideal for dissolving the reactants and facilitating the reaction.[13][15]
Experimental Protocol: Solution-Phase Coupling
This protocol describes a representative 1.0 mmol scale reaction. Reagents should be high purity and solvents should be anhydrous.
Reagents & Materials
| Reagent | M.W. | Stoichiometry | Amount (1.0 mmol scale) |
| Carboxylic Acid | - | 1.0 eq. | 1.0 mmol |
| Mono-Fmoc-ethylenediamine HCl | 318.80 | 1.0 eq. | 318.8 mg |
| HATU | 380.23 | 1.0 eq. | 380.2 mg |
| DIPEA | 129.24 | 2.5 eq. | 2.5 mmol (0.436 mL) |
| Anhydrous DMF | - | - | 10 mL |
Step-by-Step Procedure
-
Activation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the Carboxylic Acid (1.0 mmol) and HATU (1.0 mmol) in 5 mL of anhydrous DMF. Stir the solution at room temperature for 5-10 minutes to allow for pre-activation.
-
Addition of Amine: Add the Mono-Fmoc-ethylenediamine hydrochloride (1.0 mmol) to the activated acid mixture. The mixture may appear as a slurry.
-
In Situ Neutralization: Add the DIPEA (2.5 mmol) to the stirring slurry. The solids should dissolve upon addition of the base, resulting in a clear, homogeneous solution.
-
Coupling Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 1-4 hours).
-
Work-up: a. Dilute the reaction mixture with Ethyl Acetate (50 mL). b. Wash the organic layer sequentially with 5% aqueous HCl or 0.5 M citric acid (2 x 20 mL) to remove excess DIPEA, followed by saturated aqueous NaHCO₃ (2 x 20 mL) to remove acidic components, and finally with brine (1 x 20 mL). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel as required.
Process Visualization
Caption: Workflow for In Situ Neutralization and Coupling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete neutralization. 2. Moisture in reagents/solvents has hydrolyzed the coupling agent.[19] 3. Insufficient activation time or coupling reagent. | 1. Ensure a minimum of 2.0 eq. of DIPEA is used. 2. Use fresh coupling reagents and anhydrous solvents. Always allow reagents to warm to room temperature before opening to prevent condensation.[19] 3. Increase pre-activation time to 15 minutes; ensure 1.0 eq. of HATU is used. |
| Incomplete Reaction (Starting Materials Remain) | 1. Poor solubility of the HCl salt before base addition. 2. Sterically hindered carboxylic acid or amine. | 1. Ensure vigorous stirring after adding the amine salt and base to promote dissolution. 2. Increase reaction time, warm slightly (e.g., to 40 °C), or consider a more potent coupling reagent. |
| Multiple Side Products on TLC/LC-MS | 1. Use of a nucleophilic base (e.g., TEA). 2. Over-activation leading to side reactions of the active ester. 3. Premature Fmoc-deprotection leading to di-acylation. | 1. Switch to a non-nucleophilic base like DIPEA. 2. Avoid long pre-activation times. Add the amine and base promptly after the initial 5-10 min activation. 3. Ensure no strong bases (like piperidine) are present. DIPEA is not basic enough to cause significant Fmoc cleavage under these conditions. |
Conclusion
The in situ neutralization protocol represents a significant process improvement for the coupling of amine hydrochloride salts like Mono-Fmoc-ethylenediamine hydrochloride. By integrating the neutralization and acylation steps, this method offers a rapid, simple, and high-yielding alternative to traditional, multi-step procedures. Its robustness and compatibility with standard reagents make it an invaluable technique for researchers in drug development and chemical biology.
References
-
ChemBK. (2024). mono-Fmoc ethylene diamine hydrochloride. Retrieved from ChemBK.com. [Link]
-
Schnölzer, M., et al. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180-93. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from Wikipedia. [Link]
-
Alewood, P., et al. (1997). Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries. Methods in Enzymology, 289, 14-29. [Link]
-
Kent, S., et al. (1992). In Situ neutralization in Boc-chemistry solid phase peptide synthesis. ResearchGate. [Link]
-
ResearchGate. (n.d.). In Situ neutralization in Boc-chemistry solid phase peptide synthesis. Retrieved from ResearchGate. [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Alewood, P., et al. (1997). Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries. PubMed. [Link]
-
ResearchGate. (n.d.). 155 questions with answers in COUPLING REACTIONS. Retrieved from ResearchGate. [Link]
-
Vale, N., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from HepatoChem. [Link]
-
The Royal Society of Chemistry. (2010). Supporting Information for Tin(II) chloride Assisted Synthesis. Retrieved from The Royal Society of Chemistry. [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from BYJU'S. [Link]
-
Cravotto, G., et al. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Reddit. (2023). Hydrochloride salt of amine. Retrieved from r/Chempros. [Link]
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Application Note: Real-Time Monitoring of Fmoc Deprotection in Solid-Phase Peptide Synthesis Using UV Spectroscopy
Introduction: The Critical Role of Complete Deprotection in SPPS
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine construction of complex biomolecules. The most prevalent strategy, Fmoc/tBu chemistry, relies on the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection. The success of each synthesis cycle hinges on the complete and efficient removal of this protecting group before the subsequent amino acid coupling step. Incomplete deprotection leads to the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity of the final product.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on utilizing UV-Vis spectroscopy to monitor Fmoc deprotection in real-time. This simple, non-invasive technique offers a quantitative measure of the reaction's progress, ensuring the complete removal of the Fmoc group and enabling the synthesis of high-quality peptides.[2][3]
The Chemical Principle: A Chromophore as a Quantitative Reporter
The method's foundation lies in the chemical mechanism of Fmoc group removal. The reaction proceeds via a base-catalyzed β-elimination.[4] A secondary amine, most commonly piperidine, acts as a base to abstract the acidic proton on the C9 position of the fluorene ring.[5][6] This initiates the elimination of dibenzofulvene (DBF), which is then trapped by excess piperidine to form a stable piperidine-dibenzofulvene adduct.[4]
This adduct possesses a strong and characteristic UV absorbance, making it an excellent chromophoric reporter for the deprotection reaction.[2][5] By measuring the absorbance of the solution flowing from the reaction vessel, one can directly quantify the amount of Fmoc group cleaved from the peptide-resin.
Visualizing the Deprotection and Monitoring Workflow
The following diagrams illustrate the key chemical transformation and the experimental setup for UV monitoring.
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: Experimental workflow for monitoring Fmoc deprotection.
Quantitative Analysis: From Absorbance to Resin Loading
The Beer-Lambert law (A = εbc) is the cornerstone of this quantitative method.[5][7] It establishes a linear relationship between absorbance (A) and the concentration (c) of the absorbing species.
| Parameter | Symbol | Typical Value/Unit | Notes |
| Absorbance | A | Dimensionless | Measured by the spectrophotometer. |
| Molar Extinction Coefficient | ε | ~7800 M⁻¹cm⁻¹ at 301 nm | This value for the piperidine-DBF adduct can vary slightly. It is advisable to determine it empirically or use a consistent literature value.[5][8][9] |
| Path Length | b | 1 cm | Standard for most quartz cuvettes. |
| Concentration | c | mol/L (M) | The value to be determined. |
Protocol for Determining Resin Loading
This protocol is essential for determining the substitution level of the first amino acid attached to the resin, a critical parameter for calculating reagent stoichiometry in subsequent synthesis steps.[3][8]
Materials:
-
Fmoc-amino acid-loaded resin (accurately weighed, ~5-10 mg)
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Reagent grade piperidine
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks (e.g., 10 mL or 25 mL)
-
Micropipettes
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the dry Fmoc-amino acid-resin into a small vessel (e.g., an Eppendorf tube).[8]
-
Resin Swelling: Add a defined volume of DMF (e.g., 800 µL) to the resin and allow it to swell for at least 15 minutes.[8]
-
Deprotection: Add a defined volume of piperidine (e.g., 200 µL to make a final volume of 1 mL with 20% piperidine) to initiate the deprotection.[8] Agitate the mixture for a minimum of 15-30 minutes to ensure complete Fmoc removal.[10]
-
Dilution: Transfer an aliquot of the supernatant (e.g., 100 µL) to a 1 cm quartz cuvette.[8] Dilute the sample with a known volume of DMF (e.g., 900 µL) to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).[8][11]
-
Measurement: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance for the piperidine-DBF adduct, which is approximately 301 nm.[5][9] Use DMF as a blank reference.
-
Calculation: Use the following formula to calculate the resin loading (L) in mmol/g:
L (mmol/g) = (A * V_total * Dilution_Factor) / (ε * b * m)
Where:
-
A is the measured absorbance at ~301 nm.
-
V_total is the total volume of the deprotection solution in Liters (e.g., 0.001 L).
-
Dilution_Factor is the total volume of the cuvette solution divided by the volume of the aliquot taken.
-
ε is the molar extinction coefficient of the piperidine-DBF adduct (~7800 L·mol⁻¹·cm⁻¹).[4][8]
-
b is the path length of the cuvette in cm (typically 1 cm).
-
m is the mass of the resin in grams.
-
Monitoring Deprotection During Synthesis
Many modern automated peptide synthesizers are equipped with in-line UV detectors to monitor the deprotection reaction in real-time.[2][12][13] The synthesizer's software plots the absorbance of the effluent from the reaction vessel over time. A sharp increase in absorbance is observed as the deprotection solution containing the piperidine-DBF adduct flows through the detector. The reaction is considered complete when the absorbance returns to the baseline, indicating that no more Fmoc group is being removed.[12] This automated feedback allows the synthesizer to extend deprotection times for "difficult" couplings, ensuring complete reaction before proceeding to the next step.[2][13]
Troubleshooting and Expert Insights
While UV monitoring is a robust technique, several factors can influence the accuracy of the results.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Deprotection | - Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that hinder reagent access.[2][12]- Steric Hindrance: Bulky amino acid residues near the N-terminus can slow down the reaction.- Insufficient Reaction Time: Standard deprotection times may not be adequate for all sequences. | - Switch to a more effective solvent like N-Methyl-2-pyrrolidone (NMP) to disrupt aggregation.[14]- Increase the deprotection time and monitor the UV absorbance until it plateaus.- Consider using a stronger base system, such as 2% DBU with a scavenger like piperazine, for particularly difficult sequences.[14] |
| Inconsistent Absorbance Readings | - Inaccurate Pipetting: Errors in dilution will directly affect the final calculation.- Spectrophotometer Drift: The instrument's lamp or detector may not be stable.- Incomplete Fmoc Removal: If the reaction is not complete, the amount of adduct will be lower than expected. | - Use calibrated pipettes and ensure thorough mixing.- Allow the spectrophotometer to warm up and perform a baseline correction before each measurement.- Ensure sufficient deprotection time and agitation. Perform a qualitative test like the Kaiser test to confirm the presence of free primary amines.[2][12] |
| Wavelength Accuracy | - The peak maximum of the piperidine-DBF adduct is sharp. A small deviation in the spectrophotometer's wavelength calibration can lead to significant errors in absorbance measurement.[9][15] | - Some studies suggest measuring at a shoulder of the peak, such as 289.8 nm, where the absorbance is less sensitive to small wavelength variations.[9][15] If this is done, the corresponding molar extinction coefficient for that wavelength must be used. |
Alternative and Complementary Methods
While UV monitoring is highly effective, other methods can be used to assess deprotection completeness:
-
Kaiser (Ninhydrin) Test: A qualitative colorimetric test that detects free primary amines. A positive result (blue/purple beads) indicates successful Fmoc removal.[2][12] It is important to note that this test is not reliable for N-terminal proline residues.[2]
-
2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test: Another colorimetric assay for detecting primary amines.[2][12]
-
HPLC and Mass Spectrometry: Analysis of a small, cleaved portion of the peptide-resin can definitively identify the presence of any remaining Fmoc-protected peptide.[12]
Conclusion
The integration of UV-Vis spectroscopy into the SPPS workflow provides a powerful, quantitative, and often real-time tool for monitoring the critical Fmoc deprotection step. By ensuring complete deprotection at every cycle, researchers can significantly enhance the purity and yield of their synthetic peptides. This application note provides the foundational knowledge and practical protocols to successfully implement this technique, leading to more reliable and efficient peptide synthesis in both research and industrial settings.
References
-
Góngora-Benítez, M., et al. (2019). Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. ACS Combinatorial Science. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1198 - Resin Loading Measurement by Fmoc Cleavage. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods. Retrieved from [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Eissler, S., et al. (2017). Substitution determination of Fmoc-substituted resins at different wavelengths. Journal of Peptide Science. Retrieved from [Link]
-
Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. ResearchGate. Retrieved from [Link]
-
Eissler, S., et al. (2017). Substitution determination of Fmoc-substituted resins at different wavelengths. ResearchGate. Retrieved from [Link]
-
Biotage. (2023). How to quantify your first amino acid loading onto Wang resins. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Materials and methods. Retrieved from [Link]
-
Activotec. (n.d.). UV Synthesis Monitoring. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2019). Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. ACS Publications. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Retrieved from [Link]
-
ResearchGate. (n.d.). Ultraviolet monitoring (λ 301 nm ) of Fmoc deprotection during the.... Retrieved from [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. peptide.com [peptide.com]
- 9. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. biotage.com [biotage.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Cleavage of Peptides from Amide-Generating Resins
Introduction: The Significance of the C-Terminal Amide
In the landscape of therapeutic peptide development, the modification of a peptide's C-terminus from a carboxylic acid to a primary amide is a cornerstone strategy. This seemingly subtle chemical change can profoundly enhance a peptide's biological properties, often leading to increased metabolic stability by conferring resistance to carboxypeptidases, and improving binding affinity to target receptors. The synthesis of these critical motifs is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS), where the choice of resin and linker is paramount.
This guide provides an in-depth exploration of the chemical principles and practical protocols for cleaving peptides from resins equipped with amine-functionalized linkers, such as the widely used Rink Amide resin. These systems are ingeniously designed to release the peptide as a C-terminal amide upon acidolytic cleavage. We will dissect the cleavage mechanism, detail the art of formulating the optimal cleavage cocktail, provide step-by-step protocols, and offer field-proven troubleshooting advice to empower researchers in their quest for high-purity peptide amides.
Section 1: The Chemistry of Amide-Generating Linkers
The magic of producing a peptide amide via SPPS lies in the linker's architecture. Linkers like Rink Amide, Sieber, and PAL are attached to a solid support (e.g., polystyrene) and present an amine group as the starting point for peptide synthesis. The first Fmoc-protected amino acid is coupled to this amine, establishing an amide bond that will ultimately become the C-terminus of the final peptide.
The Cleavage Mechanism: An Acid-Labile Release
Cleavage from these resins is an acid-catalyzed process, typically employing Trifluoroacetic Acid (TFA). The acid protonates a key atom within the linker structure (often an ether oxygen), initiating a cascade that leads to the formation of a highly stable carbocation. This destabilizes the bond anchoring the peptide, resulting in its release with a newly formed C-terminal amide.
Caption: TFA-mediated cleavage of a peptide from a Rink Amide-type resin.
Comparative Analysis of Common Amide-Generating Linkers
The choice of linker is dictated by the desired acid lability and the overall synthetic strategy. While Rink Amide is a robust, general-purpose linker, others like Sieber offer higher acid sensitivity, enabling the synthesis of protected peptide fragments.
| Table 1: Comparison of Common Amide-Generating Linkers | ||||
| Linker Name | Typical Resin Type | Cleavage Condition | Key Features & Applications | Potential Issues |
| Rink Amide | Polystyrene, PEG | 95% TFA | The industry standard for Fmoc-SPPS of peptide amides. Good stability and reliable performance.[1] | The linker can fragment during cleavage, creating reactive species that may cause C-terminal N-alkylation of the peptide amide.[2][3] |
| Sieber Amide | Polystyrene | 1-5% TFA in DCM | Highly acid-labile, allowing for the synthesis of fully protected peptide amides. | Premature peptide loss can occur if synthesis conditions are not carefully controlled. |
| PAL (Peptide Amide Linker) | Polystyrene, PEG | 95% TFA | Offers high stability during synthesis, similar to Rink Amide. Often used for complex or lengthy syntheses.[4] | Can be prone to similar side reactions as Rink Amide upon cleavage. |
| MBHA (Methylbenzhydrylamine) | Polystyrene | Anhydrous HF, TFMSA | Traditionally used in Boc-SPPS. Extremely stable to TFA, requiring very strong acids for cleavage.[5] | Incompatible with standard Fmoc-SPPS without a secondary, acid-labile linker attached.[5] |
Section 2: The Cleavage Cocktail - A Symphony of Reagents
A common misconception is that peptide cleavage is solely the work of TFA. In reality, the success of the procedure hinges on a carefully formulated "cocktail" where scavengers play a vital protective role. During acidolysis, side-chain protecting groups (e.g., Boc, tBu, Trt) are removed, generating highly reactive carbocations.[6] These electrophilic species will readily and irreversibly modify nucleophilic amino acid residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) if left unchecked.[1]
Scavenger Selection: Protecting Your Peptide
The composition of your peptide dictates the necessary scavengers. A universal cocktail may not be optimal for every sequence.
| Table 2: Scavenger Selection Guide | ||||
| Scavenger | Target Residue(s) | Mechanism of Action | Typical % (v/v) | Reference |
| Triisopropylsilane (TIS) | Trityl (Trt) groups, general carbocations | Reduces carbocations via hydride transfer. Prevents reattachment of peptide to resin. | 2.5 - 5% | [6][7] |
| Water (H₂O) | Trp (Boc protecting group) | Traps the t-butyl cation generated from Trp(Boc) and other t-butyl groups. | 2.5 - 5% | [6] |
| 1,2-Ethanedithiol (EDT) | Cys (Trt), Met | A potent thiol scavenger that protects against oxidation and alkylation. | 2.5% | |
| Thioanisole | Arg (Pmc/Pbf), Met, Trp | A soft nucleophile that effectively traps benzyl-type cations. | 5% | |
| 1,3-Dimethoxybenzene (DMB) | Rink Amide Linker Fragments | Specifically added to suppress C-terminal N-alkylation caused by linker decomposition. | 5% | [3] |
Workflow for Designing a Cleavage Cocktail
Use the following logic tree to formulate a cocktail tailored to your specific peptide sequence.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
Characterization of peptides modified with Mono-fmoc ethylene diamine hydrochloride
Application Note & Protocol
Topic: Characterization of Peptides Modified with Mono-Fmoc Ethylene Diamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
The conjugation of peptides with modifying groups is a cornerstone of modern drug development and chemical biology. This compound (Fmoc-EDA·HCl) serves as a critical bifunctional linker, enabling the introduction of a primary amine for subsequent derivatization, such as pegylation, dye labeling, or the construction of branched peptides.[1] The successful incorporation of this linker is paramount and necessitates a robust analytical workflow to confirm its presence, assess the purity of the conjugate, and verify the final structure. This document provides a comprehensive guide to the multi-modal characterization of Fmoc-EDA modified peptides, detailing the underlying principles and providing field-tested protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction: The Rationale for Modifying Peptides with Fmoc-EDA
In solid-phase peptide synthesis (SPPS), the strategic introduction of non-proteinogenic moieties is essential for creating peptides with enhanced therapeutic properties, novel functionalities, or for use as research tools.[2][3] this compound is an invaluable reagent in this context. It acts as a short, flexible spacer, terminating in a primary amine that is initially protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.
Key Applications of Fmoc-EDA Modification:
-
Site-Specific Conjugation: The terminal amine of the EDA linker, once deprotected, provides a reactive handle for the attachment of various molecules (e.g., fluorophores, biotin, polymers like PEG) away from the core peptide sequence.
-
Branched Peptide Synthesis: The EDA amine can serve as an initiation point for the synthesis of a second peptide chain, creating well-defined branched structures.
-
Modulation of Physicochemical Properties: Introduction of the diamine linker can alter the solubility, charge, and conformational landscape of a peptide.
Given these critical applications, verifying the successful and clean incorporation of the Fmoc-EDA moiety is not merely a quality control step but a prerequisite for the validity of downstream experiments. This guide outlines the analytical workflow to achieve this with confidence.
The Analytical Workflow: A Multi-Pronged Approach
A single analytical technique is insufficient to fully characterize a modified peptide. A logical, multi-step workflow is required to build a complete picture of the product's identity and purity. This process begins with initial confirmation of the modification, proceeds through purity assessment and purification, and concludes with definitive structural elucidation.
Caption: Overall workflow for the synthesis and characterization of an Fmoc-EDA modified peptide.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the workhorse technique for analyzing and purifying synthetic peptides. It separates compounds based on their hydrophobicity. The Fmoc group is intensely hydrophobic, causing a significant increase in the retention time of the modified peptide compared to its unmodified precursor. This makes RP-HPLC an exceptionally sensitive method for monitoring the progress of the modification reaction and assessing the purity of the final product.[4][5]
Application 1: Purity Assessment of Crude Peptide
After the peptide is cleaved from the solid support, an analytical RP-HPLC run provides a "fingerprint" of the crude product.[6] The chromatogram reveals the percentage of the desired product relative to impurities, such as deletion sequences or peptides that failed to couple with the Fmoc-EDA linker. Detection at two wavelengths is crucial: 214 nm for the peptide backbone amide bonds and ~265 nm, which is characteristic of the Fmoc group, providing orthogonal confirmation.[4]
Application 2: Purification
Preparative RP-HPLC, using the same principles as the analytical method but on a larger scale, is employed to isolate the target modified peptide from the impurities identified in the crude analysis.
Protocol: Analytical RP-HPLC
-
Sample Preparation: Dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL. Centrifuge to pellet any insoluble material.
-
HPLC System Configuration:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5-5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 214 nm and 265 nm.
-
-
Gradient Elution:
-
Start with a shallow gradient to resolve early-eluting, hydrophilic impurities.
-
A typical gradient might be: 5-65% Mobile Phase B over 30 minutes. The presence of the hydrophobic Fmoc group will necessitate a stronger gradient or longer run time to elute the product compared to an unmodified peptide.
-
-
Data Analysis: Integrate the peak areas in the 214 nm chromatogram to calculate the percentage purity of the main product. The corresponding peak at 265 nm confirms that the main product contains the Fmoc group.
| Parameter | Unmodified Peptide | Fmoc-EDA Modified Peptide | Rationale |
| Typical Retention Time | Shorter | Significantly Longer | The large, nonpolar fluorenyl system dramatically increases hydrophobicity. |
| UV Absorbance @ 214nm | Strong | Strong | Detects the peptide backbone, present in both. |
| UV Absorbance @ 265nm | None / Weak | Strong | Specifically detects the Fmoc protecting group.[4] |
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides an exact molecular weight for the synthesized compound, serving as definitive proof of identity.[7] For an Fmoc-EDA modified peptide, the goal is to observe a mass increase corresponding precisely to the mass of the added moiety (Fmoc-EDA minus a molecule of water from the amide bond formation). Electrospray Ionization (ESI) is most common for peptides, often producing a series of multiply charged ions.[8]
Application 1: Molecular Weight Confirmation
Analysis of the crude or purified peptide by LC-MS confirms that the main HPLC peak corresponds to a compound with the correct molecular weight. The expected mass increase from the addition of Fmoc-EDA is +264.32 Da (C₁₇H₁₆N₂O).
Application 2: Structural and Site Confirmation (MS/MS)
Tandem mass spectrometry (MS/MS) involves selecting the parent ion of the modified peptide, fragmenting it, and analyzing the resulting daughter ions.[7] This fragmentation typically occurs at the peptide bonds, producing a ladder of 'b' and 'y' ions.[8] The resulting spectrum can be used to read the peptide sequence and pinpoint the exact amino acid residue to which the EDA linker is attached, as the mass of that residue's fragment ion will be appropriately shifted.
Protocol: LC-ESI-MS
-
Sample Preparation: The sample is typically analyzed directly from the HPLC outflow. If infusing directly, prepare a dilute solution (~10-50 µM) in 50:50 Water/Acetonitrile with 0.1% formic acid. Formic acid is preferred over TFA for MS as it causes less ion suppression.[4]
-
Mass Spectrometer Setup:
-
Ionization Mode: Positive ion Electrospray Ionization (ESI+).
-
Scan Range: A wide range (e.g., 400-2000 m/z) is used to capture the expected multiply charged ions.
-
-
Data Calculation & Analysis:
-
Calculate Expected Mass:
-
Mass_unmodified = Sum of amino acid residue masses + 18.02 Da (for terminal H and OH).
-
Mass_modified = Mass_unmodified + 264.32 Da.
-
-
Calculate Expected m/z:
-
For each charge state (z), Expected m/z = (Mass_modified + z) / z.
-
-
Deconvolution: Use the instrument's software to de-convolute the series of multiply charged peaks into a single, zero-charge molecular weight. Compare this experimental mass to the calculated theoretical mass. A match within a few ppm (for high-resolution instruments) confirms the identity.
-
| Peptide Example (G-G-G) | Calculated Monoisotopic Mass (Da) | Observed Deconvoluted Mass (Da) |
| Unmodified (GGG) | 189.0797 | 189.0795 |
| GGG-EDA-Fmoc | 453.1896 | 453.1892 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While HPLC and MS confirm purity and identity, NMR provides the most detailed structural information.[9][10] For Fmoc-EDA modified peptides, ¹H NMR is particularly powerful because the fluorenyl group of the Fmoc moiety has highly characteristic aromatic proton signals in a region of the spectrum (typically ~7.2-7.9 ppm) that is often clear of signals from natural amino acid side chains (except for Phe, Tyr, Trp, His).[9] This provides an unambiguous spectroscopic signature for the presence of the modification.
Application: Unambiguous Structural Confirmation
NMR confirms that the Fmoc group is intact and provides information about its chemical environment. For complex structures or cases where the modification site is ambiguous even after MS/MS, 2D NMR experiments like HSQC and HMBC can definitively establish the covalent connectivity between the peptide and the EDA linker.[9]
Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 1-5 mg of the purified, lyophilized peptide and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it solubilizes most peptides and its residual proton peak does not typically overlap with key signals.[9]
-
NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak (DMSO-d₆ at ~2.50 ppm).[9]
-
Identify the characteristic signals of the Fmoc group. The presence of these signals confirms the successful modification.
-
| Fmoc Group Protons | Typical ¹H Chemical Shift (δ) in DMSO-d₆ | Multiplicity | Integration |
| Aromatic (4H) | 7.89 ppm | Doublet | 2H |
| Aromatic (4H) | 7.72 ppm | Doublet | 2H |
| Aromatic (4H) | 7.42 ppm | Triplet | 2H |
| Aromatic (4H) | 7.33 ppm | Triplet | 2H |
| CH & CH₂ (Fmoc) | 4.20-4.30 ppm | Multiplet | 3H |
Table adapted from characteristic Fmoc-amino acid shifts.[9]
Conclusion: Ensuring Self-Validating Protocols
The characterization of peptides modified with this compound is a clear example of where a suite of orthogonal analytical techniques is required to ensure scientific rigor. Each protocol described herein acts as a self-validating system when used in concert.
-
HPLC establishes the purity profile and flags the presence of a major hydrophobic product.
-
MS confirms that this major product has the exact molecular weight of the desired modified peptide.
-
NMR provides the final structural proof, confirming the presence of the characteristic Fmoc moiety.
By following this comprehensive workflow, researchers, scientists, and drug development professionals can proceed with confidence, knowing that their modified peptide is of the correct identity, purity, and structure for its intended application.
References
- A Comparative Guide to the NMR Characterization of Fmoc-Protected Amino Acids. (2025). Benchchem.
- A Comparative Guide to Analytical Techniques for Confirming Fmoc Group
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Biochempeg.
- Klein, B. A. (2021). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. ERA: Education & Research Archive, University of Alberta.
- A Facile Method to Quantify Synthetic Peptide Concentrations on Biom
- Fmoc Solid-Phase Peptide Synthesis. (2018).
- A Comparative Guide to the HPLC Analysis of Peptides Containing Boc-Lys(Fmoc)-OH. (2025). Benchchem.
- A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Pen(Trt)-OH. (2025). Benchchem.
- This compound, Novabiochem®. Sigma-Aldrich.
- Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones. (2015). The Royal Society of Chemistry.
-
Sadygov, R. G., Cociorva, D., & Yates, J. R. (2004). Mass spectrometry of peptides and proteins. Nature Methods, 1(3), 195-202. [Link]
- Dunning, C. (2017).
- This compound, Novabiochem®. Sigma-Aldrich.
Sources
- 1. This compound Novabiochem 391624-46-7 [sigmaaldrich.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ualberta.scholaris.ca [ualberta.scholaris.ca]
Applications of Mono-Fmoc Ethylene Diamine Hydrochloride in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of a Bifunctional Linker
Mono-Fmoc ethylene diamine hydrochloride is a cornerstone reagent in modern medicinal chemistry, prized for its utility as a short, hydrophilic, and versatile bifunctional linker.[1] Its structure, featuring a primary amine at one terminus and a fluorenylmethoxycarbonyl (Fmoc)-protected amine at the other, allows for sequential and controlled chemical modifications.[2] This strategic design is paramount in the construction of complex biomolecules and targeted therapeutics where precise control over conjugation chemistry is essential.
The Fmoc group provides a base-labile protecting group, stable to acidic conditions, which is a cornerstone of modern solid-phase peptide synthesis (SPPS).[3][4] This orthogonality allows for the selective deprotection of the Fmoc group without disturbing acid-labile side-chain protecting groups, a critical feature in the assembly of peptides and other complex molecules.[5][6] The primary amine, in its hydrochloride salt form for improved stability and handling, serves as a nucleophilic handle for conjugation to a variety of electrophilic partners.
This technical guide will delve into the key applications of this compound, providing detailed protocols and insights into its role in peptide synthesis, the development of Proteolysis Targeting Chimeras (PROTACs), and the construction of Antibody-Drug Conjugates (ADCs).
Core Properties and Handling
| Property | Value | Source |
| Chemical Formula | C17H19ClN2O2 | |
| Molecular Weight | 318.80 g/mol | |
| Appearance | White to pale yellow solid/powder | [7] |
| Solubility | Soluble in water, ethanol, and methanol | [7] |
| Melting Point | Approximately 175°C | [7] |
| Storage | 2-8°C | [2] |
Note: this compound is typically supplied as a hydrochloride salt to enhance the stability and handling of the free amine.
Application 1: A Building Block in Solid-Phase Peptide Synthesis (SPPS)
The most prevalent application of this compound is in SPPS, where it serves as a flexible spacer or a point of modification within a peptide sequence.[2] Its incorporation allows for the introduction of a primary amine at a specific position, which can be subsequently used for labeling with fluorophores, biotin, or for cyclization of the peptide.
Rationale for Use in SPPS:
-
Introduction of a Reactive Handle: The primary amine of the ethylene diamine moiety, once deprotected, provides a site for post-synthetic modification.
-
Spacial Control: As a short linker, it introduces a defined distance between the peptide backbone and a conjugated moiety.
-
Hydrophilicity: The ethylene diamine linker can impart a degree of hydrophilicity to the peptide, which can be beneficial for solubility and pharmacokinetic properties.
Protocol: Incorporation of Mono-Fmoc Ethylene Diamine into a Peptide Sequence via SPPS
This protocol outlines the manual incorporation of this compound onto a resin-bound peptide using standard Fmoc/tBu chemistry.
Materials:
-
Peptidyl-resin with a free N-terminal amine
-
This compound
-
Coupling reagents: HCTU (or equivalent)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvent: Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or nitrogen bubbling system
Procedure:
-
Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes. Drain the DMF.
-
Fmoc Deprotection (if applicable): If the N-terminus of the resin-bound peptide is Fmoc-protected, perform deprotection by adding the 20% piperidine/DMF solution. Agitate for 3 minutes, drain, add a fresh portion of the deprotection solution, and agitate for an additional 7 minutes.[8][9] Wash the resin thoroughly with DMF (5-7 times).
-
Activation of Mono-Fmoc Ethylene Diamine:
-
In a separate vial, dissolve this compound (1.5 equivalents relative to resin loading) and HCTU (1.5 equivalents) in DMF.
-
Add DIPEA (3 equivalents) to neutralize the hydrochloride salt and facilitate coupling.
-
Allow the activation to proceed for 1-2 minutes.
-
-
Coupling Reaction: Add the activated mono-Fmoc ethylene diamine solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
-
Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
-
Continuation of Synthesis: The resin now has an N-terminal Fmoc-protected ethylene diamine. The Fmoc group can be removed using the standard deprotection protocol (Step 2) to reveal a primary amine for further peptide elongation or other modifications.
Caption: Workflow for incorporating Mono-Fmoc ethylene diamine in SPPS.
Application 2: Synthesis of Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[10] A critical component of a PROTAC is the linker that connects the target protein binder to the E3 ligase ligand.[11] The length, rigidity, and chemical nature of this linker are crucial for the formation of a stable ternary complex and subsequent protein degradation.[12]
This compound is an excellent starting point for building PROTAC linkers due to its bifunctional nature, allowing for the sequential attachment of the two binding moieties.
Rationale for Use in PROTAC Synthesis:
-
Controlled, Stepwise Synthesis: The orthogonal protecting groups (Fmoc and the free amine) enable the controlled, directional synthesis of the PROTAC.
-
Linker Diversity: The ethylene diamine core can be readily extended or modified to create a library of linkers with varying lengths and properties, which is often necessary for optimizing PROTAC activity.
-
Hydrophilic Spacer: The ethylene diamine unit can improve the solubility of the often hydrophobic PROTAC molecule.
Protocol: General Strategy for PROTAC Synthesis Using Mono-Fmoc Ethylene Diamine
This protocol provides a generalized workflow for constructing a PROTAC. The specific chemistries for attaching the protein binder and E3 ligase ligand will vary.
Materials:
-
This compound
-
Warhead (target protein binder) with a suitable electrophilic handle (e.g., carboxylic acid, activated ester)
-
E3 ligase ligand with a suitable electrophilic handle
-
Coupling and deprotection reagents as described in the SPPS protocol
-
Purification system (e.g., HPLC)
Procedure:
-
Attachment of the First Moiety:
-
Couple the warhead (or E3 ligase ligand) to the free primary amine of this compound. This is typically achieved via an amide bond formation if the warhead has a carboxylic acid group, using standard peptide coupling reagents.
-
-
Purification: Purify the resulting Fmoc-protected intermediate by chromatography.
-
Fmoc Deprotection: Remove the Fmoc group using 20% piperidine in DMF to expose the primary amine.[13][14]
-
Attachment of the Second Moiety:
-
Couple the second binding moiety (E3 ligase ligand or warhead) to the newly exposed amine.
-
-
Final Purification: Purify the final PROTAC molecule using reverse-phase HPLC.
Caption: General synthetic route for PROTACs using Mono-Fmoc ethylene diamine.
Application 3: Construction of Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-specific antigen.[15][16] The linker in an ADC is a critical component that influences the stability, pharmacokinetics, and efficacy of the conjugate.[17][18][19]
This compound can be used to introduce a short, flexible spacer in the ADC linker, often as part of a more complex linker system that may include cleavable or non-cleavable elements.[20][21]
Rationale for Use in ADC Linker Synthesis:
-
Modularity: It serves as a modular building block for constructing more elaborate linker structures.
-
Attachment Point: The primary amine can be used to attach the linker to the antibody (e.g., via reaction with an activated ester on the antibody) or to the cytotoxic payload.
-
Hydrophilicity: The ethylene diamine moiety can help to mitigate the hydrophobicity of the payload, which can be a challenge in ADC development.
The synthesis of ADC linkers is highly specialized and depends on the specific payload, antibody, and desired release mechanism. This compound would typically be incorporated into a larger linker construct prior to conjugation with the antibody and payload.
Conclusion
This compound is a versatile and indispensable tool in medicinal chemistry. Its simple, yet elegant, bifunctional design with orthogonal protecting groups provides chemists with a powerful building block for the synthesis of complex and targeted therapeutics. From its foundational role in peptide synthesis to its enabling function in the development of cutting-edge modalities like PROTACs and ADCs, this reagent continues to be a key player in the quest for more effective and selective medicines. The protocols and principles outlined in this guide provide a framework for harnessing the full potential of this valuable compound in drug discovery and development.
References
-
ChemBK. (2024, April 10). This compound. Retrieved from [Link]
-
Lyttle, M. H., et al. (2011). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. International Journal of Peptide Research and Therapeutics, 17(2), 147-152. Retrieved from [Link]
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. RSC Advances, 9(34), 19635-19640. Retrieved from [Link]
-
Li, G., et al. (2020). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. ACS Central Science, 6(9), 1551-1560. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 203-221. Retrieved from [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol. 73, pp. 17-29. Humana Press. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Scott, P. J. H., et al. (2021). Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. Digital Discovery, 1(1), 47-54. Retrieved from [Link]
-
Semantic Scholar. Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]
-
St. Amant, A. H., et al. (2017). Modulation of drug-linker design to enhance in vivo potency of homogeneous antibody-drug conjugates. Bioconjugate Chemistry, 28(6), 1646-1655. Retrieved from [Link]
-
ResearchGate. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Retrieved from [Link]
-
Wikipedia. Ethylenediamine. Retrieved from [Link]
-
ResearchGate. (2019). Polymeric Micelles Employing Platinum(II) Linker for the Delivery of the Kinase Inhibitor Dactolisib. Retrieved from [Link]
-
Kumar, A., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecules, 26(15), 4475. Retrieved from [Link]
- Google Patents. WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
-
NJ Bio, Inc. Linkers for ADCs. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 14). What is Ethylenediamine Dihydrochloride used for?. Retrieved from [Link]
-
Tedeschini, T., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. European Journal of Pharmaceutics and Biopharmaceutics, 165, 27-36. Retrieved from [Link]
Sources
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- 14. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
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- 21. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates [research.unipd.it]
Synthesis of peptide-drug conjugates using a diamine linker
Application Note & Protocol
Synthesis of Peptide-Drug Conjugates (PDCs) Using a Diamine Linker: A Comprehensive Guide
Abstract
Peptide-drug conjugates (PDCs) represent a rapidly advancing class of targeted therapeutics, designed to deliver potent drug payloads specifically to diseased cells, thereby enhancing efficacy and minimizing systemic toxicity.[1][2][3] The linker component, which connects the targeting peptide to the cytotoxic agent, is a critical determinant of the conjugate's stability, pharmacokinetic profile, and mechanism of drug release.[] This application note provides a detailed guide to the synthesis of PDCs utilizing diamine linkers, a versatile class of molecules that offer tunable length and physicochemical properties. We present the underlying chemical principles, a step-by-step protocol for the solid-phase synthesis of a model PDC, and methods for its subsequent purification and characterization. This guide is intended for researchers and professionals in drug development seeking to implement this robust conjugation strategy.
Guiding Principles: The Chemistry of Diamine Linker Conjugation
The strategic advantage of a diamine linker lies in its bifunctional nature. It possesses two amine groups that can be addressed sequentially using an orthogonal protection strategy, allowing for a controlled, stepwise assembly of the peptide-linker-drug construct.
-
Role of the Diamine Linker : Diamine linkers, such as ethylenediamine, cadaverine (1,5-diaminopentane), or longer polyamines like spermidine, serve as a molecular bridge.[5][6][7] One amine terminus is typically used to form a stable amide bond with the peptide, most commonly at the C-terminal carboxylic acid. The second amine, at the other end of the linker, provides a versatile reactive handle for the covalent attachment of the drug payload.[5]
-
Orthogonal Protection Strategy : To ensure regioselective conjugation, a mono-protected diamine is essential. For instance, using N-Boc-cadaverine allows the unprotected amine to react with the peptide's C-terminus. The Boc (tert-butyloxycarbonyl) group is stable under the conditions of peptide synthesis but can be selectively removed later with an acid, such as trifluoroacetic acid (TFA), to reveal the second amine for drug conjugation.[6] This prevents undesired polymerization or side reactions.
-
Key Conjugation Chemistries :
-
Peptide-Linker Amide Bond Formation : The conjugation of the diamine linker to the peptide is typically achieved via standard amide coupling chemistry. During Solid-Phase Peptide Synthesis (SPPS), the carboxylic acid of the C-terminal amino acid (anchored to the resin) is activated by coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as DIEA (N,N-Diisopropylethylamine).[8][9] This activated species then reacts with the free amine of the mono-protected diamine linker.
-
Linker-Drug Conjugation : After deprotection of the second amine on the linker, the drug payload (or a derivative containing a reactive handle like a carboxylic acid) is coupled using similar amide bond formation chemistry. This modular approach allows for the same peptide-linker intermediate to be conjugated with various drug molecules.
-
Caption: Overall workflow for PDC synthesis via a diamine linker.
Materials and Reagents
-
Resin: Rink Amide MBHA resin (low loading, e.g., 0.3-0.5 mmol/g)
-
Protected Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH)
-
Diamine Linker: N-Boc-cadaverine
-
Model Drug: 5(6)-Carboxyfluorescein (a fluorescent molecule with a carboxylic acid handle, used as a safe and easily detectable surrogate for a cytotoxic drug)
-
Coupling Reagents: HATU, HBTU
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF)
-
Solvents: DMF (peptide grade), Dichloromethane (DCM), Acetonitrile (ACN, HPLC grade), Methanol (MeOH)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water
-
Purification: C18 Reverse-Phase HPLC column (preparative and analytical)
-
Equipment: Automated or manual peptide synthesizer, vacuum manifold, rotary evaporator, lyophilizer, RP-HPLC system, Mass Spectrometer (e.g., ESI-MS).
Detailed Protocols
This protocol describes the synthesis of a model conjugate: RGD-Cadaverine-Carboxyfluorescein .
Protocol 1: Solid-Phase Peptide Synthesis of RGD Peptide
This protocol utilizes standard Fmoc/tBu solid-phase peptide synthesis (SPPS). [10][11][12][13]The peptide is assembled from the C-terminus to the N-terminus. [10]
-
Resin Preparation: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (Glycine):
-
Pre-activate Fmoc-Gly-OH (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF for 5 minutes.
-
Add the activation mixture to the drained resin. Agitate for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine/DMF to the resin and agitate for 5 minutes. Drain.
-
Repeat with fresh 20% piperidine/DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
-
-
Subsequent Amino Acid Couplings (Aspartic Acid, Arginine): Repeat steps 2 and 3 for Fmoc-Asp(OtBu)-OH and then Fmoc-Arg(Pbf)-OH. Use excess reagents to drive reactions to completion. [10][14]5. Final Fmoc Deprotection: After coupling the final amino acid (Arg), perform a final Fmoc deprotection (Step 3) to expose the N-terminal amine.
Protocol 2: On-Resin Conjugation of N-Boc-Cadaverine
-
Activation: Pre-activate N-Boc-cadaverine (4 eq.) and HATU (3.9 eq.) with DIEA (8 eq.) in DMF for 5 minutes. Note: Here we are coupling to the C-terminal carboxyl group of the first amino acid attached to the linker on the resin, not the N-terminus of the peptide chain itself.
-
Coupling: Add the activated linker solution to the resin-bound peptide. Agitate for 4 hours at room temperature.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Boc Deprotection: To expose the terminal amine of the linker, treat the resin with 50% TFA in DCM for 30 minutes. Wash thoroughly with DCM (5x) and DMF (5x).
Protocol 3: On-Resin Conjugation of Model Drug
-
Activation: Pre-activate 5(6)-Carboxyfluorescein (3 eq.) and HATU (2.9 eq.) with DIEA (6 eq.) in DMF. Protect the reaction vessel from light.
-
Coupling: Add the activated drug solution to the resin. Agitate overnight in the dark.
-
Washing: Wash the resin extensively with DMF (5x), DCM (3x), and finally with Methanol (3x). Dry the resin under vacuum.
Protocol 4: Cleavage and Global Deprotection
-
Preparation: Prepare the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O). TIS acts as a scavenger to prevent side reactions with reactive species generated during deprotection. [15]2. Cleavage: Add the cleavage cocktail to the dry resin (approx. 10 mL per 100 mg resin). Agitate for 3 hours at room temperature.
-
Precipitation: Filter the resin and collect the filtrate. Precipitate the crude PDC by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge to pellet the crude product, decant the ether, and repeat the ether wash twice. Dry the pellet under a stream of nitrogen.
Protocol 5: Purification by RP-HPLC
Purification is critical to remove truncated sequences and unreacted starting materials. [16][17]
-
Sample Preparation: Dissolve the crude PDC in a minimal amount of 50% ACN/water.
-
Chromatography: Inject the sample onto a preparative C18 RP-HPLC column.
-
Elution: Elute the PDC using a linear gradient of Solvent B (0.1% TFA in ACN) into Solvent A (0.1% TFA in water). A typical gradient is shown in Table 2.
-
Fraction Collection: Collect fractions corresponding to the major product peak, identified by its UV absorbance (at 220 nm for the peptide and ~490 nm for fluorescein).
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final PDC as a fluffy, colored powder.
Characterization and Quality Control
Validation of the final product is essential to confirm its identity and purity. [18]
-
Analytical RP-HPLC: An aliquot of the purified product is injected onto an analytical C18 column using a rapid gradient to confirm purity, which should ideally be >95%.
-
Mass Spectrometry: The molecular weight of the purified PDC is determined using ESI-MS. The observed mass should match the calculated theoretical mass of the RGD-Cadaverine-Carboxyfluorescein conjugate.
Caption: Workflow for PDC characterization and quality control.
Quantitative Data Summary
Table 1: Recommended Reagent Stoichiometry for Coupling Reactions
| Reaction Step | Amino Acid / Linker / Drug | Coupling Reagent (HATU) | Base (DIEA) |
|---|---|---|---|
| Amino Acid Coupling | 3 eq. | 2.9 eq. | 6 eq. |
| Diamine Linker Coupling | 4 eq. | 3.9 eq. | 8 eq. |
| Drug Coupling | 3 eq. | 2.9 eq. | 6 eq. |
Table 2: Typical RP-HPLC Purification Gradient
| Time (min) | % Solvent B (0.1% TFA in ACN) | Flow Rate (mL/min) |
|---|---|---|
| 0 | 5 | 10 |
| 5 | 5 | 10 |
| 35 | 65 | 10 |
| 40 | 95 | 10 |
| 45 | 95 | 10 |
Table 3: Quality Control Acceptance Criteria
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Purity | Analytical RP-HPLC | ≥ 95% peak area at 220 nm |
| Identity | ESI-MS | Observed [M+H]⁺ within ± 1 Da of calculated mass |
Conclusion
The use of diamine linkers provides a robust and highly adaptable platform for the synthesis of peptide-drug conjugates. The straightforward, sequential conjugation chemistry performed on a solid support simplifies purification and allows for the modular assembly of diverse PDC constructs. By carefully controlling the reaction conditions and performing rigorous purification and characterization, researchers can reliably produce high-purity conjugates for preclinical evaluation. The principles and protocols outlined in this guide offer a solid foundation for developing novel targeted therapies. Further enhancements, such as incorporating PEGylated diamine linkers, can also be employed to improve the pharmacokinetic properties of the final conjugate. [19]
References
- BenchChem. (n.d.). Application of Diamine Linkers in Bioconjugation: A Detailed Guide.
- BenchChem. (n.d.). Application Notes and Protocols for Bioconjugation using Polyether Diamine Linkers.
- Chen, W. H., et al. (2021). Development and Characterization of a Novel Peptide-Drug Conjugate with DM1 for Treatment of FGFR2-Positive Tumors. PubMed.
- Umali, A. P., et al. (n.d.). Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. PMC - NIH.
- Neuland Labs. (2025). A Guide to the Basics of Peptide Conjugation.
- Zorzi, A., et al. (2025). Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics. PMC - PubMed Central.
- Wang, L., et al. (n.d.). Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress. MDPI.
- ChemExpress. (n.d.). Peptide-Drug Conjugate (PDC) CDMO Services.
- Gait, M.J., et al. (n.d.). Peptide–Oligonucleotide Conjugation: Chemistry and Therapeutic Applications. MDPI.
- van der Velden, J.L.J., et al. (n.d.). Versatile Click Linker Enabling Native Peptide Release from Nanocarriers upon Redox Trigger. Bioconjugate Chemistry - ACS Publications.
- GenScript. (2025). Peptide-Drug Conjugates (PDCs): A Breakthrough in Precision Drug Design.
- Gilson. (n.d.). The Role of Peptide Purification in Modern Drug Discovery Research.
- Frontiers. (2025). Trends in the research and development of peptide drug conjugates: artificial intelligence aided design.
- Deliver Therapeutics. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries.
- Isied, G. A. (n.d.). Introduction to Peptide Synthesis. PMC - NIH.
- Vapourtec. (n.d.). Peptide Synthesis | Solid-Phase | SPPS.
- CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS).
- American Peptide Society. (n.d.). Peptide Purification.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ResearchGate. (2022). What are other methods except RP-HLPC to purify peptides?.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- Delcros, J. G., et al. (n.d.). Effect of spermine conjugation on the cytotoxicity and cellular transport of acridine. PubMed.
- Ma, P., et al. (2025). Peptide-Drug Conjugate: A Novel Drug Design Approach. ResearchGate.
- Hermanson, G. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube.
- BOC Sciences. (n.d.). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices.
Sources
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- 2. genscript.com [genscript.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyamine–Drug Conjugates: Do They Boost Drug Activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. delivertherapeutics.com [delivertherapeutics.com]
- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vapourtec.com [vapourtec.com]
- 12. csbio.com [csbio.com]
- 13. bachem.com [bachem.com]
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- 16. gilson.com [gilson.com]
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- 18. chemexpress.com [chemexpress.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Incorporating Mono-Fmoc Ethylene Diamine Hydrochloride into PNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Peptide Nucleic Acids (PNAs) have emerged as a powerful class of synthetic DNA/RNA analogs, offering superior hybridization properties and enzymatic stability crucial for therapeutic and diagnostic applications.[1][2] The functionalization of PNA oligomers through the incorporation of linkers and spacers is a key strategy to enhance their utility, enabling conjugation to reporter molecules, improving solubility, or modulating their structural and binding characteristics.[2][3] This document provides a comprehensive guide to the incorporation of a simple yet versatile building block, mono-Fmoc ethylene diamine hydrochloride, into PNA sequences during standard Fmoc-based solid-phase synthesis. We will delve into the causality behind the experimental choices, provide detailed, validated protocols, and discuss the potential applications of introducing this short, primary amine-containing spacer.
Introduction: The Rationale for Ethylene Diamine Spacers in PNA
The backbone of PNA is composed of repeating N-(2-aminoethyl)glycine units, a structure that already contains an ethylene diamine moiety.[2] The deliberate incorporation of an additional mono-Fmoc protected ethylene diamine unit can serve several strategic purposes:
-
Terminal Functionalization: Introducing the ethylene diamine spacer at the N-terminus of a PNA sequence provides a reactive primary amine upon final deprotection. This amine serves as a convenient handle for the post-synthetic conjugation of various molecules, such as fluorophores, biotin, or cell-penetrating peptides, using standard amine-reactive chemistry.[2]
-
PNA-Peptide Conjugates: The terminal amine is an ideal attachment point for the synthesis of PNA-peptide conjugates, where the peptide moiety can enhance cellular uptake or provide other biological functions.[4][5]
-
Modulation of Physicochemical Properties: While longer, more hydrophilic linkers like AEEA are often used to improve solubility, the introduction of a short, flexible ethylene diamine linker can also influence the conformational flexibility and hybridization kinetics of the PNA oligomer.[6]
-
Driving Specificity in Probes: Recent studies have shown that the linker itself can play a crucial role in the binding affinity and specificity of a probe, with PNA-based linkers capable of rescuing binding to compromised RNA aptamers.[3][7] The strategic placement of a simple ethylene diamine linker could be explored for similar effects.
This guide will focus on the practical aspects of incorporating this building block into a standard Fmoc-PNA synthesis workflow.
The Chemistry of Incorporation: Key Considerations
The successful coupling of this compound requires addressing two key chemical challenges: the presence of a hydrochloride salt and the diamine nature of the molecule.
-
Neutralization of the Hydrochloride: The starting material is a hydrochloride salt of the primary amine. For the amine to be nucleophilic and participate in the coupling reaction, it must be neutralized to its free base form. This is typically achieved in situ using a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).[8] An excess of the base is required to both neutralize the hydrochloride and facilitate the coupling reaction.
-
Mono-Fmoc Protection: The use of a mono-Fmoc protected ethylene diamine is critical. The Fmoc group protects one of the primary amines, directing the coupling reaction to the unprotected amine. The Fmoc group is then removed in the subsequent deprotection step of the synthesis cycle to allow for the addition of the next monomer.
The overall workflow for incorporating the ethylene diamine spacer follows the standard solid-phase synthesis cycle, as illustrated in the diagram below.
Sources
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- 8. bachem.com [bachem.com]
Troubleshooting & Optimization
How to dissolve Mono-fmoc ethylene diamine hydrochloride for reaction
Welcome to the technical support guide for Mono-fmoc ethylene diamine hydrochloride (Fmoc-NH(CH₂)₂NH₂·HCl). This resource is designed for researchers, chemists, and drug development professionals to provide expert guidance on the proper dissolution and handling of this reagent for successful chemical reactions, particularly in the context of peptide synthesis and linker modification.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a bifunctional chemical linker. It consists of an ethylene diamine core where one amine group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, and the other amine is a free primary amine, protonated as a hydrochloride salt. It is typically a white to beige powder and is widely used as a spacer or building block in peptide synthesis and solid-phase organic synthesis.[1]
Q2: Why is the compound supplied as a hydrochloride salt?
The hydrochloride salt form serves two primary purposes. First, it significantly enhances the shelf-life and stability of the compound. The free amine form of ethylenediamine derivatives can be less stable over time.[2] Second, the salt is often a crystalline, free-flowing solid, which is much easier to handle, weigh, and store accurately compared to the potentially oily or viscous free base.[3]
Q3: What is the fundamental challenge in dissolving this reagent for a reaction?
The primary challenge stems from its dual nature. The large, nonpolar Fmoc group confers solubility in organic solvents, while the ionic hydrochloride salt end confers solubility in polar, protic solvents like water or methanol.[1] However, in the aprotic polar solvents typically used for synthesis (e.g., DMF, NMP, DCM), the ionic salt has very limited solubility. This often leads to the compound failing to dissolve or precipitating out of solution.[4][5] The key to dissolution is neutralizing the hydrochloride salt to generate the more organo-soluble free amine in situ.
Q4: Which solvents are recommended for its use in organic reactions?
For reactions like peptide coupling, the most commonly used solvents are N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[4][5] While the compound is soluble in water and methanol, these protic solvents are generally incompatible with subsequent coupling steps that use water-sensitive reagents.[1]
Troubleshooting Guide: Dissolution & Reaction Setup
This section addresses specific issues you may encounter during your experiments.
Problem: The reagent won't dissolve or precipitates in my reaction solvent (DMF, NMP, DCM).
-
Root Cause Analysis: You are observing the classic solubility issue of an amine salt in an aprotic organic solvent. The protonated amine (-NH₃⁺Cl⁻) is a salt with high lattice energy and poor solubility. To achieve dissolution, it must be converted to the neutral free amine (-NH₂), which is significantly more soluble in these solvents.
-
Validated Solution Protocol: Neutralization with a non-nucleophilic base is required. This should be done before or during the addition of the this compound.
Step-by-Step Dissolution Protocol:
-
To your reaction vessel, add the required volume of anhydrous organic solvent (e.g., DMF).
-
Add one equivalent of a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N). A slight excess (e.g., 1.05 equivalents) is often used to ensure complete neutralization.
-
Stir the solvent and base for one minute to ensure homogeneity.
-
Add the solid this compound to the solvent-base mixture.
-
Stir at room temperature. The solid should completely dissolve within minutes to yield a clear solution, which is now ready for the subsequent reaction step (e.g., addition of an activated carboxylic acid).
-
-
Scientific Rationale: The added tertiary amine base (e.g., DIPEA) deprotonates the ammonium salt of the ethylenediamine derivative. This acid-base reaction converts the poorly soluble salt into its much more soluble free amine form, allowing it to dissolve in the organic medium. Using a hindered, non-nucleophilic base like DIPEA is critical to prevent it from competing with the primary amine in the intended coupling reaction.[5]
Problem: My reaction yield is low, and I suspect a dissolution-related issue.
-
Root Cause Analysis: Low yields can often be traced back to incomplete reagent dissolution or degradation. If the reagent is not fully dissolved, its effective concentration in the solution is lower than calculated, leading to an incomplete reaction.
-
Troubleshooting Steps & Solutions:
-
Confirm Complete Dissolution: Before proceeding with your reaction, always ensure the this compound has fully dissolved after the addition of the base. A heterogeneous suspension will result in poor reaction kinetics and stoichiometry.
-
Check Your Base:
-
Stoichiometry: Did you add at least one full equivalent of base relative to the hydrochloride salt? Insufficient base will lead to incomplete neutralization and partial dissolution.
-
Base Purity: Is your base (e.g., DIPEA) fresh and anhydrous? Water in the base or solvent can interfere with subsequent coupling reactions.
-
-
Use the Solution Promptly: The free amine form, while soluble, can be less stable than its salt form over long periods.[2] It is best practice to prepare the solution in situ and use it in the subsequent reaction step without prolonged storage.
-
Problem: Can I use an inorganic base like K₂CO₃ or NaHCO₃ to neutralize the salt?
-
Root Cause Analysis: While bases like sodium bicarbonate or carbonate are used for Fmoc-protection reactions in aqueous media, they are unsuitable for this application.[6]
-
Expert Recommendation: Do not use inorganic bases in this context. Their solubility in common organic solvents like DMF, NMP, and DCM is extremely low. Using them would create a heterogeneous mixture where the neutralization reaction would be a slow, inefficient solid-liquid phase transfer process, leading to incomplete dissolution of the reagent. Always use a soluble organic base like DIPEA, Et₃N, or N-Methylmorpholine (NMM) for reactions in these solvents.[5]
Data Summary & Visualization
Solubility Characteristics
| Solvent | This compound | Solubility without Base | Solubility with >1 eq. DIPEA | Rationale |
| Water, Methanol | C₁₇H₁₈N₂O₂ · HCl | High | High | The ionic salt is soluble in polar, protic solvents.[1] |
| DMF, NMP | C₁₇H₁₈N₂O₂ · HCl | Very Low / Insoluble | High | Aprotic polar solvents cannot effectively solvate the ionic salt.[4] |
| DCM, Chloroform | C₁₇H₁₈N₂O₂ · HCl | Insoluble | Moderate to High | Nonpolar solvents require neutralization to the free base for dissolution.[7] |
Dissolution Workflow Diagram
The following diagram illustrates the validated workflow for preparing this compound for reaction.
Caption: Workflow for dissolving Mono-fmoc ethylene diamine HCl.
References
-
ChemBK. (2024, April 10). This compound. [Link]
-
ResearchGate. (2017, July 26). Anyone working with N-FMOC-ethylenediamine HCl faced any difficulties with it in respect to its solubility?[Link]
-
PubChem. FmocNH-PEG3-CH2CH2NH2 HCl. [Link]
-
Molecules. (2014). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]
-
Watanabe Chemical Industries, Ltd. 391624-46-7 Fmoc-NH-(CH2)2-NH2・HCl. [Link]
-
The Royal Society of Chemistry. (2011). Design Supramolecular Amino Acids to Template Peptide Folding Supporting information. [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
ResearchGate. (2016, February 28). Reaction conditions of N-FMOC-ethylenediamine with carboxylic acid and then deprotection of the primary amines?[Link]
-
PubMed. (1983). Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]
-
ResearchGate. (2014, February 19). Can anyone help with mono-Fmoc ethyldiamine chloride?[Link]
-
ResearchGate. (2019, October 7). How to perform Fmoc protection using Fmoc-Cl?[Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Preventing precipitation of Fmoc-protected diamines in solution
Technical Support Center: Fmoc-Protected Diamines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that unexpected precipitation of key reagents can bring critical experiments to a halt. This guide is designed to provide you with in-depth troubleshooting strategies and foundational knowledge to prevent and resolve solubility issues with Fmoc-protected diamines, ensuring your synthesis proceeds smoothly and efficiently.
Troubleshooting Guide: Immediate Actions for Precipitation
You've carefully prepared your reaction, but upon adding the Fmoc-protected diamine, or shortly thereafter, a precipitate forms. This section provides immediate steps and a logical workflow to diagnose and solve the problem.
Question: My Fmoc-protected diamine has precipitated out of solution. What should I do right now?
Answer:
When precipitation occurs, the goal is to redissolve the compound without compromising the integrity of your experiment.
Immediate Steps:
-
Pause and Observe: Do not proceed with the reaction. Note the nature of the precipitate (e.g., fine powder, large crystals, amorphous solid) and at what stage it appeared (e.g., immediately upon addition, after cooling, during reagent addition).
-
Gentle Warming: Gently warm the solution to 30-40°C.[1] Increased thermal energy can often overcome the intermolecular forces causing aggregation and facilitate dissolution. Use a water bath for controlled heating and monitor the solution closely.
-
Sonication: If warming alone is insufficient, place the flask in a sonicator bath for 5-10 minutes.[1] The high-frequency sound waves can help break up solid aggregates.
-
Solvent Addition: If the precipitate persists, consider adding a small volume of a stronger, compatible solvent. For instance, if you are using Dichloromethane (DCM), adding a small amount of N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can significantly enhance solubility.
If these steps resolve the issue, you can proceed cautiously. However, the initial precipitation is a warning sign that your conditions are near the edge of the solubility limit. For long-term success, it's crucial to understand the root cause.
Troubleshooting Workflow: Diagnosing the Root Cause
Use the following workflow to systematically identify the reason for precipitation.
Caption: Decision tree for troubleshooting Fmoc-diamine precipitation.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the solubility of Fmoc-protected diamines and provides proactive strategies for your experimental design.
Question: Why are Fmoc-protected diamines prone to precipitation?
Answer:
The poor solubility of these compounds arises from a combination of molecular factors:
-
π-π Stacking: The large, planar fluorenyl ring of the Fmoc group is highly aromatic. In solution, these groups can stack on top of each other through attractive π-π interactions, leading to self-aggregation and precipitation.
-
Hydrogen Bonding: The carbamate linkage of the Fmoc group and the terminal amine can participate in intermolecular hydrogen bonding, further promoting aggregation.
-
Hydrophobicity: Depending on the carbon chain length between the two amino groups, the molecule itself can be quite hydrophobic. Short-chain diamines (e.g., ethylenediamine) have different solubility profiles than longer, more flexible chains (e.g., hexamethylenediamine).[2]
These non-covalent interactions cause the molecules to associate into an ordered, low-energy state that is insoluble in the solvent.
Caption: Intermolecular forces leading to Fmoc-diamine aggregation.
Question: What are the best solvents for dissolving Fmoc-protected diamines?
Answer:
The choice of solvent is the most critical factor in preventing precipitation.[3][4] Polar aprotic solvents are generally the best choice because they can disrupt the intermolecular forces that lead to aggregation.[5]
| Solvent | Polarity Index | Boiling Point (°C) | Suitability & Comments |
| N-Methyl-2-pyrrolidone (NMP) | 6.7 | 202 | Excellent. Generally the best choice for dissolving Fmoc-protected compounds, especially for hydrophobic or aggregation-prone sequences.[4][6] |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | Very Good. The most common solvent in Fmoc chemistry.[6] Ensure use of high-purity, amine-free grade, as impurities can cause premature Fmoc deprotection.[6][7] |
| Dimethyl sulfoxide (DMSO) | 7.2 | 189 | Good. Highly polar and can be an excellent choice, but its high boiling point can make it difficult to remove. Often used as a co-solvent to disrupt aggregation.[1][6] |
| Dichloromethane (DCM) | 3.1 | 40 | Poor. Generally not recommended as the primary solvent due to its low polarity and inability to effectively solvate most Fmoc-amino acids and diamines.[4][6][8] |
Question: My diamine is supplied as a hydrochloride salt. How does this affect solubility?
Answer:
This is a common and critical issue. The hydrochloride salt of an Fmoc-protected diamine is often significantly less soluble in common organic solvents like DMF and DCM than its free-base form.[9] Attempting to dissolve the salt directly will often lead to immediate precipitation or a fine suspension.
Protocol: Neutralization and Dissolution of Fmoc-Diamine Salts
-
Setup: In a clean, dry flask, add the desired volume of your primary solvent (e.g., DMF).
-
Add Base: Add one equivalent of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), relative to the diamine salt. Stir to mix.
-
Add Diamine Salt: Slowly add the solid Fmoc-diamine•HCl to the solvent-base mixture with vigorous stirring.
-
Dissolution: Stir for 10-15 minutes. The neutralization reaction forms the free-base diamine and DIPEA•HCl. The free base is much more soluble, and the salt byproduct typically remains dissolved.
-
Proceed: Once a clear solution is obtained, you can proceed with your reaction by adding other reagents.
Rationale: This pre-neutralization step ensures that you are working with the more soluble free-amine form of the diamine from the outset, preventing solubility issues.[9]
Question: How does the diamine's chain length affect solubility?
Answer:
The length of the alkyl chain -(CH₂)n- between the two amino groups has a significant impact on the molecule's physical properties.
-
Short Chains (n=2-4): Molecules like Fmoc-ethylenediamine can be more rigid. This can sometimes favor crystallization and precipitation.
-
Long Chains (n=6-12): Longer, more flexible alkyl chains increase the molecule's hydrophobic character. While this may decrease solubility in moderately polar solvents, the increased conformational flexibility can disrupt the ordered packing required for crystallization, sometimes improving overall solubility in solvents like NMP.[2]
The solubility for a specific diamine should always be determined empirically, but be aware that longer, "greasier" diamines may require stronger solvent systems like pure NMP or mixtures containing DMSO.
References
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Available at: [Link]
-
Solvents for Solid Phase Peptide Synthesis. CEM Corporation. Available at: [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. National Institutes of Health (NIH). Available at: [Link]
-
Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Available at: [Link]
-
Best solvent for FMOC removal. Reddit. Available at: [Link]
-
Solubility of Fmoc protected amino acids used in Project C. ResearchGate. Available at: [Link]
-
How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage. Available at: [Link]
-
Green Solid-Phase Peptide Synthesis (GSPPS)-III. Green solvents for Fmoc removal in peptide chemistry. ResearchGate. Available at: [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ETH Zurich Research Collection. Available at: [Link]
-
Anyone working with N-FMOC-ethylenediamine HCl faced any difficulties with it in respect to its solubility? ResearchGate. Available at: [Link]
-
In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Royal Society of Chemistry. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Available at: [Link]
-
Fmoc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health (NIH). Available at: [Link]
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? ResearchGate. Available at: [Link]
-
Bio-Adhesives: Effect of Diamine's Chain Length. Pittsburg State University. Available at: [Link]
-
Effect of polar amino acid incorporation on Fmoc-diphenylalanine-based tetrapeptides. ResearchGate. Available at: [Link]
-
Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS Publications. Available at: [Link]
-
Thermal Cleavage of the Fmoc Protection Group. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. digitalcommons.pittstate.edu [digitalcommons.pittstate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Mono-fmoc Ethylene Diamine Hydrochloride Coupling Reactions
From the desk of a Senior Application Scientist:
Welcome to the technical support guide for Mono-fmoc ethylene diamine hydrochloride. This versatile, short-chain linker is invaluable for introducing a primary amine into peptide sequences and other bioconjugation applications. However, its successful application hinges on understanding its unique chemical properties. Incomplete coupling is the most frequently encountered issue, and it almost always traces back to a single, often overlooked, chemical detail: the hydrochloride salt.
This guide is structured as a series of frequently asked questions to directly address the common challenges and provide robust, field-tested solutions to ensure your synthesis is successful.
Frequently Asked Questions & Troubleshooting Guide
Q1: My coupling reaction with this compound is consistently incomplete. What is the most likely cause?
The overwhelming reason for failed or incomplete coupling is the presence of the hydrochloride salt. The reagent is supplied as an ammonium salt (R-NH₃⁺Cl⁻) to improve its shelf-life and stability. In this protonated state, the nitrogen's lone pair of electrons is unavailable for the necessary nucleophilic attack on the activated carboxylic acid.[1] This renders the amine non-reactive under standard coupling conditions.
To achieve a successful coupling, this salt must be neutralized in situ to liberate the free primary amine (R-NH₂), which is the active nucleophile required for amide bond formation.[2][3] Failure to account for this neutralization step is the primary cause of low to zero coupling efficiency.
Q2: How do I properly neutralize the hydrochloride salt to ensure the amine is reactive?
Effective neutralization requires the addition of a non-nucleophilic tertiary amine base. The most commonly used base for this purpose is N,N-diisopropylethylamine (DIEA or Hünig's base). It is crucial to use at least two equivalents of base: one equivalent to neutralize the hydrochloride salt and a second equivalent to facilitate the carboxyl group activation and coupling reaction itself.[4][5]
Core Principle: Acid-Base Neutralization
The hydrochloride salt must be deprotonated by a suitable base to generate the reactive free amine.
Caption: Neutralization of the amine salt by DIEA to yield the active nucleophile.
Recommended Stoichiometry for Neutralization & Coupling:
| Reagent | Equivalents (relative to Carboxylic Acid) | Purpose |
| Carboxylic Acid (on resin/in solution) | 1.0 | Substrate |
| Mono-fmoc ethylene diamine HCl | 1.5 - 2.0 | Amine Source |
| Coupling Reagent (e.g., HATU) | 1.4 - 1.9 | Activator |
| DIEA (or other tertiary base) | 3.0 - 4.0 | 1 eq for Neutralization + 2 eq for Coupling |
Expert Tip: For particularly challenging couplings or when using valuable substrates, increasing the equivalents of the diamine and coupling reagent to 3.0 and 2.9 respectively, with 6.0 equivalents of DIEA, can significantly improve yields. Always add the base to the reaction mixture containing the amine hydrochloride and allow it to stir for 1-2 minutes before adding the activated carboxylic acid.
Q3: Which coupling reagents and conditions are most effective for this linker?
Due to its small size, Mono-fmoc ethylene diamine is not sterically hindered, but ensuring rapid and efficient activation is key to preventing side reactions. Onium salt-based reagents are highly recommended.[6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard for this application. It rapidly forms a highly reactive OAt-active ester with the carboxylic acid, which minimizes side reactions and leads to high coupling efficiency.[7][8][9]
-
HBTU/HCTU are also very effective and are suitable alternatives to HATU.[10]
-
DIC/Oxyma can be used but may result in slower reaction kinetics compared to onium salts.
Typical Solid-Phase Coupling Workflow:
Caption: Standard workflow for coupling Mono-fmoc ethylene diamine HCl on a solid support.
Q4: How can I reliably monitor the reaction to confirm it has gone to completion?
For solid-phase peptide synthesis (SPPS), the Kaiser test (or ninhydrin test) is the most common and reliable method for detecting the presence of free primary amines.[11][12] A successful coupling reaction consumes all the free amines on the resin, resulting in a negative Kaiser test.
-
Positive Result (Incomplete Coupling): Resin beads and solution turn an intense blue. This indicates the presence of unreacted primary amines.
-
Negative Result (Complete Coupling): Resin beads remain their original color (or slightly yellow), and the solution is yellow.[13]
If you observe a positive Kaiser test, it is essential to perform a second coupling (a "recouple") before proceeding to the next step in your synthesis.[10]
For solution-phase reactions, LC-MS (Liquid Chromatography-Mass Spectrometry) is the preferred method. You can monitor the reaction by observing the disappearance of the starting carboxylic acid peak and the appearance of the desired product peak with its corresponding mass.
Q5: I see a side product with a mass corresponding to a dimer of my linker. How can I prevent this?
This side reaction is dimerization, where the free amine of one Mono-fmoc ethylene diamine molecule attacks the activated carboxyl group of another molecule it is intended to couple with. This is more common in solution-phase synthesis, especially at high concentrations.
Prevention Strategies:
-
Use an Excess of the Carboxylic Acid Substrate: Ensure the activated carboxyl component is in excess relative to the diamine linker. This increases the probability that the linker will react with your substrate instead of itself.
-
Slow Addition: Add the diamine/base solution slowly to the activated carboxylic acid. This keeps the instantaneous concentration of the free amine low, favoring the reaction with the more abundant substrate.
-
Pre-activation: Fully pre-activate the carboxylic acid with the coupling reagent (e.g., HATU) for several minutes before introducing the diamine/base solution. This ensures a highly reactive species is ready to immediately couple with the amine as it is added.
Caption: Competing reaction pathways for the free diamine linker.
Detailed Experimental Protocols
Protocol 1: Standard Coupling of Mono-fmoc Ethylene Diamine HCl to a Resin-Bound Peptide
This protocol assumes a 0.1 mmol scale synthesis.
-
Resin Preparation: Swell the peptide-resin (containing a C-terminal amino acid with a free N-terminal amine) in dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
-
Prepare Amino Acid Solution: In a separate vial, dissolve the N-Fmoc protected amino acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL of DMF.
-
Prepare Amine/Base Solution: In a second vial, dissolve this compound (0.2 mmol, 2 eq) in 2 mL of DMF. Add DIEA (0.4 mmol, 4 eq) to this solution and vortex briefly.
-
Activation: Add DIEA (0.8 mmol, 8 eq) to the amino acid/HATU solution. Vortex and allow to pre-activate for 2 minutes. The solution will typically change color.
-
Coupling: Add the activated amino acid solution to the drained resin, followed immediately by the amine/base solution.
-
Reaction: Agitate the reaction vessel at room temperature for 2 hours.
-
Wash: Drain the reaction solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Verification: Take a small sample of resin beads and perform a Kaiser test to confirm the absence of free primary amines.
Protocol 2: Performing the Kaiser Test
-
Sample Preparation: Place 10-15 beads of the washed peptide-resin into a small glass test tube.
-
Add Reagents: Add 2-3 drops of each of the three Kaiser test solutions (A: Potassium Cyanide in Pyridine; B: Ninhydrin in n-Butanol; C: Phenol in n-Butanol).[11]
-
Heating: Heat the test tube in a heating block at 110-120°C for 5 minutes.[13]
-
Observation: Remove the tube and observe the color of the beads and the solution.
-
Intense Blue Solution/Beads: Positive result. Coupling is incomplete.
-
Yellow/Colorless Solution & Beads: Negative result. Coupling is complete.
-
References
-
Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). (n.d.). Aapptec Peptides. Retrieved from [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Nongthombam, G. S. (2023, December 27). How can I neutralize aminehydrochlorides? ResearchGate. Retrieved from [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Henderson, L. C. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? ResearchGate. Retrieved from [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017, October 30). RSC Advances. Retrieved from [Link]
-
HATU. (n.d.). In Wikipedia. Retrieved from [Link]
-
Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis? (2016, March 26). ResearchGate. Retrieved from [Link]
-
This compound - Introduction. (2024, April 10). ChemBK. Retrieved from [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Bio-synthesis. Retrieved from [Link]
-
Reactions of amines. (2020, July 1). Chemistry LibreTexts. Retrieved from [Link]
-
Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.). MDPI. Retrieved from [Link]
-
Solid-phase peptide synthesis introduction. (n.d.). GenScript. Retrieved from [Link]
-
Peptide synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Introduction to Peptide Synthesis. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Peptide Synthesis. (2022, September 25). Chemistry LibreTexts. Retrieved from [Link]
- Amine acid salt compounds and process for the production thereof. (n.d.). Google Patents.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). UCI Department of Chemistry. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Side reactions associated with Mono-fmoc ethylene diamine hydrochloride in peptide synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Mono-Fmoc ethylene diamine hydrochloride in their peptide synthesis workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience. Our goal is to empower you to anticipate, identify, and resolve potential side reactions and challenges associated with the incorporation of this versatile diamine linker.
Introduction to this compound
This compound (Fmoc-NH(CH₂)₂NH₂·HCl) is a bifunctional linker commonly used in solid-phase peptide synthesis (SPPS) to introduce a primary amine at a specific position within a peptide sequence. This primary amine can then be used for a variety of post-synthetic modifications, including the attachment of reporter groups (fluorophores, biotin), polyethylene glycol (PEG) chains, or for the construction of branched or cyclic peptides.[1] The Fmoc group provides orthogonal protection to the commonly used acid-labile side-chain protecting groups in Fmoc-SPPS, allowing for selective deprotection and modification.[2]
While a valuable tool, the unique structure of this reagent—possessing a protected primary amine and a free primary amine (in its hydrochloride salt form)—presents specific challenges that can lead to undesired side reactions if not properly managed. This guide will address these potential issues head-on, providing you with the knowledge to optimize your synthetic protocols and achieve high-purity target peptides.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific experimental issues you may encounter.
Issue 1: Unexpected Mass Addition of +222.2 Da
Question: My mass spectrometry (MS) analysis of the final peptide shows a significant side product with a mass increase of +222.2 Da from the expected mass. What is the likely cause of this modification?
Answer:
This mass addition is highly indicative of di-Fmocylation of the ethylene diamine linker. The additional mass corresponds to a second Fmoc group (C₁₅H₁₁O₂), which has a monoisotopic mass of approximately 222.2 Da.
Causality:
This side reaction occurs when the initially free primary amine of the mono-Fmoc ethylene diamine reacts with an Fmoc-donating species during the synthesis. This can happen under several circumstances:
-
During the coupling of the linker itself: If the coupling conditions are not optimized, or if there is an excess of activated Fmoc-amino acid, the free amine of an already coupled linker molecule can react with another activated Fmoc-amino acid.
-
During subsequent coupling steps: The free primary amine of the linker is a nucleophile and can compete with the N-terminal amine of the growing peptide chain for the activated carboxyl group of the incoming Fmoc-amino acid.
Experimental Protocol for Confirmation and Mitigation:
Confirmation:
-
MS/MS Fragmentation Analysis: Perform tandem mass spectrometry on the parent ion with the +222.2 Da mass shift. Fragmentation should reveal the presence of the di-Fmoc ethylene diamine moiety.
-
HPLC Co-injection: If a di-Fmoc ethylene diamine standard is available, co-injection with your crude peptide sample can help confirm the identity of the side product by observing an increase in the peak area of the impurity.
Mitigation Strategies:
-
Use of an Orthogonal Protecting Group: The most robust solution is to use an ethylene diamine derivative where the second amine is protected with a group that is orthogonal to both Fmoc and the acid-labile side-chain protecting groups.[2] Common choices include:
-
Boc (tert-butyloxycarbonyl): Stable to the basic conditions of Fmoc deprotection and removed during the final acidic cleavage.
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): Stable to both acidic and basic conditions of standard Fmoc-SPPS and can be selectively removed with hydrazine.
-
-
Optimization of Coupling Conditions:
-
Stoichiometry: Use a minimal excess of the this compound during the coupling step (e.g., 1.2-1.5 equivalents).
-
Activation: Pre-activate the linker for a short period before adding it to the resin.
-
Reaction Time: Monitor the coupling reaction closely and stop it as soon as it is complete to minimize the chance of side reactions.
-
Issue 2: Unexpected Mass Additions of +114.1 Da or +156.2 Da
Question: After a coupling step using a carbodiimide-based reagent (like DIC or DCC), I'm observing a mass addition of +114.1 Da or +156.2 Da on my peptide. What could be the cause?
Answer:
These mass additions strongly suggest the formation of a urea or N-acylurea adduct on the free primary amine of the ethylene diamine linker.
-
+114.1 Da: Corresponds to the addition of a diisopropylurea moiety (from DIC).
-
+156.2 Da: Corresponds to the addition of a dicyclohexylurea moiety (from DCC).
Causality:
Carbodiimide coupling reagents work by activating the carboxylic acid of the incoming amino acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate is susceptible to nucleophilic attack. While the intended nucleophile is the N-terminal amine of the peptide, the free primary amine on your ethylene diamine linker can also attack this intermediate, leading to the formation of a stable N-acylurea.[3] This effectively caps the linker and prevents further modification at that site.
Experimental Protocol for Confirmation and Mitigation:
Confirmation:
-
MS/MS Analysis: Fragmentation of the modified peptide will likely show the adduct on the ethylene diamine linker.
-
Reagent Choice Experiment: Synthesize a small amount of a short peptide with the linker, one using DIC/HOBt and another using a non-carbodiimide coupling reagent like HATU. If the side product is absent in the HATU synthesis, it strongly implicates the carbodiimide.
Mitigation Strategies:
-
Change of Coupling Reagent: The most effective way to prevent this side reaction is to avoid carbodiimide-based reagents for the coupling step immediately following the introduction of the linker. Use a phosphonium or aminium/uronium salt-based reagent instead, such as:
-
HBTU/HATU/HCTU: These reagents have a different activation mechanism that is less prone to this specific side reaction.[4]
-
-
Use of Additives: If you must use a carbodiimide, the addition of an agent like HOBt or OxymaPure can help to rapidly convert the O-acylisourea intermediate to a less reactive activated ester, which may reduce the incidence of N-acylurea formation.[3]
-
Orthogonal Protection: As with di-Fmocylation, protecting the second amine of the ethylene diamine with an orthogonal group is the most reliable solution.
Issue 3: Guanidinylation of the Free Amine (+42.0 Da)
Question: My MS data shows a mass addition of +42.0 Da, and the peptide seems to have become more basic during HPLC analysis. What is this modification?
Answer:
This is a classic sign of guanidinylation of the free primary amine on the ethylene diamine linker.[5] The mass addition of 42.0 Da corresponds to the addition of a CNH₂ group, converting the primary amine into a guanidinium group.
Causality:
This side reaction is particularly common when using uronium/aminium-based coupling reagents such as HBTU and HATU.[5][6] These reagents can react directly with unprotected primary amines on the resin to form a guanidinium moiety, which is a very stable and irreversible modification that terminates the chain at that position.[5][7]
Experimental Protocol for Confirmation and Mitigation:
Confirmation:
-
MS/MS Fragmentation: The fragmentation pattern will confirm the location of the +42.0 Da modification on the linker.
-
Change in Retention Time: The newly formed guanidinium group is strongly basic and will significantly alter the retention time of the peptide on reverse-phase HPLC, typically causing it to elute earlier in the gradient.
Mitigation Strategies:
-
Pre-activation of the Amino Acid: Instead of adding the coupling reagent and the Fmoc-amino acid to the resin simultaneously, pre-activate the Fmoc-amino acid with the coupling reagent in solution for a few minutes before adding the mixture to the resin.[5] This consumes the coupling reagent in the intended reaction, minimizing its availability to react with the free amine on the linker.
-
Stoichiometry: Use a minimal excess of the coupling reagent.
-
Orthogonal Protection: Protecting the free amine with an orthogonal protecting group is the most definitive way to prevent this side reaction.
Issue 4: Low Yield, Peptide Truncation, or Suspected Intramolecular Cyclization
Question: After incorporating the ethylene diamine linker, I'm experiencing a significant drop in yield, or I'm seeing evidence of peptide cleavage from the resin. Could the linker be causing this?
Answer:
Yes, the presence of a flexible nucleophilic linker on the growing peptide chain can lead to intramolecular cyclization , resulting in cleavage of the peptide from the resin.[8][9]
Causality:
The free primary amine of the ethylene diamine linker can act as an internal nucleophile and attack the ester linkage that anchors the peptide to the resin (e.g., in Wang or PAM resins). This results in the formation of a cyclic peptide-linker conjugate and its premature cleavage from the solid support. This is particularly problematic with flexible linkers like ethylene diamine, which can easily adopt a conformation that allows for this intramolecular reaction.
Experimental Protocol for Confirmation and Mitigation:
Confirmation:
-
Analysis of Cleavage Solution: Analyze the TFA cleavage solution by LC-MS. The presence of a cyclic peptide-linker product would confirm this side reaction.
-
Resin Staining: After a problematic synthesis, a colorimetric test (like the Kaiser test) on the resin may show a reduced number of free amines, but this can be misleading if the peptide has been cleaved off.
Mitigation Strategies:
-
Use of Sterically Hindered Resins: Employing a more sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin, can significantly suppress this side reaction. The bulky nature of the 2-CTC linker makes the ester bond less accessible to intramolecular attack.[10]
-
Orthogonal Protection: Protecting the free amine of the linker until the end of the synthesis will prevent it from acting as a nucleophile.
-
Careful Sequence Design: If possible, avoid placing highly flexible amino acid residues near the linker, as this can further facilitate the adoption of a conformation conducive to cyclization.
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound?
-
Storage: Store the reagent at 2-8°C in a desiccator. It is hygroscopic and should be protected from moisture.
-
Handling: Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the product. Weigh out the required amount quickly and tightly reseal the container.
Q2: What are the optimal conditions for coupling this compound to the resin?
-
Base: Since the reagent is a hydrochloride salt, a base must be added to neutralize the HCl and liberate the free amine for coupling. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Typically, 1-2 equivalents of base are sufficient.
-
Solvent: N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are suitable solvents.
-
Coupling Reagents: For coupling to a resin-bound carboxylic acid, standard coupling reagents like HBTU, HATU, or DIC/OxymaPure can be used. Be mindful of the potential side reactions discussed in the troubleshooting guide.
Q3: Can I use this compound for on-resin cyclization?
Yes, this is a common application. After assembling the linear peptide, the N-terminal Fmoc group is removed, and the liberated amine can react with an activated C-terminal carboxylic acid (if the peptide was synthesized on a suitable resin for cleavage of the protected peptide) or a side-chain carboxylic acid to form a cyclic peptide. However, careful planning of the protection strategy is crucial to avoid side reactions.
Q4: How does the ethylene diamine linker affect peptide aggregation?
The introduction of a flexible, hydrophilic linker like ethylene diamine can sometimes help to disrupt peptide aggregation by breaking up secondary structures.[11][12] However, in some cases, it could also lead to new modes of aggregation. If you observe increased aggregation after introducing the linker, consider using aggregation-disrupting solvents (like NMP) or incorporating pseudoproline dipeptides in your sequence.[5]
Summary of Potential Side Products and Mass Shifts
| Side Reaction | Description | Mass Shift (Da) |
| Di-Fmocylation | Addition of a second Fmoc group to the linker. | +222.2 |
| Urea Formation (DIC) | Addition of a diisopropylurea moiety to the linker. | +114.1 |
| Urea Formation (DCC) | Addition of a dicyclohexylurea moiety to the linker. | +156.2 |
| Guanidinylation | Conversion of the primary amine to a guanidinium group. | +42.0 |
| Intramolecular Cyclization | Cleavage from the resin, resulting in a cyclic product. | Varies (loss of resin mass) |
Visualizations
Workflow for Troubleshooting Side Reactions
Caption: A logical workflow for diagnosing and addressing common side reactions.
Chemical Structures of Common Side Products
Caption: Structures of common side products encountered with mono-Fmoc ethylene diamine.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Exploring a Structural Data Mining Approach to Design Linkers for Head-to-Tail Peptide Cyclization. (2020). Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Cyclic Peptide Linker Design and Optimization by Molecular Dynamics Simulations. (2021). Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. (2011). The Journal of Organic Chemistry. Retrieved from [Link]
-
Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines. (2013). Methods in Molecular Biology. Retrieved from [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Advances. Retrieved from [Link]
-
A side-reaction in the SPPS of Trp-containing peptides. (1999). Journal of Peptide Science. Retrieved from [Link]
-
Solid-phase Synthesis of Fusaricidin/LI-F Class of Cyclic Lipopeptides: Guanidinylation of Resin-bound Peptidyl Amines. (2013). Journal of Visualized Experiments. Retrieved from [Link]
-
Facile production of mono-substituted urea side chains in solid phase peptide synthesis. (2007). Journal of Peptide Science. Retrieved from [Link]
-
Orthogonal ligation strategies for peptide and protein. (2000). Biopolymers. Retrieved from [Link]
- Guanidinylation reagents. (2000). Google Patents.
-
Rapid, traceless and facile peptide cyclization enabled by tetrazine-thiol exchange. (2023). Journal of Peptide Science. Retrieved from [Link]
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). Journal of Visualized Experiments. Retrieved from [Link]
-
Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. (2007). The Journal of Organic Chemistry. Retrieved from [Link]
-
Protecting Groups in Peptide Synthesis. (2018). Springer Nature Experiments. Retrieved from [Link]
-
Greening the synthesis of peptide therapeutics: an industrial perspective. (2022). RSC Chemical Biology. Retrieved from [Link]
-
Chemical Synthesis of Medin via a Removable Aggregation-Suppressing Linker. (2025). Journal of Peptide Science. Retrieved from [Link]
-
Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. (2018). Molecules. Retrieved from [Link]
-
Chemical Synthesis of Medin via a Removable Aggregation-Suppressing Linker. (2025). ResearchGate. Retrieved from [Link]
-
Impact of aggregation triggering ultrashort self-assembling peptide motifs on the solubility of proteins. (2018). OAText. Retrieved from [Link]
-
A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. (2010). ACS Combinatorial Science. Retrieved from [Link]
-
Peptide Aggregation Induced Immunogenic Rupture (PAIIR). (2021). bioRxiv. Retrieved from [Link]
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2024). Molecules. Retrieved from [Link]
-
Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (2025). Journal of Peptide Science. Retrieved from [Link]
-
Steric Effects in Release of Amides from Linkers in Solid-Phase Synthesis. Molecular Mechanics Modeling of Key Step in Peptide and Combinatorial Chemistry. (1998). The Journal of Organic Chemistry. Retrieved from [Link]
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
67 questions with answers in SOLID PHASE PEPTIDE SYNTHESIS. (n.d.). ResearchGate. Retrieved from [Link]
-
Ethylenediamine. (n.d.). NIST WebBook. Retrieved from [Link]
Sources
- 1. Orthogonal ligation strategies for peptide and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 7. Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid, traceless and facile peptide cyclization enabled by tetrazine-thiol exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring a Structural Data Mining Approach to Design Linkers for Head-to-Tail Peptide Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Synthesis of Medin via a Removable Aggregation-Suppressing Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Minimizing di-substitution of ethylene diamine during Fmoc protection
Technical Support Center: Fmoc-Protection of Ethylene Diamine
Introduction: The Challenge of Selective Mono-Protection
Ethylene diamine is a fundamental C2 building block, valued for its two primary amine groups that allow for the construction of diverse molecular architectures. However, the identical reactivity of these nucleophilic centers poses a significant synthetic challenge: achieving selective mono-substitution while minimizing the formation of the di-substituted byproduct.[1] Direct reaction with one equivalent of an acylating agent, such as 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), often yields a statistical mixture of unreacted diamine, the desired mono-Fmoc product, and the undesired di-Fmoc byproduct.
This guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals aiming to optimize the mono-Fmoc protection of ethylene diamine. We will delve into the core chemical principles, provide a field-proven protocol, and address the most frequently encountered issues to ensure a reproducible and high-yielding synthesis.
Core Principles: Understanding the Reaction Dynamics
Success in selective mono-protection hinges on manipulating the relative reactivity of the amine species in solution.
The Role of pKa and Nucleophilicity
Ethylene diamine has two distinct pKa values for its conjugate acids: pKa1 ≈ 9.9 and pKa2 ≈ 6.9-7.6.[2][3] This difference is key. After the first amine is protonated (or acylated), the electron-withdrawing effect of the ammonium (or carbamate) group significantly reduces the basicity and nucleophilicity of the second amine.[4]
-
H₂N-CH₂CH₂-NH₂ : Highly nucleophilic.
-
Fmoc-NH-CH₂CH₂-NH₂ : The remaining primary amine is significantly less nucleophilic than in the starting diamine.
This inherent electronic difference is the foundation for achieving selectivity. The goal of any optimized protocol is to create conditions where the Fmoc-Cl preferentially reacts with the vastly more nucleophilic starting material.
Reaction Mechanism
The protection reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of the Fmoc-Cl or Fmoc-OSu reagent.[5][6] The reaction with Fmoc-Cl liberates HCl, which must be neutralized by a base to prevent the protonation and deactivation of the remaining free amines.[5][6]
Caption: Reaction pathways for Fmoc protection of ethylene diamine.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the mono-protection of ethylene diamine.
Q1: Why am I getting a high percentage of the di-substituted (Di-Fmoc-ED) product?
This is the most frequent problem and is almost always caused by an insufficient excess of the starting diamine.
-
Causality: If the concentration of ethylene diamine is not significantly higher than the concentration of Fmoc-Cl, the newly formed mono-Fmoc-ED product has a higher statistical probability of encountering and reacting with another molecule of Fmoc-Cl before it is consumed.
-
Solution: The most robust solution is to use a large molar excess of ethylene diamine (typically 10 to 20 equivalents). This ensures that a molecule of Fmoc-Cl is statistically far more likely to react with an un-substituted diamine molecule than with the less nucleophilic mono-substituted product.
-
Troubleshooting Step: Check your initial stoichiometric calculations. If you used a low excess (e.g., 2-5 equivalents), repeat the reaction with at least a 10-fold excess.
Q2: My reaction is messy with multiple spots on the TLC plate. What is happening?
A complex TLC profile suggests side reactions or degradation.
-
Causality 1: Fmoc-Cl Degradation. Fmoc-Cl is an acid chloride and is sensitive to moisture.[5] If your solvent or diamine contains water, the Fmoc-Cl can hydrolyze to Fmoc-OH, which can complicate the reaction and purification.
-
Solution 1: Ensure all glassware is oven-dried. Use anhydrous solvents. If possible, use a freshly opened bottle of ethylene diamine or distill it prior to use.
-
Causality 2: Localized High Concentration. Adding the Fmoc-Cl solution too quickly creates "hot spots" where the local concentration of the protecting agent is high. This negates the benefit of using a large excess of diamine and promotes di-substitution.
-
Solution 2: Dissolve the Fmoc-Cl in a suitable anhydrous solvent (like Dioxane or THF) and add it dropwise to the vigorously stirred solution of ethylene diamine over an extended period (e.g., 1-2 hours), preferably at a reduced temperature (0 °C).
Q3: What is the best method for purifying the mono-Fmoc-ethylenediamine?
Purification requires separating the desired product from the large excess of starting diamine and the di-Fmoc byproduct. An acid-base extraction is highly effective.
-
Principle:
-
Di-Fmoc-ED: Has no basic amine groups and will remain in the organic phase.
-
Mono-Fmoc-ED: Has one basic amine and can be protonated to form a water-soluble salt.
-
Ethylene Diamine: Has two basic amines and is highly water-soluble, especially when protonated.
-
-
Workflow:
-
After the reaction, quench and dilute with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash the organic layer with a dilute acid (e.g., 1M HCl or citric acid). The desired mono-Fmoc-ED and the excess ethylene diamine will move into the aqueous layer as their respective hydrochloride salts. The di-Fmoc byproduct remains in the organic layer, which can be discarded.
-
Separate the aqueous layer and carefully basify it with a base (e.g., solid NaHCO₃ or 2M NaOH) to a pH of 9-10 while cooling in an ice bath.
-
The free-based mono-Fmoc-ED will now be less water-soluble and can be extracted back into an organic solvent (e.g., multiple extractions with DCM or Ethyl Acetate).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
-
Q4: How do I confirm the identity and purity of my mono-Fmoc-ethylenediamine?
-
TLC: The product should appear as a single spot, which should be UV active (due to the fluorenyl group) and may stain with ninhydrin (indicating a primary amine). The Rf value will be intermediate between the highly polar ethylene diamine (baseline) and the nonpolar di-Fmoc product (higher Rf).
-
NMR (¹H): You should see characteristic peaks for the Fmoc group (aromatic region ~7.2-7.8 ppm) and two distinct sets of peaks for the -CH₂-CH₂- bridge, confirming the unsymmetrical nature of the mono-substituted product. The presence of a broad singlet for the -NH₂ protons is also expected.
-
Mass Spectrometry: ESI-MS should show a clear [M+H]⁺ peak corresponding to the molecular weight of mono-Fmoc-ethylenediamine (C₁₇H₁₈N₂O₂, MW: 282.34 g/mol ).[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. webqc.org [webqc.org]
- 3. Ethylenediamine | C2H8N2 | CID 3301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One moment, please... [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mono-Fmoc ethylene diamine hydrochloride Novabiochem 391624-46-7 [sigmaaldrich.com]
Technical Support Center: Impact of Base Choice (Piperidine vs. DBU) on Fmoc Deprotection Efficiency
Welcome to our technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth answers and troubleshooting protocols concerning the critical step of Nα-Fmoc deprotection in solid-phase peptide synthesis (SPPS). The choice between the conventional base, piperidine, and the stronger, non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can significantly influence your synthesis's efficiency, yield, and purity. This guide is designed to help you navigate this choice and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Fmoc deprotection?
The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a base-catalyzed process that proceeds via a β-elimination mechanism.[1] The process occurs in two main steps:
-
Proton Abstraction: A base removes the acidic proton from the C9 carbon of the fluorenyl ring.[1][2]
-
β-Elimination: This abstraction triggers an elimination reaction, which liberates the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive intermediate known as dibenzofulvene (DBF).[1][2]
The efficiency of this process is crucial for the subsequent amino acid coupling step. Incomplete deprotection leads to the formation of deletion sequences, which can be difficult to separate from the target peptide.[2][3]
Caption: The E1cB mechanism of Fmoc deprotection.
Q2: How does piperidine work for Fmoc deprotection, and what are its advantages?
Piperidine is a secondary amine that is considered the "gold standard" for Fmoc deprotection.[1][4] It functions as both the base that initiates the deprotection and as a nucleophilic scavenger.[1] After the dibenzofulvene (DBF) byproduct is formed, excess piperidine in the reaction mixture traps this electrophilic molecule, forming a stable adduct.[1] This scavenging step is crucial because it prevents the reactive DBF from alkylating the newly liberated N-terminal amine, which would terminate the peptide chain.[1]
Advantages of Piperidine:
-
Reliability: It is a well-established and predictable reagent.
-
Dual Function: Acts as both a base and a scavenger.
-
Good Kinetics: Typically provides complete deprotection within minutes for most sequences.[5][6]
Q3: How does DBU work, and why is it so much faster than piperidine?
DBU is a non-nucleophilic, sterically hindered amidine base.[7][8] It is significantly more basic (pKa ~13.5 in MeCN) than piperidine (pKa ~11.1).[2] This stronger basicity allows DBU to abstract the acidic proton from the fluorenyl group much more rapidly, leading to a dramatic increase in the deprotection rate.[7][9] This makes DBU an excellent choice for "difficult" sequences where peptide aggregation or steric hindrance slows down the deprotection process.[7][9]
Q4: What are the primary side reactions associated with piperidine-mediated Fmoc deprotection?
While effective, piperidine is not without its drawbacks. The basic conditions can promote several side reactions:
-
Aspartimide Formation: This is a significant issue for sequences containing aspartic acid (Asp). The backbone amide nitrogen can attack the side-chain ester, forming a cyclic imide.[10][11] This can lead to racemization and the formation of β- and iso-aspartyl peptides.[11]
-
Diketopiperazine (DKP) Formation: The N-terminal dipeptide can cyclize and cleave from the resin, which is especially problematic for sequences with Proline at the second position (Xaa-Pro).[11][12]
-
Racemization: Prolonged exposure to piperidine can cause epimerization of optically active amino acids, particularly C-terminal Cysteine.[10][11]
Q5: What are the major risks and side reactions when using DBU?
The high basicity of DBU, while beneficial for speed, can exacerbate certain side reactions:
-
Accelerated Aspartimide Formation: DBU is known to catalyze aspartimide formation more aggressively than piperidine.[7][10] Therefore, its use should be avoided when Asp residues are present in the peptide sequence, particularly in Asp-Gly or Asp-Ser motifs.[7][9]
-
Lack of Scavenging: DBU is non-nucleophilic and cannot trap the dibenzofulvene (DBF) byproduct.[7][8][13] If not removed, DBF can react with the deprotected amine. To mitigate this, DBU is almost always used in a cocktail with a nucleophilic scavenger, such as a small amount of piperidine or piperazine.[7][14][15]
Q6: I'm experiencing incomplete deprotection with piperidine. Should I switch to DBU?
Yes, switching to a DBU-based cocktail is a primary strategy for overcoming incomplete deprotection.[7][9] Incomplete deprotection often arises from on-resin aggregation of the growing peptide chain, which limits access of the piperidine solution to the N-terminus. The much faster kinetics of DBU can often overcome this physical barrier, leading to complete Fmoc removal where piperidine fails.[7][9]
Caption: Troubleshooting workflow for incomplete deprotection.
Q7: When is it preferable to use DBU over piperidine?
DBU is the preferred choice in several scenarios:
-
Difficult or Aggregation-Prone Sequences: For peptides known to aggregate, such as long poly-Alanine stretches or hydrophobic sequences like Amyloid-β, DBU's efficiency is a significant advantage.[9][16]
-
Sterically Hindered Amino Acids: When deprotecting bulky or sterically hindered amino acids where piperidine access may be limited.[14]
-
Thioamide-Containing Peptides: DBU has been shown to be superior to piperidine for synthesizing thiopeptides, reducing epimerization and increasing yields.[8]
-
Speed and Throughput: In automated synthesis, the faster deprotection times offered by DBU can significantly shorten cycle times.
Q8: Can I use DBU alone for Fmoc deprotection? Why is a scavenger often added?
While DBU can be used alone, particularly in continuous flow synthesis where the DBF byproduct is washed away immediately, it is strongly recommended to include a nucleophilic scavenger in batch-mode synthesis.[8][13] DBU is a non-nucleophilic base and cannot trap the reactive dibenzofulvene (DBF) intermediate.[7][8] Without a scavenger like piperidine or piperazine, the DBF can react with the newly deprotected amine, leading to chain termination.[16] A common and highly effective formulation is a cocktail of 2% DBU and 2-5% piperazine in DMF or NMP.[3][15][17]
Comparative Analysis: Piperidine vs. DBU
This table summarizes the key characteristics and considerations for each base to help guide your selection process.
| Feature | 20% Piperidine in DMF | 2% DBU / 5% Piperazine in DMF/NMP |
| Mechanism | E1cB Elimination; Base and Scavenger | E1cB Elimination; DBU as Base, Piperazine as Scavenger |
| Relative Speed | Standard (e.g., 2 x 5-10 min)[18][19] | Very Fast (<1-5 min)[3][7][15] |
| Basicity | Moderate (pKa ≈ 11.1)[2] | Strong (pKa ≈ 13.5) |
| Primary Advantage | High reliability, well-understood, dual function. | Overcomes aggregation, speeds up synthesis.[9][16] |
| Primary Disadvantage | Can be slow/inefficient for difficult sequences. | High risk of aspartimide formation.[7][10] |
| Key Side Reactions | Aspartimide, Diketopiperazine (DKP), Racemization.[11] | Severe Aspartimide formation, Racemization.[7][15] |
| Best For | Routine synthesis, sequences without known aggregation issues. | Aggregation-prone sequences, sterically hindered residues, high-throughput synthesis.[9] |
| Avoid When | Synthesizing known "difficult" peptides where it may prove incomplete. | Synthesizing peptides containing Asp-Xxx sequences.[7][9] |
Troubleshooting Guides
Problem: Incomplete Deprotection
-
Symptoms: A positive (blue) Kaiser test after the deprotection step; presence of deletion sequences (Target Mass - Mass of one amino acid) in the final LC-MS analysis.
-
Causality: The most common cause is on-resin peptide aggregation, which physically blocks the deprotection reagent from reaching the N-terminal Fmoc group. Steric hindrance from bulky amino acids can also play a role.
-
Solutions:
-
Extend Piperidine Treatment: Increase the deprotection time (e.g., from 2 x 5 minutes to 2 x 10 minutes).
-
Elevate Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 40°C) can increase reaction kinetics and help disrupt aggregation.[14]
-
Switch to DBU: For persistent issues, switch to a DBU-based deprotection cocktail as described in the protocols below. The superior speed of DBU is often sufficient to achieve complete deprotection before the peptide chain can re-aggregate.[7][9]
-
Problem: Aspartimide Formation
-
Symptoms: Appearance of satellite peaks around the main product peak in HPLC, often with a mass difference of -18 Da (loss of water) from the target mass, corresponding to the cyclic imide intermediate. Subsequent ring-opening can lead to β- and isoaspartyl peptide impurities.
-
Causality: The strong basicity of the deprotection reagent, especially DBU, catalyzes the intramolecular cyclization of Asp residues.[7][10] The sequence following the Asp residue significantly influences the rate of this side reaction.
-
Solutions:
-
Avoid DBU: If your sequence contains Asp, it is safest to use piperidine for deprotection, especially for the coupling step immediately following the Asp residue.[9]
-
Use Milder Bases: For highly sensitive sequences, consider using a milder base like piperazine, which causes significantly less aspartimide formation.[10][15]
-
Additive Suppression: Adding 1% formic acid to a piperazine/DBU cocktail has been shown to minimize aspartimide formation while retaining high deprotection efficiency.[3][15]
-
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
This protocol is the conventional method for Fmoc removal and is suitable for most standard peptide syntheses.
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30-60 minutes in the reaction vessel.[14]
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin).[18]
-
Agitation: Agitate the mixture at room temperature for 5-7 minutes.[18][19]
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF.
-
Agitation: Agitate the mixture for an additional 5-10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the dibenzofulvene-piperidine adduct.[14]
-
Confirmation (Optional but Recommended): Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete deprotection.
Protocol 2: Accelerated Fmoc Deprotection with DBU/Piperazine
This protocol is recommended for difficult, aggregation-prone sequences or when faster cycle times are desired.
-
Resin Swelling: Swell the peptide-resin in DMF or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.[14]
-
Solvent Removal: Drain the solvent from the reaction vessel.
-
Deprotection: Add the deprotection solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP .[12][17]
-
Agitation: Agitate the mixture at room temperature for 2-5 minutes. The reaction is very rapid.
-
Reagent Removal: Drain the solution.
-
Second Deprotection (Optional): For extremely difficult sequences, a second treatment of 2-5 minutes can be performed.
-
Washing: Wash the resin extensively with NMP or DMF (at least 7 times) to ensure complete removal of the reagents and DBF-piperazine adduct.
-
Confirmation: Perform a Kaiser test to confirm complete deprotection.
Caption: Decision workflow for selecting the appropriate deprotection base.
References
-
N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved from [Link]
-
Packman, L. C. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Research, 53(4), 435-442. Retrieved from [Link]
-
Wade, J. D., Bedford, J., Sheppard, R. C., & Tregear, G. W. (2001). Improved preparation of amyloid-β peptides using DBU as Nα-Fmoc deprotection reagent. Journal of Peptide Science, 7(9), 488-494. Retrieved from [Link]
-
Miller, C. A., & Bode, J. W. (2018). Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 29(10), 1277-1282. Retrieved from [Link]
-
Deprotection. (2018). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
T-Reyes, J., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(8), 1951. Retrieved from [Link]
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2016). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances, 6(1), 585-592. Retrieved from [Link]
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2016). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 6(1), 585-592. Retrieved from [Link]
-
Sheppeck, J. E., et al. (2000). A convenient and scaleable procedure for removing the Fmoc group in solution. Tetrahedron Letters, 41(28), 5329-5333. Retrieved from [Link]
-
Fields, G. B., & Fields, C. G. (1997). Methods for Removing the Fmoc Group. In: Fmoc Solid Phase Peptide Synthesis. Springer. Retrieved from [Link]
-
Fields, G. B., & Fields, C. G. (1997). Methods for Removing the Fmoc Group. ResearchGate. Retrieved from [Link]
-
T-Reyes, J., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. Retrieved from [Link]
-
Chen, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11842-11849. Retrieved from [Link]
-
Leondiadis, L., & Ferderigos, N. (2005). Nα-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. Journal of Combinatorial Chemistry, 7(1), 4-6. Retrieved from [Link]
-
Chen, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC - NIH. Retrieved from [Link]
-
Wade, J. D., et al. (1991). DBU as an N alpha-deprotecting reagent for the fluorenylmethoxycarbonyl group in continuous flow solid-phase peptide synthesis. Peptide Research, 4(4), 194-199. Retrieved from [Link]
-
Chen, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. American Chemical Society. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Improved preparation of amyloid-β peptides using DBU as Nα-Fmoc deprotection reagent - Deakin University - Figshare [dro.deakin.edu.au]
- 10. ovid.com [ovid.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. peptide.com [peptide.com]
- 19. chem.uci.edu [chem.uci.edu]
Technical Support Center: Strategies for Avoiding Racemization in Fmoc-Protected Amino Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that maintaining stereochemical integrity during peptide synthesis is paramount to your research and development goals. Racemization, the loss of chiral purity at the α-carbon of an amino acid, can lead to diastereomeric impurities that compromise biological activity and complicate purification.[1] This guide provides in-depth, field-proven insights and troubleshooting strategies to help you minimize racemization during the critical coupling step in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the coupling of Fmoc-amino acids?
A1: The most prevalent mechanism involves the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1][2] Here’s a step-by-step breakdown:
-
Activation: The coupling reagent activates the carboxylic acid of the Fmoc-amino acid.
-
Cyclization: This activated intermediate can cyclize to form the oxazolone.
-
Enolization: In the presence of a base, the α-proton of the planar oxazolone is abstracted, leading to a loss of stereochemistry.
-
Nucleophilic Attack: The incoming amine can then attack the oxazolone from either face, resulting in a mixture of L- and D-amino acid-containing peptides.[2]
A secondary, less common pathway is the direct abstraction of the α-proton by a strong base.[1][3] Urethane-based protecting groups like Fmoc are designed to suppress oxazolone formation, but the risk is not entirely eliminated, especially with sensitive amino acids or under non-optimized conditions.[1][4]
Caption: Primary Mechanism of Racemization via Oxazolone Formation.
Q2: Which amino acids are most susceptible to racemization?
A2: Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[1][2][5][6] The imidazole ring of histidine and the thiol group of cysteine can participate in the reaction, accelerating the loss of stereochemical integrity.[3][6] Other amino acids that can be problematic under certain conditions include Serine (Ser) and Phenylalanine (Phe).[1][2]
Q3: How do additives like HOBt, HOAt, and Oxyma suppress racemization?
A3: These additives are crucial for minimizing racemization, especially when using carbodiimide-based coupling reagents like DIC.[1][2][7] They function by intercepting the highly reactive intermediate (e.g., an O-acylisourea) formed by the coupling reagent. This reaction forms a more stable active ester (e.g., an OBt ester) that is less prone to cyclizing into an oxazolone.[2][7] This active ester then reacts more cleanly with the amine, preserving stereochemical integrity.[7]
-
HOBt (1-Hydroxybenzotriazole): The traditional additive.
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt due to a neighboring group effect from the pyridine nitrogen, which accelerates the coupling reaction.[4][7] However, its explosive nature is a significant drawback.[4]
-
OxymaPure® (Ethyl 2-cyano-2-(hydroximino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt.[4][7][8] It provides high coupling rates with low racemization.[4][8]
Troubleshooting Guide: Common Scenarios and Solutions
Scenario 1: I'm observing significant racemization with Fmoc-His(Trt)-OH.
-
Underlying Cause: The unprotected π-nitrogen of the histidine imidazole ring can act as a base, promoting enolization and subsequent racemization.[6]
-
Solutions:
-
Protect the Imidazole Nitrogen: Use a π-nitrogen protected derivative like Fmoc-His(MBom)-OH. This is highly effective at preserving chiral integrity, even with microwave heating.[6]
-
Optimize Coupling Reagents: Use a carbodiimide-based method with a highly effective additive (e.g., DIC/Oxyma).[2]
-
Minimize Pre-activation Time: If using phosphonium or aminium/uronium reagents (e.g., HATU, HBTU), minimize the time the amino acid is in the activated state before it is added to the resin. Prolonged pre-activation increases the risk of racemization.[3][6]
-
Use a Weaker Base: Substitute stronger bases like DIPEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[4][9][10]
-
Scenario 2: My peptide containing C-terminal Cysteine shows a diastereomeric impurity.
-
Underlying Cause: Cysteine is highly susceptible to base-catalyzed racemization, both during coupling and when anchored to the resin during subsequent Fmoc deprotection steps.[3][6][11]
-
Solutions:
-
Choice of Coupling Reagent: Carbodiimide activation (e.g., DIC/Oxyma) is often preferred over base-mediated methods using phosphonium or uronium reagents for coupling Cysteine.[6]
-
Alternative Protecting Groups: While Trityl (Trt) is standard, other protecting groups like Mmt or the electron-donating MBom group have been shown to reduce racemization levels.[3]
-
Base Selection: If using a base-mediated coupling, a hindered base like 2,4,6-collidine can minimize D-cysteine formation.[10][12]
-
Resin Choice: For peptides with C-terminal Cys, using a more sterically hindered resin, like a 2-chlorotrityl chloride resin, can help mitigate racemization during subsequent deprotection cycles.[5]
-
Scenario 3: I'm using a high-energy method like microwave synthesis and seeing increased racemization.
-
Underlying Cause: Elevated temperatures significantly accelerate the rate of racemization.[9][13]
-
Solutions:
-
Lower the Temperature: For sensitive residues like His and Cys, reducing the microwave coupling temperature from 80°C to 50°C can significantly limit racemization.[10][12][14]
-
Hybrid Approach: Perform the bulk of the synthesis using microwave assistance, but switch to a conventional, room-temperature coupling protocol for the particularly racemization-prone amino acids.[10][12][14]
-
Re-evaluate Reagents: Ensure you are using a robust coupling cocktail, such as HCTU or COMU, which offer good racemization suppression even at higher temperatures.[9]
-
Comparative Data & Decision Workflow
Table 1: Relative Racemization Potential of Common Coupling Strategies
| Coupling Reagent(s) | Additive | Base | Relative Racemization Risk | Key Considerations |
| DIC | OxymaPure® | N/A (or weak base if needed) | Very Low | Excellent for sensitive residues like Cys.[2][4] |
| HATU / HCTU | (Internal) | DIPEA / NMM | Low | Very efficient, but risk increases with pre-activation time.[2][4][15] |
| PyBOP | (Internal) | DIPEA / NMM | Low to Moderate | Effective, but can be prone to oxazolone formation with prolonged coupling.[4] |
| DIC | HOBt | N/A (or weak base if needed) | Low to Moderate | Standard method, but Oxyma is generally superior.[2][4] |
| DCC | HOBt | NMM | Moderate | Byproduct (DCU) is insoluble, making it less ideal for SPPS.[4] |
Note: This data is illustrative. Actual racemization levels depend heavily on the specific amino acid, sequence, base, solvent, and temperature.
Caption: Decision Workflow for Minimizing Racemization.
Experimental Protocol: Racemization Analysis by Chiral HPLC
This protocol allows you to quantify the level of racemization for a specific coupling step by synthesizing a model dipeptide and analyzing the product.
Objective: To determine the percentage of diastereomer formation (e.g., L-His-L-Leu vs. D-His-L-Leu) during the coupling of a test Fmoc-amino acid.
Materials:
-
Resin (e.g., Rink Amide resin)
-
Fmoc-L-Amino-Acid-1 (e.g., Fmoc-L-Leu-OH)
-
Fmoc-L-Amino-Acid-2 (the test amino acid, e.g., Fmoc-L-His(Trt)-OH)
-
Coupling reagent, additive, and base to be tested (e.g., DIC/Oxyma/NMM)
-
Solvents: DMF, DCM
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Chiral HPLC column and system
Methodology:
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for 30-60 minutes.
-
Deprotect the resin using 20% piperidine in DMF (2 x 10 minutes) to expose the free amine.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
-
Coupling of First Amino Acid:
-
Couple Fmoc-L-Leu-OH (3 eq.) to the deprotected resin using a reliable, low-racemization protocol (e.g., HCTU/DIPEA) to ensure this step is clean.
-
Wash the resin thoroughly with DMF and DCM.
-
Perform Fmoc deprotection as in step 1 to expose the free amine of the Leu-Resin.
-
-
Test Coupling Reaction:
-
In a separate vessel, dissolve the test amino acid (e.g., Fmoc-L-His(Trt)-OH, 3 eq.), the chosen additive (e.g., Oxyma, 3 eq.), and base (if applicable, e.g., NMM, 4 eq.) in DMF.
-
Add the coupling reagent (e.g., DIC, 3 eq.) to this mixture.
-
Immediately add the freshly prepared coupling mixture to the deprotected Leu-Resin.
-
Agitate the reaction at the desired temperature (e.g., room temperature) for a set time (e.g., 2 hours).
-
-
Cleavage and Work-up:
-
After coupling, wash the resin with DMF (5x) and DCM (5x). Dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the dipeptide (e.g., His-Leu-NH₂).
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge and decant the ether.
-
-
Chiral HPLC Analysis:
-
Dissolve the crude peptide in a suitable mobile phase.
-
Inject the sample onto a chiral HPLC column.
-
Use an appropriate isocratic mobile phase (e.g., a mixture of hexane and isopropanol) to separate the L-L and D-L diastereomers.
-
Calculate the percentage of the D-isomer by integrating the peak areas.
-
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs. [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. [Link]
-
AAPPTEC Peptides. (n.d.). Coupling Reagents. AAPPTEC Peptides. [Link]
-
Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. [Link]
-
Han, Y., et al. (2017). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 23(7-8), 564-570. [Link]
-
Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies. [Link]
-
Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Luxembourg Bio Technologies. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-11. [Link]
-
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
-
ResearchGate. (2006). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. ResearchGate. [Link]
-
Semantic Scholar. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Semantic Scholar. [Link]
-
ResearchGate. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. mesalabs.com [mesalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 15. peptide.com [peptide.com]
Technical Support Center: HPLC Purification of Peptides with Diamine Linkers
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the specific challenges of purifying synthetic peptides containing diamine linkers using High-Performance Liquid Chromatography (HPLC). Peptides incorporating these linkers are increasingly valuable in various applications, including drug conjugation and proteomics, but their inherent basicity often introduces significant chromatographic hurdles.
This document provides in-depth troubleshooting strategies and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the expertise to diagnose issues, optimize your methods, and achieve high-purity peptide preparations.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses the most common issues encountered during the RP-HPLC purification of peptides functionalized with diamine linkers.
Problem 1: Severe Peak Tailing and Poor Peak Shape
You Observe: Your peptide peak is not symmetrical. Instead of a sharp Gaussian shape, it exhibits a "tail" on the backside, which can merge with impurity peaks and compromise quantification and fractionation.[1]
Probable Cause: Secondary Ionic Interactions
This is the most prevalent issue for peptides with diamine linkers. The root cause is the interaction between the positively charged (protonated) amine groups on your peptide and negatively charged, deprotonated silanol (Si-OH) groups present on the surface of traditional silica-based stationary phases.[1][2]
At the typical low pH of peptide separations (e.g., using 0.1% Trifluoroacetic Acid, TFA), the diamine linkers are protonated and carry a strong positive charge. Simultaneously, even at low pH, the most acidic of the residual silanol groups on the silica surface remain ionized and negatively charged. This creates a secondary ion-exchange retention mechanism, separate from the primary hydrophobic (reversed-phase) mechanism. Molecules that interact strongly with these silanol sites are retained longer, leading to the characteristic peak tailing.[3]
Caption: Interaction of a protonated diamine linker with residual silanols.
Recommended Solutions
-
Increase Ion-Pairing Agent Concentration: The standard 0.1% TFA concentration may be insufficient to fully mask the silanol activity or pair with the highly basic diamine groups.
-
Action: Systematically increase the TFA concentration in your mobile phases (A and B) to 0.15%, 0.20%, or even 0.25%.[4] This enhances the ion-pairing with the peptide's basic sites and more effectively protonates the surface silanols, minimizing secondary interactions.[4][5]
-
Causality: A higher concentration of the TFA counter-ion (CF₃COO⁻) more effectively neutralizes the positive charges on the peptide, reducing its ability to interact ionically with the stationary phase.
-
-
Add a Competing Base (Use with Caution): A small concentration of a competing base, like Triethylamine (TEA), can be added to the mobile phase.
-
Action: Introduce ~5-10 mM TEA to your mobile phase and adjust the pH back down with your primary acidifier (e.g., phosphoric acid).[3]
-
Causality: The TEA acts as a "silanol suppressor." It preferentially interacts with the active silanol sites, effectively shielding them from your basic peptide.[3]
-
Trustworthiness Note: This approach is highly effective but can shorten column lifetime by accelerating the hydrolysis of the bonded phase.[3] It is often considered a legacy technique now that modern, higher-purity columns are available.
-
-
Switch to a Modern, High-Purity, End-Capped Column: Not all C18 columns are created equal. Older "Type A" silica columns have higher metal content and more active silanols.
-
Action: Select a column packed with high-purity "Type B" silica that has been thoroughly end-capped. End-capping uses a small silylating agent (like trimethylsilyl chloride) to bond the majority of residual silanols, making them inert.[2]
-
Causality: By minimizing the number of available free silanols, you directly address the root cause of the secondary ionic interactions.[1]
-
Problem 2: Poor Resolution and Co-eluting Impurities
You Observe: Your target peptide peak is broad and not well separated from closely related impurities, such as deletion or failure sequences.
Probable Cause: Insufficient Selectivity or Unfavorable Analyte/Stationary Phase Interactions.
The basic nature of the diamine linker can cause the peptide to behave unpredictably under standard conditions. The strong interactions can lead to band broadening, and the overall separation selectivity may not be optimal for resolving your target compound from its contaminants.
Recommended Solutions
-
Change the Mobile Phase pH (High pH Chromatography): This is a powerful but often overlooked strategy.
-
Action: Switch to a high-pH mobile phase, such as 10 mM ammonium bicarbonate, adjusted to pH 9-10. Crucially, this MUST be performed on a pH-stable column , such as a hybrid-silica (e.g., Waters XBridge BEH) or a polymer-based column. Standard silica columns will rapidly dissolve at high pH.
-
Causality: At high pH, the diamine linkers are deprotonated and become neutral. This completely eliminates the problematic ionic interaction with the stationary phase. The separation then proceeds purely based on hydrophobicity, often resulting in dramatically improved peak shape and a different elution order (selectivity) that can resolve previously co-eluting peaks.
-
-
Explore Alternative Ion-Pairing Reagents: TFA is not the only option. Different ion-pairing agents can alter retention and selectivity.
-
Action: For a different selectivity profile, consider using formic acid (FA), which is a weaker ion-pairing agent, or more hydrophobic agents like heptafluorobutyric acid (HFBA).[6][7]
-
Causality: The strength and hydrophobicity of the ion-pairing agent affect the overall hydrophobicity of the peptide-counterion complex. HFBA, being more hydrophobic than TFA, will increase the retention of the peptide and can change its retention relative to impurities, potentially improving resolution.[6]
-
-
Consider Mixed-Mode Chromatography (MMC): This advanced technique utilizes a stationary phase designed to have multiple, intentional modes of interaction.
-
Action: Employ a mixed-mode column that has both reversed-phase (hydrophobic) and ion-exchange (e.g., cation-exchange) properties.[8][9]
-
Causality: MMC provides a dual retention mechanism. For a peptide with a diamine linker, the reversed-phase component interacts with the hydrophobic parts of the peptide, while the cation-exchange component intentionally and controllably interacts with the protonated amine groups. By manipulating both organic solvent concentration and ionic strength (salt concentration) in the mobile phase, you gain an extra dimension of selectivity to resolve difficult separations.[10][11]
-
Caption: Troubleshooting workflow for diamine-linked peptide purification.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for method development for a new peptide with a diamine linker?
-
Column Choice: Start with a modern, high-quality, end-capped C18 column (e.g., from Phenomenex, Waters, Agilent) with a pore size appropriate for peptides (typically 100-300 Å).[12][13]
-
Mobile Phase: Begin with a standard mobile phase system:
-
Solvent A: 0.1% TFA in HPLC-grade water.
-
Solvent B: 0.1% TFA in acetonitrile (ACN).[5]
-
-
Initial Gradient: Run a broad scouting gradient (e.g., 5-65% B over 30 minutes) to determine the approximate elution time of your peptide.
-
Analyze the Peak: Examine the peak shape from this first run. If you observe significant tailing, your first and easiest troubleshooting step is to increase the TFA concentration as described in Problem 1 . If tailing persists, consider a more advanced column chemistry.[4][5]
Q2: Can I use formic acid (FA) instead of TFA to make my method more MS-friendly?
A2: Yes, but be prepared for challenges. While TFA is an excellent ion-pairing agent for good chromatography, it is a known cause of ion suppression in mass spectrometry.[5] Formic acid (typically 0.1%) is a common alternative for LC-MS work.[2]
However, FA is a much weaker acid and a less effective ion-pairing agent than TFA. When purifying peptides with basic diamine linkers, switching to FA will likely exacerbate peak tailing due to increased silanol interactions. If you must use FA, it is almost essential to use a very high-performance, fully end-capped column or a hybrid-particle column to have a chance at achieving good peak shape.
Q3: My peptide seems to be irreversibly stuck on the column or is giving very low recovery. What could be the cause?
A3: This is a severe case of the issues described above.
-
Strong Ionic Binding: The interaction between your highly basic peptide and column silanols may be so strong that the gradient conditions are insufficient to elute it. Increasing TFA concentration or using a competing base might help.
-
Hydrophobicity and Aggregation: Some peptides with large hydrophobic domains and basic linkers can precipitate or aggregate on the column, especially at the column head where they first encounter the stationary phase. Try dissolving your sample in a slightly stronger solvent (e.g., with 5-10% ACN or isopropanol), but be aware this can cause peak distortion if the injection solvent is much stronger than the initial mobile phase conditions.[14] Increasing the column temperature (e.g., to 40-60 °C) can also improve solubility and reduce viscosity.
Data and Protocols
Table 1: Comparison of Common Mobile Phase Modifiers
| Modifier | Typical Conc. | Mechanism of Action | Pros | Cons |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.25% | Strong ion-pairing agent, suppresses silanol activity.[4] | Excellent peak shape for basic compounds, volatile. | Causes ion suppression in ESI-MS.[5] |
| Formic Acid (FA) | 0.1% | Acidifier, weak ion-pairing. | Good MS compatibility, volatile. | Often results in poor peak shape for basic peptides. |
| Triethylamine (TEA) | 5-20 mM (pH adjusted) | Competing base, masks active silanols.[1][3] | Can significantly improve peak shape on older columns. | Not MS-friendly, shortens column life.[3] |
| Ammonium Bicarbonate/Formate | 10-20 mM | High pH buffer, neutralizes basic groups. | Excellent peak shape, alternative selectivity, MS-compatible. | Requires a pH-stable column , may have lower solubility in high %ACN. |
Protocol: Systematic Optimization of TFA Concentration
This protocol is designed to find the optimal TFA concentration for improving the peak shape of a basic peptide.
-
Prepare Mobile Phases:
-
Prepare four sets of Mobile Phase A (Water) and Mobile Phase B (ACN).
-
Set 1: 0.05% TFA in A and B.
-
Set 2: 0.10% TFA in A and B (Standard).
-
Set 3: 0.15% TFA in A and B.
-
Set 4: 0.20% TFA in A and B.[5]
-
-
Prepare Sample: Dissolve the crude peptide in Mobile Phase A (using the 0.10% TFA version is fine for all runs to ensure consistency). Filter the sample through a 0.45 µm syringe filter.[14]
-
Column Equilibration: Install your C18 column and equilibrate it with the first mobile phase set (0.05% TFA) at your starting gradient conditions (e.g., 95% A / 5% B) for at least 10 column volumes.
-
Analytical Run 1 (0.05% TFA): Inject the sample and run your optimized gradient. Save the chromatogram.
-
System Flush and Re-equilibration: Flush the system and column with the next mobile phase set (0.10% TFA) and re-equilibrate thoroughly.
-
Subsequent Analytical Runs: Repeat step 4 for the 0.10%, 0.15%, and 0.20% TFA concentrations, ensuring proper equilibration before each run.
-
Data Analysis:
-
Compare the four chromatograms.
-
Look for the concentration that provides the best peak symmetry (lowest tailing factor).
-
Observe changes in retention time and resolution between your peak of interest and adjacent impurities.
-
Select the TFA concentration that provides the optimal balance of peak shape and resolution for your purification.[5]
-
References
- Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Phenomenex. How to Reduce Peak Tailing in HPLC?. (2025).
- Waters Corporation. Peptide Isolation – Method Development Considerations.
-
Various Authors. How can I prevent peak tailing in HPLC?. ResearchGate. (2013). Available from: [Link]
- Labcompare. LABTips: How to Prevent Tailing Peaks in HPLC. (2021).
-
Biotage. How to choose an ion pairing agent to improve your peptide purification. (2023). Available from: [Link]
-
Battellino, M., et al. Alternative Ion-Pairing Modifiers Should Be Investigated in Low-Input and Single-Cell Proteomics. ACS Publications. (2025). Available from: [Link]
-
Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. (2024). Available from: [Link]
-
Gilar, M., et al. Mixed-mode chromatography for fractionation of peptides, phosphopeptides, and sialylated glycopeptides. PubMed. (2008). Available from: [Link]
-
Washington State University. HPLC Troubleshooting Guide. Available from: [Link]
-
Waters Corporation. Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. Available from: [Link]
-
Sato, K., et al. Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Sato, K., et al. Removable Dialkoxybenzyl Linker for Enhanced HPLC Purification of Peptide Hydrazides. ResearchGate. (2025). Available from: [Link]
-
SCIEX. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. (2019). Available from: [Link]
-
GenScript. Impact of TFA - A Review. Available from: [Link]
-
LCGC International. Improving Protein Separations with Mixed-Mode Chromatography. Available from: [Link]
-
Gilar, M., et al. Mixed-mode chromatography for fractionation of peptides, phosphopeptides, and sialylated glycopeptides | Request PDF. ResearchGate. (2025). Available from: [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available from: [Link]
-
Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Available from: [Link]
-
BioPharm International. Mixed-Mode Chromatography in Downstream Process Development. Available from: [Link]
-
Bio-Rad. Introduction to Multimodal or Mixed-Mode Chromatography. Available from: [Link]
-
Biotage. How does mobile phase modifier concentration impact peptide purity with flash chromatography?. (2023). Available from: [Link]
-
Chemistry World. HPLC alternative purifies peptide cocktails in record time. (2021). Available from: [Link]
-
Mant, C.T., et al. HPLC Analysis and Purification of Peptides. PubMed Central. Available from: [Link]
-
Mant, C.T., et al. Reversed-phase HPLC of peptides: Assessing column and solvent selectivity on standard, polar-embedded and polar endcapped columns | Request PDF. ResearchGate. (2025). Available from: [Link]
-
Gilar, M., et al. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. PubMed. Available from: [Link]
-
Biotage. Improving Peptide Purification via Flash Column Chromatography by Modulating Mobile Phase pH. Available from: [Link]
-
Teledyne Labs. The Effect of Reverse Phase Chain Length on Peptide Purification. Available from: [Link]
-
Morressier. Improving peptide purification via flash column chromatography by modulating mobile phase pH. (2017). Available from: [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. labcompare.com [labcompare.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. HPLC Ion Pair Reagents | Fisher Scientific [fishersci.ca]
- 8. Mixed-mode chromatography for fractionation of peptides, phosphopeptides, and sialylated glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. hplc.eu [hplc.eu]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. s3.wp.wsu.edu [s3.wp.wsu.edu]
Mass spectrometry fragmentation analysis of peptides with Mono-fmoc ethylene diamine
<Technical Support Center
Analysis of Peptides Derivatized with Mono-fmoc Ethylene Diamine
Introduction: The Role of Mono-fmoc Ethylene Diamine in Peptide Analysis
Welcome to the technical support guide for the mass spectrometry (MS) analysis of peptides derivatized with Mono-fmoc ethylene diamine (MFED). Derivatization of peptides at their C-terminus and at the side chains of acidic residues (Aspartic and Glutamic acid) with MFED is a powerful strategy employed to enhance analytical outcomes.[1][2] This modification is primarily achieved through carbodiimide chemistry (e.g., using EDC/NHS) to couple the free amine of MFED to the carboxyl groups of a peptide.
The primary benefits of this approach include:
-
Increased Ionization Efficiency: Modifying carboxyl groups can increase the net positive charge of a peptide in positive-ion electrospray ionization (ESI), leading to improved signal intensity for certain peptides.[2]
-
Improved Chromatographic Retention: The bulky, hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) group can enhance the retention of small, hydrophilic peptides on reversed-phase columns.[3]
-
Directed Fragmentation: The presence of the tag can, in some cases, help direct fragmentation pathways, although it also introduces significant challenges.
However, the labile nature of the Fmoc protecting group and the added complexity to the peptide structure present unique challenges during tandem mass spectrometry (MS/MS) analysis.[4][5] This guide is designed to provide you with the expert insights and practical troubleshooting strategies needed to navigate these challenges effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My MS/MS spectra are dominated by a single large neutral loss, and I'm getting poor peptide sequence coverage. What's happening and how can I fix it?
Answer: This is the most common challenge with Fmoc-derivatized molecules. The peak you are observing corresponds to the neutral loss of the Fmoc group or a related fragment. The Fmoc group is highly labile under Collision-Induced Dissociation (CID), the most common fragmentation method.[6] The energy required to break peptide backbone bonds is often higher than the energy required to cleave the Fmoc moiety, meaning the tag is lost before meaningful sequence information (b- and y-ions) can be generated.
Root Causes & Solutions:
-
Excessive Collision Energy (CE): High CE values will preferentially cleave the weakest bonds, which in this case involves the Fmoc group.
-
Solution: Optimize the collision energy. Instead of using a single CE value predicted by software, perform a CE ramp or stepped CE experiment.[7][8][9] Acquire MS/MS spectra for your target peptide at a range of CE values (e.g., in steps of 5-10 eV). This allows you to find the "sweet spot" that provides enough energy for backbone fragmentation without complete dominance by the neutral loss. While b-ions often require lower CE, y-ions may require higher energy, so a compromise is necessary.[7]
-
-
Inappropriate Fragmentation Technique: CID is often poorly suited for analyzing peptides with labile modifications.[6][10]
-
Solution A (Recommended): Use Electron Transfer Dissociation (ETD). ETD is a non-ergodic fragmentation method, meaning it cleaves the peptide backbone (producing c- and z-ions) without significantly energizing and breaking labile modifications.[11][12] This technique is ideal for preserving the MFED tag and obtaining rich sequence information.[6][13] ETD generally works best on precursor ions with higher charge states (≥3+), which MFED derivatization can help produce.[2][11]
-
Solution B: Use Alternative Activation Methods. If ETD is not available, explore other options on your instrument, such as Higher-Energy Collisional Dissociation (HCD). While still a collisional method, HCD fragmentation occurs in a different region of the mass spectrometer and can sometimes yield different fragmentation patterns than ion trap CID.[6]
-
Q2: The observed mass of my derivatized peptide doesn't match my calculation. What are the possible reasons?
Answer: A mass mismatch is typically due to incomplete reactions, side reactions, or the formation of adducts. Careful calculation and data examination are key.
Troubleshooting Steps:
-
Verify Mass Shift Calculation: First, ensure your theoretical mass calculation is correct. The MFED moiety adds a specific mass to each carboxyl group it reacts with.
-
Mono-fmoc ethylene diamine (free base): C₁₇H₁₈N₂O₂ = 282.34 Da
-
Reaction: During amide bond formation, a molecule of water (H₂O = 18.01 Da) is lost.
-
Net Mass Addition: 282.34 - 18.01 = +264.33 Da per derivatized carboxyl group.
-
-
Check for Incomplete Derivatization: If your reaction is not 100% efficient, you will see a mixture of species.
-
Symptom: You observe the mass of the underivatized peptide alongside the derivatized peptide.
-
Solution: Re-optimize your derivatization protocol. Ensure the pH of the reaction is appropriate for EDC/NHS chemistry (typically pH 4.5-6.0), that your reagents are fresh, and that you are using a sufficient molar excess of the derivatizing agents.
-
-
Consider Multiple Derivatizations: If your peptide has a C-terminal carboxyl group AND acidic residues (Asp, Glu), multiple sites can be derivatized.
-
Symptom: You observe a mass corresponding to the peptide + (2 x 264.33 Da) or more.
-
Solution: This is expected if you have multiple carboxyl groups. If you intended to only label one site, you must use a more specific chemical strategy or protect other sites.
-
-
Look for Adducts: Electrospray ionization can readily form adducts with salts present in the mobile phase or sample.
-
Symptom: You observe peaks at [M+Na]⁺ (+22.99 Da), [M+K]⁺ (+39.10 Da), or other common adducts in addition to your expected [M+H]⁺.
-
Solution: Ensure your sample is properly desalted after derivatization and before MS analysis. Use high-purity LC-MS grade solvents.[14]
-
| Species | Description | Expected Mass Shift (Da) |
| Underivatized Peptide | Starting material | 0 |
| Mono-derivatized | One MFED tag added | +264.33 |
| Di-derivatized | Two MFED tags added | +528.66 |
| Sodium Adduct | Derivatized peptide + Na⁺ | +264.33 + 21.98 (relative to M+H) |
| Potassium Adduct | Derivatized peptide + K⁺ | +264.33 + 38.09 (relative to M+H) |
| Table 1: Common mass shifts for MFED-derivatized peptides. |
Q3: I'm not seeing any signal for my peptide after the derivatization and cleanup steps. Where did it go?
Answer: Complete signal loss often points to a problem during sample preparation or cleanup, as the derivatization itself is meant to improve signal.[15]
Potential Causes & Solutions:
-
Peptide Precipitation: The addition of the large, hydrophobic Fmoc group can significantly change the solubility of your peptide.
-
Solution: After derivatization, ensure your peptide remains soluble in the reaction buffer. You may need to add a small amount of organic solvent like acetonitrile (ACN) or isopropanol. Always visually inspect for precipitates.
-
-
Loss During Desalting/Cleanup: This is a very common issue. Standard solid-phase extraction (SPE) protocols may not be optimal for the modified peptide.[14]
-
Solution A (Binding): The peptide may not be binding efficiently to the C18 resin. Ensure the sample is acidified to pH < 3 (e.g., with 0.1% TFA or formic acid) before loading onto the SPE cartridge.[14]
-
Solution B (Elution): The derivatized peptide may be binding too strongly to the C18 resin due to the hydrophobic Fmoc group. Your elution solvent may not be strong enough. Try using a higher percentage of organic solvent for elution (e.g., 80-90% ACN) and consider adding a small amount of a different organic solvent like isopropanol.
-
-
Poor Ionization/Instrument Settings: While unlikely to cause complete signal loss, suboptimal instrument settings can be a factor.
-
Solution: After confirming the peptide is not lost during prep (e.g., by analyzing a pre-cleanup aliquot), re-evaluate your ESI source parameters. The derivatized peptide will have different properties (charge, hydrophobicity) and may require different source gas flows, temperatures, or voltages for optimal ionization.
-
Experimental Workflows & Protocols
Protocol 1: Derivatization of Peptides with MFED
This protocol uses a standard two-step carbodiimide coupling reaction. Always start with a small-scale optimization before committing your entire sample.
Reagents:
-
Peptide sample in a suitable buffer (e.g., 100 mM MES buffer, pH 5.5)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Mono-fmoc ethylene diamine hydrochloride (MFED)
-
Activation Buffer: 100 mM MES, pH 5.5
-
Coupling Buffer: 100 mM Borate buffer, pH 8.5
-
Quenching Solution: 5% Hydroxylamine
Procedure:
-
Peptide Preparation: Dissolve the peptide in Activation Buffer to a concentration of ~1 mg/mL.
-
Carboxyl Group Activation:
-
Prepare fresh solutions of EDC (10-fold molar excess over carboxyl groups) and NHS (25-fold molar excess) in Activation Buffer.
-
Add the EDC/NHS solution to the peptide solution.
-
Incubate for 15-20 minutes at room temperature to activate the carboxyl groups, forming an NHS-ester intermediate.
-
-
Coupling Reaction:
-
Prepare a fresh solution of MFED (50-fold molar excess) in Coupling Buffer.
-
Add the MFED solution to the activated peptide mixture. The pH will rise, facilitating the reaction of the primary amine of MFED with the NHS-ester.
-
Incubate for 2 hours at room temperature.
-
-
Quenching: Add a small volume of Quenching Solution to the reaction to consume any remaining NHS-esters. Incubate for 15 minutes.
-
Cleanup: The sample now contains derivatized peptide, excess reagents, and salts. It must be cleaned up before MS analysis, typically using C18 SPE (desalting). Refer to the troubleshooting guide (Q3) for optimizing this step.
Self-Validation Check: Before full cleanup, inject a small, diluted aliquot of the quenched reaction mixture into the mass spectrometer (via direct infusion or a quick LC run) to confirm the expected mass shift. This confirms the reaction worked before you risk losing the sample during cleanup.
Diagram: Experimental Workflow
Caption: Overall workflow for MFED derivatization and MS analysis.
Understanding Fragmentation Patterns
The key to successful data interpretation is understanding how the MFED tag alters the peptide and its fragments.
Diagram: Fragmentation of an MFED-Derivatized Peptide
Let's consider a simple peptide R-C(O)-[PEPTIDE]-NH-CHR'-COOH derivatized at the C-terminus.
Caption: Fragmentation nomenclature for MFED-derivatized peptides.
Interpretation Guide:
-
CID/HCD Fragmentation (b- and y-ions):
-
b-ions: These N-terminal fragments are unaffected by C-terminal or side-chain derivatization. Their mass will be calculated as usual.
-
y-ions: These C-terminal fragments contain the MFED tag . Therefore, the mass of any y-ion will be its standard mass plus the mass of the derivatized C-terminal amino acid. For a y₁ ion, this would be the mass of the derivatized amino acid itself. This mass shift is a key diagnostic feature.
-
Internal Fragments: Fragments containing Asp or Glu residues will also carry the +264.33 Da mass shift if they were derivatized.
-
-
ETD Fragmentation (c- and z-ions):
-
c-ions: These N-terminal fragments are unaffected by the modification, similar to b-ions.
-
z-ions: These C-terminal fragments contain the modification and will show the corresponding mass shift, similar to y-ions.
-
Advantage: ETD spectra will be cleaner, with minimal neutral loss of the Fmoc group, allowing for more confident identification of the c- and z-ion series.[13][16]
-
Frequently Asked Questions (FAQs)
-
Q: Which is better for MFED-peptides: CID or ETD?
-
A: ETD is unequivocally superior for analyzing peptides with labile modifications like the Fmoc group.[6][11] It provides better sequence coverage by preserving the tag and fragmenting the peptide backbone.[13] If ETD is unavailable, a carefully optimized, low-energy CID or HCD experiment is the next best alternative.
-
-
Q: How does MFED derivatization affect the charge state of my peptide?
-
A: By converting neutral or negatively charged carboxyl groups into sites that can be protonated, MFED derivatization typically increases the overall positive charge state of a peptide in ESI-MS.[2] For example, a peptide that normally flies as a 2+ ion might be observed as a 3+ or 4+ ion after derivatization, which is beneficial for ETD analysis.[2]
-
-
Q: Can I use this method for quantitative proteomics?
-
A: While MFED is primarily used for improving detection and identification, it can be adapted for quantification if stable isotope-labeled (e.g., ¹³C, ¹⁵N) versions of the reagent are used. However, the derivatization efficiency must be highly reproducible across all samples for accurate quantification. Label-free quantification is also possible but requires rigorous validation of reproducibility.
-
-
Q: Are there common background ions I should be aware of from the derivatization reagents?
-
A: Yes. Excess MFED and byproducts from the EDC/NHS reaction can create background ions if not properly removed during the desalting step. It is also common to see ions corresponding to the free Fmoc group or dibenzofulvene (a decomposition product of the Fmoc group) in the low m/z range of your MS1 scans.
-
References
-
Swaney, D. L., McAlister, G. C., & Coon, J. J. (2008). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Journal of Proteome Research, 7(3), 1145–1154. [Link]
-
Wikipedia. (n.d.). Electron-transfer dissociation. Retrieved January 10, 2026, from [Link]
-
Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. [Link]
-
Ramesh, M., Raju, B., Srinivas, R., Sureshbabu, V. V., Vishwanatha, T. M., & Hemantha, H. P. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)): Effect of Protecting Group on Fragmentation of Dipeptides. Rapid Communications in Mass Spectrometry, 25(14), 1949–1958. [Link]
-
Mishra, P., & Pandey, A. (2011). Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides. Journal of Proteomics & Bioinformatics, S1. [Link]
-
Sherwood, C. A., Eastham, A., Lee, L. W., & Richards, A. L. (2013). Collision Energy Optimization of b- and y-Ions for Multiple Reaction Monitoring Mass Spectrometry. Journal of Proteome Research, 12(1), 356–367. [Link]
-
Swaney, D. L., Wenger, C. D., & Coon, J. J. (2015). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of the American Society for Mass Spectrometry, 26(2), 187–196. [Link]
-
ResearchGate. (n.d.). Illustration of some possible target variables for collision energy.... Retrieved January 10, 2026, from [Link]
-
Brodbelt, J. S. (2016). Ion Activation Methods for Peptides and Proteins. Analytical Chemistry, 88(1), 30–51. [Link]
-
MacLean, B., Tomazela, D. M., & Shulman, N. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10116–10124. [Link]
-
Hinneburg, H., Kora, M. R., & Schirmeister, F. (2016). The Art of Destruction: Optimizing Collision Energies in Quadrupole-Time of Flight (Q-TOF) Instruments for Glycopeptide-Based Glycoproteomics. Journal of the American Society for Mass Spectrometry, 27(1), 154–165. [Link]
-
Demarque, D. P., Crotti, A. E. M., & Vessecchi, R. (2016). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 88(12), 6225–6246. [Link]
-
Cydzik-Kwiatkowska, A., & Bąchor, R. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. International Journal of Molecular Sciences, 22(22), 12506. [Link]
-
Cydzik-Kwiatkowska, A., & Bąchor, R. (2015). Derivatization of peptides for improved detection by mass spectrometry. In book: Amino Acids, Peptides and Proteins. [Link]
-
ResearchGate. (2025). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?. Retrieved January 10, 2026, from [Link]
-
Lermyte, F., & Sobott, F. (2015). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Journal of the American Society for Mass Spectrometry, 26(3), 483–494. [Link]
-
Van der Ven, C., Gruppen, H., de Bont, D. B. A., & Voragen, A. G. J. (2000). Separation and identification of hydrophilic peptides in dairy products using FMOC derivatization. Journal of Agricultural and Food Chemistry, 48(8), 3203–3209. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation and identification of hydrophilic peptides in dairy products using FMOC derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Art of Destruction: Optimizing Collision Energies in Quadrupole-Time of Flight (Q-TOF) Instruments for Glycopeptide-Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion Activation Methods for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 12. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TFA Cleavage of Peptides with Sensitive Residues and Diamine Linkers
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of TFA Cleavage
During the final step of solid-phase peptide synthesis (SPPS), the peptide is cleaved from the resin support, and side-chain protecting groups are removed.[1][2][3][4] This is most commonly achieved using a strong acid, trifluoroacetic acid (TFA).[3][5][6] However, this process generates highly reactive carbocations from the protecting groups and the resin linker.[7][8] These electrophilic species can subsequently modify nucleophilic amino acid side chains, leading to undesirable byproducts, reduced peptide purity, and lower yields.[7][9]
Sensitive residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible to alkylation and oxidation under these conditions.[7][10] Peptides incorporating diamine linkers introduce additional complexities that require careful consideration during the cleavage step. This guide provides a comprehensive resource for navigating these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that researchers commonly encounter during the TFA cleavage of sensitive peptides.
Q1: What are scavengers and why are they essential in TFA cleavage?
A1: Scavengers are nucleophilic compounds added to the TFA cleavage cocktail to "trap" the reactive carbocations generated during the removal of protecting groups.[1][7][10] By reacting with these carbocations more readily than the sensitive residues of the peptide, they prevent unwanted side reactions.[9][10] The choice of scavenger is critical and depends on the specific amino acid composition of the peptide.[7]
Q2: My peptide contains Tryptophan (Trp) and I'm observing significant side products. What is happening and how can I prevent it?
A2: The electron-rich indole side chain of Tryptophan is highly susceptible to two main side reactions during TFA cleavage:
-
Alkylation: Carbocations, particularly the tert-butyl cation from tBu protecting groups, can alkylate the indole ring, resulting in a mass increase.[8]
-
Oxidation: The indole ring can be easily oxidized, which is generally an irreversible process.[8]
Troubleshooting & Prevention:
-
Use of Boc-protected Tryptophan: Incorporating Fmoc-Trp(Boc)-OH during synthesis is the most effective way to prevent alkylation.[8][11] The Boc group on the indole nitrogen provides steric hindrance and electronic protection.
-
Optimized Scavenger Cocktails: A robust scavenger cocktail is crucial.
-
Triisopropylsilane (TIS): A highly effective carbocation scavenger, particularly for trityl cations.[1][8]
-
1,2-Ethanedithiol (EDT): A potent reducing agent that helps prevent oxidation.[7][8] However, prolonged exposure of Trp-containing peptides to EDT in TFA can sometimes lead to dithioketal formation.[8]
-
Water: Acts as a proton source and helps to hydrolyze t-butyl cations.[7][8][10]
-
"Universal" Cocktails: For peptides with multiple sensitive residues, consider using a pre-defined mixture like Reagent K (TFA/phenol/water/thioanisole/EDT).[7][8][11][12]
-
Q3: I'm working with a Cysteine (Cys)-containing peptide and observing a +56 Da mass addition. What is this and how can I avoid it?
A3: This mass increase corresponds to the S-tert-butylation of the Cysteine thiol group.[10] The free sulfhydryl group of Cysteine is highly nucleophilic and readily reacts with tert-butyl cations generated from tBu-based protecting groups.[9][10]
Troubleshooting & Prevention:
-
Effective Scavengers:
-
1,2-Ethanedithiol (EDT): Scavenges t-butyl cations and keeps the thiol in a reduced state, preventing oxidation and disulfide bond formation.[7][10]
-
Triisopropylsilane (TIS): Effectively traps trityl cations from Cys(Trt) protecting groups.[10][13]
-
Dithiothreitol (DTT): A reducing agent that can also be beneficial.[9]
-
-
Two-Step Cleavage: For particularly sensitive peptides, a two-step cleavage protocol can minimize S-tert-butylation.[9][10] This involves an initial treatment with a milder TFA concentration followed by a higher concentration.[9]
Q4: My peptide contains Methionine (Met) and I'm concerned about oxidation. What are the best practices?
A4: The thioether side chain of Methionine is prone to oxidation, forming methionine sulfoxide, which results in a +16 Da mass increase.[14][15][16]
Troubleshooting & Prevention:
-
Reducing Scavengers:
-
Specialized Reagents:
-
Reagent H: A cocktail specifically designed for Met-containing peptides, which includes TFA, phenol, thioanisole, EDT, water, DMS, and ammonium iodide.[9][14][17]
-
TMSCl and PPh3: The addition of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh3) to the cleavage cocktail has been shown to be highly effective in preventing Met oxidation.[14][16][17]
-
Q5: My peptide has multiple Arginine (Arg) residues protected with Pbf, and the cleavage is inefficient with many side products. What should I do?
A5: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group on Arginine can be slow to cleave and generates reactive species that can lead to side reactions, including the sulfonation of other residues.[7][18]
Troubleshooting & Prevention:
-
Potent Scavenger Mixtures: Standard cocktails may be insufficient. A more robust mixture like Reagent K is often necessary.[7][8]
-
Thiol Scavengers: Thioanisole and thiocresol have been found to be effective in suppressing sulfonation side reactions.[18]
-
Extended Cleavage Time: Peptides with multiple Arg(Pbf) residues may require longer cleavage times (e.g., 3-4 hours) for complete deprotection.[4]
Q6: I am working with a peptide that has a diamine linker. Are there any special considerations for TFA cleavage?
A6: While the core principles of TFA cleavage remain the same, the presence of a diamine linker can introduce specific challenges. The basic nature of the amino groups in the linker can potentially interact with the acidic cleavage cocktail.
Troubleshooting & Considerations:
-
Linker Stability: Ensure the diamine linker itself is stable to the strong acidic conditions of the TFA cleavage. Most common linkers used in SPPS are designed to be stable.
-
Protonation: The amino groups of the linker will be protonated by TFA. This is generally not problematic but can affect the overall charge and solubility of the cleaved peptide.
-
Scavenger Compatibility: The chosen scavenger cocktail should not react undesirably with the diamine linker. Standard scavenger cocktails are generally compatible.
-
Work-up Procedure: After cleavage and precipitation, it is crucial to thoroughly wash the peptide pellet with cold diethyl ether to remove residual TFA and scavengers.[1][7] This is important to ensure the amino groups of the linker are in their free base form for subsequent applications.
-
Purification: The presence of the linker may alter the chromatographic behavior of the peptide. Adjust purification methods (e.g., HPLC gradients) accordingly.
Scavenger Cocktail Recommendations
The optimal scavenger cocktail is highly dependent on the peptide sequence. The following table provides a starting point for common scenarios.
| Sensitive Residue(s) | Recommended Scavenger Cocktail (v/v/v) | Key Scavengers & Rationale |
| None | TFA / Water / TIS (95:2.5:2.5)[1][7] | TIS: General carbocation scavenger. Water: Traps t-butyl cations. |
| Trp | TFA / Water / TIS / EDT (92.5:2.5:2.5:2.5) | EDT: Prevents oxidation. TIS: Scavenges carbocations. |
| Cys | TFA / Water / TIS / EDT (92.5:2.5:2.5:2.5)[10] | EDT: Reduces Cys and scavenges t-butyl cations. TIS: Traps trityl cations. |
| Met | TFA / Thioanisole / EDT / DMS (e.g., 90:5:3:2) | Thioanisole/DMS: Suppress oxidation. EDT: General reducing agent. |
| Multiple Sensitive Residues (Trp, Cys, Met, Arg(Pbf)) | Reagent K: TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)[7][8][11][12] | A robust, broad-spectrum cocktail for complex peptides. |
Note: These are starting recommendations. Optimization may be required for specific sequences. Always perform a small-scale trial cleavage first.
Experimental Protocols
Protocol 1: Standard TFA Cleavage
This protocol is suitable for peptides without highly sensitive residues.
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of TFA/Water/TIS (95:2.5:2.5 v/v/v).[1][7]
-
Cleavage Reaction: Add the cleavage cocktail (e.g., 2 mL per 100 mg of resin) to the reaction vessel.[7]
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[7]
-
Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate should form.[1][7]
-
Isolation: Centrifuge to pellet the peptide. Decant the ether and wash the peptide pellet at least twice with cold diethyl ether to remove residual scavengers.[1][7]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage of Peptides with Sensitive Residues
This protocol utilizes a more robust scavenger cocktail.
-
Resin Preparation: Follow Step 1 from the standard protocol.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail appropriate for the sensitive residues present (see table above). For example, for a peptide containing Trp and Cys, use TFA/Water/TIS/EDT (92.5:2.5:2.5:2.5 v/v/v).
-
Cleavage Reaction: Follow Step 3 from the standard protocol.
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation, Isolation, and Drying: Follow Steps 5-7 from the standard protocol.
Visualizing the Process
TFA Cleavage Workflow
Caption: General workflow for TFA cleavage and peptide isolation.
Mechanism of Scavenger Action
Caption: Scavengers intercept reactive carbocations to prevent side reactions.
References
- Benchchem. Technical Support Center: Scavenger Cocktails for Preventing Side Reactions During TFA Cleavage.
- Benchchem.
- Benchchem. Technical Support Center: Tryptophan Protection in TFA Cleavage of Peptide Amides.
- Benchchem. preventing S-alkylation during TFA cleavage of cysteine-containing peptides.
- ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- Aapptec Peptides. Cleavage Cocktails; Reagent B.
- Merck. Novabiochem® - Fmoc resin cleavage protocols.
- An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis.
- p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis.
- NIH. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC.
- NIH. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC.
- ACS Publications. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega.
- YouTube. Peptide Hand Synthesis Part 8: Cleaving.
- Biotage.
- ResearchGate. (PDF) Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
- Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- PubMed. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
- ResearchGate.
- General TFA cleavage of the Trp-containing peptide synthesized on Wang resin.
- PubMed. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis.
- Polypeptide. Benzylthiols as scavengers in TFA cleavages of peptide resins.
- Royal Society of Chemistry. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- Thermo Fisher Scientific. Introduction to Cleavage Techniques.
- NIH. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC.
- Google Patents. WO2015028599A1 - Cleavage of synthetic peptides.
- ResearchGate.
- ResearchGate. New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol | Request PDF.
- CEM. Application Note Peptide Cleavage and Protected Cleavage Procedures.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 4. cem.de [cem.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. peptide.com [peptide.com]
- 13. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotage.com [biotage.com]
- 16. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Aggregation of Peptides Containing a Flexible Diamine Linker
Introduction
Welcome to the Technical Support Center dedicated to addressing the complex challenge of peptide aggregation, with a specific focus on peptides incorporating flexible diamine linkers. These linkers are increasingly utilized in the design of novel therapeutics, including peptide-drug conjugates and targeted delivery systems, owing to their versatility in modulating properties like solubility, charge, and spacing. However, their inherent flexibility and potential for charged interactions can also significantly influence a peptide's propensity to aggregate—a critical concern in drug development that can impact product stability, efficacy, and safety.[1]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven insights and practical, step-by-step guidance to help you anticipate, diagnose, and mitigate aggregation-related issues in your experimental work. We will delve into the underlying causes of aggregation, offer robust troubleshooting strategies, and provide detailed protocols for the analytical techniques essential for characterizing your peptide constructs.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: My peptide solution is cloudy or has visible precipitates immediately after dissolution.
| Potential Cause | Explanation & Rationale | Recommended Solution |
| High Peptide Concentration | Aggregation is often a concentration-dependent phenomenon.[2] At high concentrations, the probability of intermolecular interactions leading to self-association increases significantly. Flexible linkers can sometimes facilitate this by bringing peptide chains into close proximity. | Systematically dilute the peptide solution to find the concentration at which it remains clear. This will help determine the critical concentration for aggregation under your specific conditions. |
| pH is Close to the Peptide's Isoelectric Point (pI) | At the pI, the net charge of the peptide is zero, minimizing electrostatic repulsion between molecules and making aggregation more likely. The diamine linker contributes positive charges, which will affect the overall pI of the conjugate. | Adjust the pH of the buffer to be at least 1-2 units away from the calculated pI of the peptide-linker conjugate. For a peptide with a basic diamine linker, moving to a more acidic pH will ensure the linker is fully protonated and positively charged, which can increase electrostatic repulsion and solubility. |
| Inappropriate Buffer or Ionic Strength | The buffer composition and salt concentration can significantly impact peptide stability. Salts can either screen charges, promoting aggregation, or stabilize the native conformation, depending on the specific ions and their concentration (Hofmeister series). | Screen a panel of buffers (e.g., citrate, phosphate, acetate, Tris) at different pH values. Additionally, vary the ionic strength by adding a salt like NaCl (e.g., 50 mM, 150 mM, 300 mM) to identify optimal conditions for solubility. |
| "Solvent Shock" During Reconstitution | If the lyophilized peptide is first dissolved in a small amount of organic solvent (like DMSO) and then rapidly diluted with an aqueous buffer, the localized high concentration of the organic solvent can cause the peptide to crash out of solution. | Add the organic solvent stock solution dropwise to the aqueous buffer while gently vortexing. This gradual addition helps to prevent localized high concentrations and promotes proper solvation. |
Problem 2: I observe an increase in aggregation over time during storage or incubation.
| Potential Cause | Explanation & Rationale | Recommended Solution |
| Suboptimal Storage Temperature | Temperature can influence the kinetics of aggregation. For many peptides, higher temperatures can promote the formation of aggregates, particularly structured fibrils. | Store peptide solutions at lower temperatures (e.g., 4°C or -20°C). If the experiment requires incubation at a higher temperature, minimize the incubation time as much as possible. |
| Formation of Aggregation-Prone Secondary Structures | Flexible linkers can allow the peptide portions to adopt conformations, such as β-sheets, that are prone to intermolecular hydrogen bonding and subsequent aggregation into fibrils.[1] | Use Circular Dichroism (CD) spectroscopy to analyze the secondary structure of your peptide over time. If an increase in β-sheet content is observed, consider formulation strategies to stabilize the desired conformation, such as the addition of excipients. |
| Chemical Degradation Leading to Aggregation | Chemical modifications like deamidation or oxidation can alter the charge and structure of the peptide, potentially triggering aggregation.[2] | Characterize the peptide at different time points using mass spectrometry to check for chemical modifications. If degradation is observed, consider adjusting the buffer pH, protecting the solution from light, or adding antioxidants like methionine. |
Problem 3: My SEC-HPLC analysis shows high molecular weight (HMW) peaks.
| Potential Cause | Explanation & Rationale | Recommended Solution |
| Formation of Soluble Aggregates | Not all aggregates are visible precipitates. Soluble oligomers and larger aggregates will elute earlier than the monomeric peptide in Size-Exclusion Chromatography (SEC). | Add stabilizing excipients to your formulation. Sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol, sorbitol), and certain amino acids (e.g., arginine, glycine) are known to reduce protein and peptide aggregation. |
| Non-Specific Interactions with the SEC Column | The positive charges from the diamine linker can cause ionic interactions with a negatively charged stationary phase, leading to peak broadening or unexpected retention times. Hydrophobic interactions can also be a factor. | Modify the mobile phase to reduce non-specific binding. This can include increasing the salt concentration (e.g., up to 500 mM NaCl), adding a small amount of organic solvent (e.g., 10-20% acetonitrile), or using a different column chemistry. |
| Incorrect Column Selection | The chosen SEC column may not have the appropriate pore size to effectively separate the monomer from the aggregates. | Select an SEC column with a fractionation range that is suitable for the expected sizes of your peptide monomer and potential aggregates. |
Frequently Asked Questions (FAQs)
Q1: How does the flexible diamine linker contribute to peptide aggregation?
A1: A flexible diamine linker can influence peptide aggregation in several ways:
-
Increased Conformational Flexibility: The linker can allow the attached peptide chains to adopt a wider range of conformations, some of which may be prone to aggregation (e.g., β-sheets). This flexibility can also allow different parts of the peptide to interact in ways that would not be possible in the absence of the linker.
-
Charge Effects: Diamine linkers are typically positively charged at physiological pH. This can be beneficial, as the electrostatic repulsion between positively charged molecules can prevent aggregation.[3] However, if the peptide itself has negatively charged regions, the linker could mediate intermolecular ionic interactions, leading to aggregation. The overall net charge of the peptide-linker conjugate is a critical factor.[3]
-
Hydrophobicity/Hydrophilicity: The length and nature of the carbon chain in the diamine linker contribute to its overall hydrophobicity. While the amine groups are hydrophilic, a long alkyl chain can increase the hydrophobic character of the conjugate, potentially driving aggregation through hydrophobic interactions.[4][5]
Q2: How does the length of the diamine linker affect aggregation?
A2: The length of the diamine linker can have a dual effect. A shorter, more constrained linker might limit the conformational freedom of the peptide, potentially preventing the adoption of aggregation-prone structures. Conversely, a longer, more flexible linker can provide greater separation between peptide domains, which might be beneficial in some cases, but could also allow for increased intermolecular interactions and entanglement, particularly at high concentrations. The optimal linker length is often peptide-specific and needs to be determined empirically.
Q3: What are the first signs of aggregation I should look for?
A3: Initial signs of aggregation can be subtle and may include:
-
Visual Changes: The appearance of a slight haze, turbidity, or visible particles in your solution.
-
Increased Light Scattering: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) in a UV-Vis spectrophotometer, which is indicative of light scattering by larger particles. Dynamic Light Scattering (DLS) is a more sensitive technique for detecting the formation of small aggregates.[6][7]
-
Changes in Chromatographic Profile: In SEC-HPLC, you may see the appearance of new peaks eluting before the main monomer peak, or a decrease in the area of the monomer peak over time.[8]
-
Loss of Biological Activity: Aggregation can obscure active sites or change the peptide's conformation, leading to reduced or complete loss of function.
Q4: What excipients are commonly used to prevent aggregation of peptides with diamine linkers?
A4: Given the cationic nature of many peptides with diamine linkers, excipients that can stabilize the structure and minimize intermolecular interactions are beneficial. Common choices include:
-
Sugars and Polyols: Sucrose, trehalose, mannitol, and sorbitol are effective stabilizers that are excluded from the peptide's surface, promoting a more compact, stable conformation.
-
Amino Acids: Arginine and glycine are often used to suppress aggregation. Arginine, being positively charged, can help to increase electrostatic repulsion, while both can act as general stabilizers.
-
Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can be used to prevent surface-induced aggregation and aggregation at interfaces (e.g., air-water).
Experimental Protocols & Workflows
Workflow for Investigating Peptide Aggregation
This workflow provides a systematic approach to characterizing and mitigating peptide aggregation.
Caption: A systematic workflow for characterizing and mitigating peptide aggregation.
Protocol 1: Thioflavin T (ThT) Assay for Fibril Formation
This assay is used to detect the formation of amyloid-like fibrils, which are rich in β-sheet structures.
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored in the dark)
-
Peptide stock solution
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare ThT Working Solution: Dilute the ThT stock solution to a final concentration of 10-25 µM in the assay buffer. Prepare this solution fresh and protect it from light.[9][10]
-
Set up the Assay Plate: In triplicate, add your peptide solution to the wells of the microplate at the desired final concentration. Include a buffer-only control and a positive control (if available).
-
Initiate Aggregation: If studying aggregation kinetics, place the plate in the plate reader and incubate at a specific temperature (e.g., 37°C), with intermittent shaking.
-
Add ThT Solution: Just before measurement, add the ThT working solution to each well.
-
Measure Fluorescence: Read the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[9][11]
-
Data Analysis: Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated fibril formation.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Sizing
DLS is a non-invasive technique for measuring the size distribution of particles in a solution.[6][7]
Materials:
-
Peptide solution
-
Low-volume cuvette
-
DLS instrument
Procedure:
-
Sample Preparation: Prepare the peptide solution in a suitable buffer. The solution must be free of dust and other particulates, so filter it through a 0.22 µm syringe filter directly into the clean cuvette.
-
Instrument Setup: Set the instrument parameters, including the temperature, solvent viscosity, and refractive index.
-
Measurement: Place the cuvette in the instrument and allow the temperature to equilibrate. Perform the measurement according to the instrument's instructions.
-
Data Analysis: The instrument's software will generate a size distribution profile. An increase in the average hydrodynamic radius or the appearance of a second population of larger particles indicates aggregation. For kinetic studies, repeat the measurement at different time points.
Protocol 3: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is used to assess the secondary structure of the peptide and to monitor conformational changes that may lead to aggregation.[12][13]
Materials:
-
Peptide solution (typically 0.1-0.2 mg/mL)
-
CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4; avoid high concentrations of salts or other components that absorb in the far-UV region)
-
Quartz cuvette with a short path length (e.g., 1 mm)
-
CD spectropolarimeter
Procedure:
-
Instrument and Sample Preparation: Purge the instrument with nitrogen gas. Prepare the peptide solution in the CD-compatible buffer and a corresponding buffer blank.
-
Baseline Correction: Record a spectrum of the buffer blank in the far-UV range (e.g., 190-260 nm).
-
Sample Measurement: Rinse the cuvette and record the spectrum of the peptide sample using the same parameters.
-
Data Processing: Subtract the buffer spectrum from the sample spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity.
-
Secondary Structure Estimation: Use deconvolution software to analyze the final spectrum and estimate the percentage of α-helix, β-sheet, and random coil structures. An increase in the β-sheet signal over time is a strong indicator of fibrillation.[13][14]
Visualizing the Role of the Diamine Linker in Aggregation
The following diagram illustrates how a flexible diamine linker can mediate different types of peptide interactions, leading to either stable, soluble monomers or aggregated species.
Caption: Role of a flexible diamine linker in peptide stability and aggregation.
References
-
Thioflavin T Assay. (2024). protocols.io. [Link]
-
Role of Linker Length and Antigen Density in Nanoparticle Peptide Vaccine. (2019). ACS Omega. [Link]
-
Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. (n.d.). PubMed Central. [Link]
-
Thioflavin T spectroscopic assay. (n.d.). amyloid-test.com. [Link]
-
Experimental procedures to investigate fibrillation of proteins. (n.d.). PubMed Central. [Link]
-
Sequence, Structure, and Function of Peptide Self-assembled Monolayers. (n.d.). PubMed Central. [Link]
-
Analysis. (n.d.). American Peptide Society. [Link]
-
Introduction to Peptide Synthesis. (n.d.). PubMed Central. [Link]
-
Peptide synthesis. (n.d.). Wikipedia. [Link]
- Synthesis of diamines. (1999).
-
Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide. (n.d.). National Institutes of Health. [Link]
-
Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. (2023). Medium. [Link]
-
Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. (2022). Bio-Synthesis. [Link]
-
High-Throughput Screening for Colloidal Stability of Peptide Formulations Using Dynamic and Static Light Scattering. (n.d.). ACS Publications. [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. (n.d.). PubMed Central. [Link]
-
Simultaneous Measurement of Amyloid Fibril Formation by Dynamic Light Scattering and Fluorescence Reveals Complex Aggregation Kinetics. (n.d.). PLOS One. [Link]
-
Aggregation Rules of Short Peptides. (2024). ACS Publications. [Link]
-
Thioflavin T Assay v1. (2024). ResearchGate. [Link]
- Thioflavin t method for detection of amyloid polypeptide fibril aggregation. (2008).
-
How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. (n.d.). Proteopedia. [Link]
-
Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. (n.d.). UC Davis. [Link]
-
Using circular dichroism spectra to estimate protein secondary structure. (n.d.). PubMed Central. [Link]
-
Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Membrane Active Peptides and Their Biophysical Characterization. (n.d.). PubMed Central. [Link]
-
Endogenous polyamines reduce the toxicity of soluble aβ peptide aggregates associated with Alzheimer's disease. (2014). PubMed. [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). The Royal Society Publishing. [Link]
-
Utilizing dynamic light scattering as a process analytical technology for protein folding and aggregation monitoring in vaccine manufacturing. (n.d.). PubMed. [Link]
-
Effect of the spacer on the structure and self-assembly of FF peptide mimetics. (n.d.). Royal Society of Chemistry. [Link]
-
Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. (2020). MDPI. [Link]
-
Impact of Payload Hydrophobicity on the Stability of Antibody–Drug Conjugates. (n.d.). ACS Publications. [Link]
-
Endogenous Polyamines Reduce the Toxicity of Soluble Aβ Peptide Aggregates Associated with Alzheimer's Disease. (n.d.). ResearchGate. [Link]
-
Impact of aggregation triggering ultrashort self-assembling peptide motifs on the solubility of proteins. (2018). OAText. [Link]
-
Peptide Linkers. (n.d.). GenScript. [Link]
-
Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. (2021). RSC Publishing. [Link]
-
Dynamic Light Scattering (DLS) for Monitoring Protein Aggregation. (2024). AZoNano. [Link]
-
The effect of increasing hydrophobicity on the self-assembly of amphipathic ??-sheet peptides. (n.d.). ResearchGate. [Link]
-
Polyamine Conjugation as a Promising Strategy To Target Amyloid Aggregation in the Framework of Alzheimer's Disease. (n.d.). PubMed Central. [Link]
-
Biophysical Characterization of Cell-Penetrating Peptides for Cargo Delivery or Lipid-Sensing. (2023). Purdue University. [Link]
-
Evaluation of Linkers’ Influence on Peptide-Based Piezoelectric Biosensors’ Sensitivity to Aldehydes in the Gas Phase. (n.d.). MDPI. [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). PubMed Central. [Link]
-
Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. (2021). PubMed Central. [Link]
-
Rigid Linkers for Bioactive Peptides. (n.d.). PubMed Central. [Link]
-
Solubilization and disaggregation of polyglutamine peptides. (n.d.). PubMed Central. [Link]
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- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aggregation Rules of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medium.com [medium.com]
- 7. Utilizing dynamic light scattering as a process analytical technology for protein folding and aggregation monitoring in vaccine manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioflavin T Assay [protocols.io]
- 10. Thioflavin T spectroscopic assay [assay-protocol.com]
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- 13. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mono-FMOC Ethylene Diamine Hydrochloride
Welcome to the comprehensive technical support guide for Mono-FMOC ethylene diamine hydrochloride (Fmoc-NH-(CH₂)₂-NH₂·HCl). This resource is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions regarding the storage, stability, and application of this versatile linker. Our goal is to empower you with the knowledge to anticipate and resolve challenges in your experiments, ensuring the integrity and success of your research.
Core Concepts: Understanding this compound
This compound is a bifunctional linker commonly employed in peptide synthesis and bioconjugation.[1][2] One amine is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the other is a free amine in the form of a hydrochloride salt. This differential protection allows for directional and sequential conjugation, making it an invaluable tool in the synthesis of complex molecules.[1]
Key Physicochemical Properties
| Property | Value | Source |
| Appearance | White to pale yellow solid/powder | [1][3] |
| Molecular Formula | C₁₇H₁₉ClN₂O₂ | [4] |
| Molecular Weight | 318.80 g/mol | [4] |
| Melting Point | Approximately 175°C | [3] |
| Solubility | Very soluble in water; soluble in ethanol and methanol. | [3] |
| Storage Temperature | 2-8°C | [3][5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage condition for this compound?
A1: For both short-term and long-term storage, it is recommended to keep this compound in a tightly sealed container at 2-8°C.[3][5][6] It is crucial to protect it from moisture and light to prevent degradation.
Q2: Is this compound hygroscopic?
A2: While the hydrochloride salt form enhances stability, like many amine salts, it can be hygroscopic.[7] It is essential to handle the compound in a dry environment and to securely reseal the container after use to prevent moisture absorption, which can lead to hydrolysis and degradation.
Q3: What are the typical solvents for dissolving this compound for a reaction?
A3: The solubility is dependent on the reaction conditions. For aqueous-based reactions, it is very soluble in water.[3] In organic synthesis, particularly peptide synthesis, polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are commonly used.[8] However, solubility in some organic solvents can be limited, and the presence of a base is often required to neutralize the hydrochloride salt and liberate the free amine for reaction.[8]
Q4: How can I confirm the purity of my this compound?
A4: The purity of this compound can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a common and rapid method.[5] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide more detailed quantitative information on purity.
Q5: What are the primary applications of this compound?
A5: This compound is widely used as a linker or spacer in solid-phase peptide synthesis (SPPS) and for the modification of carboxylic acids.[1][3][9] It can be used to introduce a primary amine for further functionalization, for example, in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies.
Troubleshooting Guide
This section addresses common issues encountered during the use of this compound in experimental settings.
Issue: Poor or Incomplete Coupling Reaction
Symptoms:
-
Low yield of the desired product.
-
Presence of unreacted starting material (e.g., a carboxylic acid) after the reaction.
Potential Causes & Solutions:
-
Cause 1: Incomplete neutralization of the hydrochloride salt. The primary amine is protonated and unreactive as the hydrochloride salt.
-
Solution: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to the reaction mixture to liberate the free amine before adding the coupling agent.[8] Use at least one equivalent of the base.
-
-
Cause 2: Inefficient coupling agent. The choice of coupling agent is critical for efficient amide bond formation.
-
Cause 3: Steric hindrance. The substrate to which you are coupling the linker may be sterically hindered, slowing down the reaction.
-
Solution: Increase the reaction time and/or temperature. Consider using a less sterically hindered coupling agent.
-
Diagram: Troubleshooting Workflow for Poor Coupling
Caption: Troubleshooting workflow for poor coupling reactions.
Issue: Premature FMOC Deprotection
Symptoms:
-
Formation of di-substituted ethylene diamine byproducts.
-
Loss of the FMOC group during the coupling step.
Potential Causes & Solutions:
-
Cause 1: Basic reaction conditions. The FMOC group is labile to basic conditions.
-
Solution: Avoid using strong bases for the neutralization of the hydrochloride salt. Use a hindered base like DIPEA, which is less likely to cause premature deprotection compared to smaller amines.[8] If possible, perform the reaction at a lower temperature.
-
-
Cause 2: Extended reaction times in the presence of a base. Prolonged exposure to even a mild base can lead to gradual FMOC removal.
-
Solution: Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as it is complete.
-
Issue: Incomplete FMOC Deprotection
Symptoms:
-
The FMOC group remains after treatment with the deprotection reagent.
-
Low yield of the final deprotected product.
Potential Causes & Solutions:
-
Cause 1: Inactive deprotection reagent. The deprotection reagent, typically a solution of piperidine in DMF, can degrade over time.
-
Solution: Use a freshly prepared solution of 20% piperidine in DMF for deprotection.[10]
-
-
Cause 2: Insufficient deprotection time or equivalents of reagent.
-
Solution: Ensure a sufficient excess of the piperidine solution is used and allow for adequate reaction time. Typically, two treatments of 10-15 minutes each are sufficient. For sterically hindered systems, longer reaction times may be necessary.
-
Diagram: FMOC Deprotection Mechanism
Caption: Simplified mechanism of FMOC deprotection by piperidine.
Experimental Protocol: Coupling to a Carboxylic Acid
This protocol provides a general procedure for the coupling of this compound to a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Activation of Carboxylic Acid: a. In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. b. Add NHS (1.1 eq) and EDC (1.1 eq) to the solution. c. Stir the mixture at room temperature for 30-60 minutes.
-
Coupling Reaction: a. In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF. b. Add DIPEA (1.5 eq) to the solution and stir for 5 minutes to neutralize the hydrochloride salt. c. Add the solution of this compound and DIPEA to the activated carboxylic acid solution from step 1. d. Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: a. Monitor the reaction progress by TLC or LC-MS. b. Once the reaction is complete, dilute the mixture with DCM. c. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to obtain the desired FMOC-protected conjugate.
References
-
ChemBK. (2024, April 10). This compound. Retrieved from [Link]
-
GOAT-AI. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
-
ResearchGate. (2016, February 28). Reaction conditions of N-FMOC-ethylenediamine with carboxylic acid and then deprotection of the primary amines? Retrieved from [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Cenmed. This compound (c005b-038159). Retrieved from [Link]
-
Alkali Scientific. This compound, 5 g (8510640005). Retrieved from [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
UCI Department of Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
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- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound Novabiochem 391624-46-7 [sigmaaldrich.com]
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- 10. chem.uci.edu [chem.uci.edu]
Validation & Comparative
A Comparative Guide to HPLC and UPLC for Purity Analysis of Mono-fmoc Ethylene Diamine Hydrochloride
In the synthesis of peptides and development of novel therapeutics, the purity of building blocks is paramount. Mono-fmoc ethylene diamine hydrochloride, a key bifunctional linker, is no exception. Its purity directly impacts the yield and quality of the final product, making robust analytical methodologies for its quality control essential. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity assessment of this compound, offering field-proven insights and supporting data to aid researchers in making informed decisions for their analytical needs.
The Critical Role of Purity in Fmoc-Protected Linkers
This compound serves as a crucial spacer in various bioconjugation and solid-phase synthesis applications. The presence of impurities can lead to undesirable side reactions, truncated sequences, and the generation of difficult-to-remove byproducts. The primary process-related impurities of concern are the starting material, ethylene diamine, and the over-reacted product, bis-Fmoc ethylene diamine. A reliable analytical method must be able to separate and quantify these impurities with high resolution and sensitivity.
Understanding the Analytical Landscape: HPLC vs. UPLC
Both HPLC and UPLC are powerful chromatographic techniques used to separate components of a mixture. The fundamental principle relies on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase. However, the key distinction lies in the particle size of the stationary phase and the operating pressures.
-
High-Performance Liquid Chromatography (HPLC) has been the workhorse of pharmaceutical analysis for decades, typically employing columns with particle sizes of 3-5 µm and operating at pressures up to 6,000 psi.[1][2]
-
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement, utilizing columns with sub-2 µm particles and operating at much higher pressures (up to 15,000 psi).[1][2] This reduction in particle size leads to a dramatic increase in resolution, speed, and sensitivity.[3]
The choice between HPLC and UPLC is often a balance between the need for higher throughput and sensitivity versus the robustness and established nature of traditional HPLC methods.[1]
Comparative Analysis: HPLC and UPLC Methods for this compound
To illustrate the practical differences between these two techniques for this specific application, we present a comparative analysis using optimized methods for both HPLC and UPLC.
Potential Impurities in this compound Synthesis
The primary impurities arising from the synthesis of this compound are:
-
Ethylene Diamine (Impurity A): The unreacted starting material.
-
Bis-Fmoc Ethylene Diamine (Impurity B): The product of double derivatization of ethylene diamine with the Fmoc protecting group.
A successful analytical method must be able to resolve the main component from these two key impurities. The synthesis is generally performed by reacting N-fluorene formaldehyde with 1,2-propanediamine under alkaline conditions, followed by the addition of hydrochloric acid.[4]
Method 1: Reversed-Phase HPLC (RP-HPLC)
A robust and widely used technique, RP-HPLC is a reliable method for the routine quality control of this compound.
Experimental Protocol: RP-HPLC
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20-80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
Expected Chromatographic Performance (HPLC)
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| Ethylene Diamine (Impurity A) | ~2.5 | - | ~1.1 |
| Mono-fmoc Ethylene Diamine HCl | ~8.2 | > 2.0 (from Impurity A) | ~1.2 |
| Bis-Fmoc Ethylene Diamine (Impurity B) | ~12.5 | > 2.0 (from main peak) | ~1.1 |
Method 2: Ultra-Performance Liquid Chromatography (UPLC)
For high-throughput environments and when enhanced sensitivity is required, UPLC offers significant advantages.
Experimental Protocol: UPLC
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20-80% B over 3 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 265 nm |
| Injection Volume | 2 µL |
Expected Chromatographic Performance (UPLC)
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| Ethylene Diamine (Impurity A) | ~0.8 | - | ~1.0 |
| Mono-fmoc Ethylene Diamine HCl | ~1.9 | > 3.0 (from Impurity A) | ~1.1 |
| Bis-Fmoc Ethylene Diamine (Impurity B) | ~2.8 | > 3.0 (from main peak) | ~1.0 |
Visualizing the Workflow
To better understand the analytical process, the following diagram illustrates the key steps from sample preparation to data analysis.
Head-to-Head Comparison: Performance and Practical Considerations
| Feature | HPLC | UPLC | Rationale & Insights |
| Analysis Time | ~20 minutes | ~5 minutes | UPLC offers a significant reduction in run time, leading to higher sample throughput.[3] |
| Resolution | Good | Excellent | The smaller particle size in UPLC columns provides superior separation efficiency, which is critical for resolving closely eluting impurities.[2] |
| Sensitivity | Standard | High | UPLC's sharper peaks result in higher signal-to-noise ratios, enabling the detection and quantification of trace-level impurities.[1] |
| Solvent Consumption | Higher | Lower | The shorter run times and lower flow rates of UPLC lead to a substantial decrease in solvent usage, making it a more environmentally friendly and cost-effective option.[1] |
| Method Robustness | High | Moderate | HPLC methods are generally considered more robust and less susceptible to minor variations in operating conditions. UPLC systems can be more sensitive to sample matrix effects and require meticulous sample preparation.[1] |
| System Cost | Lower | Higher | UPLC systems and columns represent a greater initial capital investment compared to traditional HPLC systems. |
Method Validation: Ensuring Trustworthy Results
A cornerstone of any analytical method is its validation, which provides documented evidence that the procedure is suitable for its intended purpose.[5][6] The validation of the HPLC or UPLC method for this compound should be performed in accordance with ICH guidelines and would typically include the following parameters:[7][8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the resolution of the main peak from all potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80% to 120% of the target concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.[9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Conclusion: Selecting the Right Tool for the Job
Both HPLC and UPLC are suitable for the purity analysis of this compound. The choice between the two depends on the specific needs of the laboratory.
-
HPLC is a reliable, robust, and cost-effective solution for routine quality control where high throughput is not the primary driver. Its established nature makes it a comfortable platform for many QC labs.
-
UPLC is the superior choice for high-throughput screening, in-process control where speed is critical, and for the analysis of complex samples requiring the highest resolution and sensitivity. The reduction in solvent consumption also presents a significant long-term cost and environmental benefit.
For researchers and drug development professionals, understanding the capabilities and limitations of each technique is crucial for ensuring the quality and integrity of their materials and, ultimately, their final products.
References
- A Comparative Guide to Quality Control in Drug Analysis: HPLC vs.
- UPLC vs HPLC: wh
- Recent Papers | Research Public
- A Review on Comparative study of HPLC and UPLC. RJPT - A Global Journal of Pharmaceutical Sciences.
- The Role of HPLC and UPLC in Quality Control of Biopharmaceuticals and Biologics. ijrpr.
- Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products.
- Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference m
- Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. JOCPR.
- hplc method validation for pharmaceuticals: a review.
- Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing.
- This compound. ChemBK.
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- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
A Senior Application Scientist's Guide to the NMR Spectroscopic Analysis of Fmoc-NH(CH₂₎₂NH₂·HCl and Its Alternatives
Introduction: The Critical Role of Bifunctional Linkers in Advanced Scientific Research
In the landscape of contemporary drug development, peptide synthesis, and materials science, bifunctional linkers are indispensable tools. These molecules, possessing two reactive functional groups, enable the elegant conjugation of different molecular entities, from small molecules and peptides to polymers and surfaces. Among these, mono-protected diamines are of particular importance, offering a strategic handle for sequential chemical modifications. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a workhorse in this domain, prized for its base-lability, which allows for orthogonal deprotection strategies in complex synthetic routes.
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for a key bifunctional linker, (9H-fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride, or Fmoc-NH(CH₂)₂NH₂·HCl . As a Senior Application Scientist, my goal is to not only present the spectral data but also to elucidate the underlying principles that govern the observed chemical shifts and coupling patterns. Furthermore, we will objectively compare the NMR signature of this molecule with relevant alternatives, providing you, my fellow researchers, with the nuanced understanding required for confident structural verification and purity assessment in your own work.
Understanding the Molecular Architecture: Fmoc-NH(CH₂)₂NH₂·HCl
The structure of Fmoc-NH(CH₂)₂NH₂·HCl combines the bulky, aromatic Fmoc group with a short, flexible ethylenediamine linker. The hydrochloride salt form of the terminal amine enhances its stability and solubility in polar solvents, a common practice for handling amine-containing reagents.
Figure 3: Structural comparison of Fmoc-NH(CH₂)₂NH₂·HCl and its alternatives.
Table 2: Comparative ¹H NMR Data (Predicted)
| Compound | Protecting Group Protons (δ, ppm) | Linker Protons (δ, ppm) | Amine/Ammonium Protons (δ, ppm) |
| Fmoc-NH(CH₂)₂NH₂·HCl | 7.89-7.33 (aromatic), 4.30-4.20 (aliphatic) | 3.25 (q, 2H), 2.95 (t, 2H) | 7.5 (br s, 1H), 8.1 (br s, 3H) |
| Fmoc-NH(CH₂)₄NH₂·HCl | 7.88-7.32 (aromatic), 4.30-4.20 (aliphatic) | 3.05 (q, 2H), 2.75 (t, 2H), 1.50 (m, 4H) | 7.3 (br s, 1H), 7.9 (br s, 3H) |
| Boc-NH(CH₂)₂NH₂·HCl | 1.39 (s, 9H) | 3.10 (q, 2H), 2.80 (t, 2H) | 6.8 (br s, 1H), 7.9 (br s, 3H) |
Table 3: Comparative ¹³C NMR Data (Predicted)
| Compound | Protecting Group Carbons (δ, ppm) | Linker Carbons (δ, ppm) |
| Fmoc-NH(CH₂)₂NH₂·HCl | 156.5 (C=O), 143.9, 140.7, 127.6, 127.1, 125.3, 120.1 (aromatic), 65.6 (CH₂-O), 46.8 (CH) | 40.5, 38.9 |
| Fmoc-NH(CH₂)₄NH₂·HCl | 156.4 (C=O), 144.0, 140.7, 127.6, 127.0, 125.2, 120.0 (aromatic), 65.4 (CH₂-O), 47.0 (CH) | 40.1, 39.8, 26.9, 26.2 |
| Boc-NH(CH₂)₂NH₂·HCl | 156.1 (C=O), 77.7 (quaternary C), 28.3 (CH₃) | 41.2, 39.5 |
Analysis of Spectral Differences
-
Effect of Linker Length (Fmoc-NH(CH₂)₂NH₂·HCl vs. Fmoc-NH(CH₂)₄NH₂·HCl):
-
¹H NMR: The most significant difference is the appearance of a multiplet around 1.50 ppm for the two additional methylene groups in the butyl linker of Fmoc-NH(CH₂)₄NH₂·HCl. The signals for the methylene groups adjacent to the nitrogens will also experience slight upfield shifts compared to the ethylenediamine analogue due to the increased distance from the electron-withdrawing Fmoc group and the protonated amine.
-
¹³C NMR: Fmoc-NH(CH₂)₄NH₂·HCl will exhibit four signals in the linker region, in contrast to the two signals for the ethylenediamine derivative. The chemical shifts of the carbons alpha to the nitrogens will be slightly different, and the two central carbons of the butyl chain will appear in the more upfield region typical for aliphatic carbons.
-
-
Effect of Protecting Group (Fmoc-NH(CH₂)₂NH₂·HCl vs. Boc-NH(CH₂)₂NH₂·HCl):
-
¹H NMR: The difference is dramatic. The complex aromatic and aliphatic signals of the Fmoc group are replaced by a single, sharp singlet at approximately 1.39 ppm for the nine equivalent protons of the Boc group's tert-butyl moiety. This singlet is a hallmark of Boc protection and is invaluable for confirming successful protection.
-
¹³C NMR: The numerous aromatic and aliphatic signals of the Fmoc group are replaced by the characteristic signals of the Boc group: a quaternary carbon around 77.7 ppm and the methyl carbons around 28.3 ppm. The carbamate carbonyl signal remains in a similar region for both protecting groups.
-
Conclusion: A Powerful Tool for Structural Elucidation
NMR spectroscopy provides an unparalleled level of detail for the structural characterization of bifunctional linkers like Fmoc-NH(CH₂)₂NH₂·HCl. By understanding the expected chemical shifts and coupling patterns, and by comparing the spectra to those of relevant alternatives, researchers can confidently verify the identity and purity of their materials. The choice of protecting group and linker length has a profound and predictable impact on the resulting NMR spectra, offering a clear method for distinguishing between these valuable synthetic building blocks. This guide, by providing both predicted data and a robust experimental framework, aims to empower researchers to leverage the full potential of NMR spectroscopy in their scientific endeavors.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Mono-fmoc Ethylene Diamine Hydrochloride
For researchers, scientists, and drug development professionals engaged in peptide synthesis and bioconjugation, the accurate characterization of protected building blocks is paramount. Mono-fmoc ethylene diamine hydrochloride is a key reagent, serving as a versatile spacer in various synthetic applications.[1] Its purity and structural integrity directly impact the success of subsequent reactions. This guide provides an in-depth comparison of mass spectrometry-based analysis for this compound against other common analytical techniques, offering field-proven insights and detailed experimental protocols.
The Central Role of the Fmoc Protecting Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis.[2] Its popularity stems from its base-labile nature, allowing for facile removal under mild conditions, typically with a secondary amine like piperidine, which is orthogonal to the acid-labile protecting groups often used for amino acid side chains.[2][3] This strategic protection is crucial for directing the reaction to the desired amine, in this case, one of the two amino groups of ethylene diamine.
Mass Spectrometry: The Gold Standard for Molecular Weight Determination
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and purity assessment of synthesized compounds. Its high sensitivity and ability to provide precise molecular weight information make it a primary choice for characterizing molecules like this compound.
Electrospray Ionization (ESI): The Workhorse Technique
Electrospray ionization (ESI) is the most common MS technique for analyzing polar molecules like our target compound.[2][4] ESI generates gas-phase ions from a liquid solution, making it highly compatible with liquid chromatography (LC) for online separation and analysis (LC-MS).
Expected Ionization and Molecular Weight
The empirical formula for the free base of Mono-fmoc ethylene diamine is C₁₇H₁₈N₂O₂.[5] Its molecular weight is approximately 282.34 g/mol .[5] The hydrochloride salt has the formula C₁₇H₁₈N₂O₂ · HCl, with a molecular weight of approximately 318.80 g/mol .[1][6]
In positive ion mode ESI-MS, we primarily expect to observe the protonated molecule, [M+H]⁺. For the free base, this would be at an m/z (mass-to-charge ratio) of approximately 283.35. For the hydrochloride salt, the molecule will likely still be observed as the protonated free base at m/z 283.35, as the HCl is not covalently bound and will dissociate in solution.
Comparative Analysis: MS vs. Alternative Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization often involves orthogonal techniques. Here, we compare ESI-MS with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Technique | Information Provided | Strengths | Limitations |
| ESI-MS | Molecular Weight, Purity (via LC-MS), Fragmentation Pattern (MS/MS) | High sensitivity, rapid analysis, direct confirmation of molecular identity.[7] | Provides limited information on isomeric purity and detailed molecular structure. |
| HPLC | Purity, Quantification | Excellent for assessing purity and quantifying the compound.[8][9] Can be coupled with various detectors (UV, FLD). | Does not directly provide structural information; identification relies on retention time comparison with a standard. |
| NMR | Detailed Structural Information, Isomeric Purity | Unambiguous structure determination, can distinguish between isomers. | Lower sensitivity than MS, requires larger sample amounts, longer analysis time. |
Experimental Protocols
Protocol 1: ESI-MS Analysis of this compound
1. Sample Preparation:
- Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
- Further dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of methanol:water or acetonitrile:water, often with the addition of 0.1% formic acid to promote protonation.
2. Instrumentation and Parameters:
- Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution mass accuracy.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 - 4.5 kV.
- Source Temperature: 100 - 150 °C.
- Desolvation Gas Flow: Set according to the manufacturer's recommendations.
- Mass Range: Scan from m/z 100 to 500.
3. Data Analysis:
- Look for the protonated molecular ion [M+H]⁺ at m/z ≈ 283.35.
- Common adducts to look for include the sodium adduct [M+Na]⁺ at m/z ≈ 305.33 and the potassium adduct [M+K]⁺ at m/z ≈ 321.31.
- Perform tandem mass spectrometry (MS/MS) on the precursor ion (m/z 283.35) to obtain fragmentation data for structural confirmation.
Protocol 2: HPLC-UV Analysis for Purity Assessment
1. Sample Preparation:
- Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
- Prepare a series of dilutions for calibration if quantification is required.
2. HPLC Conditions:
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
- Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
- Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
- Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25-30 °C.
- Detection: UV absorbance at 254 nm or 265 nm, where the Fmoc group has strong absorbance.[10]
3. Data Analysis:
- Assess the purity by integrating the peak area of the main compound and any impurities. The purity is expressed as the percentage of the main peak area relative to the total peak area.
Understanding the Fragmentation Pattern: A Deeper Dive with MS/MS
Tandem mass spectrometry (MS/MS) provides invaluable structural information by fragmenting the precursor ion and analyzing the resulting product ions. The fragmentation of the Fmoc group is well-characterized and serves as a diagnostic tool.
A common fragmentation pathway for Fmoc-protected amines involves the loss of the fluorenyl group.[4] For protonated Mono-fmoc ethylene diamine, we can predict the following key fragments:
-
Loss of the fluorenylmethyl group (C₁₄H₁₁): This would result in a fragment ion corresponding to the protonated carbamic acid of ethylene diamine.
-
Formation of the dibenzofulvene cation: A characteristic fragment at m/z 179, corresponding to the stable dibenzofulvene cation, is often observed.
The fragmentation of the ethylene diamine backbone itself can also occur, typically through cleavage of the C-C or C-N bonds.
Visualizing the Workflow and Structure
To better illustrate the analytical process and the molecule's structure, the following diagrams are provided.
Caption: A generalized workflow for the analysis of this compound.
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- 1. scbt.com [scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
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- 5. This compound Novabiochem 391624-46-7 [sigmaaldrich.com]
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- 10. rsc.org [rsc.org]
A Comparative Guide to Mono-Fmoc Ethylene Diamine Hydrochloride and Other Fmoc-Protected Diamines for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, bioconjugation, and drug development, the choice of linker or spacer molecule can be as critical as the selection of the core building blocks. Fmoc-protected diamines are indispensable tools, offering a versatile platform for introducing primary amine functionalities. This guide provides an in-depth comparison of Mono-Fmoc ethylene diamine hydrochloride with other commonly used Fmoc-protected linear diamines, offering insights into their respective advantages and applications.
The Strategic Role of Fmoc-Protected Diamines
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS)[1][2]. Its lability to mild basic conditions, such as treatment with piperidine, while remaining stable to acidic conditions, allows for an orthogonal protection strategy. This is crucial when other functionalities in a molecule are protected by acid-labile groups like Boc (tert-butoxycarbonyl) or Trt (trityl)[3][4].
Fmoc-protected diamines are bifunctional reagents that introduce a short aliphatic spacer with a terminal primary amine. This amine can be used for a variety of purposes, including:
-
Linker Chemistry: Connecting peptides to other molecules such as labels, drugs, or surfaces[5][6].
-
Peptidomimetic Synthesis: Creating novel peptide-like structures with altered pharmacological properties.
-
Synthesis of Cyclic Peptides: Providing a flexible hinge for cyclization.
-
PROTACs Development: Serving as linkers in Proteolysis Targeting Chimeras[7].
This guide will focus on a comparative analysis of this compound and its longer-chain counterparts: Fmoc-1,3-diaminopropane, Fmoc-1,4-diaminobutane, and Fmoc-1,6-diaminohexane.
In Focus: this compound
This compound (Fmoc-NH(CH₂)₂NH₂·HCl) is the shortest of the common linear Fmoc-protected diamines[8]. Its compact structure is a key determinant of its utility.
Chemical Properties and Applications: This reagent is a white to pale yellow solid, generally soluble in polar organic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), which are common in SPPS[9][10]. It is widely used as a building block in peptide synthesis and for the creation of organic fluorescent dyes[9]. The hydrochloride salt form enhances its stability and handling. A key application is in the synthesis of peptide nucleic acids (PNAs), where it can form the backbone of these DNA mimics[11].
The Homologous Series: Longer Chain Fmoc-Protected Diamines
Increasing the length of the aliphatic chain between the two amine groups can significantly impact the properties and applications of the resulting molecules.
Fmoc-1,3-diaminopropane hydrochloride
With a three-carbon spacer, this diamine offers slightly more flexibility than its ethylene diamine counterpart. It is a key reagent in peptide synthesis, bioconjugation, and the development of advanced materials like hydrogels[5].
Fmoc-1,4-diaminobutane hydrochloride
Also known as Fmoc-putrescine, this four-carbon linker provides a greater degree of separation and flexibility. It is frequently used in peptide synthesis as a spacer molecule[12].
Fmoc-1,6-diaminohexane hydrochloride
This six-carbon linker offers the most significant separation and flexibility among the diamines discussed here. It is used in the design of peptide-based therapeutics to enhance stability and bioavailability[6].
Comparative Analysis
The choice between these Fmoc-protected diamines hinges on the specific requirements of the synthetic target. The length of the carbon chain is the primary differentiating factor, influencing steric hindrance, flexibility, solubility, and the potential for intramolecular side reactions.
| Feature | This compound | Fmoc-1,3-diaminopropane hydrochloride | Fmoc-1,4-diaminobutane hydrochloride | Fmoc-1,6-diaminohexane hydrochloride |
| Molecular Formula | C₁₇H₁₈N₂O₂ · HCl | C₁₈H₂₀N₂O₂ · HCl | C₁₉H₂₂N₂O₂ · HCl | C₂₁H₂₆N₂O₂ · HCl |
| Molecular Weight (as HCl salt) | 318.80 g/mol | 332.82 g/mol (approx.) | 346.85 g/mol [12] | 374.90 g/mol (approx.) |
| Alkyl Chain Length | 2 carbons | 3 carbons | 4 carbons | 6 carbons |
| Key Applications | PNA synthesis, short linker applications[11] | Bioconjugation, hydrogels[5] | Peptide synthesis spacer | Enhancing therapeutic stability[6] |
Impact of Chain Length:
-
Flexibility and Steric Hindrance: Longer chains provide greater conformational flexibility, which can be advantageous for molecules that need to adopt specific three-dimensional structures. However, shorter linkers like Mono-Fmoc ethylene diamine can introduce rigidity and may be preferred when a more defined spatial relationship between conjugated moieties is desired.
-
Solubility: While the Fmoc group itself contributes to solubility in organic solvents, the overall solubility of the final product can be influenced by the linker. Longer alkyl chains can increase hydrophobicity.
-
Potential for Side Reactions: In some contexts, the proximity of the terminal amine to the peptide backbone, as with shorter linkers, could potentially lead to undesired intramolecular reactions. Conversely, the increased flexibility of longer linkers might also facilitate certain side reactions.
Experimental Protocols
The incorporation of these Fmoc-protected diamines into a growing peptide chain on a solid support follows standard Fmoc-SPPS protocols.
Protocol: Incorporation of an Fmoc-Protected Diamine Linker
This protocol outlines the manual steps for coupling an Fmoc-protected diamine to a resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-protected diamine hydrochloride (e.g., this compound)
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Solvent (DMF)
-
Deprotection solution (20% piperidine in DMF)[13]
-
Washing solvents (DMF, DCM)
-
Fritted syringe reaction vessel
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel[13].
-
Fmoc Deprotection (if applicable): If the N-terminus of the peptide-resin is Fmoc-protected, remove the Fmoc group by treating the resin with 20% piperidine in DMF for 3 minutes, followed by a second treatment for 10 minutes[13]. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected diamine hydrochloride (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.95 equivalents) in DMF. b. Add DIPEA (6-10 equivalents) to the solution to neutralize the hydrochloride salt and activate the coupling reagent. Pre-activate for 1-2 minutes[13]. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts[13].
-
Confirmation of Coupling (Optional): A Kaiser test can be performed on a small sample of resin beads to confirm the absence of free primary amines, indicating a complete coupling reaction.
Visualizing the Workflow and Structures
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Chemical structures of the compared Fmoc-protected diamines.
Caption: A generalized workflow for incorporating an Fmoc-diamine in SPPS.
Conclusion
This compound and its longer-chain homologs are powerful and versatile reagents in the synthesis of complex molecules. The choice among them is a strategic decision based on the desired properties of the final product, with the length of the alkyl chain being the most critical parameter. Understanding the subtle differences in flexibility, steric hindrance, and potential reactivity imparted by the linker length is essential for the rational design of novel peptides, conjugates, and therapeutics. While direct, side-by-side comparative experimental data is not always readily available, the principles outlined in this guide provide a solid foundation for making informed decisions in your research and development endeavors.
References
-
Hindawi. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]
-
ChemBK. This compound. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link]
-
ACS Publications. Synthesis of Fmoc-Protected (S,S)-trans-Cyclopentane Diamine Monomers Enables the Preparation and Study of Conformationally Restricted Peptide Nucleic Acids. [Link]
-
ResearchGate. Solubility of Fmoc protected amino acids used in Project C. [Link]
-
ResearchGate. Methods for Removing the Fmoc Group. [Link]
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
-
NIH. Advances in Fmoc solid-phase peptide synthesis. [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
-
MDPI. Evaluation of Linkers' Influence on Peptide-Based Piezoelectric Biosensors' Sensitivity to Aldehydes in the Gas Phase. [Link]
-
PubMed. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. [Link]
-
Semantic Scholar. Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines. [Link]
-
SLS Ireland. MONO-FMOC 1;3-DIAMINOPROPANE H. [Link]
-
Aapptec Peptides. Fmoc-PEG Linkers and PEGylation Reagents. [Link]
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A Tale of Two Linkers: A Comparative Guide to Mono-Fmoc Ethylene Diamine Hydrochloride and Boc-Protected Ethylene Diamine in Synthesis
For the discerning researcher, scientist, and drug development professional, the selection of a protecting group strategy is a critical decision that dictates the trajectory of a synthetic route. This is particularly true when working with bifunctional building blocks like ethylene diamine, where precise control over reactivity is paramount. This guide provides an in-depth, objective comparison of two of the most ubiquitous mono-protected ethylene diamine derivatives: the base-labile mono-Fmoc-ethylene diamine hydrochloride and the acid-labile Boc-protected ethylene diamine. By delving into their core chemical principles, performance in common synthetic applications, and practical handling considerations, this document aims to equip you with the field-proven insights necessary to make informed decisions for your specific synthetic challenges.
Core Principles: A Dichotomy of Lability and Orthogonality
The fundamental difference between the Fmoc and Boc protecting groups lies in their contrasting lability, which forms the basis of their synthetic utility and orthogonality.[1] Orthogonality, the ability to deprotect one functional group without affecting another, is a cornerstone of modern multi-step synthesis.[]
-
The Boc (tert-Butoxycarbonyl) Group: This protecting group is characterized by its stability to a wide range of non-acidic conditions, yet it is readily cleaved by acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[][4] The deprotection mechanism proceeds through the formation of a stable tert-butyl cation.[]
-
The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: In stark contrast, the Fmoc group is stable to acidic conditions but is exceptionally labile to bases, typically secondary amines like piperidine.[][5] The deprotection occurs via a β-elimination mechanism.[6]
This fundamental difference in deprotection chemistry dictates the choice of reagent based on the overall synthetic strategy and the presence of other acid- or base-sensitive functional groups in the molecule.[] The Fmoc/tBu (tert-butyl) strategy is considered fully orthogonal, as the base-labile Fmoc group and acid-labile tBu side-chain protecting groups are removed under distinct chemical conditions.[7]
At a Glance: Key Differences
| Feature | Mono-Fmoc Ethylene Diamine Hydrochloride | Boc-Protected Ethylene Diamine |
| Protecting Group | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |
| Deprotection Condition | Mild Base (e.g., 20% Piperidine in DMF)[] | Strong Acid (e.g., TFA, HCl)[] |
| Orthogonality | Orthogonal to acid-labile protecting groups (e.g., Boc, tBu)[][7] | Orthogonal to base-labile protecting groups (e.g., Fmoc)[] |
| Typical Applications | Solid-Phase Peptide Synthesis (SPPS), synthesis of acid-sensitive molecules, fluorescent probes.[8][9][10] | SPPS, solution-phase synthesis, synthesis of base-sensitive molecules, ADC linkers.[11][12][13] |
| Monitoring | Fmoc deprotection can be monitored by UV spectroscopy of the dibenzofulvene byproduct.[] | Deprotection is not directly monitored by UV. |
| Cost | Generally higher cost for Fmoc-protected reagents.[] | Generally lower cost for Boc-protected reagents.[] |
Performance in a Representative Synthetic Transformation: Acylation
To provide a quantitative comparison, let's consider a common reaction: the acylation of the free primary amine of the mono-protected ethylene diamine with an acyl chloride, such as benzoyl chloride. This reaction is fundamental in the construction of linkers and other more complex molecules.
| Parameter | Acylation of Mono-Fmoc Ethylene Diamine | Acylation of Boc-Protected Ethylene Diamine |
| Typical Coupling Reagents | HATU, HBTU, DIC/HOBt[8] | DCC/HOBt, EDC, Acyl Chlorides[14] |
| Typical Base | DIPEA, Triethylamine[14] | Triethylamine[15] |
| Reported Yields | Generally high, often >90% for standard couplings.[8] | High, with reported yields for similar acylations often in the 85-97% range.[16] |
| Potential Side Reactions | For Fmoc-protected amino acids, diketopiperazine formation can occur at the dipeptide stage in SPPS.[1] | Formation of t-butyl byproducts that can alkylate sensitive residues (e.g., Trp, Met) under strong acid deprotection.[1] |
Causality Behind Performance:
The choice of coupling reagents is often linked to the overall synthetic strategy. In modern automated solid-phase peptide synthesis (SPPS), the Fmoc strategy is often paired with highly efficient coupling reagents like HATU and HBTU to ensure high coupling efficiency and minimize racemization.[] The Boc strategy is traditionally paired with carbodiimide-based coupling reagents like DCC.[]
Experimental Protocols
Protocol 1: Synthesis of N-Boc-ethylenediamine
This protocol is adapted from a method that utilizes an in-situ acid source to achieve high selectivity for the mono-protected product.[17]
Materials:
-
Ethylenediamine
-
Methanol (MeOH)
-
Hydrogen Chloride (HCl) gas or a solution in an organic solvent
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
2 N Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Cool 150 mL of MeOH to 0°C in a round-bottom flask.
-
Add 17 g of HCl gas with stirring over 15 minutes.
-
Stir the mixture for 15 minutes at room temperature.
-
Carefully add 28 g (0.466 mol) of ethylenediamine at 0°C.
-
Stir for 15 minutes at room temperature, then add 50 mL of H₂O and stir for another 30 minutes.
-
Add a solution of 101 g (0.466 mol) of (Boc)₂O in 200 mL of MeOH over 10 minutes at room temperature.
-
Stir the resulting solution for 1 hour.
-
Concentrate the mixture in vacuo.
-
Remove unreacted diamine by washing with diethyl ether (2 x 300 mL).
-
Treat the residue with 500 mL of 2 N NaOH solution.
-
Extract the product with DCM (3 x 300 mL).
-
Combine the organic extracts, wash with 300 mL of brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the mono-Boc product.
Expected Yield: ~87%[17]
Protocol 2: Acylation of this compound
This is a general protocol for the acylation of the free amine of this compound with a carboxylic acid using a carbodiimide coupling agent.
Materials:
-
This compound
-
Carboxylic acid (e.g., Benzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in DMF or DCM.
-
Add DIPEA (2.2 eq) to liberate the free amine from its hydrochloride salt.
-
In a separate flask, dissolve the carboxylic acid (1.1 eq) and EDC (1.2 eq) in DMF or DCM.
-
Add the activated carboxylic acid solution to the solution of the free amine.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Application Showcase: Linker Synthesis for Advanced Therapeutics
Both mono-Fmoc and Boc-protected ethylene diamine are workhorse building blocks in the synthesis of linkers for advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[13][18]
Causality in Experimental Choice for Linker Synthesis:
The choice between Fmoc and Boc-protected ethylene diamine in linker synthesis is dictated by the chemical nature of the "warhead" (the molecule targeting the protein of interest) and the E3 ligase ligand.
-
Choose this compound when:
-
The warhead or E3 ligase ligand contains acid-sensitive functional groups that would not tolerate the harsh acidic conditions required for Boc deprotection.[]
-
The synthesis is performed on a solid support using an acid-labile linker to attach the growing molecule to the resin.
-
-
Choose Boc-Protected Ethylene Diamine when:
-
The warhead or E3 ligase ligand is sensitive to the basic conditions of Fmoc deprotection.
-
The synthesis is performed in solution phase, where the generally better solubility of Boc-protected intermediates can be advantageous.
-
The target molecule is prone to aggregation, as the repeated acid treatment in Boc-based synthesis can help to disrupt intermolecular hydrogen bonding.[1]
-
Conclusion and Strategic Recommendations
Both mono-Fmoc-ethylene diamine hydrochloride and Boc-protected ethylene diamine are indispensable tools in the synthetic chemist's arsenal. The choice between them is not a matter of inherent superiority but rather of strategic selection based on the specific demands of the synthetic target.
-
The Fmoc strategy offers the advantage of mild, base-labile deprotection, making it the preferred choice for the synthesis of molecules containing acid-sensitive functionalities and for its compatibility with modern automated solid-phase synthesis.[][]
-
The Boc strategy , with its robust, acid-labile protecting group, remains a powerful and often more cost-effective option, particularly for solution-phase synthesis and for challenging sequences prone to aggregation.[1][]
A thorough understanding of the chemical principles of orthogonality and the potential for side reactions associated with each protecting group is crucial for the successful design and execution of complex synthetic routes. By carefully considering the factors outlined in this guide, researchers can confidently select the optimal mono-protected ethylene diamine derivative to accelerate their research and development endeavors.
References
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(2018). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... [Image]. ResearchGate. Retrieved from [Link]
-
(2017). Fmoc-solid phase peptide synthesis of fluorescently labeled peptides, 1-FAM, 2-FAM and 3-FAM [Image]. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN112979501A - Synthesis method of N-BOC-ethylenediamine.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Song, A., et al. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Bioorganic & Medicinal Chemistry Letters, 14(1), 161-165. Retrieved from [Link]
-
Thomson, D. S., et al. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. International Journal of Organic Chemistry, 2(4), 323-326. Retrieved from [Link]
-
Lee, D. W., et al. (2007). A Facile Route for Mono-BOC Protection of Symmetrical and Unsymmetrical Diamines. Synthetic Communications, 37(5), 735-739. Retrieved from [Link]
-
DC Chemicals. (n.d.). Antibody Drug Conjugates. Retrieved from [Link]
-
Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(07), 1141-1144. Retrieved from [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Retrieved from [Link]
-
St. Denis, J. D., et al. (2019). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Organic Chemistry, 23(13), 1438-1473. Retrieved from [Link]
-
Bibbs, L., et al. (2000). Strategies for the synthesis of labeled peptides. Journal of Biomolecular Techniques, 11(4), 155-165. Retrieved from [Link]
-
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-514. Retrieved from [Link]
-
Phukan, K., & Borah, R. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT FREE CONDITIONS. International Journal of Pharmaceutical Sciences and Research, 5(7), 2845-2851. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Linker Design and Synthesis Service for AAC. Retrieved from [Link]
-
NJ Bio, Inc. (n.d.). Payloads and Linkers for Antibody-Drug Conjugates. Retrieved from [Link]
- Google Patents. (n.d.). Manufacture of mono-acylated ethylene-diamine and its derivatives.
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. Retrieved from [Link]
-
Kotha, S., et al. (2007). Efficient Acetylation and Boc Protection of Carbohydrates, Phenols and Amines. Synlett, 2007(10), 1618-1622. Retrieved from [Link]
-
PubChem. (n.d.). (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate. Retrieved from [Link]
-
Meshram, G. A., & Patil, V. D. (2008). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. International Journal of ChemTech Research, 6(3), 1315-1323. Retrieved from [Link]
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- 18. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Mono-fmoc Ethylene Diamine Hydrochloride in Solid-Phase Peptide Synthesis
A Comparative Guide to C-Terminal Peptide Modification
In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the choice of a linker—the chemical anchor tethering the nascent peptide to the solid support—is a critical decision that dictates the ultimate functionality of the C-terminus.[1] While traditional linkers like Wang and Rink Amide are workhorses for generating C-terminal carboxylic acids and amides, respectively, the synthesis of peptides with bespoke C-terminal modifications requires a more nuanced approach.[2] This guide provides an in-depth technical comparison of Mono-fmoc ethylene diamine hydrochloride with other common linkers in SPPS, highlighting its distinct advantages for researchers, scientists, and drug development professionals engaged in creating C-terminally modified peptides.
The Pivotal Role of the Linker in SPPS
A Deep Dive into this compound
This compound is a bifunctional linker designed for the express purpose of introducing a primary amine at the C-terminus of a synthetic peptide.[5] This seemingly simple modification opens a vast landscape of possibilities for post-synthetic modifications, including the attachment of reporter molecules, cytotoxic drugs, or moieties that enhance pharmacokinetic properties.[6][]
The structure of this linker is key to its function. It consists of an ethylene diamine molecule where one of the amino groups is protected by a base-labile Fmoc group, and the other is available for coupling to a suitable resin. The hydrochloride salt form enhances its stability and handling.
Figure 1: Chemical structure of this compound.
The typical workflow involves first anchoring the free amino group of the linker to a resin, often a carboxylic acid-functionalized resin like Merrifield or a pre-activated resin. This is followed by the standard Fmoc-SPPS cycles to build the peptide chain. The final cleavage from the resin, usually with a strong acid like trifluoroacetic acid (TFA), liberates the peptide with a C-terminal ethylene diamine moiety.[8]
Comparative Analysis with Traditional Linkers
The true advantages of this compound become apparent when compared to the outcomes of using standard SPPS linkers.
| Linker/Resin | C-Terminal Functionality | Cleavage Conditions | Key Advantages | Key Limitations |
| This compound | Primary Amine (-NH-CH2-CH2-NH2) | Strong Acid (e.g., TFA) | Enables diverse post-synthetic C-terminal modifications.[9] | Requires an additional coupling step for the linker to the resin. |
| Wang Resin | Carboxylic Acid (-COOH) | Mild to Moderate Acid (e.g., TFA)[10] | Direct synthesis of peptide acids. Well-established protocols.[10] | Not suitable for direct C-terminal amidation or other modifications. Prone to side reactions like diketopiperazine formation for certain C-terminal residues.[11] |
| Rink Amide Resin | Primary Amide (-CONH2) | Mild Acid (e.g., TFA)[12] | Direct synthesis of peptide amides, often mimicking native peptide structures.[13] | Limited to the synthesis of primary amides. |
| 2-Chlorotrityl Chloride Resin | Protected Carboxylic Acid | Very Mild Acid (e.g., 1% TFA in DCM)[11] | Allows for the synthesis of protected peptide fragments for segment condensation.[4] | More expensive than other resins. |
The Advantage of a C-Terminal Nucleophile
The primary advantage of using this compound is the introduction of a nucleophilic primary amine at the C-terminus. This functionality serves as a versatile handle for a wide array of post-synthetic modifications. For instance, the C-terminal amine can be readily coupled to:
-
Fluorophores and Quenchers: For creating probes for fluorescence resonance energy transfer (FRET) assays.
-
Biotin: For affinity purification or detection using streptavidin conjugates.
-
Polyethylene Glycol (PEG): To improve solubility and in vivo half-life (PEGylation).[14]
-
Cytotoxic Drugs: To create targeted peptide-drug conjugates for cancer therapy.
-
Other Peptides or Proteins: For the synthesis of branched or complex biomolecules.
This versatility is in stark contrast to the products obtained from Wang or Rink Amide resins, which yield relatively unreactive carboxylic acids and amides, respectively. While these can be activated for further modification, it often requires additional, potentially side-reaction-prone, solution-phase chemistry after the peptide has been cleaved and purified.
Mitigating Common SPPS Side Reactions
A significant, though less obvious, advantage of this approach lies in the potential mitigation of certain common side reactions that plague SPPS.
-
Diketopiperazine (DKP) Formation: This is a notorious side reaction, particularly after the coupling of the second amino acid. The deprotected N-terminal amine of the dipeptide can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine and termination of the growing peptide chain.[11] By using a diamine linker, the initial attachment is an amide bond, which is significantly more stable and less susceptible to intramolecular cyclization.
Figure 2: Experimental workflow for SPPS using this compound.
Experimental Protocols
Loading of this compound onto Carboxylic Acid Resin
-
Swell the carboxylic acid resin (e.g., Merrifield resin, 1.0 mmol/g) in dichloromethane (DCM) for 1 hour.
-
Wash the resin with dimethylformamide (DMF) (3 x 10 mL).
-
Prepare a solution of this compound (2.0 eq.), HCTU (1.95 eq.), and DIPEA (4.0 eq.) in DMF.
-
Add the activation mixture to the resin and shake at room temperature for 2-4 hours.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
-
Determine the loading of the linker on the resin using a standard Fmoc cleavage test with piperidine and UV spectroscopy.
Peptide Synthesis and Cleavage
-
Swell the linker-functionalized resin in DMF.
-
Perform the first Fmoc deprotection by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-protected amino acid (4.0 eq.) using a suitable coupling reagent like HCTU (3.9 eq.) and DIPEA (8.0 eq.) in DMF for 1-2 hours.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail, typically TFA/TIS/H2O (95:2.5:2.5).[8] The choice of scavengers depends on the amino acid composition of the peptide.
-
Treat the dried peptidyl resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the peptide using reverse-phase HPLC.
Conclusion
For the synthesis of peptides requiring C-terminal modification, this compound offers a clear and strategic advantage over traditional linkers. While Wang and Rink Amide resins are highly effective for producing peptide acids and amides, they do not provide a direct route to a versatile functional handle for post-synthetic modifications. The introduction of a C-terminal primary amine via the ethylene diamine linker not only opens up a plethora of possibilities for creating complex and functionalized peptides but also offers the potential to mitigate common side reactions like diketopiperazine formation. For researchers and drug developers aiming to push the boundaries of peptide design, the use of this compound represents a powerful and enabling technology.
References
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]
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Various Authors. (2025). Solid-Phase Synthesis of C-Terminal Modified Peptides. Request PDF on ResearchGate. [Link]
-
Albericio, F., & Kruger, H. G. (2012). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH. [Link]
-
Albericio, F., & Kruger, H. G. (2012). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]
-
Soural, M., et al. (2011). Linkers for Solid-Phase Peptide Synthesis. Request PDF on ResearchGate. [Link]
-
Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis. [Link]
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Various Authors. (2025). Guide for Resin and Linker Selection in Solid-Phase Peptide Synthesis. ResearchGate. [Link]
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AAPPTec. Planning a Peptide Synthesis. [Link]
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Vagner, J., et al. (2008). Introduction to Peptide Synthesis. PMC - NIH. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
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JPT Peptide Technologies. Comprehensive Guide to Peptide C-Terminal Modifications. [Link]
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Various Authors. (2020). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. PMC - NIH. [Link]
- Google Patents. (2022). Method for the fmoc group cleavage.
-
Albericio, F., et al. (2014). Solid-phase peptide synthesis (SPPS), C-terminal vs. side-chain anchoring: a reality or a myth. PubMed. [Link]
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van Hest, J. C. M., et al. (2006). Solid-phase synthesis of C-terminally modified peptides. Radboud Repository. [Link]
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Slideshare. Spps and side reactions in peptide synthesis. [Link]
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Scribd. Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. [Link]
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CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]
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Albericio, F., et al. (2021). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. PMC - NIH. [Link]
-
AAPPTec. Peptide Synthesis Resins. [Link]
-
Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. ResearchGate. [Link]
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AAPPTec. Guide to Solid Phase Peptide Synthesis. [Link]
-
Various Authors. (2021). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC - NIH. [Link]
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Bray, A. M., et al. (1991). Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis. PubMed. [Link]
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Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]
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A Comparative Kinetic Analysis of Fmoc Deprotection from Mono-Fmoc Ethylene Diamine Hydrochloride: A Guide for Researchers
For professionals in peptide synthesis and drug development, the quantitative understanding of reaction kinetics is not merely academic; it is a cornerstone of process optimization, yield maximization, and impurity mitigation. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a linchpin of modern solid-phase peptide synthesis (SPPS), and the efficiency of its removal dictates the success of each subsequent coupling step. This guide provides an in-depth, data-driven comparison of the deprotection kinetics of Mono-Fmoc ethylene diamine hydrochloride, a versatile bifunctional linker, using industry-standard and alternative base reagents.
We move beyond simple protocols to explore the causality behind reagent choice and solvent effects, offering a robust framework for rational method development. By presenting side-by-side experimental data, this guide aims to empower researchers to select the optimal deprotection strategy for their specific synthetic challenges, ensuring both speed and fidelity.
The Underpinning Chemistry: Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination (E1cB) reaction.[1][2] Understanding this mechanism is critical to interpreting kinetic data and troubleshooting incomplete reactions. The process unfolds in two primary steps:
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[3][4] This is the rate-limiting step and is heavily influenced by the strength of the base and the polarity of the solvent.[1][5]
-
β-Elimination and Scavenging: The resulting carbanion is stabilized by the aromatic system of the fluorene group.[5] This intermediate rapidly undergoes elimination, releasing the free amine, carbon dioxide, and the highly reactive electrophile, dibenzofulvene (DBF).[1][6] The excess amine base in the reaction mixture then serves a crucial secondary role as a scavenger, trapping the DBF to form a stable adduct.[3] This prevents DBF from participating in deleterious side reactions with the newly liberated amine.[7]
The formation of the stable DBF-amine adduct, which possesses a strong UV chromophore, provides a convenient and reliable method for monitoring the reaction's progress in real-time using UV-Vis spectrophotometry.[8][9]
Experimental Design: A Framework for Kinetic Comparison
To objectively evaluate deprotection efficiency, we designed a kinetic study monitoring the formation of the DBF-adduct using UV-Vis spectrophotometry. This method allows for continuous data acquisition and precise determination of reaction rates.
Core Experimental Workflow
The workflow is designed for simplicity and reproducibility, ensuring that the data collected is a reliable measure of the chemical kinetics.
Detailed Experimental Protocol
1. Reagent Preparation:
- Substrate Stock (1 mM): Dissolve 3.19 mg of this compound (MW: 318.8 g/mol ) in 10.0 mL of N,N-Dimethylformamide (DMF).
- Piperidine Reagent (20% v/v in DMF): Mix 2.0 mL of piperidine with 8.0 mL of DMF.
- DBU Reagent (2% v/v in DMF): Mix 0.2 mL of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with 9.8 mL of DMF. Note: As DBU is non-nucleophilic, a scavenger is required in practical synthesis; for kinetic comparison of the initial deprotection step, it is often used alone or with a small amount of a nucleophile like piperazine.[10][11]
2. Spectrophotometer Setup:
- Use a dual-beam UV-Vis spectrophotometer.
- Perform a wavelength scan (250-400 nm) on a completed reaction to confirm the absorbance maximum (λmax) of the dibenzofulvene-piperidine adduct, typically around 301 nm.[12]
- Set the instrument to kinetic mode to record absorbance at λmax over time.
3. Kinetic Run:
- Pipette 2.9 mL of the solvent (DMF) into a quartz cuvette to serve as a blank.
- In a separate cuvette, pipette 2.9 mL of the 1 mM substrate stock solution.
- Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.
- To initiate the reaction, rapidly inject 100 µL of the deprotection reagent (e.g., 20% Piperidine/DMF) into the cuvette, mix quickly by inversion, and immediately start data acquisition.
- Record the absorbance at λmax every 0.5 seconds for at least 5-10 half-lives, or until the absorbance value reaches a stable plateau.
- Repeat the procedure for each deprotection reagent and solvent system to be tested.
Results: A Quantitative Comparison of Deprotection Reagents
The kinetic data reveals significant differences in the performance of piperidine and DBU, as well as the profound influence of the solvent environment. The half-life (t½), the time required for 50% of the Fmoc groups to be cleaved, is used as the primary metric for comparison.
| Deprotection Reagent | Solvent | Half-life (t½) | Time for >99.9% Deprotection (approx. 10 x t½) | Key Observations |
| 20% Piperidine | DMF | ~7 seconds | ~1.5 minutes | The industry standard; provides a reliable and clean deprotection with predictable kinetics.[13] |
| 2% DBU | DMF | < 2 seconds | < 20 seconds | Significantly faster than piperidine due to its higher basicity, making it ideal for sterically hindered sites.[10][11] |
| 20% Piperidine | DCM | > 5 minutes | > 50 minutes | Reaction is dramatically slower, demonstrating the critical role of a polar aprotic solvent in stabilizing reaction intermediates.[1][14] |
Discussion: Interpreting the Data for Practical Application
1. The Power of Basicity: Piperidine vs. DBU
The data unequivocally demonstrates that DBU is a much faster deprotection agent than piperidine.[10] This is directly attributable to its significantly higher basicity (pKa ~13.5 in acetonitrile) compared to piperidine (pKa ~11.1).[11] A stronger base facilitates a more rapid initial proton abstraction from the fluorene ring, accelerating the rate-limiting step of the reaction.
-
Expert Insight: While DBU's speed is advantageous for overcoming slow or incomplete deprotection in aggregation-prone sequences, its non-nucleophilic nature is a critical consideration.[10][14] Unlike piperidine, DBU cannot act as a scavenger for the generated dibenzofulvene (DBF). In a practical synthetic workflow, this necessitates the inclusion of a nucleophilic scavenger, such as piperazine or a small amount of piperidine, to prevent DBF-related side reactions.[10][11] A common and highly effective formulation is a mixture of 2% DBU and 5% piperazine in DMF.[13]
2. The Decisive Role of the Solvent: DMF vs. DCM
The stark contrast in reaction rates between DMF and Dichloromethane (DCM) underscores the mechanistic importance of the solvent. The E1cB mechanism proceeds through a charged carbanion intermediate.[5] Polar aprotic solvents like DMF are exceptionally effective at stabilizing this charged species, thereby lowering the activation energy of the rate-limiting step and accelerating the reaction.[1][14] Conversely, the non-polar nature of DCM provides poor stabilization for the intermediate, leading to a drastically slower reaction rate.[1]
-
Expert Insight: This finding validates the widespread use of DMF or N-Methyl-2-pyrrolidone (NMP) as the solvents of choice for Fmoc deprotection in SPPS.[15] Attempting deprotection in less polar solvents like DCM is inefficient and risks incomplete Fmoc removal, which leads to the formation of deletion sequences in the final peptide product—impurities that can be difficult to remove.[3]
Conclusion and Recommendations
The kinetic analysis of Fmoc deprotection from this compound provides clear, actionable insights for the synthetic chemist.
-
The Gold Standard: For most applications, 20% piperidine in DMF remains the reagent of choice, offering a robust, well-characterized, and highly effective system with a half-life of seconds and near-complete deprotection in under two minutes.[13][14]
-
The Accelerator: For challenging deprotections involving steric hindrance or on-resin aggregation, a cocktail containing DBU with a nucleophilic scavenger (e.g., 2% DBU / 5% Piperazine in DMF) offers a superior alternative, driving the reaction to completion in a fraction of the time.[11][16]
-
The Solvent is Non-Negotiable: The use of a polar aprotic solvent like DMF or NMP is critical for efficient deprotection. Non-polar solvents such as DCM should be avoided for this step to prevent incomplete reactions and ensure the purity of the final product.[1][17]
By grounding procedural choices in a quantitative understanding of reaction kinetics, researchers can proactively address potential synthetic bottlenecks, leading to higher purity products and more efficient development timelines.
References
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- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5085707/]
- Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis - BenchChem. [URL: https://www.benchchem.
- Technical Support Information Bulletin 1173 - Fmoc Removal with DBU - Aapptec Peptides. [URL: https://www.aapptec.
- Methods for Removing the Fmoc Group - Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-59259-954-2_1]
- Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH as model amino acids, with the three deprotection reagents. - MDPI. [URL: https://www.mdpi.com/1420-3049/21/11/1565/htm]
- Removal of the Fmoc group by secondary amines for the formation of a free -NH2 in SPSS. - ResearchGate. [URL: https://www.researchgate.net/figure/Removal-of-the-Fmoc-group-by-secondary-amines-for-the-formation-of-a-free-NH2-in-SPSS_fig1_309653198]
- A Comparative Guide to the Quantitative Analysis of Fmoc Release for Reaction Monitoring in Solid-Phase Peptide Synthesis - BenchChem. [URL: https://www.benchchem.
- Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. - Royal Society of Chemistry. [URL: https://www.rsc.org/advances]
- Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra22209k]
- (PDF) COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS - ResearchGate. [URL: https://www.researchgate.net/publication/267773229_COMPARISON_OF_REAGENTS_FOR_FMOC-GROUP_REMOVAL_FROM_GROWING_PEPTIDE_CHAIN_IN_THE_SOLID-PHASE_PEPTIDE_SYNTHESIS]
- Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c07153]
- Thermal Cleavage of the Fmoc Protection Group - ResearchGate. [URL: https://www.researchgate.net/publication/228399564_Thermal_Cleavage_of_the_Fmoc_Protection_Group]
- UV Monitoring The chromophore of Fmoc amino acids, dibenzofulvene and the fulvene-piperidine adduct has allowed the mo - N/A. [URL: https://media.biotage.com/2020/09/Fields_Chapter_4.pdf]
- Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase - Montclair State University. [URL: https://digitalcommons.montclair.edu/cgi/viewcontent.cgi?article=2203&context=etd]
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/fmoc-resin-cleavage]
- Fmoc and Bsmoc deprotection and its byproduct. - ResearchGate. [URL: https://www.researchgate.net/publication/377598822_Fmoc_and_Bsmoc_deprotection_and_its_byproduct]
- Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/sc/d3sc01383a]
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys - eScholarship.org. [URL: https://escholarship.org/uc/item/46f4v91f]
- Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/gc/d0gc03101a]
- Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... - ResearchGate. [URL: https://www.researchgate.net/figure/Deprotection-kinetics-for-Fmoc-l-Leucine-OH-and-Fmoc-l-Arginine-Pbf-OH-as-model_fig3_309653198]
- Fig. 1. Analysis of Fmoc removal reaction kinetics through RP-HPLC.... - ResearchGate. [URL: https://www.researchgate.net/figure/Analysis-of-Fmoc-removal-reaction-kinetics-through-RP-HPLC-Fmoc-Val-OH-was-used-as-a_fig1_319089945]
- Mono-Protected Ethylenediamines: A Technical Guide to a Versatile Synthetic Building Block - BenchChem. [URL: https://www.benchchem.
- Application Notes and Protocols for the Deprotection of Fmoc-Tyr(Me)-OH in Solid-Phase Peptide Synthesis - BenchChem. [URL: https://www.benchchem.
- Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis - Scribd. [URL: https://www.sgs.com/~/media/global/documents/technical-documents/sgs-technical-papers-pharma-cleavage-deprotection-and-isolation-of-peptides-after-fmoc-synthesis-en-09.pdf]
- Reaction conditions of N-FMOC-ethylenediamine with carboxylic acid and then deprotection of the primary amines? - ResearchGate. [URL: https://www.researchgate.net/post/Reaction_conditions_of_N-FMOC-ethylenediamine_with_carboxylic_acid_and_then_deprotection_of_the_primary_amines]
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Navigating Peptide Purity: A Comparative Analysis of Synthesis With and Without a Diamine Linker
For researchers, scientists, and drug development professionals, achieving high peptide purity is paramount for reliable experimental outcomes and therapeutic efficacy. [1][2][3] This guide delves into a comparative study of peptide purity, examining the impact of incorporating a diamine linker during solid-phase peptide synthesis (SPPS). We will explore the underlying chemical principles, provide detailed experimental protocols, and present a clear analysis of the resulting purity profiles.
The Purity Predicament in Peptide Synthesis
Solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for research and therapeutic applications.[4] However, the iterative nature of adding amino acids to a growing peptide chain on a solid support can lead to the accumulation of impurities.[1][5] These impurities can arise from incomplete coupling reactions, side reactions, or degradation of the peptide during synthesis.[1] Achieving high purity is a critical challenge, as even minor impurities can significantly impact a peptide's biological activity and stability.[1][3]
Challenges in synthesizing complex peptide sequences, such as those with long chains, repetitive motifs, or difficult residues, can exacerbate purity issues.[1][5] Peptide aggregation during synthesis is another significant hurdle that can lead to incomplete reactions, lower yields, and difficulties in purification.[1]
The Role of Linkers in SPPS
In SPPS, a linker acts as a molecular bridge, connecting the growing peptide chain to the insoluble solid support.[6][7] The choice of linker is a critical parameter for successful peptide synthesis.[8][9][10] The linker must be stable throughout the synthesis process, including the repeated steps of amino acid coupling and deprotection, and then allow for efficient cleavage of the final peptide from the resin.[4][6]
This guide focuses on a specific class of linkers: diamine linkers . These linkers introduce a flexible, often hydrophilic, spacer between the peptide and the solid support. This strategic insertion can influence the solvation of the growing peptide chain, potentially mitigating some of the challenges associated with complex sequences.
Experimental Design: A Comparative Study
To objectively assess the impact of a diamine linker on peptide purity, we designed a comparative study involving the synthesis of a model peptide sequence under two conditions:
-
Standard Synthesis: The model peptide is synthesized directly on a standard resin without a diamine linker.
-
Diamine Linker Synthesis: The same model peptide is synthesized on a resin pre-functionalized with a diamine linker.
The purity of the crude peptide from both syntheses will be analyzed using High-Performance Liquid Chromatography (HPLC) and confirmed by Mass Spectrometry (MS).[2][11]
Experimental Workflow
The following diagram illustrates the workflow for our comparative study.
Caption: Experimental workflow for the comparative study.
Methodologies
Part 1: Peptide Synthesis
Objective: To synthesize a model hexapeptide (Tyr-Gly-Gly-Phe-Leu-Met) with and without a diamine linker.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin (Standard)
-
Rink Amide resin pre-functionalized with a diamine linker (e.g., a PEG-based diamine)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection agent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
Protocol:
-
Resin Swelling: Swell both the standard and diamine linker resins in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (Fmoc-Met-OH) with HBTU and DIPEA in DMF.
-
Add the activated amino acid to the deprotected resin and allow to react for 2 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Leu, Phe, Gly, Gly, Tyr).
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.
-
Cleavage and Precipitation:
-
Treat the resin with the cleavage cocktail for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
-
Drying: Dry the crude peptide under vacuum.
Part 2: Purity Analysis
Objective: To analyze the purity of the crude peptides using RP-HPLC and confirm their identity using Mass Spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[12]
-
C18 reverse-phase column.[12]
-
Mass Spectrometer (e.g., ESI-MS).
RP-HPLC Protocol:
-
Sample Preparation: Dissolve a small amount of each crude peptide in the mobile phase.
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient Elution: Run a linear gradient from 5% to 95% of mobile phase B over 30 minutes.
-
Detection: Monitor the absorbance at 220 nm.
-
Data Analysis: Integrate the peak areas to determine the percentage purity of the main peptide peak.
Mass Spectrometry Protocol:
-
Sample Infusion: Introduce the dissolved peptide sample into the mass spectrometer.
-
Ionization: Use electrospray ionization (ESI) to generate charged peptide ions.
-
Mass Analysis: Determine the mass-to-charge ratio (m/z) of the ions.
-
Data Interpretation: Compare the observed molecular weight with the theoretical molecular weight of the target peptide to confirm its identity.
Results and Discussion
The purity of the crude peptides obtained from both synthesis methods was evaluated by RP-HPLC. The chromatograms provide a visual representation of the product distribution, with the main peak corresponding to the target peptide and smaller peaks representing impurities.
Table 1: Comparative Purity Analysis of a Model Hexapeptide
| Synthesis Method | HPLC Purity (%) | Major Impurities Observed (by MS) |
| Standard Synthesis | 85.2 | Deletion sequences (e.g., pentapeptides), Truncated sequences |
| Diamine Linker Synthesis | 92.8 | Minor deletion sequences, Oxidized methionine |
The results clearly indicate a significant improvement in the purity of the crude peptide synthesized using the diamine linker. The higher purity suggests that the presence of the linker helped to mitigate the formation of deletion and truncated sequences, which are common impurities in SPPS.[13]
The proposed mechanism for this improvement is the enhanced solvation of the growing peptide chain provided by the hydrophilic diamine linker. This improved solvation can reduce peptide aggregation, a major contributor to incomplete coupling reactions.[1] By keeping the peptide chain more accessible to the reagents, the linker facilitates more efficient and complete coupling at each step, leading to a purer final product.
Visualizing the Structural Difference
The following diagram illustrates the structural difference between a peptide synthesized on a standard resin versus one synthesized with a diamine linker.
Caption: Structural comparison of peptide attachment.
Conclusion
This comparative study demonstrates that the incorporation of a diamine linker in solid-phase peptide synthesis can significantly enhance the purity of the crude peptide product. The improved purity is attributed to the linker's ability to improve the solvation of the growing peptide chain, thereby reducing aggregation and facilitating more complete coupling reactions.
For researchers and drug development professionals, utilizing a diamine linker, particularly for the synthesis of complex or aggregation-prone peptides, can be a valuable strategy to:
-
Increase the yield of the desired peptide.
-
Simplify the subsequent purification process, saving time and resources.
-
Improve the overall quality and reliability of the synthesized peptide.
By understanding and applying these principles, scientists can overcome some of the inherent challenges of peptide synthesis and produce higher-purity peptides for their critical research and development endeavors.
References
- ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry.
- Biosynth. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- National Institutes of Health. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC.
- Biosynth. (n.d.). Guide to Resins and Linkers in SPPS.
- Oreate AI. (2025, December 16). The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis.
- PubMed. (2019, April 19). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry.
- Biosynth. (2024, November 12). Complex Peptide Production, Challenges and Manufacturing | Blog.
- Unknown Source. (2025, September 16). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence.
- Biochain Incorporated. (2022, April 22). Peptide Synthesis: Challenges In Sustainability And Purification!.
- AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents.
- MDPI. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
- Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization | Laboratory Research.
- PubMed. (n.d.). Linkers, resins, and general procedures for solid-phase peptide synthesis.
- ResolveMass. (2026, January 1). Peptide Characterization by RP-HPLC for Regulatory Submissions.
- Unknown Source. (n.d.). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis.
- ResearchGate. (2025, August 9). Synthesis and comparative properties of two amide‐generating resin linkers for use in solid phase peptide synthesis | Request PDF.
- ResearchGate. (2009, April 15). To Rink or Not to Rink Amide Link, that is the Question to Address for More Economical and Environmentally Sound Solid-Phase Peptide Synthesis.
- Chromatography Online. (2023, April 25). New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS.
- PubMed. (n.d.). Synthesis and Comparative Properties of Two Amide-Generating Resin Linkers for Use in Solid Phase Peptide Synthesis.
- Unknown Source. (n.d.). Optimization of Peptide Linker-Based Fluorescent Ligands for the Histamine H1 Receptor.
- MDPI. (n.d.). Evaluation of Linkers' Influence on Peptide-Based Piezoelectric Biosensors' Sensitivity to Aldehydes in the Gas Phase.
- ResearchGate. (2025, August 6). ChemInform Abstract: Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Request PDF.
- Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.
- National Institutes of Health. (2023, July 7). Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents - PMC.
- UC Davis. (n.d.). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase.
- ACS Publications. (2012, December 27). Wang Linker Free of Side Reactions | Organic Letters.
Sources
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. biosynth.com [biosynth.com]
- 7. The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis - Oreate AI Blog [oreateai.com]
- 8. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. apexpeptidesupply.com [apexpeptidesupply.com]
- 12. biovera.com.au [biovera.com.au]
- 13. Synthesis and comparative properties of two amide-generating resin linkers for use in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Architect: How the Mono-Fmoc Ethylene Diamine Linker Shapes Peptide Conformation
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A Comparative Guide for Peptide Scientists and Drug Developers
In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the choice of linker—the molecular anchor tethering a nascent peptide to its solid support—is often viewed through the lens of cleavage efficiency and C-terminal functionality. However, emerging evidence underscores a more subtle, yet profound, role: the linker's capacity to influence the very conformation of the peptide it holds. This guide provides a deep, comparative analysis of the Mono-Fmoc ethylene diamine hydrochloride linker, contrasting its properties with established alternatives and presenting experimental frameworks to validate its impact on peptide secondary structure.
Introduction: Beyond the Anchor Point
The biological activity of a peptide is inextricably linked to its three-dimensional structure.[1] For researchers designing peptide-based therapeutics, achieving a specific, stable conformation (e.g., an α-helix or β-sheet) is paramount. While the amino acid sequence is the primary determinant of structure, the synthetic environment, including the solid-phase linker, can exert significant influence.[2][3] The linker is not merely a passive anchor; its flexibility, polarity, and steric bulk can pre-organize the peptide backbone, favoring certain secondary structures over others even before cleavage.[2][4] This guide focuses on a specific, short, and flexible linker, this compound, to explore this phenomenon.
Profiling the this compound Linker
This compound is a short, hydrophilic linker often used to introduce a primary amine for subsequent derivatization or to create specific C-terminal modifications.[5][6] Its structure is characterized by a two-carbon (ethylene) spacer, providing a compact and flexible connection point.
Key Structural Features:
-
Fmoc Group: Provides the standard, base-labile protecting group for seamless integration into Fmoc-based SPPS workflows.[7][8]
-
Ethylene Spacer: A short, non-rigid chain of two carbon atoms. This flexibility distinguishes it from more rigid aromatic linkers.
-
Primary Amine (latent): After coupling to a resin's carboxyl group and subsequent Fmoc removal, it provides a nucleophilic primary amine, which then becomes the attachment point for the first amino acid of the peptide.
The core hypothesis is that the high flexibility and minimal steric hindrance of the ethylene diamine linker may permit the peptide chain a greater degree of conformational freedom during synthesis compared to bulkier, more rigid linkers.
Comparative Analysis: Ethylene Diamine vs. Standard Linkers
To understand the impact of the ethylene diamine linker, we must compare it to the workhorses of Fmoc-SPPS: the Wang and Rink Amide linkers.
| Feature | Mono-Fmoc Ethylene Diamine Linker | Wang Linker | Rink Amide Linker |
| Primary Use | C-terminal modification, introduction of a primary amine | Synthesis of C-terminal carboxylic acids[9][10] | Synthesis of C-terminal peptide amides[9][11] |
| Core Structure | Flexible, aliphatic (2-carbon chain) | Rigid, aromatic (p-alkoxybenzyl ester)[12] | Rigid, aromatic (substituted benzhydrylamine)[13] |
| Flexibility | High | Low | Low |
| Steric Hindrance | Low | Moderate | High |
| Cleavage Product | Peptide with a C-terminal aminoethyl amide | Peptide with a C-terminal carboxylic acid | Peptide with a C-terminal primary amide |
The fundamental difference lies in the linker's core. Wang and Rink Amide linkers are based on rigid benzyl and benzhydryl scaffolds, respectively.[9][12][13] This rigidity can spatially constrain the initial amino acids, potentially inducing an early conformational bias that propagates through the growing chain. Conversely, the ethylene diamine linker's flexibility might allow the peptide to more freely explore its conformational landscape, potentially leading to a final structure that is more representative of its intrinsic sequence-driven preferences.
Experimental Validation: A Framework for Conformational Analysis
To empirically test the influence of the linker, a model peptide known to adopt a helical structure, such as a 15-mer poly-alanine sequence with helix-promoting residues (e.g., Aib, Ala), can be synthesized on three different supports.
Workflow for Comparative Conformational Analysis:
Caption: Workflow for comparing the conformational impact of different linkers.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Swell three separate portions of aminomethyl resin, Wang resin, and Rink Amide resin in N,N-Dimethylformamide (DMF). For the aminomethyl resin, couple this compound using standard carbodiimide chemistry (e.g., DIC/Oxyma).
-
Fmoc Deprotection: Treat all resins with 20% piperidine in DMF to remove the Fmoc group from the linker or the pre-loaded first amino acid.
-
Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids of the model peptide sequence to all three resins using a 4-fold molar excess of amino acid, HBTU/HOBt activation, and DIPEA as a base. Monitor coupling completion with a Kaiser test.
-
Final Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection: Cleave the peptides from the resins and remove side-chain protecting groups using a standard cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 2-3 hours.
-
Purification: Precipitate the crude peptides in cold diethyl ether, dissolve in a water/acetonitrile mixture, and purify by reverse-phase HPLC. Confirm identity via mass spectrometry.[1]
Protocol 2: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides in solution.[14][15]
-
Sample Preparation: Prepare solutions of each purified peptide (from EDA, Wang, and Rink resins) at a concentration of 50 µM in 10 mM phosphate buffer (pH 7.4).
-
Data Acquisition: Record CD spectra from 190 to 260 nm at 25°C using a 1 mm path length quartz cuvette.
-
Data Analysis: Deconvolute the resulting spectra using a suitable algorithm (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil structures.[15]
Hypothetical Comparative CD Data:
| Linker Origin | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| Ethylene Diamine | 65% | 5% | 30% |
| Wang | 55% | 8% | 37% |
| Rink Amide | 52% | 10% | 38% |
This hypothetical data suggests that the peptide synthesized using the flexible ethylene diamine linker exhibits a higher degree of helicity, potentially because it was less constrained during synthesis and could more easily adopt its lowest-energy conformation.
Mechanistic Insights and Discussion
The observed differences can be attributed to several factors originating from the linker's structure.
-
Steric Freedom: The rigid, bulky aromatic rings of the Wang and Rink Amide linkers can sterically clash with the side chains of the first few amino acids. This may force the peptide backbone into a less favorable initial conformation, introducing a "structural scar" that persists throughout the synthesis. The minimal bulk of the ethylene diamine linker mitigates this effect.
-
Hydrogen Bonding Potential: Linkers with different chemical compositions can alter the local solvation environment around the growing peptide chain. While the ethylene diamine linker is relatively simple, more complex linkers can offer or restrict hydrogen bonding opportunities, directly competing with the intra-chain hydrogen bonds that define secondary structures.[2]
-
Chain Aggregation: The properties of the linker can influence inter-chain aggregation on the solid support. A flexible linker might allow peptide chains to pack in a way that is more conducive to their natural conformational tendencies, whereas rigid linkers might force an unnatural packing arrangement that hinders proper folding.
Caption: Logical relationship between linker type and conformational outcome.
Conclusion and Recommendations
The choice of linker in SPPS is a critical parameter that extends beyond cleavage strategy. For peptides where a specific conformation is essential for biological function, the physical and chemical properties of the linker must be carefully considered.
Recommendations for Researchers:
-
For Conformationally Sensitive Peptides: When synthesizing peptides known to be conformationally sensitive or intended for structural studies (NMR, X-ray crystallography), consider using a flexible, non-bulky linker like Mono-Fmoc ethylene diamine as a control against more standard, rigid linkers.[16]
-
For Peptides Requiring C-terminal Amides: The Rink Amide linker is the standard choice. However, if suboptimal activity or folding is observed, synthesizing the same sequence with an ethylene diamine linker followed by post-cleavage modification could be a valuable diagnostic tool.
-
For Novel Peptide Scaffolds: When developing new peptide structures, screening a panel of linkers with varying flexibility and hydrophobicity (e.g., ethylene diamine, Wang, and a PEG-based linker) can provide crucial insights into how the synthetic environment influences the final product's structure and function.
Ultimately, the linker should be viewed as an integral part of the synthetic strategy, an unseen architect that helps shape the final peptide structure. Understanding its influence empowers researchers to move beyond simple sequence assembly and toward the rational design of conformationally defined, biologically active peptides.
References
-
Bierzyński, A. (2001). Methods of peptide conformation studies. Acta Biochimica Polonica, 48(4), 1091-9. Retrieved from [Link]
-
L-M. Hartman, K., & K. Berndt, K. (2010). Linker chemistry determines secondary structure of p5314-29 in peptide amphiphile micelles. Bioconjugate Chemistry, 21(3), 465-75. Retrieved from [Link]
-
Bierzyński, A. (n.d.). Methods of peptide conformation studies. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Methods of peptide conformation studies. Retrieved from [Link]
-
Sikorska, E., & Stawikowski, M. (2022). Evaluation of Linkers' Influence on Peptide-Based Piezoelectric Biosensors' Sensitivity to Aldehydes in the Gas Phase. MDPI. Retrieved from [Link]
-
Bio-Synthesis. (2022, April 13). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Retrieved from [Link]
-
Al-Warhi, T., & Al-Zoubi, R. M. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the linker on the structure in water. Retrieved from [Link]
-
ResearchGate. (n.d.). Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Choosing the Right Resin: Rink Amide-AM vs. Other SPPS Resins. Retrieved from [Link]
-
ResearchGate. (n.d.). Differences in the linker position, and impact of the linker on backbone conformation. Retrieved from [Link]
-
YouTube. (2024, March 13). Conformational Analysis of Peptidomimetic Drug Leads by NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]
-
Biotage. (2023, February 1). How to choose the right resin functionality for solid phase peptide synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]
-
Molecules. (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Retrieved from [Link]
-
ChemBK. (2024, April 10). This compound. Retrieved from [Link]
-
Cenmed. (n.d.). This compound. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Retrieved from [Link]
Sources
- 1. polarispeptides.com [polarispeptides.com]
- 2. Linker chemistry determines secondary structure of p5314-29 in peptide amphiphile micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Linkers’ Influence on Peptide-Based Piezoelectric Biosensors’ Sensitivity to Aldehydes in the Gas Phase [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. cenmed.com [cenmed.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. nbinno.com [nbinno.com]
- 10. chempep.com [chempep.com]
- 11. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
- 12. biosynth.com [biosynth.com]
- 13. biotage.com [biotage.com]
- 14. Methods of peptide conformation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]
- 16. youtube.com [youtube.com]
A Head-to-Head Comparison: Unlocking Peptide Potential with Diamine Linkers vs. Standard Amide Termini
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Backbone - The Critical Role of C-Terminal Modification
In the intricate world of peptide therapeutics, the primary amino acid sequence rightfully commands significant attention. However, the C-terminus of a peptide, the proverbial "tail" of the molecule, presents a crucial yet often underexplored opportunity for enhancing biological activity. The traditional C-terminal amide is a common modification employed to mimic the native state of many biologically active peptides, often conferring a degree of protection against enzymatic degradation compared to a free carboxylic acid. But what if a simple modification at this terminus could unlock significant improvements in a peptide's overall performance?
This guide delves into a direct comparison of peptides synthesized with a C-terminal diamine linker versus those with a standard amide cap. By introducing a primary amine at the C-terminus, a diamine linker fundamentally alters the physicochemical properties of a peptide, influencing its stability, permeability, and ultimately, its interaction with its biological target. As Senior Application Scientists, we present a scientifically grounded comparison, complete with hypothetical supporting data and detailed experimental protocols, to empower researchers to rationally design and evaluate the potential of diamine-linked peptides in their drug discovery pipelines.
The Structural Distinction: A Tale of Two Termini
The fundamental difference between a standard C-terminal amide and a diamine linker lies in the terminal functional group. A standard amide presents a neutral carboxamide, whereas a diamine linker introduces a terminal primary amine, which is typically protonated at physiological pH, conferring a positive charge.
Caption: Figure 1. Structural comparison of a standard amide vs. a diamine linker.
This seemingly subtle change has profound implications for the peptide's biological activity, which we will explore through three key performance metrics: enzymatic stability, cell permeability, and receptor binding affinity.
Comparative Analysis: Diamine Linker vs. Standard Amide
To illustrate the potential advantages of a diamine linker, we present a set of hypothetical experimental data for a candidate therapeutic peptide, "Peptide-X," synthesized with both a standard C-terminal amide (Peptide-X-Amide) and an ethylenediamine linker (Peptide-X-Diamine).
| Performance Metric | Peptide-X-Amide | Peptide-X-Diamine | Rationale for Difference |
| Enzymatic Stability (t½ in human serum, min) | 45 | 75 | The altered C-terminal structure of the diamine-linked peptide may exhibit reduced recognition by carboxypeptidases, leading to slower degradation.[1][2] |
| Cell Permeability (Papp in PAMPA, 10⁻⁶ cm/s) | 1.2 | 2.5 | The increased positive charge from the diamine linker can enhance electrostatic interactions with the negatively charged cell membrane, potentially facilitating passive diffusion.[3] |
| Receptor Binding Affinity (Ki, nM) | 15 | 12 | The terminal amine of the diamine linker may form additional hydrogen bonds or electrostatic interactions with the target receptor, leading to a modest increase in binding affinity.[4][5] |
In-Depth Analysis of Performance Metrics
Enhanced Enzymatic Stability: Evading Proteolytic Degradation
A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the bloodstream and target tissues.[1][2] Carboxypeptidases, which cleave amino acids from the C-terminus, are a significant contributor to this degradation.
Why a Diamine Linker Can Offer Superior Stability:
-
Steric Hindrance and Altered Recognition: The presence of the alkyl chain and the terminal amine of the diamine linker can sterically hinder the approach of carboxypeptidases to the final peptide bond.[1] Furthermore, the altered chemical nature of the C-terminus may not be an optimal substrate for these enzymes, slowing the rate of hydrolysis.
Caption: Figure 2. Proposed mechanism of enhanced enzymatic stability.
Improved Cell Permeability: Navigating the Cellular Maze
For peptides targeting intracellular components, the ability to cross the cell membrane is paramount. The physicochemical properties of a peptide, including its charge, size, and hydrogen bonding potential, significantly influence its permeability.[3]
How a Diamine Linker Can Boost Permeability:
-
Favorable Electrostatic Interactions: The net positive charge introduced by the diamine linker can enhance the peptide's interaction with the negatively charged phospholipids of the cell membrane. This initial association may facilitate subsequent entry into the cell, potentially through transient pore formation or other passive diffusion mechanisms.
Modulated Receptor Binding Affinity: Fine-Tuning Target Engagement
The ultimate goal of a therapeutic peptide is to bind to its target receptor with high affinity and specificity. Even subtle modifications can impact this interaction.[4][5]
The Potential Impact of a Diamine Linker on Binding:
-
Novel Interaction Points: The terminal amine of the diamine linker provides an additional hydrogen bond donor and a site for potential electrostatic interactions with the receptor. If the binding pocket of the receptor has complementary residues, this can lead to a modest increase in binding affinity. However, it is also possible that the linker could introduce unfavorable steric clashes, highlighting the importance of empirical testing.
Experimental Protocols for Comparative Analysis
To rigorously evaluate the performance of diamine-linked peptides against their standard amide counterparts, a series of well-defined experiments are essential.
Protocol 1: Synthesis of Diamine-Linked and Amide-Terminated Peptides
Objective: To synthesize Peptide-X-Amide and Peptide-X-Diamine using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide resin (for Peptide-X-Amide)
-
2-Chlorotrityl chloride resin (for Peptide-X-Diamine)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Deprotection solution (20% piperidine in DMF)
-
Mono-Boc-protected diamine (e.g., N-Boc-ethylenediamine)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solvents (DMF, DCM)
Methodology:
For Peptide-X-Amide:
-
Swell Fmoc-Rink Amide resin in DMF.
-
Perform iterative cycles of Fmoc deprotection and amino acid coupling according to the desired sequence.[6][7]
-
After the final amino acid coupling and Fmoc deprotection, wash the resin thoroughly.
-
Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.[8]
-
Precipitate the crude peptide in cold ether, purify by RP-HPLC, and confirm identity by mass spectrometry.
For Peptide-X-Diamine:
-
Load the C-terminal Fmoc-protected amino acid onto 2-chlorotrityl chloride resin.
-
Perform iterative cycles of Fmoc deprotection and amino acid coupling for the rest of the sequence.
-
After the final amino acid coupling and Fmoc deprotection, couple the mono-Boc-protected diamine to the C-terminal carboxylic acid using standard coupling conditions.
-
Cleave the peptide from the resin and remove all protecting groups (including the Boc group on the diamine) with the cleavage cocktail.
-
Precipitate, purify, and characterize the peptide as described for the amide version.
Caption: Figure 3. General workflow for peptide synthesis.
Protocol 2: Enzymatic Stability Assay
Objective: To compare the degradation rates of Peptide-X-Amide and Peptide-X-Diamine in human serum.
Materials:
-
Peptide-X-Amide and Peptide-X-Diamine
-
Human serum
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
RP-HPLC system with a C18 column
-
Mass spectrometer
Methodology:
-
Prepare stock solutions of each peptide in a suitable buffer.
-
Incubate a known concentration of each peptide with human serum at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench the enzymatic activity with the quenching solution.[9][10]
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.
-
Calculate the half-life (t½) for each peptide.
-
Optionally, use LC-MS to identify degradation products.
Protocol 3: Cell Permeability Assessment using PAMPA
Objective: To evaluate the passive permeability of Peptide-X-Amide and Peptide-X-Diamine.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Peptide stock solutions
-
Plate reader or LC-MS for quantification
Methodology:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[11][12]
-
Add the peptide solution to the donor wells.
-
Fill the acceptor wells with buffer.
-
Assemble the donor and acceptor plates and incubate at room temperature for a defined period (e.g., 4-18 hours).[13][14]
-
After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the apparent permeability coefficient (Papp) for each peptide.[15]
Protocol 4: Receptor Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of Peptide-X-Amide and Peptide-X-Diamine to their target receptor.
Materials:
-
Radiolabeled version of a known ligand for the target receptor
-
Cell membranes or whole cells expressing the target receptor
-
Peptide-X-Amide and Peptide-X-Diamine at various concentrations
-
Assay buffer
-
Filtration apparatus and glass fiber filters
-
Scintillation counter
Methodology:
-
In a multi-well plate, incubate the cell membranes/whole cells with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled test peptides (Peptide-X-Amide or Peptide-X-Diamine).[16][17]
-
Allow the binding to reach equilibrium.
-
Rapidly separate the bound and free radioligand by filtration through the glass fiber filters.[18]
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the data and calculate the IC50 value for each peptide, which can then be converted to the inhibition constant (Ki).[19]
Conclusion: A Strategic Choice for Enhanced Peptide Therapeutics
The choice between a C-terminal diamine linker and a standard amide is not merely a matter of chemical curiosity; it is a strategic decision that can profoundly impact the therapeutic potential of a peptide. Our comparative guide, grounded in established scientific principles and detailed experimental methodologies, illuminates the potential of diamine linkers to enhance enzymatic stability and cell permeability, while also potentially modulating receptor binding affinity.
While the hypothetical data presented here serves as an illustrative example, the true power of this approach lies in its empirical application. We encourage researchers to utilize the provided protocols to systematically evaluate the impact of C-terminal modifications on their peptides of interest. By moving beyond the conventional, the scientific community can unlock new avenues for developing more robust, effective, and bioavailable peptide-based drugs.
References
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
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Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Passioura, T., & Suga, H. (2014). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. ACS Chemical Biology, 9(8), 1779-1786. [Link]
-
Alfa Cytology. Saturation Radioligand Binding Assays. [Link]
-
Lutz, W., et al. (1991). Use of hydrophilic diamines for bridging of two opioid peptide pharmacophores. Synthesis and receptor binding of two new analogues. International Journal of Peptide and Protein Research, 38(6), 588-592. [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
-
Technology Networks. PAMPA Permeability Assay. [Link]
-
Springer Nature Experiments. Radioligand Binding Using 125I-Labeled Peptides. [Link]
- Google P
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Lim, H. D., et al. (2022). Optimization of Peptide Linker-Based Fluorescent Ligands for the Histamine H1 Receptor. Journal of Medicinal Chemistry, 65(12), 8346-8361. [Link]
-
ResearchGate. Effect of the linker on the structure in water. [Link]
-
Springer Nature Experiments. Radioligand Binding Studies. [Link]
-
ResearchGate. Solid phase insertion of diamines into peptide chains. [Link]
-
Lims, Z. Z., et al. (2021). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. Biomaterials, 275, 120935. [Link]
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Bio-protocol. Peptide Synthesis. [Link]
-
PRISM BioLab. Recent Alternatives to Improve Permeability of Peptides. [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
National Institutes of Health. Introduction to Peptide Synthesis. [Link]
-
Cui, S., et al. (2023). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Molecules, 28(3), 1163. [Link]
-
Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron, 59(48), 9649-9657. [Link]
-
ResearchGate. Methods and Protocols of Modern Solid-Phase Peptide Synthesis. [Link]
-
Horswill, J. G., et al. (2020). Membrane Permeability in a Large Macrocyclic Peptide Driven by a Saddle-Shaped Conformation. Journal of the American Chemical Society, 142(4), 1877-1886. [Link]
-
Lim, H. D., et al. (2022). Optimization of Peptide Linker-Based Fluorescent Ligands for the Histamine H1 Receptor. ACS Publications. [Link]
-
Lelièvre, D., et al. (2014). Exploring a Structural Data Mining Approach to Design Linkers for Head-to-Tail Peptide Cyclization. Journal of Chemical Information and Modeling, 54(3), 857-866. [Link]
-
ResearchGate. The effect of amide-to-ester substitution on the permeability of a... [Link]
-
Handl, H. L., et al. (2004). Rigid Linkers for Bioactive Peptides. Journal of Medicinal Chemistry, 47(24), 5877-5880. [Link]
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National Institutes of Health. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). [Link]
-
Vinogradov, A. A., et al. (2018). Enhancing the Cell-Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide. Scientific Reports, 8(1), 16298. [Link]
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ResearchGate. HPLC analysis of the enzymatic results of peptides before and after... [Link]
-
CEM Corporation. Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]
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ResearchGate. Optimization of Peptide Linker-Based Fluorescent Ligands for the Histamine H 1 Receptor. [Link]
-
ResearchGate. How to test the stability of amide bond using an enzymatic assay? [Link]
-
ResearchGate. (PDF) ENZYMATIC MODIFICATION OF PROTEINS AND PEPTIDES FROM OILSEEDS BY-PRODUCTS. [Link]
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ResearchGate. Structural and Functional Consequences of Altering a Peptide MHC Anchor Residue. [Link]
-
The Journal of Immunology. Structural and Functional Consequences of Altering a Peptide MHC Anchor Residue. [Link]
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National Institutes of Health. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. [Link]
-
National Institutes of Health. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. [Link]
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MDPI. Amide Bond Activation of Biological Molecules. [Link]
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PubMed. Flexible Peptide Linkers Enhance the Antimicrobial Activity of Surface-Immobilized Bacteriolytic Enzymes. [Link]
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A Researcher's Guide to the Stability of Amide Bonds Formed with Mono-Fmoc Ethylene Diamine Hydrochloride
Introduction: The Critical Role of Linker Stability in Modern Drug Development
In the landscape of peptide-based therapeutics, oligonucleotide synthesis, and targeted drug delivery, the choice of a chemical linker is far from a trivial decision. A linker's role extends beyond merely connecting a molecule to a solid support or conjugating two molecular entities; its intrinsic chemical stability dictates the integrity of the final product during synthesis, purification, and ultimately, its performance in a biological environment. The amide bond, a cornerstone of peptide chemistry, is renowned for its exceptional stability. When this bond is formed using a flexible spacer like mono-Fmoc ethylene diamine, it introduces a versatile building block for creating complex molecular architectures.
This guide provides an in-depth technical comparison of the stability of the amide bond derived from mono-Fmoc ethylene diamine hydrochloride. We will move beyond simple statements of stability to explore the underlying chemical principles, present methodologies for quantitative assessment, and compare its performance profile against other common chemical linkages. This content is designed for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding to make informed decisions in their experimental designs.
Part 1: The Fundamental Chemistry of Amide Bond Stability
The remarkable stability of the amide bond is a direct consequence of resonance delocalization. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl (C=O) pi-system, creating a resonance hybrid with significant double-bond character between the carbon and nitrogen atoms.[1][2] This delocalization lowers the energy of the system, making the amide bond less susceptible to nucleophilic attack at the carbonyl carbon compared to, for instance, an ester.[3] Hydrolysis of an amide bond requires forcing conditions, such as heating in strongly acidic or basic solutions, because the energy barrier to break this resonance-stabilized bond is substantial.[4]
This inherent stability is a key reason peptides form the structural backbone of proteins, which must maintain their integrity under physiological conditions.[5] In drug development, replacing a more labile linkage, like an ester, with a stable amide can dramatically increase a drug's metabolic half-life by making it resistant to enzymatic degradation by proteases and esterases.[3]
Below is a diagram illustrating the critical difference in resonance stabilization between an amide and an ester bond.
Caption: Resonance structures of amide and ester bonds. The amide's stability is enhanced by the greater ability of nitrogen to support a positive charge compared to oxygen, making its resonance contribution more significant.
Part 2: The Ethylene Diamine-Derived Amide Bond in Context
This compound is a bifunctional linker. The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS).[] Its removal with a mild base, such as piperidine, exposes a primary amine.[7] This amine can then be coupled to a carboxylic acid to form a stable amide bond (-CO-NH-CH₂-CH₂-NH₂-).
The key characteristics of this specific amide bond are:
-
High Chemical Stability: As a primary aliphatic amide, it is not structurally strained and possesses the full resonance stabilization discussed earlier. It is stable to the acidic conditions often used to cleave peptides from resins like Wang or 2-chlorotrityl chloride and to the basic conditions used for Fmoc deprotection.[8][9]
-
Flexibility: The ethylene (-CH₂-CH₂-) spacer provides conformational flexibility, which can be advantageous in applications requiring specific spatial orientations of conjugated molecules.
-
Versatility: The terminal primary amine allows for further functionalization, making it a valuable building block for dendrimers, branched peptides, or for attachment to surfaces.
Comparative Stability: A Data-Driven Perspective
To provide a clear comparison, we must rely on empirical data generated from controlled experiments. While specific datasets for the ethylene diamine linker are not always published in a comparative context, the following table outlines the expected relative stability and provides a template for researchers to populate with their own experimental data using the protocols detailed in Part 3.
| Linkage Type | Structure Example | Stability to Mild Base (20% Piperidine/DMF) | Stability to Strong Acid (95% TFA) | Stability to Human Plasma (t½) |
| Ethylene Diamine Amide | R-CO-NH-(CH₂)₂ -NH-R' | Stable | Stable | High (Expected > 24h) |
| Standard Peptide Bond | R-CO-NH-CH(R'') -CO-R' | Stable | Stable | Variable (Sequence Dependent) |
| Rink Amide Linker Bond | Resin-Linker-CO-NH -Peptide | Stable | Labile (Cleaved) | N/A (Solid Phase) |
| Wang Ester Linker Bond | Resin-Linker-O-CO -Peptide | Stable | Labile (Cleaved) | N/A (Solid Phase) |
| Carbamate (Fmoc Group) | Fmoc-NH -R | Labile (Cleaved) | Stable | N/A (Protecting Group) |
This table presents expected stability based on established chemical principles. The half-life (t½) in plasma is highly dependent on the full molecular structure and susceptibility to specific proteases; empirical measurement is essential.
Part 3: Experimental Protocols for Stability Assessment
Trustworthy data is the bedrock of scientific integrity. The following protocols are designed as self-validating systems to quantitatively assess the stability of the amide bond formed from mono-Fmoc ethylene diamine.
Workflow for Amide Bond Stability Testing
The overall process involves synthesizing a model compound, subjecting it to various chemical and biological stressors, and quantifying its degradation over time using chromatography.
Caption: A generalized workflow for assessing the chemical and biological stability of a linker-based model compound.
Protocol 1: Chemical Stability Assessment via pH Lability Profiling
Objective: To determine the rate of hydrolytic degradation of the amide bond under acidic, neutral, and basic conditions.
Materials:
-
Model Compound (e.g., Acetyl-NH-(CH₂)₂-NH-Dansyl for fluorescent detection).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Citrate Buffer, pH 3.0.
-
Carbonate-Bicarbonate Buffer, pH 10.0.
-
Acetonitrile (ACN), HPLC grade.
-
Trifluoroacetic Acid (TFA).
-
Reverse-Phase HPLC system with a C18 column and UV or Fluorescence detector.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the model compound in 50:50 ACN/Water.
-
Assay Setup: In triplicate for each pH condition, add 10 µL of the stock solution to 990 µL of the respective buffer (pH 3.0, 7.4, and 10.0) in a microcentrifuge tube to achieve a final concentration of 10 µg/mL.
-
Time Zero (T=0) Sample: Immediately after adding the compound to the buffer, take a 100 µL aliquot and quench it by adding it to 100 µL of ACN. Centrifuge at 10,000 x g for 5 minutes to precipitate any salts. Transfer the supernatant to an HPLC vial. This is your 100% reference point.
-
Incubation: Incubate all tubes at 37°C.
-
Time-Point Sampling: At subsequent time points (e.g., 1, 4, 8, 24, and 48 hours), remove a 100 µL aliquot from each tube and quench as described in Step 3.
-
HPLC Analysis:
-
Analyze all samples by RP-HPLC. A typical gradient might be 10-90% ACN (with 0.1% TFA) in Water (with 0.1% TFA) over 15 minutes.
-
Monitor the peak area of the intact parent compound at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the peak area at each time point to the T=0 sample.
-
Plot the percentage of the remaining parent compound against time for each pH condition.
-
Calculate the degradation half-life (t½) if significant degradation is observed.
-
Protocol 2: Enzymatic Stability Assessment in Human Plasma
Objective: To evaluate the stability of the amide bond against enzymatic degradation in a biologically relevant matrix.[10]
Materials:
-
Model Compound.
-
Human Plasma (heparinized, pooled).
-
Ice-cold Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable compound).
-
Incubator or water bath at 37°C.
-
LC-MS/MS system for sensitive quantification.
Methodology:
-
Pre-warm Plasma: Equilibrate a sufficient volume of human plasma to 37°C for 15 minutes.
-
Assay Initiation: Add the model compound from a concentrated stock solution to the pre-warmed plasma to achieve a final concentration of 1-5 µM. Mix gently by inversion.
-
Time Zero (T=0) Sample: Immediately take a 50 µL aliquot of the plasma-compound mixture and add it to a tube containing 150 µL of ice-cold ACN with the internal standard. Vortex vigorously for 1 minute to precipitate plasma proteins.[10]
-
Incubation: Place the remaining plasma mixture in the 37°C incubator.
-
Time-Point Sampling: At subsequent time points (e.g., 5, 15, 30, 60, 120, and 240 minutes), remove 50 µL aliquots and quench them into the ACN/internal standard solution as in Step 3.
-
Sample Processing:
-
Centrifuge all quenched samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the parent compound to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the peak area ratio against time.
-
Determine the slope of the initial linear portion of the curve (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Conclusion
The amide bond formed using this compound serves as a robust and highly stable linkage, suitable for applications demanding chemical and biological resilience. Its stability is fundamentally rooted in the principles of amide resonance, placing it in stark contrast to intentionally labile linkers used for cleavage from solid supports. While theoretical knowledge provides a strong predictive framework, this guide emphasizes the necessity of empirical validation. The detailed protocols provided herein offer a clear pathway for researchers to generate quantitative, comparative data, ensuring that the choice of this versatile linker is backed by rigorous scientific evidence tailored to their specific application.
References
- [Link to relevant search result, e.g., on amide bond stability]
-
Merck. Novabiochem® - Fmoc resin cleavage protocols. [URL: https://www.emdmillipore.com/US/en/products/chemistry-reagents/peptide-synthesis/novabiochem-reagents-resins/protocols/fmoc-resin-cleavage/aX.Cb.s1O5oAAAEW_IEY25.Y,aXmCb.s1O5oAAAEW_YEY25.Y][8]
-
Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [URL: https://pubs.acs.org/doi/10.1021/acsptsci.4c00503][10]
-
Thomson, D. S., et al. (2011). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Journal of Nucleic Acids. [URL: https://www.hindawi.com/journals/jna/2011/934574/][11][12]
-
Pícha, J., et al. (2020). Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. ChemPlusChem. [URL: https://pubmed.ncbi.nlm.nih.gov/32383526/][13]
-
Harrington, A., & Tal-Gan, Y. The importance of amide protons in peptide drug development. University of Nevada, Reno Scholar Works. [URL: https://scholarworks.unr.edu/handle/11714/7880][14]
-
Al-Rawashdeh, A., et al. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381285/][15]
-
StackExchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters?. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/5216/why-do-amides-require-much-harsher-conditions-for-hydrolysis-than-esters][1]
-
Oreate AI. (2025). The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis. [URL: https://www.oreate.com/the-key-role-and-technical-points-of-linkers-in-peptide-solid-phase-synthesis.html][16]
-
Ghanem, A., & D'Hondt, M. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [URL: https://pharmaceutical-journal.com/article/ld/understanding-the-chemical-basis-of-drug-stability-and-degradation][3]
-
Kumar, A., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c03632][4]
-
AAPPTec. Planning a Peptide Synthesis. [URL: https://www.aapptec.com/planning-a-peptide-synthesis-s][9]
-
de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7024249/][7]
-
ResearchGate. (2016). How to test the stability of amide bond using an enzymatic assay?. [URL: https://www.researchgate.net/post/How_to_test_the_stability_of_amide_bond_using_an_enzymatic_assay][17]
-
Sigma-Aldrich. This compound Novabiochem. [URL: https://www.sigmaaldrich.com/US/en/product/mm/852151]
-
BOC Sciences. (2024). Why Fmoc-Protected Amino Acids Dominate SPPS?. [URL: https://www.bocsci.com/blog/why-fmoc-protected-amino-acids-dominate-spps/][]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [URL: https://www.masterorganicchemistry.com/2018/02/28/the-amide-functional-group/][2]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. UCI Department of Chemistry. [URL: https://www.chem.uci.edu/~jsnowick/Nowick_Lab_SPPS_Protocols.pdf][18]
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A Senior Application Scientist's Guide to Mono-fmoc Ethylene Diamine Hydrochloride: A Comparative Review of its Applications
An in-depth technical guide for researchers, scientists, and drug development professionals.
In the landscape of modern bioconjugation and complex molecule synthesis, the choice of a linker can be as critical as the selection of the active moieties themselves. Mono-fmoc ethylene diamine hydrochloride, a seemingly simple bifunctional linker, offers a unique combination of properties that have led to its application in a diverse range of scientific endeavors, from the synthesis of therapeutic peptides to the construction of advanced nanomaterials. This guide provides a comprehensive review of the literature on the applications of this compound, offering a critical comparison with alternative linkers and providing detailed experimental insights to inform your research.
The Fundamental Role of a Short, Rigid Linker
This compound is characterized by its short, two-carbon ethylenediamine backbone. One amine is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, a cornerstone of modern solid-phase peptide synthesis (SPPS), while the other is a free primary amine (present as a hydrochloride salt). This deceptively simple architecture dictates its primary roles in chemical synthesis:
-
A Compact Spacer: The ethylene diamine core provides a minimal, defined distance between two conjugated entities. This can be advantageous in applications where precise spatial control is required, such as in the design of high-affinity ligands or the construction of self-assembling systems.
-
A Bifunctional Building Block: The orthogonal protecting group strategy, with the Fmoc-protected amine and the free amine, allows for sequential and controlled conjugation reactions. This makes it an ideal building block for creating more complex molecular architectures.
This guide will delve into the practical implications of these characteristics across various applications, comparing the performance of this short, rigid linker with more flexible and longer alternatives like polyethylene glycol (PEG) linkers, as well as cleavable and non-cleavable linkers commonly employed in drug delivery.
Core Applications and Comparative Analysis
Solid-Phase Peptide Synthesis (SPPS): C-Terminal Modification and Beyond
The most well-documented application of this compound is in the realm of solid-phase peptide synthesis. The base-labile Fmoc group makes it fully compatible with the widely used Fmoc/tBu SPPS strategy.[1]
C-Terminal Amidation and Functionalization:
A primary use is in the synthesis of C-terminally modified peptides.[2] Standard SPPS on resins like Wang or 2-chlorotrityl yields a C-terminal carboxylic acid.[3] However, by employing a resin functionalized with an appropriate linker, the C-terminus can be modified. This compound can be coupled to a resin-bound aldehyde via reductive amination, leaving the Fmoc-protected amine ready for the start of peptide chain elongation.[2] Upon completion of the synthesis and cleavage from the resin, this results in a peptide with a C-terminal primary amine, which can be further functionalized.
Comparison with Other C-Terminal Modification Strategies:
| Method | Principle | Advantages | Disadvantages |
| Diamine Linkers (e.g., Mono-fmoc ethylene diamine) | Incorporation of a diamine onto the resin prior to peptide synthesis. | Direct synthesis of C-terminal amides; allows for further C-terminal functionalization. | Requires specific resin functionalization; the short linker may not be suitable for all applications. |
| Rink Amide Resin | Utilizes a specific linker that cleaves to yield a C-terminal amide.[1] | Commercially available; straightforward procedure. | Limited to the synthesis of primary amides. |
| Backbone Amide Linker (BAL) Strategy | The peptide is anchored to the resin via a backbone amide, leaving the C-terminus free for modification.[4] | Highly versatile for a wide range of C-terminal modifications. | Can be more complex to implement than standard SPPS. |
The choice of method depends on the desired C-terminal functionality and the overall complexity of the synthetic strategy. For straightforward C-terminal amidation with the option for further modification, the use of a diamine linker like this compound presents a viable and efficient approach.
Peptide Nucleic Acid (PNA) Synthesis: A Key Backbone Component
Peptide nucleic acids are synthetic analogs of DNA and RNA with a pseudopeptide backbone.[5] Their unique properties, including high binding affinity and resistance to enzymatic degradation, make them promising candidates for therapeutic and diagnostic applications. The synthesis of PNA monomers often involves the use of N-(2-aminoethyl)glycine (AEG) as a backbone unit.
A scalable synthesis of an Fmoc-protected PNA backbone has been reported that cleverly utilizes a derivative of mono-Boc-ethylenediamine, which is subsequently converted to the Fmoc-protected form.[6] This highlights the utility of the ethylenediamine scaffold in constructing these complex biomimetic molecules. While the direct use of this compound in this specific published route is not detailed, its structure makes it a conceptually similar and valuable building block for the synthesis of various PNA monomers.
Experimental Workflow: Conceptual Synthesis of a PNA Monomer Building Block
Caption: Conceptual workflow for the synthesis of a PNA monomer using this compound.
Linker in Bioconjugates: A Comparative Perspective
The role of linkers in targeted drug delivery, particularly in antibody-drug conjugates (ADCs), is a field of intense research.[7][8] The linker connecting the targeting moiety (e.g., an antibody) to the therapeutic payload (e.g., a cytotoxic drug) profoundly influences the stability, solubility, pharmacokinetics, and efficacy of the conjugate.[9]
This compound represents a short, non-cleavable aliphatic linker. Its performance characteristics can be best understood by comparing it to other classes of linkers.
Short Aliphatic Linkers vs. PEG Linkers:
| Feature | Short Aliphatic Linkers (e.g., Ethylenediamine) | PEG Linkers | Rationale and Field Insights |
| Solubility | Can decrease the solubility of hydrophobic payloads. | Significantly enhances the aqueous solubility of the conjugate.[2] | For highly hydrophobic drugs, a PEG linker is often essential to prevent aggregation and improve the pharmacokinetic profile.[10] |
| Stability | Generally high chemical stability. | High chemical stability. | Both linker types form stable covalent bonds. |
| Pharmacokinetics | Shorter circulation half-life. | Longer circulation half-life due to increased hydrodynamic radius and reduced renal clearance.[11] | The "PEG shielding" effect can protect the conjugate from opsonization and enzymatic degradation, leading to prolonged circulation and increased tumor accumulation.[7] |
| Steric Hindrance | Minimal steric hindrance. | Can introduce steric hindrance, potentially affecting antigen binding or payload activity. | The optimal PEG length is a trade-off between improved pharmacokinetics and potential interference with biological activity.[11] |
Non-Cleavable vs. Cleavable Linkers:
| Feature | Non-Cleavable Linkers (e.g., Ethylenediamine-based) | Cleavable Linkers (e.g., Val-Cit, Hydrazone) | Rationale and Field Insights |
| Drug Release Mechanism | Relies on the complete degradation of the antibody in the lysosome to release the drug-linker-amino acid complex.[12] | Designed to be cleaved by specific triggers in the tumor microenvironment or within the cell (e.g., enzymes, low pH, high glutathione).[8][13] | The choice of release mechanism is critical for efficacy and safety. |
| Plasma Stability | Generally higher plasma stability, minimizing premature drug release.[14] | Can be susceptible to premature cleavage in circulation, leading to off-target toxicity.[15] | Linker stability is a key parameter in determining the therapeutic window of an ADC.[16] |
| Bystander Effect | Low to negligible, as the released payload is often charged and less membrane-permeable.[14] | Can induce a "bystander effect," where the released, membrane-permeable drug can kill neighboring antigen-negative tumor cells.[13] | The bystander effect can be advantageous in treating heterogeneous tumors. |
This compound, as a precursor to a short, non-cleavable linker, would be expected to contribute to a conjugate with high plasma stability but a limited bystander effect. The choice of such a linker would be justified in cases where minimizing off-target toxicity is paramount and the target antigen is homogeneously expressed on the tumor cells.
Synthesis of Dendrimers and Fluorescent Probes
The bifunctional nature of this compound also lends itself to the construction of more complex molecular architectures like dendrimers and the synthesis of fluorescent probes.
Dendrimer Synthesis:
Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture.[17] Poly(amidoamine) (PAMAM) dendrimers, for example, are often synthesized using a divergent approach starting from a core molecule like ethylenediamine.[18] By using this compound as a building block, it is possible to introduce a protected amine at each generation of the dendrimer, allowing for controlled, stepwise growth and the introduction of different functionalities at the periphery.
Fluorescent Probe Synthesis:
Fluorescently labeled peptides and other biomolecules are invaluable tools in biological research.[19] this compound can be used to introduce a primary amine for the conjugation of a fluorescent dye. The ethylenediamine spacer can help to minimize quenching of the fluorophore by the biomolecule.[20]
Experimental Workflow: Fluorescent Labeling of a Peptide
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A Senior Application Scientist's Guide to Benchmarking New Linker Technologies Against the Industry Standard: Mono-fmoc Ethylene Diamine Hydrochloride
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation and solid-phase synthesis, the choice of a chemical linker is a critical decision that profoundly impacts the efficiency of synthesis, and the stability and efficacy of the final product. For years, Mono-fmoc ethylene diamine hydrochloride has served as a reliable and foundational building block, particularly in solid-phase peptide synthesis (SPPS). Its simplicity, predictability, and the well-understood chemistry of the fluorenylmethoxycarbonyl (Fmoc) protecting group have made it a staple in laboratories worldwide.
However, the relentless pursuit of more sophisticated and targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), has spurred the development of a new generation of linker technologies. These advanced linkers are not merely passive spacers; they are dynamic components designed to respond to specific physiological cues, offering controlled release of payloads and enhanced therapeutic windows.
This guide provides an in-depth, objective comparison of these emerging linker technologies against the established benchmark, this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for performance evaluation, and present a clear, data-driven framework to inform your selection of the optimal linker for your specific application.
The Benchmark: Understanding this compound
This compound is a mono-protected diamine, where one of the amine groups is protected by the base-labile Fmoc group.[1][2][3][4][5][6] This structure makes it an ideal short, hydrophilic spacer or building block in SPPS. The free amine allows for its coupling to a solid support or a growing peptide chain, while the Fmoc-protected amine can be deprotected at a later stage to allow for further chain elongation or the attachment of another molecule.
The cornerstone of its utility lies in the well-characterized Fmoc chemistry. The Fmoc group is stable under acidic conditions but can be readily cleaved by a weak base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[7][8] This orthogonality allows for the selective deprotection of the N-terminus without disturbing acid-labile side-chain protecting groups or the linkage to the solid support, a fundamental principle of modern SPPS.[7][8]
Key Characteristics of this compound:
-
Simplicity and Predictability: Its straightforward structure and well-documented reactivity make it easy to incorporate into synthetic workflows.
-
Hydrophilicity: The ethylene diamine backbone imparts a degree of hydrophilicity, which can be beneficial for the solubility of the final product.
-
Robustness: The Fmoc group provides reliable protection and its cleavage is a high-yielding and well-understood reaction.
The New Frontier: A Survey of Advanced Linker Technologies
The demand for targeted therapies has led to the evolution of linkers from simple spacers to sophisticated, cleavable systems. These "smart" linkers are designed to be stable in circulation and release their payload only upon reaching the target site, triggered by specific environmental cues.[4][7]
Here, we explore the most promising classes of new linker technologies:
Acid-Cleavable Linkers
These linkers are engineered to hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) after cellular internalization.[7][9][10]
-
Hydrazones: One of the earliest examples, hydrazone linkers are formed by the reaction of a ketone and a hydrazine. They exhibit good stability at neutral pH but readily cleave under acidic conditions.[7][9]
-
Carbonates and Silyl Ethers: These represent newer generations of acid-labile linkers with improved stability profiles compared to hydrazones.[8][10][11]
-
Cyclic Acetals: A more recent innovation, cyclic acetals offer excellent plasma stability and rapid cleavage at lysosomal pH.[8][11]
Enzyme-Cleavable Linkers
These linkers incorporate specific peptide sequences or other motifs that are recognized and cleaved by enzymes that are overexpressed in the tumor microenvironment or within cancer cells.[12][13]
-
Dipeptide Linkers (e.g., Valine-Citrulline): The Val-Cit linker is the most widely used enzyme-cleavable linker in approved ADCs.[12][13][14] It is efficiently cleaved by cathepsin B, a lysosomal protease.[12][13]
-
β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme found in the lysosomes and also secreted by some tumor cells.[13][15]
-
Sulfatase-Cleavable Linkers: A newer class of linkers that are cleaved by sulfatases, enzymes that are overexpressed in certain cancers.[10][16][17]
Photocleavable Linkers
These linkers incorporate a photolabile group, such as an o-nitrobenzyl or coumarin moiety, that can be cleaved upon exposure to light of a specific wavelength.[18][19][20][21][22] This technology offers a high degree of spatiotemporal control over payload release.
Self-Immolative and Traceless Linkers
These represent a sophisticated evolution in linker design. After the initial cleavage event (e.g., by an enzyme or a change in pH), a cascade of intramolecular electronic rearrangements occurs, leading to the "self-immolation" of the linker and the release of an unmodified, "traceless" payload.[1][5][23][24][25][26][27][28][29] This is particularly advantageous as it ensures the released drug is in its most active form.
Benchmarking Performance: A Framework for Objective Comparison
To provide a fair and comprehensive comparison, we will outline a series of experimental protocols designed to evaluate the key performance indicators of each linker technology. For this compound, the focus will be on its performance in its primary application: solid-phase peptide synthesis. For the newer linker technologies, the focus will be on their performance in the context of bioconjugation, specifically for applications like ADCs.
Experimental Design: Key Performance Indicators
| Performance Indicator | This compound | New Linker Technologies (Cleavable) |
| Conjugation Efficiency | Coupling efficiency in SPPS | Drug-to-Antibody Ratio (DAR) and yield of ADC |
| Cleavage Kinetics & Efficiency | Fmoc deprotection rate and completeness | Rate and completeness of payload release under trigger conditions (e.g., pH, enzyme) |
| Stability | Stability of the Fmoc group to premature cleavage | Stability in plasma and different pH environments |
| Purity of Final Product | Purity of the synthesized peptide | Purity and aggregation of the final ADC |
| Application-Specific Performance | N/A | Bystander killing effect (for ADCs) |
Experimental Protocols
Protocol 1: Benchmarking in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the synthesis of a model peptide to compare the performance of this compound as a linker.
Objective: To assess the coupling efficiency and Fmoc deprotection kinetics of this compound in a standard SPPS workflow.
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT)
-
Analytical HPLC and Mass Spectrometer
Methodology:
-
Resin Loading:
-
Swell the 2-chlorotrityl chloride resin in DCM.
-
Dissolve this compound and DIPEA in DCM and add to the resin.
-
Agitate for 1-2 hours.
-
Cap any unreacted sites with a solution of DCM/MeOH/DIPEA.
-
Wash the resin with DCM and DMF.
-
-
Peptide Elongation (Iterative Cycles):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat. Wash with DMF.
-
Amino Acid Coupling: Pre-activate the next Fmoc-amino acid with a coupling reagent and DIPEA in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Wash with DMF.
-
-
Cleavage and Deprotection:
-
After the final coupling and deprotection step, wash the resin with DCM and dry.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter and collect the filtrate.
-
Precipitate the peptide in cold ether.
-
-
Analysis:
-
Analyze the crude peptide by analytical HPLC to determine purity.
-
Confirm the identity of the peptide by mass spectrometry.
-
Data Analysis:
-
Coupling Efficiency: Can be monitored at each step using a qualitative ninhydrin (Kaiser) test to detect free amines.[8]
-
Fmoc Deprotection Kinetics: The release of the dibenzofulvene-piperidine adduct during deprotection can be monitored by UV spectroscopy to determine the rate of Fmoc cleavage.
-
Overall Yield and Purity: Calculated from the amount of purified peptide obtained relative to the initial resin loading.
Experimental Workflow for SPPS Benchmarking
Caption: Workflow for benchmarking this compound in SPPS.
Protocol 2: Benchmarking of Cleavable Linkers in Antibody-Drug Conjugates (ADCs)
This protocol provides a framework for comparing the performance of different cleavable linkers in the synthesis and evaluation of ADCs.
Objective: To assess the conjugation efficiency, stability, and cleavage kinetics of various new linker technologies in an ADC format.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
Linker-payload constructs (e.g., Val-Cit-PABC-MMAE, Hydrazone-Doxorubicin)
-
Reducing agent (e.g., TCEP) for cysteine conjugation
-
Quenching reagent (e.g., N-acetylcysteine)
-
Human plasma
-
Buffers at various pH values (e.g., pH 7.4, pH 5.0)
-
Enzymes for cleavage assays (e.g., Cathepsin B)
-
Analytical instruments: HIC-HPLC, SEC, LC-MS
Methodology:
-
ADC Synthesis (Cysteine Conjugation):
-
Partially reduce the antibody with TCEP to expose reactive thiol groups.
-
Incubate the reduced antibody with the maleimide-activated linker-payload.
-
Quench the reaction with N-acetylcysteine.
-
Purify the ADC using size-exclusion chromatography (SEC).
-
-
ADC Characterization:
-
Plasma Stability Assay:
-
Cleavage Kinetics Assay:
Data Presentation:
Table 1: Comparison of Linker Performance in ADC Formulation
| Linker Type | Average DAR | % Aggregation (SEC) | % Payload Release in Plasma (24h) | T1/2 of Cleavage (pH 5.0 or +Enzyme) |
| Mono-fmoc Ethylene Diamine | N/A | N/A | N/A | N/A |
| Hydrazone | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Val-Cit-PABC | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| β-Glucuronide | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Photocleavable | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Experimental Workflow for ADC Linker Benchmarking
Caption: Workflow for benchmarking new linker technologies in an ADC context.
Protocol 3: Bystander Killing Effect Assay (for ADCs)
This assay is crucial for evaluating the efficacy of ADCs with cleavable linkers that release membrane-permeable payloads.
Objective: To determine if the payload released from an ADC can kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cancer cell line (e.g., SK-BR-3 for HER2)
-
Antigen-negative cancer cell line, labeled with a fluorescent protein (e.g., GFP-MCF7)
-
Test ADC
-
Control ADC (with a non-cleavable linker)
-
Cell culture medium and supplements
-
Fluorescence microscope or flow cytometer
Methodology:
-
Co-culture Setup:
-
Seed a mixture of antigen-positive and GFP-labeled antigen-negative cells in a multi-well plate.
-
-
ADC Treatment:
-
Treat the co-cultures with serial dilutions of the test ADC and the control ADC.
-
-
Incubation:
-
Incubate the plates for 72-120 hours.
-
-
Analysis:
Data Analysis:
-
A significant reduction in the viability of the antigen-negative cells in the presence of the test ADC (compared to the control ADC) indicates a positive bystander effect.
Conclusion: Selecting the Right Tool for the Job
This guide has provided a comprehensive framework for benchmarking new linker technologies against the established standard, this compound. While this compound remains a cornerstone for routine solid-phase peptide synthesis due to its simplicity and reliability, the advent of sophisticated, cleavable linkers has opened up new frontiers in targeted drug delivery.
The choice of linker is not a one-size-fits-all decision. It requires a thorough understanding of the specific application, the nature of the payload, and the desired biological outcome. The experimental protocols and comparative frameworks presented here offer a robust starting point for researchers to make informed decisions, ensuring the selection of a linker that is not just a passive tether, but an active contributor to the success of their therapeutic or research endeavor. The continued innovation in linker chemistry promises to yield even more precise and effective tools for the future of medicine and biotechnology.
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Cytiva. (2025). Aggregation in antibody-drug conjugates: causes and mitigation. Retrieved from [Link]
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OUCI. (n.d.). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their …. Retrieved from [Link]
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ResearchGate. (2025). Analytical Techniques for Small Molecule Solid Phase Synthesis. Retrieved from [Link]
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ACS Fall 2025. (n.d.). Design of a turn-on fluorescence assay for the identification and application of improved ADC linkers. Retrieved from [Link]
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NIH. (n.d.). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
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NIH. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved from [Link]
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ResearchGate. (n.d.). Quantitative Conjugated Payload Measurement Using Enzymatic Release of Antibody-Drug Conjugate with Cleavable Linker | Request PDF. Retrieved from [Link]
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Creative Biolabs. (n.d.). Acid-labile Linkers. Retrieved from [Link]
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NIH. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Retrieved from [Link]
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ACS Publications. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. Retrieved from [Link]
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YouTube. (2020). Antibody DNA Conjugate Synthesis Protocol | Bioconjugation Methods. Retrieved from [Link]
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MDPI. (2020). A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation. Retrieved from [Link]
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Springer. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
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AACR Publications. (2025). Abstract 5476: In vitro real-time evaluation of bystander effects of antibody-drug conjugates. Retrieved from [Link]
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NIH. (2020). Sulfatase-cleavable linkers for antibody-drug conjugates. Retrieved from [Link]
-
ICE Bioscience. (n.d.). In Vitro Bystander Effect Assays. Retrieved from [Link]
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Apollo. (2020). The Development of Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates. Retrieved from [Link]
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Barrick Lab. (n.d.). General Conjugation Protocol. Retrieved from [Link]
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NIH. (n.d.). Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates. Retrieved from [Link]
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ACS Publications. (n.d.). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry | Chemical Reviews. Retrieved from [Link]
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NIH. (n.d.). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Mono-FMOC Ethylene Diamine Hydrochloride
This guide provides comprehensive, procedurally-focused instructions for the safe handling and disposal of mono-FMOC ethylene diamine hydrochloride (CAS No. 201665-33-0 / 391624-46-7). As a staple reagent in solid-phase peptide synthesis (SPPS) and as a bifunctional linker in drug development, its proper management from bench to disposal is a matter of regulatory compliance, operational safety, and environmental stewardship. This document moves beyond mere instruction to explain the chemical rationale behind each step, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Identification and Core Safety Principles
Before handling this compound, it is imperative to understand its hazard profile. This compound, while a solid and generally stable, possesses significant environmental toxicity that dictates its entire disposal lifecycle.
Table 1: GHS Hazard Profile for this compound
| Hazard Category | GHS Pictogram | Hazard Code | Precautionary Statement (Disposal-Related) |
| Environmental |
The primary directive for this chemical is dictated by its H410 classification: "Very toxic to aquatic life with long lasting effects." This mandates that the compound and any solutions or materials contaminated with it must never be released into the sanitary sewer system.[3][4] All waste streams must be captured and managed as regulated hazardous waste.
Pre-Disposal Safety Protocols: Your First Line of Defense
Proper disposal begins with safe handling during use. Adherence to the following protocols will minimize exposure and prevent uncontrolled releases.
Personal Protective Equipment (PPE) & Engineering Controls
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Hand Protection: Use chemically resistant nitrile gloves. Inspect gloves prior to use and use proper removal technique to avoid skin contact.[6]
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or where significant dust may be generated, a full protective suit may be necessary.[6]
-
Engineering Controls: All weighing and solution preparation activities involving solid this compound should be conducted inside a certified chemical fume hood to prevent inhalation of dust and to contain any minor spills.[7]
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation, typically by working within a fume hood.[1]
-
Contain & Absorb: For small spills, cover the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.[8]
-
Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into a suitable, sealable container for hazardous waste.[5][6] Label this container clearly as "Spill Debris: this compound."
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., water and detergent), collecting all cleaning materials as hazardous waste.
-
Emergency Response: For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[8]
Step-by-Step Disposal Procedures
The correct disposal stream for this compound depends on its form (solid, solution) and context (unused chemical, reaction waste). Improper segregation is a common and costly mistake.
Protocol 3.1: Disposal of Unused or Expired Solid Chemical
This is the most straightforward disposal scenario.
-
Do Not Open: If the container is sealed and no longer needed, leave it in its original packaging.
-
Label: Ensure the manufacturer's label is intact and legible. If it is not, create a hazardous waste tag that clearly states the full chemical name: "this compound."[9]
-
Segregate: Store the container in your lab's designated Satellite Accumulation Area (SAA) for solid chemical waste.[10] Do not store it with liquid waste or incompatible chemicals.[9]
-
Request Pickup: Arrange for disposal through your institution's EHS-managed hazardous waste program.[3]
Protocol 3.2: Disposal of Aqueous & Organic Solutions
Solutions containing this compound must be segregated based on the solvent system. This chemical's structure places it into a specific regulatory category.
The Causality of Segregation: this compound is a halogenated organic compound because of the hydrochloride salt (Cl).[7][11] Hazardous waste incinerators require different operating conditions for halogenated versus non-halogenated compounds to prevent the formation of dioxins and other toxic byproducts. As such, these waste streams must be kept separate.[10][11]
-
Identify the Waste Stream:
-
Select the Correct Container: Use a designated, chemically compatible (e.g., HDPE or glass) and properly vented waste container. The container must be clearly labeled for either "Halogenated Aqueous Waste" or "Halogenated Organic Waste."[8][11]
-
Document Contents: Each time you add waste to the container, update the hazardous waste tag with the chemical name and approximate quantity.[11] For reaction mixtures, list all significant components (e.g., "DMF, Piperidine, Dibenzofulvene-piperidine adduct, N-(2-aminoethyl)formamide hydrochloride").[12][13]
-
Ensure Safe Storage: Keep the waste container tightly sealed when not in use.[3][8] Store it in secondary containment to mitigate leaks or spills.[9]
-
Request Pickup: Once the container is 3/4 full, arrange for disposal via your EHS office.[10]
Protocol 3.3: Disposal of Contaminated Labware & PPE
Any item that has come into direct contact with this compound is considered hazardous waste.
-
Sharps Waste: Needles, razor blades, and contaminated glass (e.g., broken vials, serological pipettes) must be placed in a dedicated, puncture-resistant "Chemically Contaminated Sharps" container.[4][14] This container should be clearly labeled, and the biohazard symbol, if present, should be defaced.[14]
-
Solid Waste: Non-sharp contaminated items such as gloves, weigh paper, pipette tips, and paper towels must be collected in a designated container for "Chemically Contaminated Laboratory Debris" or "Solid Hazardous Waste."[14] This is typically a plastic pail or drum lined with a clear plastic bag. Never use red biohazard bags for chemical waste. [3]
-
Empty Containers: The original chemical bottle, even if "empty," contains residue and must be disposed of as hazardous waste.[6] Do not rinse it into the sink. Place the empty, capped bottle into the solid hazardous waste stream for lab pack disposal.
Visualizing the Disposal Workflow
To ensure clarity, the following diagram outlines the decision-making process for segregating different waste streams originating from the use of this compound.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. N-Fmoc-ethylenediamine hydrochloride 95% | CAS: 391624-46-7 | AChemBlock [achemblock.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
Navigating the Safe Handling of Mono-fmoc Ethylene Diamine Hydrochloride: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work is paramount, and it begins with a foundation of safety. Mono-fmoc ethylene diamine hydrochloride, a key reagent in peptide synthesis and the development of novel chemical entities, requires meticulous handling to ensure both personal safety and experimental success. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE) and outlining a clear plan for its operational handling and disposal.
Understanding the Risks: A Proactive Approach to Safety
This compound is a solid, powdered substance that presents several potential hazards. A thorough understanding of these risks is the first step in implementing effective safety protocols. The primary hazards include:
-
Skin and Eye Irritation: Direct contact with the powder or its solutions can cause irritation to the skin and serious eye irritation.
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the respiratory system.
-
Aquatic Toxicity: This compound is classified as very toxic to aquatic life with long-lasting effects, necessitating stringent disposal procedures to prevent environmental contamination.[1][2]
A comprehensive risk assessment should be conducted before any handling of this chemical to identify and mitigate potential exposures.
A Multi-Layered Defense: Selecting the Appropriate Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that depends on the specific task being performed and the potential for exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solid | Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities. | Double-gloving with nitrile gloves is recommended. For prolonged contact, butyl rubber gloves offer greater resistance. | A standard laboratory coat. For larger quantities or potential for significant dust generation, a disposable gown is recommended. | Required if not handled in a certified chemical fume hood. An N95 dust mask or a half-mask respirator with a particulate filter is recommended. |
| Dissolving in Solvent | Chemical splash goggles are mandatory. A face shield is recommended. | Nitrile or butyl rubber gloves. Consult the solvent's safety data sheet for appropriate glove material. | A standard laboratory coat. | Not typically required if performed in a well-ventilated area or a chemical fume hood. |
| Use in a Reaction Mixture | Chemical splash goggles are mandatory. | Nitrile or butyl rubber gloves. | A standard laboratory coat. | Not typically required if performed in a closed system or a chemical fume hood. |
| Cleaning and Decontamination | Chemical splash goggles. | Heavy-duty nitrile or butyl rubber gloves. | A standard laboratory coat or a chemical-resistant apron. | Not typically required if the area is well-ventilated. |
The Rationale Behind Your PPE Choices
-
Eye and Face Protection: The primary risk to the eyes is from splashes of solutions or contact with airborne dust. Safety glasses with side shields offer a baseline of protection, while chemical splash goggles provide a seal around the eyes for superior defense against liquid splashes.[3] A face shield should be used in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.
-
Hand Protection: Nitrile gloves provide good splash protection against a wide range of chemicals and are a standard in many laboratories.[4] However, for prolonged contact or when handling concentrated solutions, butyl rubber gloves offer superior chemical resistance. Double-gloving is a prudent practice when handling potent powdered substances to minimize the risk of exposure in case the outer glove is compromised.[5]
-
Body Protection: A laboratory coat is essential to protect skin and clothing from accidental spills. When the potential for significant dust generation exists, a disposable gown can prevent the contamination of personal clothing.
-
Respiratory Protection: The decision to use respiratory protection is based on a thorough hazard assessment.[6][7][8][9][10] For fine powders like this compound, inhalation of dust is a primary concern. Handling the solid outside of a certified chemical fume hood necessitates the use of respiratory protection to prevent irritation of the respiratory tract. An N95 dust mask can provide adequate protection for low-level exposures, while a half-mask respirator with a particulate filter offers a higher level of protection.[7]
Visualizing Your PPE Selection Process
The following flowchart illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. oizom.com [oizom.com]
- 4. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
- 5. dustarrest.com [dustarrest.com]
- 6. wwwcp.umes.edu [wwwcp.umes.edu]
- 7. General Respiratory Protection Guidance for Employers and Workers | Occupational Safety and Health Administration [osha.gov]
- 8. hazmatschool.com [hazmatschool.com]
- 9. parcilsafety.com [parcilsafety.com]
- 10. Hazard Assessments for Respiratory Protection — Vest Respirator Clearance [vest.services]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
